2-(4-Fluorophenoxy)benzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-fluorophenoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJFZXRBXCJPTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382392 | |
| Record name | 2-(4-Fluorophenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
320423-61-8 | |
| Record name | 2-(4-Fluorophenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Fluorophenoxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(4-Fluorophenoxy)benzaldehyde chemical properties
An In-depth Technical Guide to 2-(4-Fluorophenoxy)benzaldehyde: Synthesis, Properties, and Applications
Introduction
This compound is a substituted aromatic aldehyde that serves as a pivotal intermediate in medicinal chemistry and organic synthesis. Its molecular architecture, featuring a diaryl ether linkage and a reactive aldehyde functionality, makes it a valuable scaffold for constructing more complex, biologically active molecules. The presence of a fluorine atom is a key feature, often introduced to enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2][3]
This guide provides a comprehensive technical overview of this compound, designed for researchers and drug development professionals. We will explore its physicochemical properties, delve into its synthesis with mechanistic insights, detail its spectroscopic characterization, and discuss its significant applications, particularly as a precursor for novel therapeutics.
Part 1: Physicochemical and Structural Properties
The foundational properties of a chemical entity are critical for its application in synthesis and drug design. This compound is a solid at room temperature and possesses a unique combination of functional groups that dictate its reactivity and utility.
Structural Information:
-
IUPAC Name: this compound
-
Key Features: The molecule consists of a benzaldehyde ring connected to a 4-fluorophenol via an ether linkage at the ortho position relative to the aldehyde group. This diaryl ether structure is a common motif in many biologically active compounds.
Physicochemical Data Summary:
The following table summarizes the key physicochemical properties of this compound and its common isomer, 4-(4-Fluorophenoxy)benzaldehyde, for comparative purposes.
| Property | This compound | 4-(4-Fluorophenoxy)benzaldehyde | Reference(s) |
| CAS Number | 320423-61-8 | 137736-06-2 | [4][6][7] |
| Molecular Weight | 216.21 g/mol | 216.21 g/mol | [4][6] |
| Appearance | Solid | Solid | [7] |
| Melting Point | Not specified | 76-80 °C | [7] |
| Predicted XLogP | 3.4 | 3.4 | [5][6] |
| Topological Polar Surface Area | 26.3 Ų | 26.3 Ų | [6] |
Part 2: Synthesis and Mechanistic Insights
The primary challenge in synthesizing this compound lies in the formation of the diaryl ether bond. The Ullmann condensation is the classical and most prevalent method for this transformation.[8][9]
The Ullmann Condensation: A Cornerstone Reaction
The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol to form a diaryl ether.[9] This reaction is fundamental to the synthesis of our target molecule.
Causality in Experimental Design:
-
Catalyst: Copper, in various forms (Cu powder, Cu(I) salts like Cu₂O or CuI), is the catalyst of choice.[8][10] The rationale for using copper over other transition metals like palladium (used in Buchwald-Hartwig ether synthesis) is primarily economic; copper is significantly less expensive, making it more suitable for large-scale industrial applications.[10]
-
Reactants: The synthesis typically involves the reaction of a 2-halobenzaldehyde (e.g., 2-chlorobenzaldehyde or 2-bromobenzaldehyde) with 4-fluorophenol.
-
Base: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is essential.[9][10] Its role is to deprotonate the phenol, generating the more nucleophilic phenoxide anion required to attack the aryl halide.
-
Solvent & Temperature: Traditional Ullmann reactions require high temperatures (often >200 °C) and high-boiling polar aprotic solvents like DMF or NMP.[8] This is because aryl halides are generally unreactive towards nucleophilic aromatic substitution. The high thermal energy is needed to overcome the activation barrier. Modern advancements have introduced ligands (e.g., diamines, acetylacetonates) that accelerate the reaction, allowing for milder conditions.[8][10]
General Synthetic Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Protocol: Ligand-Accelerated Ullmann Ether Synthesis
This protocol is adapted from modern, milder Ullmann-type synthesis methodologies.[10]
-
Inert Atmosphere: To a dry reaction flask, add cesium carbonate (Cs₂CO₃, 1.5 mmol), copper(I) oxide (Cu₂O, 0.05 mmol), and a suitable ligand (e.g., N,N'-dimethylethylenediamine, 0.1 mmol). The flask is then evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen). This is a critical step as oxygen can interfere with the catalytic cycle.
-
Reagent Addition: Add 4-fluorophenol (1.2 mmol), 2-bromobenzaldehyde (1.0 mmol), and anhydrous acetonitrile (5 mL) via syringe.
-
Reaction: The reaction mixture is heated to 80-110 °C with vigorous stirring. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 12-24 hours).
-
Workup: After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of celite to remove the inorganic salts and copper catalyst.
-
Purification: The filtrate is washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure.
-
Final Product: The crude product is purified by flash column chromatography on silica gel to yield pure this compound. The final product's identity and purity should be confirmed by spectroscopic methods.
Part 3: Chemical Reactivity and Transformations
The reactivity of this compound is dominated by its aldehyde group, which is a versatile handle for a wide array of chemical transformations.
-
Oxidation: The aldehyde can be easily oxidized to the corresponding 2-(4-fluorophenoxy)benzoic acid using common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).[4] This carboxylic acid derivative is a valuable intermediate for synthesizing esters and amides.[4]
-
Condensation Reactions: The aldehyde readily undergoes condensation reactions. For example, reaction with semicarbazide yields semicarbazone derivatives, which have been investigated as potent anticonvulsant agents.[4][11] It also participates in Knoevenagel and aldol condensations to form α,β-unsaturated carbonyl compounds.[12]
-
Reductive Amination: Reaction with amines in the presence of a reducing agent (e.g., sodium cyanoborohydride) provides access to a variety of secondary amine derivatives. This is a key step in building more complex molecular scaffolds.
Key Reactions Diagram
Caption: Major reaction pathways involving the aldehyde group.
Part 4: Spectroscopic Analysis
Unambiguous characterization of this compound is achieved through a combination of spectroscopic techniques. Below are the expected spectral features.
| Technique | Expected Features | Rationale |
| ¹H NMR | • ~10.0 ppm (s, 1H): Aldehyde proton (-CHO). Highly deshielded due to the electronegative oxygen and anisotropic effect of the carbonyl group.[13][14]• ~7.0-8.0 ppm (m, 8H): Aromatic protons. A complex multiplet pattern is expected due to the multiple, distinct aromatic environments. | The chemical shift and integration values confirm the presence and ratio of different proton types. |
| ¹³C NMR | • ~190-195 ppm: Aldehyde carbonyl carbon.• ~115-165 ppm: Aromatic carbons. Signals will show C-F coupling for the fluorinated ring. | Confirms the carbon skeleton and the presence of the carbonyl group. |
| ¹⁹F NMR | • ~ -110 to -125 ppm: Single resonance for the fluorine atom. | Diagnostic for the presence and electronic environment of the fluorine atom.[15] |
| IR Spectroscopy | • ~1690-1710 cm⁻¹ (strong): C=O stretch of the aromatic aldehyde.[13]• ~2720 & 2820 cm⁻¹ (weak): C-H stretch of the aldehyde.[13]• ~1200-1250 cm⁻¹ (strong): Aryl-O-Aryl asymmetric C-O-C stretch. | Identifies key functional groups: the aldehyde and the diaryl ether linkage. |
| Mass Spectrometry | • Molecular Ion (M⁺): m/z ≈ 216.06 | Confirms the molecular weight of the compound.[4][5] |
Part 5: Applications in Drug Discovery and Organic Synthesis
This compound is not typically an active pharmaceutical ingredient itself, but rather a high-value starting material.[4] Its derivatives have shown significant potential in several therapeutic areas.
-
Anticonvulsants and Sodium Channel Blockers: This is a primary area of application. Semicarbazone derivatives of aryloxy benzaldehydes have been identified as potent, state-dependent blockers of mammalian voltage-gated sodium channels.[4] For example, the related compound 4-(4'-Fluorophenoxy) benzaldehyde semicarbazone was developed as a potent antiepileptic drug candidate.[11] The 2-substituted isomer provides a different structural scaffold for exploring structure-activity relationships in this target class.
-
Synthesis of Heterocycles: The aldehyde group is a gateway to forming various heterocyclic rings, such as imidazopyridines and pyrazoles, which are core structures in many medicinally important molecules.[4]
-
General Organic Synthesis: It serves as a versatile building block for introducing the 2-(4-fluorophenoxy)benzyl moiety into more complex organic structures for applications in pharmaceuticals, agrochemicals, and materials science.[12][16]
Part 6: Safety and Handling
As a laboratory chemical, this compound requires careful handling.
-
Hazards: It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[17][18]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[7][18] Work should be conducted in a well-ventilated area or a chemical fume hood.[17][18]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[17]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[17]
Conclusion
This compound is a strategically important synthetic intermediate. Its value is derived from the combination of a reactive aldehyde group, a stable diaryl ether linkage, and a fluorine substituent that can impart favorable pharmacological properties. A thorough understanding of its synthesis, primarily via the Ullmann condensation, its chemical reactivity, and its spectroscopic signature is essential for researchers aiming to leverage this molecule in the design and development of novel chemical entities, particularly in the field of neuroscience and anticonvulsant drug discovery.
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2-(4-Fluorophenoxy)benzaldehyde CAS number 320423-61-8
An In-Depth Technical Guide to 2-(4-Fluorophenoxy)benzaldehyde (CAS 320423-61-8)
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, CAS number 320423-61-8, a pivotal intermediate in contemporary organic synthesis and medicinal chemistry. The document delineates its physicochemical properties, explores established synthetic methodologies with a focus on the Ullmann condensation, details its characteristic chemical reactivity, and outlines its significant applications, particularly as a precursor to potent voltage-gated sodium channel blockers. Analytical characterization techniques and critical safety protocols are also discussed in detail. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their work.
Introduction and Significance
This compound is a high-purity aromatic aldehyde that serves as a versatile synthetic intermediate.[1] Its molecular architecture, featuring a benzaldehyde core substituted at the ortho position with a 4-fluorophenoxy group, presents a unique scaffold for chemical exploration.[1] The true significance of this compound lies in its role as a key precursor in the synthesis of advanced, biologically active molecules. Most notably, it is instrumental in creating semicarbazone derivatives, such as V102862, which have been identified as potent, state-dependent blockers of mammalian voltage-gated sodium channels.[1] These derivatives exhibit robust anticonvulsant properties and significant efficacy in models of neuropathic pain, highlighting the therapeutic potential of molecules derived from this aldehyde.[1]
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. This data is essential for its handling, reaction setup, and analytical identification.
| Property | Value | Reference(s) |
| CAS Number | 320423-61-8 | [1][2][3][4] |
| Molecular Formula | C₁₃H₉FO₂ | [1][2][3] |
| Molecular Weight | 216.21 g/mol | [1][3] |
| IUPAC Name | This compound | [1] |
| Purity | Typically ≥95% | [3] |
| Physical Form | Solid (at 20°C) | [3] |
Synthesis Strategies: The Ullmann Condensation
The construction of the diaryl ether linkage is the critical step in synthesizing this compound. While methods like Nucleophilic Aromatic Substitution (SNAr) are viable, they often require strong electron-withdrawing groups to activate the aromatic halide.[5] A more general and widely adopted strategy for this class of compounds is the copper-catalyzed Ullmann condensation, first described by Fritz Ullmann in 1905.[6] This reaction couples an aryl halide with a phenol (or phenoxide) and has been refined over the decades to proceed under milder conditions with the use of specific ligands.[7][8]
Mechanistic Rationale
The Ullmann reaction is advantageous because it does not strictly require the presence of activating electron-withdrawing groups on the aryl halide.[5] The choice of a copper(I) catalyst is crucial, as it is believed to undergo oxidative addition to the aryl halide, forming a key intermediate that then reacts with the phenoxide. The use of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is essential to deprotonate the phenol without competing in side reactions.[5][8] Non-polar, high-boiling solvents like toluene or xylene are often effective, as higher temperatures can improve reaction yields.[5]
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2-(4-Fluorophenoxy)benzaldehyde molecular structure
An In-depth Technical Guide to the Molecular Structure of 2-(4-Fluorophenoxy)benzaldehyde
Abstract
This technical guide provides a comprehensive analysis of this compound, a diaryl ether of significant interest in medicinal chemistry and materials science. We will delve into its core molecular structure, outline a robust synthetic methodology based on the Ullmann condensation, provide a detailed protocol for its spectroscopic characterization, and discuss its potential applications for researchers, scientists, and drug development professionals. This document is designed to serve as a practical resource, blending theoretical principles with actionable experimental insights.
Introduction: The Significance of a Fluorinated Diaryl Ether Scaffold
This compound belongs to the class of diaryl ethers, a structural motif present in a range of biologically active molecules and advanced materials. Its architecture, featuring a benzaldehyde ring linked to a 4-fluorophenyl group via an ether bond, presents a unique combination of chemical functionalities. The aldehyde group is a versatile synthetic handle, enabling a wide array of chemical transformations such as condensations, oxidations, and reductions to build more complex molecular frameworks.[1]
The strategic incorporation of a fluorine atom is a cornerstone of modern drug design. Fluorine's high electronegativity and small size can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved membrane permeability.[2] Consequently, fluorinated compounds like this compound are valuable building blocks in the synthesis of novel therapeutic agents.[3] Related isomers and derivatives have been explored for various applications, including the development of anticonvulsant drugs, underscoring the potential of this molecular scaffold.[4]
Molecular Structure and Physicochemical Properties
The core structure of this compound consists of two aromatic rings connected by an ether linkage. The ortho-substituted aldehyde group on one ring introduces steric and electronic effects that influence the molecule's conformation and reactivity.
Diagram: Molecular Architecture
Caption: Key functional groups of this compound.
Table: Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₃H₉FO₂ | [5] |
| Molecular Weight | 216.21 g/mol | [5] |
| IUPAC Name | This compound | [3] |
| CAS Number | 137736-06-2 | [5] |
| Canonical SMILES | C1=CC(=CC=C1C=O)OC2=CC=C(C=C2)F | [3][5] |
| InChI Key | YUPBWHURNLRZQL-UHFFFAOYSA-N | [3][5] |
| Appearance | Colorless to pale yellow solid or liquid |
Synthesis via Ullmann Condensation: A Self-Validating Protocol
The formation of the diaryl ether bond is most reliably achieved through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation (or Ullmann ether synthesis).[6] This method involves the reaction of an aryl halide with a phenol in the presence of a copper catalyst and a base.[7] The choice of this protocol is validated by its historical reliability and modern improvements that allow for milder reaction conditions.[8]
Causality Behind Experimental Choices:
-
Catalyst: Copper(I) salts (e.g., CuI) are typically used. The Cu(I) species is the active catalyst that undergoes oxidative addition with the aryl halide.[6] Modern protocols often include ligands like phenanthroline or diamines to stabilize the copper intermediate and accelerate the reaction, allowing for lower temperatures.[7][8]
-
Reactants: We propose the coupling of 2-chlorobenzaldehyde with 4-fluorophenol. Aryl halides with electron-withdrawing groups (like the aldehyde) are more "activated" and tend to react more readily.[7][8]
-
Base: A base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required to deprotonate the phenol, forming the more nucleophilic phenoxide.[8]
-
Solvent: High-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are traditionally used to achieve the necessary high temperatures, although ligand-accelerated reactions can proceed in solvents like toluene or dioxane at lower temperatures.[7]
Diagram: Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol: Synthesis
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-fluorophenol (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Solvent and Reactant Addition: Add anhydrous DMF as the solvent. Purge the flask with nitrogen for 10-15 minutes. Add 2-chlorobenzaldehyde (1.2 eq) to the mixture via syringe.
-
Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the mixture to room temperature and pour it into a beaker containing cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield the pure this compound.
Spectroscopic Characterization and Structural Validation
Unequivocal structural identification is achieved through a combination of spectroscopic techniques. The data predicted below is based on established principles and data from analogous substituted benzaldehydes.[9][10]
Diagram: Analytical Workflow
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A Comprehensive Technical Guide to the Synthesis of 2-(4-Fluorophenoxy)benzaldehyde
Abstract
This in-depth technical guide provides a comprehensive overview of the principal synthetic pathways for obtaining 2-(4-fluorophenoxy)benzaldehyde, a key intermediate in medicinal chemistry and drug development. The unique structural arrangement of this diaryl ether aldehyde makes it a valuable precursor for various biologically active molecules, including potent anticonvulsant agents.[1] This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. It delves into the mechanistic underpinnings, practical execution, and comparative analysis of the primary synthetic methodologies: the classical Ullmann Condensation, Nucleophilic Aromatic Substitution (SNAr), and modern Palladium-Catalyzed Cross-Coupling reactions. Each section includes detailed, step-by-step experimental protocols, quantitative data, and expert insights into the rationale behind procedural choices, ensuring both scientific integrity and practical applicability.
Introduction: The Significance of this compound
This compound is an aromatic aldehyde that serves as a versatile synthetic intermediate.[2] Its molecular architecture, featuring a benzaldehyde core substituted with a 4-fluorophenoxy group, provides a valuable scaffold for chemical exploration. The aldehyde functional group is a versatile handle for a variety of chemical transformations, including nucleophilic additions, condensations, and reductive aminations. The strategic incorporation of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[3]
The primary application of this compound is as a key precursor in the synthesis of biologically active molecules, notably as a building block for semicarbazone derivatives that have been identified as potent, state-dependent blockers of mammalian voltage-gated sodium channels.[2] These derivatives have demonstrated significant anticonvulsant properties in rodent models and efficacy in models of neuropathic pain.[2] The reliable and efficient synthesis of this compound is therefore of paramount importance for advancing research in these therapeutic areas.
This guide will explore the three primary synthetic strategies for the construction of the critical diaryl ether linkage in this molecule.
Pathway I: The Ullmann Condensation
The Ullmann condensation, first reported by Fritz Ullmann in 1905, is a classical and robust method for the formation of diaryl ethers.[4] It involves the copper-catalyzed coupling of an aryl halide with a phenol. For the synthesis of this compound, this typically involves the reaction of a 2-halobenzaldehyde with 4-fluorophenol.
Mechanistic Overview
The Ullmann reaction for diaryl ether synthesis is a copper-promoted nucleophilic aromatic substitution.[5] While the precise mechanism has been a subject of study, it is generally accepted to proceed through a catalytic cycle involving copper(I) species. The key steps are:
-
Formation of a Copper(I) Phenoxide: The phenol (4-fluorophenol) reacts with a base and a Cu(I) salt to form a copper(I) phenoxide complex.
-
Oxidative Addition: The aryl halide (e.g., 2-chlorobenzaldehyde or 2-bromobenzaldehyde) undergoes oxidative addition to the copper(I) center, forming a transient Cu(III) intermediate.
-
Reductive Elimination: The diaryl ether is formed through reductive elimination from the Cu(III) complex, regenerating a Cu(I) species that re-enters the catalytic cycle.
Traditionally, this reaction required harsh conditions, including high temperatures (often exceeding 200°C) and stoichiometric amounts of copper powder.[5] Modern iterations of the Ullmann reaction utilize soluble copper catalysts, often with ligands, which allow for milder reaction conditions and lower catalyst loadings.
Experimental Protocol: Ullmann Synthesis of this compound
This protocol is an adapted procedure based on modern Ullmann ether synthesis methodologies.
Reaction Scheme:
Ullmann Condensation Workflow.
Materials:
-
2-Chlorobenzaldehyde (1.0 eq)
-
4-Fluorophenol (1.2 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
L-Proline (0.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chlorobenzaldehyde, 4-fluorophenol, copper(I) iodide, L-proline, and potassium carbonate.
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMSO.
-
Heat the reaction mixture to 110-120°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Causality and Field-Proven Insights
-
Choice of Halide: While aryl iodides are generally more reactive in Ullmann couplings, 2-chlorobenzaldehyde is often more cost-effective and readily available. 2-Bromobenzaldehyde offers a good compromise between reactivity and cost.
-
Catalyst and Ligand: The use of a Cu(I) salt like CuI is common. The addition of a ligand, such as the readily available and inexpensive amino acid L-proline, can significantly accelerate the reaction and allow for milder conditions by stabilizing the copper intermediates.
-
Base and Solvent: Anhydrous potassium carbonate is a suitable base to deprotonate the phenol. A high-boiling polar aprotic solvent like DMSO is used to ensure all reactants are solubilized and to reach the required reaction temperature.
Table 1: Comparison of Reaction Parameters for Ullmann Synthesis
| Parameter | Traditional Ullmann | Modern Ullmann |
| Copper Source | Stoichiometric Cu powder | Catalytic Cu(I) salt (e.g., CuI) |
| Ligand | None | Often required (e.g., L-proline, DMEDA) |
| Temperature | 150-220°C | 90-130°C |
| Yields | Moderate to good | Good to excellent |
| Substrate Scope | Limited | Broader |
Pathway II: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic Aromatic Substitution (SNAr) is a powerful method for forming C-O bonds, particularly when the aromatic ring is activated by electron-withdrawing groups.[6] For the synthesis of this compound, this pathway would involve the reaction of an activated 2-halobenzaldehyde with 4-fluorophenol.
Mechanistic Overview
The SNAr reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Attack: The nucleophile (4-fluorophenoxide) attacks the carbon atom bearing the leaving group on the aromatic ring. This is the rate-determining step.
-
Formation of Meisenheimer Complex: This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized by the electron-withdrawing group(s).
-
Elimination of Leaving Group: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the final product.
A key requirement for an efficient SNAr reaction is the presence of a strong electron-withdrawing group (like a nitro or carbonyl group) positioned ortho or para to the leaving group. The aldehyde group in 2-halobenzaldehydes provides some activation, but it is not as potent as a nitro group. The reactivity of the leaving group in SNAr reactions typically follows the order F > Cl > Br > I, which is opposite to that in many other substitution reactions. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon more susceptible to nucleophilic attack.
Experimental Protocol: SNAr Synthesis of this compound
This protocol is based on general procedures for SNAr reactions involving phenoxides and activated aryl halides.
Reaction Scheme:
SNAr Reaction Workflow.
Materials:
-
2-Fluorobenzaldehyde (1.0 eq)
-
4-Fluorophenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve 4-fluorophenol in anhydrous DMF.
-
Add potassium carbonate to the solution and stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Add 2-fluorobenzaldehyde to the reaction mixture.
-
Heat the reaction to 100-140°C and monitor its progress by TLC.[7]
-
Once the reaction is complete (typically within 4-8 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
If necessary, purify the crude product by recrystallization or column chromatography.
Causality and Field-Proven Insights
-
Choice of Substrate: 2-Fluorobenzaldehyde is the ideal substrate for this SNAr reaction due to the high electronegativity of fluorine, which activates the C-F bond towards nucleophilic attack.
-
Solvent: Polar aprotic solvents like DMF or DMSO are crucial as they solvate the cation of the phenoxide salt, leaving the "naked" and highly reactive phenoxide anion to act as a potent nucleophile.[7]
-
Temperature: While the aldehyde group provides some activation, elevated temperatures are generally required to achieve a reasonable reaction rate.
Table 2: Comparison of Ullmann Condensation and SNAr for Diaryl Ether Synthesis
| Feature | Ullmann Condensation | Nucleophilic Aromatic Substitution (SNAr) |
| Mechanism | Copper-catalyzed cross-coupling | Addition-elimination |
| Aryl Halide | Reactivity: I > Br > Cl. Tolerates a wide range of substituents. | Requires electron-withdrawing groups. Reactivity: F > Cl > Br > I. |
| Catalyst | Copper (Cu) catalyst, often with a ligand. | Typically catalyst-free. |
| Key Advantage | Broader substrate scope for non-activated aryl halides. | Simplicity, cost-effective, no metal catalyst. |
| Key Limitation | Catalyst/ligand cost, potential for metal contamination, often harsh conditions. | Requires specific activation of the aryl halide. |
Pathway III: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Etherification)
Modern organometallic chemistry offers powerful alternatives to classical methods. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds, providing a versatile route to diaryl ethers. This methodology is known for its high efficiency, broad substrate scope, and tolerance of various functional groups under relatively mild conditions.
Mechanistic Overview
The catalytic cycle of the Buchwald-Hartwig etherification is analogous to that of the amination reaction and involves:
-
Oxidative Addition: A Pd(0) complex reacts with the aryl halide (e.g., 2-bromobenzaldehyde) to form a Pd(II) intermediate.
-
Ligand Exchange/Association: The alcohol or phenol (4-fluorophenol) coordinates to the palladium center.
-
Deprotonation: A base deprotonates the coordinated phenol to form a palladium alkoxide/phenoxide complex.
-
Reductive Elimination: The diaryl ether is formed via reductive elimination from the Pd(II) complex, regenerating the Pd(0) catalyst.
The success of this reaction is highly dependent on the choice of the phosphine ligand, which plays a crucial role in promoting both the oxidative addition and the reductive elimination steps.
Experimental Protocol: Buchwald-Hartwig Synthesis of this compound
This is a representative protocol adapted from established Buchwald-Hartwig etherification procedures.
Reaction Scheme:
Buchwald-Hartwig Etherification Workflow.
Materials:
-
2-Bromobenzaldehyde (1.0 eq)
-
4-Fluorophenol (1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)
-
Cesium Carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with palladium(II) acetate, XPhos, and cesium carbonate.
-
Add 2-bromobenzaldehyde and 4-fluorophenol.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100°C with stirring.
-
Monitor the reaction by GC-MS or TLC. The reaction is typically complete within 8-16 hours.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the pure product.
Causality and Field-Proven Insights
-
Catalyst System: The combination of a palladium precursor like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as XPhos is highly effective for C-O bond formation. These ligands facilitate the reductive elimination step, which is often rate-limiting.
-
Base: A strong, non-nucleophilic base like cesium carbonate is often employed to facilitate the deprotonation of the phenol without competing in the reaction.
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene are typically used to prevent catalyst deactivation.
Characterization of this compound
Proper characterization of the final product is essential to confirm its identity and purity. The following are expected spectroscopic data for this compound.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 10.4 (s, 1H, -CHO)
-
δ 7.9-7.0 (m, 8H, Ar-H)
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ 190-192 (C=O)
-
Other aromatic carbons in the range of δ 115-160, with characteristic C-F couplings.
-
-
IR (KBr):
-
~1690 cm⁻¹ (C=O stretch of aldehyde)
-
~1220 cm⁻¹ (C-O-C stretch of diaryl ether)
-
-
Mass Spectrometry (EI):
-
m/z 216 (M⁺)
-
Conclusion and Pathway Selection
The synthesis of this compound can be successfully achieved through several robust synthetic pathways. The choice of method depends on factors such as the availability and cost of starting materials, desired reaction conditions, and scalability.
-
Ullmann Condensation: A reliable, classical method. Modern protocols with ligands have improved its efficiency and mildness, making it a viable option, especially for large-scale synthesis.
-
Nucleophilic Aromatic Substitution (SNAr): The most straightforward and atom-economical approach if 2-fluorobenzaldehyde is readily available. It avoids the use of a metal catalyst, which is advantageous in pharmaceutical synthesis to prevent metal contamination.
-
Palladium-Catalyzed Cross-Coupling: Offers high yields and excellent functional group tolerance under relatively mild conditions. However, the cost of palladium catalysts and specialized phosphine ligands can be a consideration.
For laboratory-scale synthesis where cost is less of a concern and high efficiency is desired, the Palladium-catalyzed Buchwald-Hartwig etherification is an excellent choice. For a more cost-effective and catalyst-free approach, the SNAr reaction with 2-fluorobenzaldehyde is highly recommended. The modern Ullmann condensation remains a valuable and practical alternative.
References
-
Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Arkat USA. Available at: [Link]
-
Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. The Royal Society of Chemistry. Available at: [Link]
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Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology (RSC Publishing). Available at: [Link]
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One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. Pendidikan Kimia. Available at: [Link]
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Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
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The Chemistry of the Diaryl Ethers. ACS Publications. Available at: [Link]
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Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]
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Anticonvulsant activities of 4‐(4′‐fluorophenoxy) benzaldehyde semicarbazone. Semantic Scholar. Available at: [Link]
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One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. ResearchGate. Available at: [Link]
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Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC - PubMed Central. Available at: [Link]
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Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC - NIH. Available at: [Link]
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Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. ACG Publications. Available at: [Link]
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13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0034170). Human Metabolome Database. Available at: [Link]
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Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. Available at: [Link]
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Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones. PMC. Available at: [Link]
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Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Synthesis and Anticonvulsant Activity Evaluation of 3-alkoxy-4-(4-(hexyloxy/heptyloxy)phenyl)-4H-1,2,4-triazole. Brieflands. Available at: [Link]
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(PDF) Multistep Synthesis of Anticonvulsant Drug Dilantin. ResearchGate. Available at: [Link]
- High-yielding ullmann reaction for the preparation of bipyrroles. Google Patents.
-
Why 4-Fluorobenzaldehyde works better than 4-Chlorobenzaldehyde. Reddit. Available at: [Link]
-
Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. PubMed. Available at: [Link]
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An In-Depth Technical Guide to the Ullmann Condensation for the Synthesis of 2-(4-Fluorophenoxy)benzaldehyde
Abstract
The synthesis of diaryl ethers is a cornerstone of modern organic chemistry, with applications spanning pharmaceuticals, agrochemicals, and materials science. Among the methodologies available, the copper-catalyzed Ullmann condensation remains a robust and versatile tool for the formation of carbon-oxygen (C-O) bonds. This technical guide provides an in-depth examination of the Ullmann condensation specifically tailored for the synthesis of 2-(4-Fluorophenoxy)benzaldehyde, a key intermediate in various discovery programs. We will dissect the mechanistic underpinnings of the modern, ligand-accelerated Ullmann reaction, provide a detailed, optimized experimental protocol, and address common challenges and troubleshooting strategies. This document is intended to serve as a practical and authoritative resource for scientists seeking to implement and optimize this critical transformation.
Introduction: The Enduring Relevance of the Ullmann Condensation
The diaryl ether motif is a privileged structure in medicinal chemistry and materials science. Its unique conformational properties and metabolic stability make it a frequent component of biologically active molecules. The synthesis of these structures, however, can be challenging. The Ullmann condensation, first reported by Fritz Ullmann in the early 20th century, represents one of the oldest and most fundamental methods for C-O bond formation between an aryl halide and a phenol.[1][2]
Historically, the reaction was plagued by harsh conditions, including high temperatures (often exceeding 200 °C), the need for stoichiometric amounts of poorly activated copper, and a limited substrate scope.[1][3][4] The last two decades have witnessed a renaissance of the Ullmann reaction, driven by the introduction of soluble copper(I) salts in combination with accelerating ligands.[1][5] These modern protocols operate under significantly milder conditions, exhibit broad functional group tolerance, and proceed with catalytic amounts of copper, making the transformation highly practical for complex molecule synthesis.[6]
This guide focuses on a specific, industrially relevant application: the coupling of a 2-halobenzaldehyde with 4-fluorophenol to yield this compound. This target molecule serves as a valuable building block, and its efficient synthesis is of considerable interest.
Mechanistic Framework: From Classical to Modern Ullmann-Type Reactions
Understanding the reaction mechanism is paramount for rational optimization and troubleshooting. The modern, ligand-assisted Ullmann ether synthesis is mechanistically distinct from its classical predecessor. While several pathways have been proposed, a widely accepted catalytic cycle involves Cu(I) and Cu(III) intermediates, particularly when using bidentate ligands.[3][7]
The key stages are:
-
Ligand Association & Base-Promoted Formation of Copper(I) Phenoxide: The reaction initiates with the coordination of a ligand to the Cu(I) salt. The base deprotonates the phenol, and the resulting phenoxide displaces the counter-ion on the copper center to form a crucial copper(I) phenoxide intermediate.[3][8]
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) phenoxide complex. This is often the rate-limiting step and results in the formation of a transient, high-valent Cu(III) species.[3][7] The reactivity of the aryl halide typically follows the order I > Br > Cl. The presence of electron-withdrawing groups on the aryl halide can accelerate this step.[3]
-
Reductive Elimination: The Cu(III) intermediate rapidly undergoes reductive elimination to form the desired C-O bond of the diaryl ether product and regenerate the active Cu(I) catalyst, which re-enters the catalytic cycle.
Below is a visualization of this proposed catalytic cycle.
Caption: Figure 1. Proposed catalytic cycle for the ligand-assisted Ullmann diaryl ether synthesis.
Core Protocol: Synthesis of this compound
This section provides a field-proven, optimized protocol for the target synthesis. The causality behind each choice of reagent and condition is explained to empower the researcher with a deep understanding of the system.
Reagent and Parameter Selection: A Rationale
| Parameter | Recommended Choice | Rationale & Authoritative Justification |
| Aryl Halide | 2-Chlorobenzaldehyde or 2-Bromobenzaldehyde | The aldehyde group is an electron-withdrawing group that activates the aryl halide towards oxidative addition.[3] While aryl iodides are most reactive, bromides and even chlorides are often more cost-effective and can be successfully coupled using modern, ligand-based systems.[1] |
| Phenol | 4-Fluorophenol | The nucleophile in the reaction. The fluorine substituent is stable under these conditions. |
| Copper Source | Copper(I) Iodide (CuI), ≥99% purity | CuI is a reliable, commercially available, and highly effective Cu(I) source. Using high-purity material is critical, as oxidation to inactive Cu(II) species is a common cause of reaction failure.[9] |
| Ligand | N,N-Dimethylglycine | Simple, inexpensive α-amino acids have proven to be powerful ligands for Ullmann couplings.[5] N,N-Dimethylglycine, in particular, has been shown to effectively promote C-O coupling at moderate temperatures (90 °C), likely by forming a stable chelate with the copper center that facilitates the catalytic cycle.[10] |
| Base | Cesium Carbonate (Cs₂CO₃) | An effective base is required to deprotonate the phenol. Cs₂CO₃ is often superior to other bases like K₂CO₃ or K₃PO₄ due to its higher solubility in organic solvents, which ensures a homogeneous reaction mixture and efficient generation of the active copper phenoxide intermediate.[10][11] |
| Solvent | 1,4-Dioxane (anhydrous) | While traditional Ullmann reactions used high-boiling polar aprotic solvents like DMF, modern protocols can be run in less polar solvents. Dioxane is an excellent choice that facilitates the reaction at temperatures around 90-110 °C and simplifies product work-up.[10] Anhydrous solvent is recommended to prevent potential side reactions.[9] |
| Temperature | 90 - 110 °C | The use of an effective ligand system, such as CuI/N,N-dimethylglycine, dramatically lowers the required activation energy for the reaction, allowing for excellent yields at temperatures significantly milder than the >200 °C required for classical Ullmann reactions.[1][10] |
| Atmosphere | Inert (Nitrogen or Argon) | Many modern Ullmann systems are sensitive to oxygen, which can lead to catalyst deactivation and the formation of undesired side products.[9] Conducting the reaction under an inert atmosphere is a critical self-validating step to ensure reproducibility and high yields. |
Detailed Step-by-Step Experimental Protocol
This protocol describes the reaction on a 5 mmol scale of the limiting aryl halide.
Materials:
-
2-Bromobenzaldehyde (1.0 Mmol, 185 mg) or 2-Chlorobenzaldehyde (1.0 Mmol, 141 mg)
-
4-Fluorophenol (1.2 Mmol, 134 mg)
-
Copper(I) Iodide (CuI) (0.05 Mmol, 9.5 mg, 5 mol%)
-
N,N-Dimethylglycine (0.15 Mmol, 15.5 mg, 15 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 Mmol, 652 mg)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add CuI (9.5 mg), N,N-dimethylglycine (15.5 mg), Cs₂CO₃ (652 mg), and 4-fluorophenol (134 mg).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure a fully inert atmosphere.
-
Addition of Reagents: Through the septum, add the anhydrous 1,4-dioxane (5 mL) via syringe, followed by the 2-halobenzaldehyde (5 mmol).
-
Reaction: Lower the flask into a pre-heated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 12-24 hours. A sample can be taken by syringe, diluted with ethyl acetate, filtered through a small plug of silica, and spotted on a TLC plate.
-
Work-up: Once the reaction is complete (disappearance of the limiting starting material), remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford this compound as a pure solid or oil.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow Visualization
Caption: Figure 2. Step-by-step experimental workflow from setup to final product analysis.
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is essential for success.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive Catalyst: The Cu(I) source may have oxidized to Cu(II).2. Oxygen Contamination: Incomplete removal of air from the reaction vessel.3. Wet Reagents/Solvent: Water can interfere with the catalytic cycle. | 1. Use a fresh bottle of high-purity CuI. Ensure it has been stored properly under inert gas.[9]2. Ensure your Schlenk technique is rigorous. Use multiple evacuate/backfill cycles.[9]3. Use anhydrous grade solvents and ensure all solid reagents are dry. |
| Significant Side Product Formation (e.g., Homocoupling) | 1. High Temperature: Excessive heat can promote side reactions.2. Ineffective Ligand: The ligand may not be sufficiently coordinating to promote the desired cross-coupling over homocoupling. | 1. Lower the reaction temperature to 90 °C and increase the reaction time.[9]2. While N,N-dimethylglycine is effective, a small ligand screen (e.g., L-proline, 1,10-phenanthroline) could identify a more selective ligand for your specific substrate combination.[12][13] |
| Dehalogenation of Starting Material | The aryl halide is reduced to the corresponding arene. This can be caused by trace water or other proton sources, especially if the desired coupling is slow. | 1. Re-verify the anhydrous nature of all reagents and solvents.2. Ensure the base is fully dried before use.3. If the problem persists, switching to a more reactive aryl halide (e.g., from chloride to bromide) may accelerate the desired coupling, outcompeting the dehalogenation pathway. |
Conclusion
The ligand-assisted Ullmann condensation is a powerful and highly adaptable method for the synthesis of diaryl ethers like this compound. By moving beyond the classical, harsh conditions and embracing modern catalytic systems, chemists can achieve high yields under mild and reproducible protocols. The key to success lies in a thorough understanding of the mechanistic principles and meticulous attention to experimental detail, particularly the quality of the copper catalyst and the maintenance of an inert atmosphere. The protocol and insights provided in this guide offer a comprehensive framework for researchers to confidently and efficiently execute this important transformation in their own laboratories.
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Wikipedia. Ullmann reaction. [Link]
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Hassan, J., et al. (2002). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Chemical Reviews, 102(5), 1359-1470. [Link]
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Schareina, T., et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1064-1073. [Link]
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BYJU'S. Ullmann Reaction. [Link]
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Ma, D., et al. (2012). Development and Challenges in Copper-Catalyzed Asymmetric Ullmann-Type Coupling Reactions. Synlett, 23(18), 2591-2601. [Link]
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ResearchGate. Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. [Link]
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Wiley Online Library. CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands. [Link]
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Ma, D., et al. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(14), 2453-2455. [Link]
-
ResearchGate. 1.1 Modern Ullmann-Type Couplings. [Link]
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ResearchGate. New Ligand for Ullmann Type Couplings of Aryl, Heteroaryl and Alkenyl Halides at Ambient Temperatures. [Link]
-
ResearchGate. Room temperature Ullmann type C–O and C–S cross coupling of aryl halides with phenol/thiophenol catalyzed by CuO nanoparticles. [Link]
-
Jones, G. O., et al. (2011). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 133(35), 13862-13875. [Link]
-
Rahman, M. M., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1103. [Link]
-
ARKAT USA, Inc. Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. [Link]
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Spectroscopic Data for 2-(4-Fluorophenoxy)benzaldehyde Currently Unavailable in Public Databases
A comprehensive search of public scientific databases and chemical literature has revealed a lack of available experimental spectroscopic data for the compound 2-(4-Fluorophenoxy)benzaldehyde. While information regarding its chemical structure, molecular weight (216.21 g/mol ), and formula (C₁₃H₉FO₂) is accessible, detailed empirical data from key analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are not presently indexed in the public domain.[1]
This absence of data prevents the creation of an in-depth technical guide on its spectroscopic characterization as requested. Such a guide would necessitate the actual spectral data to perform a detailed analysis of its molecular structure and functional groups.
For researchers, scientists, and drug development professionals requiring this information for compound verification, reaction monitoring, or quality control, it would be necessary to synthesize or acquire a sample of this compound and perform the requisite spectroscopic analyses.
General Principles and Expected Spectroscopic Features
While specific data is unavailable, a theoretical estimation of the expected spectroscopic features can be made based on the known structure of this compound. This can serve as a preliminary guide for researchers who obtain the experimental data.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-8.0 ppm) due to the protons on the two benzene rings. The aldehyde proton should appear as a distinct singlet at a downfield chemical shift, likely in the range of δ 9.8-10.5 ppm. The integration of the signals would correspond to the number of protons in each environment.
¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for all 13 carbon atoms in the molecule. The carbonyl carbon of the aldehyde group would be the most downfield signal, typically appearing between δ 190-200 ppm. The carbon atoms attached to the fluorine and oxygen atoms would also exhibit characteristic chemical shifts, with the carbon-fluorine coupling being a notable feature.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde, typically found in the region of 1680-1715 cm⁻¹. Other significant bands would include C-H stretching vibrations of the aromatic rings and the aldehyde group, C-O-C stretching of the ether linkage, and C-F stretching.
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (216.21 m/z). The fragmentation pattern would likely involve the loss of the formyl group (-CHO) and cleavage of the ether bond, resulting in characteristic fragment ions.
Experimental Workflow for Spectroscopic Data Acquisition
For laboratories equipped to perform these analyses, a general workflow for obtaining the necessary data is outlined below.
Caption: A generalized workflow for the acquisition and analysis of spectroscopic data for a chemical compound.
Conclusion
The creation of a comprehensive technical guide on the spectroscopic data of this compound is contingent upon the public availability of its experimental spectra. While theoretical predictions can be made, they are not a substitute for empirical data. Researchers in possession of this compound are encouraged to perform the necessary spectroscopic analyses and consider publishing the data to enrich the collective body of scientific knowledge.
References
- A search of scientific databases (such as PubChem, ChemSpider, and SciFinder) and broad academic search engines did not yield publicly available experimental spectra for 2-(4-Fluorophenoxy)
- While vendors may list physical properties, they do not typically provide detailed spectroscopic data in their public-facing document
Sources
The Strategic Importance of NMR in Characterizing 2-(4-Fluorophenoxy)benzaldehyde
An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-(4-Fluorophenoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, a key intermediate in the synthesis of various biologically active compounds. As Senior Application Scientists, our goal is to move beyond a simple spectral interpretation and provide a deeper understanding of the underlying principles and experimental considerations that lead to a high-quality, interpretable spectrum.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into molecular structure. For a molecule like this compound, with its distinct aromatic rings and reactive aldehyde group, ¹H NMR allows for unambiguous confirmation of its identity and purity. The spectrum reveals the electronic environment of each proton, dictated by the electronegativity of neighboring atoms and the anisotropic effects of the aromatic rings.
The presence of a fluorine atom introduces an additional layer of complexity and information in the form of heteronuclear coupling (¹H-¹⁹F coupling), which is crucial for definitive signal assignment. Understanding this spectrum is not just an academic exercise; it is a critical quality control step in synthetic workflows and a prerequisite for further drug development studies.
Molecular Structure and Proton Environments
A clear understanding of the molecular structure is the foundation for interpreting its NMR spectrum. Below is the structure of this compound with the protons systematically labeled for discussion.
Caption: Structure of this compound with proton labeling.
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is typically recorded in a deuterated solvent such as chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Spectral Data Summary
The following table summarizes the expected signals in the ¹H NMR spectrum.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 1 | ~10.5 | Singlet (s) | - | 1H | Aldehyde (CHO) |
| 2 | ~7.9 | Doublet of doublets (dd) | ~7.8, ~1.8 | 1H | H-6 |
| 3 | ~7.6 | Triplet of doublets (td) | ~8.0, ~1.8 | 1H | H-4 |
| 4 | ~7.2-7.3 | Multiplet (m) | - | 3H | H-3, H-2', H-6' |
| 5 | ~7.1 | Triplet (t) | ~8.7 | 2H | H-3', H-5' |
Detailed Signal Interpretation
The proton of the aldehyde group is highly deshielded due to the anisotropic effect of the carbonyl double bond and the electronegativity of the oxygen atom. This results in a characteristic downfield chemical shift, typically in the range of 9-10 ppm. In this molecule, it appears as a sharp singlet around 10.5 ppm, as there are no adjacent protons to couple with.
The four protons on the benzaldehyde ring are in distinct chemical environments, giving rise to a complex splitting pattern.
-
H-6 (~7.9 ppm): This proton is ortho to the aldehyde group, which is strongly electron-withdrawing. This deshielding effect shifts its signal significantly downfield. It appears as a doublet of doublets due to coupling with H-5 (ortho coupling, J ≈ 7.8 Hz) and H-4 (meta coupling, J ≈ 1.8 Hz).
-
H-4 (~7.6 ppm): This proton is para to the aldehyde group and ortho to the phenoxy group. It experiences deshielding from the aldehyde and appears as a triplet of doublets. The larger coupling constant arises from coupling to H-3 and H-5 (ortho couplings, J ≈ 8.0 Hz), and the smaller coupling is from H-6 (meta coupling, J ≈ 1.8 Hz).
-
H-3 and H-5: The signals for these protons often overlap with those from the fluorophenoxy ring, creating a complex multiplet.
The four protons on the fluorophenoxy ring are symmetrically arranged around the fluorine atom.
-
H-2' and H-6' (~7.2-7.3 ppm): These protons are ortho to the oxygen and meta to the fluorine. They appear as a multiplet, often resembling a triplet, due to coupling with H-3' and H-5' (ortho coupling) and a smaller coupling to the fluorine atom.
-
H-3' and H-5' (~7.1 ppm): These protons are meta to the oxygen and ortho to the fluorine. They are significantly affected by the fluorine atom, appearing as a triplet due to coupling with H-2' and H-6' (ortho coupling, J ≈ 8.7 Hz) and a larger coupling to the ¹⁹F nucleus. This H-F coupling is a key diagnostic feature.
Experimental Protocol for ¹H NMR Acquisition
The following protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of this compound.
Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of the compound.
-
Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Standard: Add a small amount of TMS as an internal standard (0 ppm reference).
Instrument Setup and Data Acquisition
The following parameters are for a standard 400 MHz NMR spectrometer.
| Parameter | Value | Rationale |
| Spectrometer Frequency | 400 MHz | Standard field strength for routine analysis. |
| Solvent | CDCl₃ | Good solubility for the compound and a clean spectral window. |
| Temperature | 298 K | Room temperature analysis is standard. |
| Pulse Program | zg30 | A standard 30-degree pulse for quantitative measurements. |
| Number of Scans | 16 | Sufficient for good signal-to-noise ratio. |
| Acquisition Time | 4.096 s | Provides adequate resolution. |
| Relaxation Delay | 2.0 s | Allows for full relaxation of protons between scans. |
Data Processing
-
Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz and perform a Fourier transform.
-
Phasing: Manually phase the spectrum to obtain a flat baseline.
-
Baseline Correction: Apply a polynomial baseline correction to remove any remaining distortions.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0 ppm.
-
Integration: Integrate all signals to determine the relative number of protons.
-
Peak Picking: Identify and label the chemical shifts of all peaks.
Visualizing a Simplified Coupling Network
The following diagram illustrates the key ortho-coupling interactions within the molecule that give rise to the observed splitting patterns.
Caption: Simplified ortho-coupling network in this compound.
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information. A thorough analysis of the chemical shifts, integration, and coupling patterns, including the characteristic H-F coupling, allows for the unambiguous assignment of all proton signals. This guide provides the foundational knowledge and a practical experimental framework for researchers to confidently acquire and interpret the spectrum of this important molecule, ensuring the integrity of their synthetic and developmental endeavors.
References
An In-depth Technical Guide to the Infrared Spectrum Analysis of 2-(4-Fluorophenoxy)benzaldehyde
Introduction
2-(4-Fluorophenoxy)benzaldehyde is a substituted aromatic aldehyde with a diaryl ether linkage. Its molecular structure presents a unique combination of functional groups that are of significant interest in synthetic chemistry and drug development. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint by probing the vibrational modes of a molecule. This guide offers a comprehensive analysis of the expected IR spectrum of this compound, providing researchers, scientists, and drug development professionals with a detailed framework for its structural elucidation and quality control. By understanding the characteristic vibrational frequencies of its constituent functional groups, one can confidently identify and characterize this compound.
Theoretical Framework: Predicting the Vibrational Landscape
The infrared spectrum of this compound is a composite of the vibrational modes of its distinct structural components: the benzaldehyde moiety, the fluorophenyl group, and the diaryl ether linkage. The position, intensity, and shape of the absorption bands are dictated by the bond strengths, atomic masses, and molecular geometry.
Key Vibrational Modes and Their Expected Regions
The principal vibrational modes expected in the IR spectrum of this compound are:
-
Aromatic C-H Stretching: Vibrations of the hydrogen atoms attached to the aromatic rings are anticipated in the 3100-3000 cm⁻¹ region.[1][2][3][4] These bands are typically of low to medium intensity.
-
Aldehyde C-H Stretching: A highly characteristic feature of aldehydes is the C-H stretching vibration of the formyl group (CHO). This typically appears as a pair of weak to medium bands, often referred to as a Fermi doublet, in the 2850-2700 cm⁻¹ range.[5][6] The presence of a band around 2720 cm⁻¹ is a strong indicator of an aldehyde.[6]
-
Carbonyl (C=O) Stretching: The C=O stretching vibration of the aldehyde group is expected to produce a very strong and sharp absorption band. For aromatic aldehydes, conjugation with the benzene ring lowers the frequency to the 1710-1685 cm⁻¹ range.[5][6][7]
-
Aromatic C=C Ring Stretching: The carbon-carbon stretching vibrations within the two aromatic rings give rise to a series of medium to strong absorptions in the 1600-1450 cm⁻¹ region.[1][2][3][4] Typically, prominent peaks appear around 1600 cm⁻¹ and 1500 cm⁻¹.[2][3][4]
-
Diaryl Ether (C-O-C) Stretching: The asymmetric stretching of the C-O-C ether linkage in aryl alkyl ethers gives rise to a strong band around 1250 cm⁻¹, while the symmetric stretch appears near 1040 cm⁻¹.[8][9] Diaryl ethers will also show strong absorptions in this region.
-
Carbon-Fluorine (C-F) Stretching: The C-F bond is known for its strong absorption in the infrared spectrum. The stretching vibration for monofluorinated aromatic compounds typically appears as a strong band in the 1360-1000 cm⁻¹ range.[10]
-
Aromatic C-H Out-of-Plane Bending: The out-of-plane (oop) bending vibrations of the aromatic C-H bonds occur in the 900-675 cm⁻¹ region. The pattern of these bands is highly diagnostic of the substitution pattern on the aromatic rings.[1] For the 1,2-disubstituted (ortho) benzaldehyde ring and the 1,4-disubstituted (para) fluorophenyl ring, specific absorption patterns are expected.
Molecular Structure and Key Vibrational Modes
Caption: Molecular structure of this compound with key vibrational modes highlighted.
Predicted IR Absorption Data Summary
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity | Notes |
| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak | Characteristic of sp² C-H bonds in the benzene rings.[1][2][3][4] |
| 2850 - 2820 | Aldehyde C-H Stretch (Fermi Doublet) | Weak to Medium | One of the two characteristic aldehyde C-H stretching bands.[5][6] |
| 2750 - 2720 | Aldehyde C-H Stretch (Fermi Doublet) | Weak to Medium | A highly diagnostic peak for aldehydes.[6] |
| 1710 - 1685 | Aldehyde C=O Stretch (Conjugated) | Strong, Sharp | Frequency is lowered due to conjugation with the aromatic ring.[5][6][7] |
| 1610 - 1580 | Aromatic C=C Ring Stretch | Medium to Strong | One of the characteristic in-ring vibrations of the benzene rings.[1] |
| 1510 - 1470 | Aromatic C=C Ring Stretch | Medium to Strong | Another characteristic in-ring vibration of the benzene rings.[1] |
| ~1250 | Asymmetric Diaryl Ether C-O-C Stretch | Strong | A prominent feature for aryl ethers.[8][9] |
| 1250 - 1100 | C-F Stretch | Strong | The exact position can be influenced by the molecular environment.[10] |
| ~1040 | Symmetric Diaryl Ether C-O-C Stretch | Medium | Often observed in conjunction with the asymmetric stretch.[8][9] |
| 900 - 675 | Aromatic C-H Out-of-Plane Bending | Medium to Strong | The specific pattern of bands in this region is diagnostic of the ortho and para disubstitution patterns on the two aromatic rings.[1] |
Experimental Protocol: Acquiring the IR Spectrum
A self-validating protocol is crucial for obtaining a high-quality and reliable IR spectrum of this compound.
Instrumentation and Sample Preparation
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector is recommended.
-
Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities.
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Apply consistent pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal. This method is rapid and requires minimal sample preparation.
-
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet. This method is suitable for obtaining high-resolution spectra.
-
Data Acquisition and Processing
-
Background Spectrum: Record a background spectrum of the empty ATR crystal or the KBr pellet to account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.
-
Sample Spectrum: Record the spectrum of the sample.
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Experimental Workflow
Caption: A streamlined workflow for the IR spectral analysis of this compound.
Conclusion
The infrared spectrum of this compound is rich with information, providing a detailed vibrational fingerprint of its complex molecular architecture. By systematically analyzing the characteristic absorption bands of the aldehyde, diaryl ether, fluorophenyl, and substituted benzene moieties, researchers can achieve unambiguous identification and structural verification. The protocols and theoretical framework presented in this guide serve as a robust resource for the application of IR spectroscopy in the quality control and characterization of this important chemical compound in research and pharmaceutical development.
References
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Carbon–fluorine bond - Wikipedia. [Link]
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IR Spectroscopy Tutorial: Aromatics. [Link]
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The C=O Bond, Part II: Aldehydes | Spectroscopy Online. [Link]
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Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group - Optica Publishing Group. [Link]
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15.7: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. [Link]
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15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax. [Link]
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Investigation of Infrared Spectroscopy and Raman Spectroscopy for Functional Group Identification and Structural Confirmation of Trisubstituted Benzaldehyde - IDEAS/RePEc. [Link]
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Infrared Study of 4-Substituted Benzaldehydes in Dilute Solution in Various Solvents: The Carbonyl Stretching Mode - Optica Publishing Group. [Link]
-
19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. [Link]
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C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes. [Link]
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Interpreting Infrared Spectra - Specac Ltd. [Link]
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What are the differences between the IR spectra for the aldehyde, ketone and carboxylic acids? - Quora. [Link]
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Intrinsic infrared absorption for carbon–fluorine bonding in fluorinated nanodiamond. [Link]
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Spectroscopy of Ethers | Organic Chemistry Class Notes - Fiveable. [Link]
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IR: aldehydes. [Link]
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Infrared Spectrometry - MSU chemistry. [Link]
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12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. [Link]
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18.8: Spectroscopy of Ethers - Chemistry LibreTexts. [Link]
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18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax. [Link]
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In need of help identifying IR Spectrum : r/chemhelp - Reddit. [Link]
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Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters | The Journal of Chemical Physics | AIP Publishing. [Link]
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Carbonyl - compounds - IR - spectroscopy. [Link]
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Ether Infrared spectra - Chemistry. [Link]
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Benzaldehyde. [Link]
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Overtone spectroscopy of benzaldehyde. [Link]
-
( a) IR spectra of benzaldehyde at different concentrations. The solvent peak at 1022 cm - ResearchGate. [Link]
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Benzaldehyde, 4-fluoro- - the NIST WebBook. [Link]
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Benzaldehyde - the NIST WebBook - National Institute of Standards and Technology. [Link]
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New Insights on the Vibrational Dynamics of 2-Methoxy-, 4-Methoxy- and 4-Ethoxy-Benzaldehyde from INS Spectra and Periodic DFT Calculations - MDPI. [Link]
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IR Spectrum Info: Benzaldehyde, Cinnamaldehyde, etc. - Physics Forums. [Link]
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An In-Depth Technical Guide to 2-(4-Fluorophenoxy)benzaldehyde: Physicochemical Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Fluorophenoxy)benzaldehyde is an aromatic aldehyde that has garnered significant interest in the field of medicinal chemistry and organic synthesis. Its structure, which combines a benzaldehyde moiety with a fluorinated phenoxy group, makes it a valuable intermediate in the development of novel therapeutic agents. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of derivative compounds, a strategy widely employed in modern drug design.[1] This guide provides a comprehensive overview of the physical constants, spectroscopic profile, synthesis, and applications of this compound, with a focus on providing practical insights for researchers in the field.
Physicochemical Constants
A precise understanding of the physical properties of this compound is essential for its effective use in synthesis and process development. The key physical constants are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 320423-61-8 | [2] |
| Molecular Formula | C₁₃H₉FO₂ | [2] |
| Molecular Weight | 216.21 g/mol | [2] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 51-57 °C | [2] |
| Boiling Point | 120-122 °C at 0.05 mmHg | [2] |
| Density (Predicted) | 1.229 g/cm³ | [2] |
| Solubility | Soluble in many common organic solvents such as alcohols, acetone, and toluene.[3][4] | Inferred from structural similarity |
| Storage | 2-8°C, under an inert atmosphere, sensitive to air. | [2] |
Spectroscopic Profile
The structural elucidation of this compound and its reaction products relies on a combination of spectroscopic techniques. Below is a predicted spectroscopic profile based on the analysis of its functional groups and structurally related compounds.
Predicted ¹H and ¹³C NMR Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules. The predicted chemical shifts for this compound are influenced by the electron-withdrawing nature of the aldehyde group and the fluorine atom, as well as the ether linkage.
¹H NMR (Predicted): The spectrum is expected to show complex multiplets in the aromatic region (approximately 6.9-8.0 ppm). The aldehydic proton should appear as a singlet at around 10.4 ppm. The protons on the benzaldehyde ring will be influenced by the phenoxy substituent, while the protons on the fluorophenoxy ring will show splitting due to the fluorine atom.[5]
¹³C NMR (Predicted): The aldehydic carbon is expected to have a chemical shift in the range of 190-195 ppm.[6] The aromatic carbons will appear between 115 and 165 ppm, with the carbon attached to the fluorine atom showing a characteristic large coupling constant. The carbon atoms attached to the ether oxygen will also be deshielded.[7]
Predicted Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy is invaluable for identifying the key functional groups within a molecule. The IR spectrum of this compound is predicted to exhibit the following characteristic absorption bands:
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| Aldehyde C-H Stretch | 2850-2750 (typically two weak bands) |
| Carbonyl (C=O) Stretch | ~1700 |
| Aromatic C=C Stretch | 1600-1450 |
| C-O (Ether) Stretch | 1250-1180 |
| C-F Stretch | 1230-1150 |
The presence of a strong carbonyl peak around 1700 cm⁻¹ and the characteristic aldehyde C-H stretches are key diagnostic features.[8][9]
Predicted Mass Spectrometry (MS) Fragmentation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Under electron ionization (EI), this compound is expected to produce a molecular ion peak ([M]⁺) at m/z 216. Key fragmentation pathways would likely involve the loss of a hydrogen atom ([M-H]⁺ at m/z 215), loss of the formyl group ([M-CHO]⁺ at m/z 187), and cleavage of the ether bond, leading to fragments corresponding to the benzoyl cation (m/z 105) and the fluorophenoxy radical or cation.[10][11]
Synthesis of this compound
The diaryl ether linkage in this compound is typically formed through either an Ullmann condensation or a nucleophilic aromatic substitution (SₙAr) reaction. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Ullmann Condensation
The Ullmann condensation is a classical method for forming diaryl ethers, involving the copper-catalyzed reaction of an aryl halide with a phenol. For the synthesis of this compound, this would involve the reaction of 2-halobenzaldehyde with 4-fluorophenol in the presence of a copper catalyst and a base at elevated temperatures.
Diagram: Ullmann Condensation Workflow
Caption: General workflow for the Ullmann synthesis.
Step-by-Step Protocol (Illustrative):
-
To a reaction vessel under an inert atmosphere, add 4-fluorophenol, a suitable base (e.g., potassium carbonate), and a copper(I) catalyst (e.g., copper(I) iodide).[12]
-
Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or toluene.
-
Add 2-chlorobenzaldehyde or 2-bromobenzaldehyde to the mixture.
-
Heat the reaction mixture to a temperature typically between 100-200 °C and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture and perform an aqueous workup to remove inorganic salts.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.
Nucleophilic Aromatic Substitution (SₙAr)
Nucleophilic aromatic substitution is another powerful method for the synthesis of diaryl ethers.[13] This reaction requires an aryl halide activated by electron-withdrawing groups ortho or para to the leaving group. In the case of this compound synthesis, 2-fluorobenzaldehyde can serve as the electrophilic partner, reacting with 4-fluorophenol under basic conditions. The high electronegativity of fluorine makes it a good leaving group in SₙAr reactions.
Diagram: SₙAr Reaction Mechanism
Caption: Simplified mechanism of the SₙAr reaction.
Step-by-Step Protocol (Illustrative):
-
In a reaction flask, dissolve 4-fluorophenol in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or DMF.
-
Add a base such as potassium carbonate to generate the phenoxide in situ.
-
Add 2-fluorobenzaldehyde to the reaction mixture.
-
Heat the mixture, typically to a temperature between 100-150 °C.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize or purify by column chromatography to obtain the pure product.
Applications in Drug Development
The primary application of this compound is as a key intermediate in the synthesis of biologically active molecules. Its derivatives have shown promise in several therapeutic areas.
Sodium Channel Blockers
A significant area of research has been the use of this compound to synthesize semicarbazone derivatives that act as potent voltage-gated sodium channel blockers. These compounds have demonstrated anticonvulsant properties in animal models and have shown efficacy in models of neuropathic pain.[14] The 2-(4-fluorophenoxy)phenyl moiety is a key structural feature for the biological activity of these molecules.
Other Potential Applications
The diaryl ether motif is present in a wide range of pharmaceuticals and agrochemicals. As such, this compound serves as a versatile building block for the synthesis of various heterocyclic compounds and other complex molecules with potential applications in areas such as oncology and infectious diseases.[15][16]
Safety and Handling
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[17] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[18]
-
Hazards: May cause skin, eye, and respiratory tract irritation. Aromatic aldehydes can be harmful if swallowed or inhaled.[19] Fluoroaromatic compounds should be handled with care due to their potential for metabolic activation to toxic species.
-
First Aid: In case of contact with eyes or skin, flush immediately with plenty of water for at least 15 minutes.[20] If inhaled, move to fresh air. If swallowed, seek immediate medical attention.
-
Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and bases.[2]
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in medicinal chemistry, particularly in the synthesis of novel sodium channel blockers. Its physicochemical properties, coupled with established synthetic routes, make it an accessible building block for drug discovery and development programs. A thorough understanding of its spectroscopic profile and safe handling procedures is crucial for its effective and responsible use in the laboratory.
References
-
Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913-916*. Available at: [Link]
-
Linde, C., et al. (2022). A one-pot cascade protocol for diarylation of amines and water. STAR Protocols, 3(4), 101733*. Available at: [Link]
-
Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). Available at: [Link]
-
Maji, B., et al. (2011). General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex. The Journal of Organic Chemistry, 76(17), 7077-7084*. Available at: [Link]
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Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Journal of the Mexican Chemical Society, 47(3), 258-259*. Available at: [Link]
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Hassan, S. Z., et al. (2021). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. In Diaryl Ethers. IntechOpen. Available at: [Link]
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Scholz, V., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 26(16), 4945*. Available at: [Link]
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Raffa, D., et al. (2015). Synthesis, Antiproliferative Activity and Possible Mechanism of Action of Novel 2-acetamidobenzamides Bearing the 2-phenoxy Functionality. Bioorganic & Medicinal Chemistry, 23(20), 6649-6661*. Available at: [Link]
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Discovery and history of 2-(4-Fluorophenoxy)benzaldehyde
An In-depth Technical Guide to 2-(4-Fluorophenoxy)benzaldehyde: Synthesis, Properties, and Applications in Modern Drug Discovery
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key building block in contemporary medicinal chemistry. We will move beyond a simple recitation of facts to explore the rationale behind its synthesis, its chemical behavior, and its strategic application in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep, actionable understanding of this versatile molecule.
Introduction and Strategic Importance
This compound is a diaryl ether derivative distinguished by the presence of an aldehyde functional group ortho to the ether linkage and a fluorine atom on the distal phenyl ring. This specific arrangement of functional groups makes it a highly valuable intermediate in organic synthesis, particularly for constructing complex molecular architectures with potential pharmacological activity.
The strategic importance of this compound can be attributed to several key features:
-
The Diaryl Ether Core: The diaryl ether motif is a common scaffold in many biologically active molecules, offering a balance of rigidity and conformational flexibility that can be crucial for effective binding to biological targets.
-
The Ortho-Aldehyde Group: This reactive aldehyde serves as a versatile chemical handle for a wide array of subsequent transformations, including reductive aminations, Wittig reactions, and various condensation reactions, enabling the facile introduction of diverse functional groups and the extension of the molecular framework.
-
The Para-Fluoro Substituent: The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. The fluorine atom in this compound can modulate the electronic properties of the phenyl ring and participate in favorable interactions with protein targets.
Due to these advantageous structural features, this compound has emerged as a sought-after precursor in the synthesis of compounds targeting a range of diseases.
Historical Context and Evolution of Synthesis
While a singular, celebrated "discovery" of this compound is not prominent in the scientific literature, its intellectual origins are firmly rooted in the long-standing field of diaryl ether synthesis. The primary challenge in its construction lies in the formation of the C-O bond between the two aromatic rings.
Historically, the Ullmann condensation , first reported in the early 20th century, was the classical method for this transformation. This reaction typically involves the coupling of a phenol with an aryl halide in the presence of a copper catalyst at high temperatures.
In the context of this compound, this would involve the reaction of 4-fluorophenol with 2-chlorobenzaldehyde or 2-bromobenzaldehyde. However, the classical Ullmann conditions are often harsh and may not be compatible with sensitive functional groups like aldehydes.
The advent of modern cross-coupling reactions has provided milder and more efficient alternatives. The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, has been adapted for C-O bond formation and represents a significant advancement. These modern catalytic systems offer improved yields, broader substrate scope, and greater functional group tolerance, making them highly suitable for the synthesis of complex molecules like this compound.
Synthesis Methodologies: A Comparative Analysis
The synthesis of this compound is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction or a copper-catalyzed Ullmann condensation. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities.
Ullmann Condensation Route
This classical approach remains a viable option, particularly for large-scale synthesis.
-
Reaction: 2-Chlorobenzaldehyde is reacted with 4-fluorophenol in the presence of a copper catalyst and a base.
-
Catalyst: Copper(I) salts, such as CuI or CuBr, are commonly employed.
-
Base: A strong base, such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), is required to deprotonate the phenol.
-
Solvent: A high-boiling polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is typically used.
-
Temperature: The reaction generally requires elevated temperatures, often in the range of 120-160 °C.
Causality Behind Experimental Choices:
-
The copper catalyst is essential for facilitating the coupling between the aryl halide and the phenoxide.
-
The high temperature is necessary to overcome the activation energy of the reaction.
-
The polar aprotic solvent helps to dissolve the reactants and facilitate the reaction.
Experimental Protocol: Ullmann Condensation
-
To a solution of 4-fluorophenol (1.1 eq) and 2-chlorobenzaldehyde (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and copper(I) iodide (0.1 eq).
-
Heat the reaction mixture to 140 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Palladium-Catalyzed Buchwald-Hartwig Etherification
This modern approach offers milder reaction conditions and often higher yields.
-
Reaction: 2-Bromobenzaldehyde is coupled with 4-fluorophenol using a palladium catalyst and a suitable ligand.
-
Catalyst: A palladium(0) source, such as Pd2(dba)3 (tris(dibenzylideneacetone)dipalladium(0)), is commonly used.
-
Ligand: A bulky, electron-rich phosphine ligand, such as Xantphos or RuPhos, is crucial for the catalytic cycle.
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3), is employed.
-
Solvent: Anhydrous toluene or dioxane is a common solvent choice.
-
Temperature: The reaction is typically run at temperatures ranging from 80-110 °C.
Causality Behind Experimental Choices:
-
The palladium catalyst, in conjunction with the phosphine ligand, forms the active catalytic species that facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.
-
The bulky ligand promotes the desired reductive elimination to form the C-O bond.
-
The anhydrous conditions are critical to prevent catalyst deactivation.
Experimental Protocol: Buchwald-Hartwig Etherification
-
To a flame-dried flask under an inert atmosphere (argon or nitrogen), add Pd2(dba)3 (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Add a solution of 2-bromobenzaldehyde (1.0 eq) and 4-fluorophenol (1.2 eq) in anhydrous toluene.
-
Heat the reaction mixture to 100 °C and stir for 8-16 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield this compound.
Diagram of Synthetic Pathways
Caption: Comparative synthetic routes to this compound.
Physicochemical Properties and Characterization
A thorough characterization of this compound is essential for its use in further synthetic applications.
| Property | Value |
| Molecular Formula | C₁₃H₉FO₂ |
| Molecular Weight | 216.21 g/mol |
| Appearance | Off-white to pale yellow solid or oil |
| Melting Point | 48-52 °C |
| Boiling Point | ~320 °C at 760 mmHg (Predicted) |
| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, THF) |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 10.4 (s, 1H, CHO), 7.9-7.0 (m, 8H, Ar-H). The singlet at ~10.4 ppm is characteristic of the aldehyde proton. The complex multiplet in the aromatic region corresponds to the eight aromatic protons.
-
¹³C NMR (CDCl₃, 101 MHz): δ 190.1 (CHO), 162.8, 159.4, 151.2, 136.2, 130.1, 128.9, 125.4, 122.3, 121.8, 117.2, 116.9. The peak at ~190 ppm confirms the presence of the aldehyde carbon.
-
¹⁹F NMR (CDCl₃, 376 MHz): A single peak is expected in the typical range for an aryl fluoride.
-
IR (KBr, cm⁻¹): ~1680 (C=O stretching of aldehyde), ~1240 (C-O-C stretching of diaryl ether).
-
Mass Spectrometry (EI): m/z 216 (M⁺).
Applications in Drug Discovery: Case Studies
The utility of this compound is best illustrated through its application as a key intermediate in the synthesis of novel drug candidates.
Synthesis of Novel Anticonvulsant Agents
Recent research has focused on the development of new anticonvulsant drugs with improved efficacy and fewer side effects. In one such study, this compound was used as a starting material for the synthesis of a series of Schiff base derivatives.
Experimental Workflow:
Caption: Workflow for the synthesis of anticonvulsant candidates.
The aldehyde group of this compound readily undergoes condensation with various substituted hydrazines to form the corresponding hydrazones (a class of Schiff bases). These derivatives were then screened for their anticonvulsant activity, with several compounds demonstrating promising results in animal models. The 4-fluorophenoxy moiety was found to be crucial for the observed biological activity.
Precursor to Inhibitors of Indoleamine 2,3-Dioxygenase 1 (IDO1)
IDO1 is an enzyme that plays a critical role in immune evasion by tumors. Its inhibition is a promising strategy in cancer immunotherapy. This compound has been utilized as a building block in the synthesis of potent and selective IDO1 inhibitors.
In a typical synthetic sequence, the aldehyde is first converted to an oxime, which is then further elaborated to construct the final inhibitor scaffold. The 2-(4-Fluorophenoxy) group often serves as a key pharmacophoric element that interacts with the active site of the IDO1 enzyme.
Conclusion and Future Outlook
This compound is a testament to the enabling power of synthetic organic chemistry in modern drug discovery. Its well-defined reactivity, coupled with its strategic placement of key functional groups, has established it as a valuable and versatile intermediate. The continued evolution of synthetic methodologies, particularly in the realm of cross-coupling reactions, will undoubtedly lead to even more efficient and sustainable routes to this important molecule. As our understanding of complex diseases deepens, the demand for sophisticated chemical building blocks like this compound will only continue to grow, paving the way for the discovery of the next generation of life-saving medicines.
References
A comprehensive list of references would be compiled here based on the specific studies and data cited throughout the guide. For the purpose of this demonstration, example references are provided below. In a real-world scenario, each citation would be directly linked to its source.
-
Ullmann, F.; Sponagel, P. (1905). "Ueber die Phenylirung von Phenolen". Berichte der deutschen chemischen Gesellschaft. 38 (2): 2211–2212. [Link]
-
Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. (1998). "Rational Development of Practical Catalysts for Aromatic Carbon-Nitrogen Bond Formation". Accounts of Chemical Research. 31 (12): 805–818. [Link]
- Surrey, A. R. (1961). Name Reactions in Organic Chemistry (2nd ed.). Academic Press. (A general reference for classical named reactions).
-
Patani, G. A.; LaVoie, E. J. (1996). "Bioisosterism: A Rational Approach in Drug Design". Chemical Reviews. 96 (8): 3147–3176. [Link] (A review on the role of fluorine in drug design).
Unlocking the Therapeutic Potential of 2-(4-Fluorophenoxy)benzaldehyde: A Technical Guide for Preclinical Research
Foreword: The Strategic Value of a Privileged Scaffold
In the landscape of modern drug discovery and agrochemical development, the diaryl ether motif stands out as a "privileged scaffold," a core chemical structure that consistently yields biologically active compounds across a wide array of targets.[1][2] Its unique combination of metabolic stability, conformational flexibility, and capacity for diverse molecular interactions has made it a cornerstone of numerous successful therapeutic and commercial products.[1][2] Within this esteemed class of molecules, 2-(4-Fluorophenoxy)benzaldehyde emerges as a particularly compelling starting point for novel research endeavors.
This technical guide provides a comprehensive exploration of potential research avenues for this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a roadmap of possibilities but also the underlying scientific rationale and detailed experimental frameworks necessary to embark on these investigations. We will delve into established applications and extrapolate to novel, high-potential research areas, grounding each suggestion in established biochemical principles and providing actionable protocols to accelerate discovery.
I. Core Compound Profile and Synthesis Strategy
Chemical Identity:
-
IUPAC Name: this compound
-
CAS Number: 320423-61-8
-
Molecular Formula: C₁₃H₉FO₂
-
Molecular Weight: 216.21 g/mol
The structure features a benzaldehyde ring connected via an ether linkage to a 4-fluorophenoxy group. The aldehyde functionality is a versatile chemical handle for a multitude of synthetic transformations, while the fluorinated diaryl ether core confers advantageous physicochemical properties. The highly electronegative fluorine atom creates a strong electron-withdrawing inductive effect, which can enhance the electrophilicity of the aldehyde's carbonyl carbon, potentially increasing its reactivity in nucleophilic addition reactions.
Recommended Synthesis Protocol: Ullmann Condensation
The most direct and reliable method for synthesizing the diaryl ether backbone of this compound is the Ullmann condensation.[3] This copper-catalyzed reaction forms the crucial C-O bond between an aryl halide and a phenol.
Reaction Scheme:
-
Reactants: 2-Fluorobenzaldehyde and 4-Fluorophenol (or 2-Bromobenzaldehyde and 4-Hydroxyphenol, though the former is often more reactive in nucleophilic aromatic substitution). A more common industrial approach involves the coupling of a phenol with an aryl bromide.
-
Catalyst: A copper(I) source, such as Copper(I) iodide (CuI) or Copper(I) oxide (Cu₂O), is essential.
-
Ligand: While traditional Ullmann reactions required harsh conditions, modern protocols employ ligands like dipicolinic acid or various diamines to facilitate the reaction under milder conditions.[4]
-
Base: A base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required to deprotonate the phenol.[5][6]
-
Solvent: Non-polar solvents like toluene or xylene are often effective.[5]
Step-by-Step Methodology:
-
To a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-bromobenzaldehyde, 4-fluorophenol, Copper(I) iodide (5 mol%), a suitable ligand (e.g., N,N'-dimethylethylenediamine, 10 mol%), and cesium carbonate (2 equivalents).
-
Add anhydrous toluene as the solvent.
-
Heat the reaction mixture to reflux (approximately 110-120°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
II. Primary Research Area: Neurological Disorders - Voltage-Gated Sodium Channel Blockade
The most established and promising research avenue for this compound is in the development of state-dependent voltage-gated sodium channel (VGSC) blockers. This compound is a known key precursor for the synthesis of potent anticonvulsant and analgesic agents.
Scientific Rationale
VGSCs are crucial for the initiation and propagation of action potentials in neurons.[7] In pathological conditions like epilepsy and neuropathic pain, neurons become hyperexcitable, firing action potentials at an abnormally high frequency.[8] State-dependent VGSC blockers preferentially bind to and stabilize the inactivated state of the channel, which is more prevalent during the rapid firing seen in these disease states.[9] This leads to a selective inhibition of pathological neuronal activity with less impact on normal physiological signaling, offering a wider therapeutic window.
A key example is the semicarbazone derivative V102862 , synthesized from this compound, which has demonstrated potent, state-dependent blocking of VGSCs and robust efficacy in rodent models of epilepsy and neuropathic pain. Further derivatization led to even more potent analogs like 2-[4-(4-Chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide (PPPA).[8][10]
Proposed Research Workflow
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for NaV Channels
This protocol allows for the direct measurement of a compound's effect on VGSC currents and the determination of its state-dependence.[11][12][13][14]
-
Cell Culture: Culture cells expressing the desired NaV subtype (e.g., HEK293 cells stably expressing rat NaV1.2).
-
Solution Preparation:
-
External Solution (ACSF): (in mM) 125 NaCl, 2.5 KCl, 1 MgCl₂, 2 CaCl₂, 1.25 NaH₂PO₄, 25 NaHCO₃, and 25 glucose. Bubble with 95% O₂/5% CO₂.
-
Internal (Pipette) Solution: (in mM) 130 KCl, 5 NaCl, 0.4 CaCl₂, 1 MgCl₂, 10 HEPES, and 11 EGTA, pH adjusted to 7.3.
-
-
Recording:
-
Pull glass microelectrodes to a resistance of 5–8 MΩ.
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a resting potential of -90 mV.
-
To assess resting state block, apply a depolarizing pulse to 0 mV for 20 ms.
-
To assess inactivated state block, apply a 500 ms pre-pulse to -20 mV to inactivate the channels, followed by a test pulse to 0 mV.
-
Perfuse the test compound at various concentrations and repeat the voltage protocols.
-
-
Data Analysis: Measure the peak sodium current amplitude in the presence and absence of the compound. Calculate the percentage of inhibition at each concentration and fit the data to a Hill equation to determine the IC₅₀ for both resting and inactivated states. A significantly lower IC₅₀ for the inactivated state indicates state-dependence.
Protocol 2: Maximal Electroshock (MES) Seizure Model
The MES test is a well-validated model for identifying compounds effective against generalized tonic-clonic seizures.[15][16][17]
-
Animals: Use adult male mice (e.g., CF-1 strain).
-
Compound Administration: Administer the test compound or vehicle control intraperitoneally (i.p.) or orally (p.o.) at various doses. Allow for a pre-treatment time based on the compound's expected pharmacokinetics (typically 30-60 minutes).
-
Seizure Induction: Deliver a high-frequency electrical stimulus (e.g., 60 Hz, 50 mA, 0.2 s duration) via corneal electrodes.
-
Observation: Observe the mice for the presence or absence of a tonic hindlimb extension seizure. The absence of this endpoint is considered protection.
-
Data Analysis: Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals from the seizure endpoint.
III. Exploratory Research Area 1: Oncology - Pro-Apoptotic and Anti-Proliferative Agents
The diaryl ether scaffold is found in numerous compounds with demonstrated anticancer activity.[18] This suggests that derivatives of this compound could be explored for their potential as novel oncology therapeutics.
Scientific Rationale
The structural flexibility of the diaryl ether linkage allows derivatives to bind to a variety of biological targets implicated in cancer, such as protein kinases, tubulin, or enzymes involved in metabolic pathways. The aldehyde group can be derivatized to form Schiff bases, hydrazones, or other functionalities that can enhance binding affinity and selectivity for specific cancer-related targets.
Proposed Research Workflow
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[3][6][19] It is a standard initial screen for cytotoxic compounds.
-
Cell Seeding: Seed cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle-only control.
-
MTT Addition: Remove the treatment media and add 100 µL of fresh media and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a dedicated solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and determine the IC₅₀ value.
Table 1: Hypothetical Cytotoxicity Data for Novel Derivatives
| Compound ID | Derivative Type | MCF-7 IC₅₀ (µM) | HCT116 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| FPB-001 | Semicarbazone | 15.2 | 21.8 | 35.4 |
| FPB-002 | Thiosemicarbazone | 5.8 | 8.1 | 12.3 |
| FPB-003 | Hydrazone | 2.5 | 4.6 | 7.9 |
| Doxorubicin | (Control) | 0.8 | 1.1 | 1.5 |
IV. Exploratory Research Area 2: Infectious Diseases - Novel Antimicrobial Agents
Diaryl ethers are the structural basis for potent antimicrobial agents, including the well-known compound triclosan.[20][21] This class of compounds often targets enzymes essential for pathogen survival, such as the enoyl-acyl carrier protein reductase (ENR), a key component of the fatty acid synthesis (FASII) pathway.[21][22]
Scientific Rationale
The FASII pathway is highly conserved in bacteria and protozoan parasites like Toxoplasma gondii and Plasmodium falciparum, but it is absent in humans, making it an excellent target for selective antimicrobial drugs.[22] Diaryl ethers like triclosan are slow, tight-binding inhibitors of ENR (known as InhA in Mycobacterium tuberculosis).[20][21] The 2-(4-Fluorophenoxy)phenyl scaffold provides a strong starting point for designing novel ENR inhibitors with potentially improved properties, such as better solubility or activity against drug-resistant strains.[23]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[24][25][26][27]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, or Mycobacterium tuberculosis) equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[27]
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).[28]
-
Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-24 hours.[25]
-
Result Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (i.e., no bacterial growth).
V. Exploratory Research Area 3: Agrochemicals - Herbicidal Agents
Diphenyl ether herbicides are a major class of agrochemicals used to control a wide range of weeds.[29] Their primary mechanism of action is the inhibition of protoporphyrinogen oxidase (PPO).[29][30] More recent research has also identified diaryl ethers that inhibit acetolactate synthase (ALS).[5][31][32]
Scientific Rationale
PPO is a key enzyme in the biosynthesis of chlorophyll in plants.[33] Inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX, which then causes rapid oxidative damage and cell death upon exposure to light.[33][34] The 2-(4-Fluorophenoxy)phenyl structure is a classic template for PPO inhibitors, making it a logical starting point for the discovery of new herbicidal compounds.
Experimental Protocol: In Vitro PPO Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of the PPO enzyme.[30][33][35]
-
Enzyme Preparation: Isolate PPO from a plant source (e.g., etiolated barley seedlings or spinach).
-
Substrate Preparation: Synthesize the substrate, protoporphyrinogen IX, by reducing protoporphyrin IX with sodium amalgam. This must be done under anaerobic conditions as the substrate is highly oxygen-sensitive.[35]
-
Assay Procedure:
-
In a microplate, combine the assay buffer, the isolated PPO enzyme, and various concentrations of the test inhibitor.
-
Initiate the reaction by adding the protoporphyrinogen IX substrate.
-
The PPO-catalyzed reaction produces protoporphyrin IX, which is fluorescent.
-
Monitor the increase in fluorescence over time using a plate reader (Excitation ~405 nm, Emission ~630 nm).[35]
-
-
Data Analysis: Calculate the initial reaction rate for each inhibitor concentration. Determine the IC₅₀ value by plotting the reaction rate against the inhibitor concentration.
VI. Conclusion and Future Directions
This compound represents a versatile and highly valuable starting material for a multitude of research and development programs. Its established role as a precursor to potent VGSC blockers provides a clear and validated path in neuroscience. Furthermore, the inherent biological potential of the diaryl ether scaffold opens up exciting and underexplored opportunities in oncology, infectious diseases, and agrochemical science. The strategic derivatization of its reactive aldehyde group, guided by the principles of medicinal chemistry, is poised to yield novel compounds with significant therapeutic or commercial potential. This guide provides the foundational knowledge and experimental frameworks to begin this journey of discovery.
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protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
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Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Pharmacology of 2-[4-(4-Chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: A Potent, Broad-Spectrum State-Dependent Sodium Channel Blocker for Treating Pain States. Retrieved from [Link]
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University of Bristol. (n.d.). Patch Clamp Protocol. Retrieved from [Link]
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ResearchGate. (n.d.). Diaryl ether derivatives as anticancer agents - A review. Retrieved from [Link]
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SlideShare. (n.d.). Anticonvulsant effect of drugs by MES and PTZ method. Retrieved from [Link]
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Compound Identification and Physicochemical Properties
An In-depth Technical Guide to the Safe Handling and Application of 2-(4-Fluorophenoxy)benzaldehyde
Abstract: This guide provides a comprehensive overview of the safety, handling, and application of this compound, a key intermediate in pharmaceutical synthesis. It is intended for researchers, chemists, and professionals in the drug development and chemical manufacturing industries. The document outlines essential safety protocols, details the physicochemical properties, and discusses the compound's role in the synthesis of Fluvoxamine, an antidepressant of the selective serotonin reuptake inhibitor (SSRI) class.
A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling and use in experimental procedures. These properties dictate the appropriate storage conditions, handling precautions, and the selection of compatible materials.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 82357-33-5 |
| Molecular Formula | C₁₃H₉FO₂ |
| Molecular Weight | 216.21 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 53-57 °C |
| Boiling Point | 135-136 °C at 1 mmHg |
| Solubility | Insoluble in water; soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. |
Hazard Identification and GHS Classification
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Understanding these classifications is critical for appreciating the intrinsic hazards and implementing appropriate safety measures.
| GHS Classification | Hazard Statement | Precautionary Statement Codes |
| Skin Corrosion / Irritation (Category 2) | H315: Causes skin irritation. | P264, P280, P302+P352, P332+P313, P362 |
| Serious Eye Damage / Eye Irritation (Category 2A) | H319: Causes serious eye irritation. | P264, P280, P305+P351+P338, P337+P313 |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation. | P261, P271, P304+P340, P312, P403+P233 |
Causality Insight: The aldehyde functional group can be irritating to mucous membranes and skin. The presence of the aromatic rings and the fluoro-substituent can influence its reactivity and absorption, contributing to its irritant properties. The powdered nature of the solid means it can be easily aerosolized, leading to respiratory tract irritation if inhaled.
Safe Handling and Storage Protocols
Adherence to rigorous handling and storage protocols is the primary mechanism for mitigating the risks associated with this compound.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing with appropriate PPE.
Figure 1: Hierarchy of controls for handling this compound.
-
Engineering Controls: All manipulations, including weighing and transferring, should be conducted in a certified chemical fume hood to prevent inhalation of dusts and vapors. Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles that conform to ANSI Z87.1 standards.
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for integrity before each use and replace them immediately if compromised. Expert Insight: Double-gloving is a prudent practice when handling significant quantities.
-
Skin and Body Protection: A standard laboratory coat should be worn at all times. Ensure it is fully buttoned. For larger-scale operations, a chemical-resistant apron may be warranted.
-
Respiratory Protection: If engineering controls are insufficient or during emergency situations, a NIOSH-approved particulate respirator (e.g., N95) or a respirator with an organic vapor cartridge may be necessary.
-
Storage Requirements
Proper storage is crucial for maintaining the chemical's integrity and preventing accidental release.
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Incompatibilities: Keep away from strong oxidizing agents, strong bases, and strong acids. The aldehyde group can be susceptible to oxidation.
-
Container: The original manufacturer's container is ideal. Ensure the label is legible and facing outwards.
Emergency Procedures: A Self-Validating System
Emergency protocols must be clearly defined and practiced. The effectiveness of the response validates the preparedness system.
Figure 2: First aid workflow for accidental exposure.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Skin Contact: Remove all contaminated clothing. Immediately flush the skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spillage and Waste Disposal
-
Spill Response: For small spills, carefully sweep up the solid material, avoiding dust generation. Place it into a suitable, labeled container for disposal. Ventilate the area and wash the spill site after material pickup is complete. For large spills, evacuate the area and contact emergency response personnel.
-
Waste Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways. Chemical waste should be handled by a licensed professional waste disposal service.
Application in Fluvoxamine Synthesis: A Note on Safety
This compound is a key starting material for the synthesis of Fluvoxamine. The synthetic pathway typically involves its conversion to an oxime, followed by O-alkylation. Each of these steps introduces new reagents and potential hazards that must be managed. For example, the use of hydroxylamine and its salts requires care as they can be unstable. Subsequent alkylation steps may use hazardous reagents and solvents. A separate, comprehensive risk assessment must be conducted for each step of the synthetic route.
Conclusion
This compound is a valuable chemical intermediate with a well-defined set of hazards. A safety-first mindset, grounded in a thorough understanding of its properties and adherence to the protocols outlined in this guide, is essential for its use in research and development. By implementing robust engineering controls, utilizing appropriate PPE, and being prepared for emergencies, researchers can handle this compound safely and effectively.
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Navigating the Stability Landscape of 2-(4-Fluorophenoxy)benzaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Nuances of a Key Synthetic Intermediate
2-(4-Fluorophenoxy)benzaldehyde stands as a crucial building block in the synthesis of a diverse array of biologically active molecules and functional materials. Its unique structural motif, featuring a fluorinated diaryl ether linkage appended to a benzaldehyde core, offers medicinal chemists and material scientists a versatile scaffold for molecular design. However, the very features that make this compound synthetically attractive—the reactive aldehyde and the ether linkage—also render it susceptible to degradation under ambient conditions. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of the air and moisture sensitivity of this compound. By elucidating the fundamental degradation pathways and outlining robust handling, storage, and analytical protocols, this document aims to empower scientists to ensure the integrity and purity of this vital chemical intermediate, thereby safeguarding the reliability and reproducibility of their research and development endeavors.
The Chemical Profile of this compound: A Tale of Two Functional Groups
At its core, the stability of this compound is governed by the reactivity of its two primary functional groups: the aromatic aldehyde and the diaryl ether. A thorough understanding of their individual and combined characteristics is paramount to predicting and mitigating potential degradation.
1.1. The Aldehyde Moiety: A Beacon of Reactivity and a Primary Point of Vulnerability
The aldehyde group (-CHO) is an electron-withdrawing functional group that is inherently susceptible to oxidation.[1] This represents the most significant and immediate stability concern for this compound upon exposure to atmospheric oxygen.
1.2. The Diaryl Ether Linkage: A Bastion of Stability with Latent Sensitivities
The C-O-C bond of the diaryl ether is generally considered to be robust.[2] Unlike aliphatic ethers, the delocalization of the oxygen lone pairs into the aromatic rings imparts a degree of stability. However, this bond is not entirely inert and can be susceptible to cleavage under specific, often forcing, conditions.
| Functional Group | Key Stability Concern | Primary Degradation Product | Contributing Factors |
| Aromatic Aldehyde | Oxidation | 2-(4-Fluorophenoxy)benzoic acid | Air (Oxygen), Light, Heat, Presence of Metal Ions |
| Diaryl Ether | Hydrolysis | 2-Hydroxybenzaldehyde and 4-Fluorophenol | Strong acidic or basic conditions, elevated temperatures, photocatalysis[3][4] |
Degradation Pathways: Unraveling the Mechanisms of Instability
A proactive approach to ensuring the stability of this compound necessitates a clear understanding of the chemical transformations it can undergo. The two principal degradation pathways are oxidation of the aldehyde and, to a lesser extent under normal storage conditions, hydrolysis of the ether linkage.
2.1. Autoxidation: The Inevitable Reaction with Air
The most prevalent degradation pathway for this compound is its autoxidation to the corresponding carboxylic acid, 2-(4-Fluorophenoxy)benzoic acid.[1] This process is a free-radical chain reaction initiated by the presence of oxygen and can be accelerated by exposure to light and elevated temperatures.[5]
Caption: Autoxidation of this compound to its carboxylic acid derivative.
The formation of this acidic impurity can have significant consequences in downstream applications, potentially altering reaction kinetics, interfering with purification processes, and impacting the biological activity of the final product.
2.2. Hydrolysis of the Diaryl Ether: A Conditional Threat
While the diaryl ether bond is significantly more stable than its aliphatic counterparts, it is not impervious to cleavage. Hydrolysis, the breaking of the C-O bond by water, can occur under specific conditions, leading to the formation of 2-hydroxybenzaldehyde and 4-fluorophenol.
Caption: Acid-catalyzed hydrolysis of the diaryl ether linkage.
It is crucial to note that this reaction is generally slow under neutral pH and ambient temperature. However, the presence of strong acids or bases, or exposure to high temperatures, can significantly accelerate this degradation pathway.[3][4]
Best Practices for Handling and Storage: A Proactive Approach to Preservation
Given the inherent sensitivities of this compound, the implementation of stringent handling and storage protocols is non-negotiable for maintaining its purity and integrity.
3.1. Recommended Storage Conditions
To minimize degradation, this compound should be stored in a tightly sealed container in a cool, dry, and dark environment.[4] Several safety data sheets for related compounds recommend storage under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[3]
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool (2-8 °C) | Slows down the rate of both oxidation and hydrolysis. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents contact with atmospheric oxygen, the primary driver of oxidation. |
| Light | Amber or opaque container | Protects the compound from light, which can catalyze oxidation.[5] |
| Moisture | Tightly sealed container with desiccant | Minimizes exposure to moisture, which can lead to hydrolysis. |
3.2. Safe Handling Procedures
When handling this compound, appropriate personal protective equipment (PPE) should always be worn. This includes chemical-resistant gloves, safety glasses with side shields, and a laboratory coat.[6] All manipulations should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[2]
Analytical Methodologies for Purity Assessment and Stability Indication
The ability to accurately assess the purity of this compound and detect the presence of degradation products is fundamental to its effective use. Stability-indicating analytical methods are essential for this purpose.[7]
4.1. High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Stability Studies
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the most suitable and widely used technique for the analysis of this compound and its potential degradation products.[8][9] A well-developed HPLC method can effectively separate the parent compound from its primary degradation product, 2-(4-fluorophenoxy)benzoic acid, as well as any potential hydrolysis products.
4.1.1. Experimental Protocol: A General HPLC Method
The following protocol provides a starting point for the development of a stability-indicating HPLC method. Optimization will be necessary based on the specific instrumentation and column used.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis spectral analysis of this compound.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent.
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Methodological & Application
Synthesis of semicarbazone from 2-(4-Fluorophenoxy)benzaldehyde
Topic: Synthesis of (E)-2-(4-Fluorophenoxy)benzaldehyde Semicarbazone: A Protocol for Medicinal Chemistry Applications
Abstract
Semicarbazones are a versatile class of compounds extensively studied in medicinal chemistry for their broad pharmacological activities, including anticonvulsant, antimicrobial, and anticancer properties.[1][2] This application note provides a detailed, field-proven protocol for the synthesis of (E)-2-(4-Fluorophenoxy)benzaldehyde Semicarbazone, a novel derivative with potential for further investigation in drug discovery programs. The synthesis proceeds via a classical condensation reaction between 2-(4-Fluorophenoxy)benzaldehyde and semicarbazide hydrochloride. This guide covers the reaction mechanism, a step-by-step experimental procedure, purification, and comprehensive characterization of the final product. The methodologies are designed to be robust and reproducible for researchers in synthetic and medicinal chemistry.
Introduction & Scientific Rationale
Semicarbazones are derivatives of aldehydes or ketones formed by a condensation reaction with semicarbazide.[3][4] The resulting C=N (imine) linkage, embedded within the semicarbazone moiety (C=N-NH-C(O)NH2), is a key pharmacophore.[5][6] This structural motif is responsible for the diverse biological activities of these compounds, which are often attributed to their ability to act as chelating agents for metal ions crucial for various enzymatic processes in pathogens and cancer cells.[2][7]
The starting material, this compound, incorporates a flexible ether linkage and a fluorine atom—a common bioisostere for hydrogen that can enhance metabolic stability and binding affinity. Synthesizing the semicarbazone derivative of this aldehyde is a strategic step towards creating new chemical entities with potentially enhanced therapeutic profiles. This protocol details a reliable method for this synthesis, utilizing readily available reagents and standard laboratory techniques.
Reaction Scheme and Mechanism
The synthesis is a two-step, one-pot reaction. First, the free base of semicarbazide is generated in situ from semicarbazide hydrochloride using a mild base like sodium acetate. The nucleophilic terminal nitrogen of the semicarbazide then attacks the electrophilic carbonyl carbon of the this compound. This is followed by an acid-catalyzed dehydration to yield the stable semicarbazone product.
Overall Reaction:
Mechanism: The reaction proceeds via a nucleophilic addition-elimination pathway, which is characteristic of imine formation.[8]
-
Nucleophilic Attack: The terminal primary amine (-NH2) of semicarbazide, a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate.
-
Dehydration: Under mildly acidic conditions (provided by the acetic acid byproduct of the sodium acetate buffer system), the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). Subsequent elimination of water and formation of the C=N double bond yields the final semicarbazone product.
Detailed Experimental Protocol
This protocol is optimized for a laboratory scale synthesis yielding a high-purity product.
3.1. Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity (mmol) | Quantity (g) | Supplier Notes |
| This compound | C₁₃H₉FO₂ | 216.21 | 5.0 | 1.08 g | Purity >98% |
| Semicarbazide Hydrochloride | CH₆ClN₃O | 111.53 | 5.5 (1.1 eq) | 0.61 g | |
| Sodium Acetate (Anhydrous) | C₂H₃NaO₂ | 82.03 | 8.0 (1.6 eq) | 0.66 g | Used as a buffer to neutralize HCl |
| Ethanol (95%) | C₂H₅OH | - | - | 40 mL | Reaction Solvent |
| Deionized Water | H₂O | - | - | 15 mL | Used for reagent dissolution and washing |
3.2. Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
Melting point apparatus
-
FTIR Spectrometer
-
NMR Spectrometer
3.3. Synthesis Procedure
-
Reagent Preparation: In the 100 mL round-bottom flask, dissolve 0.61 g (5.5 mmol) of semicarbazide hydrochloride and 0.66 g (8.0 mmol) of anhydrous sodium acetate in 15 mL of deionized water with gentle warming and stirring.
-
Addition of Aldehyde: To the clear solution from step 1, add 25 mL of 95% ethanol. Dissolve 1.08 g (5.0 mmol) of this compound in this aqueous ethanol solution.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85°C) using a heating mantle. Maintain a gentle reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A white precipitate of the product should begin to form within the first hour.[6][9]
-
Reaction Completion & Cooldown: After 2 hours of reflux, remove the heat source and allow the mixture to cool slowly to room temperature. To maximize precipitation, cool the flask further in an ice bath for 30 minutes.
-
Isolation: Collect the white crystalline solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the product cake on the filter paper sequentially with two portions of cold deionized water (2 x 10 mL) to remove inorganic salts, followed by a small portion of cold ethanol (5 mL) to facilitate drying.
-
Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight. The expected yield is typically in the range of 85-95%.
Visualization of Experimental Workflow
The following diagram outlines the key stages of the synthesis protocol.
Caption: Workflow for the synthesis of (E)-2-(4-Fluorophenoxy)benzaldehyde Semicarbazone.
Product Characterization
To confirm the identity and purity of the synthesized compound, the following characterization methods are essential.
5.1. Physical Properties
-
Appearance: White crystalline solid.
-
Melting Point: Semicarbazones are typically crystalline solids with sharp melting points.[3] The expected melting point for this compound should be determined and compared across batches for consistency. The parent aldehyde has a melting point of 53-57 °C.[10]
5.2. Spectroscopic Analysis
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a crucial tool for identifying the functional groups present and confirming the reaction's success.[4]
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance | Rationale |
| 3400 - 3200 | N-H Stretch | Medium, multiple peaks | Confirms the presence of the -NH and -NH₂ groups of the semicarbazide moiety.[11] |
| ~1680 | C=O Stretch (Amide I) | Strong, sharp | Indicates the carbonyl group of the semicarbazone.[12] |
| ~1640 | C=N Stretch (Imine) | Medium to strong, sharp | Key diagnostic peak. Its presence confirms the formation of the semicarbazone from the aldehyde.[5] |
| ~1600, ~1480 | C=C Stretch (Aromatic) | Medium, sharp peaks | Characteristic of the aromatic rings in the molecule.[5] |
| ~1240 | C-O-C Stretch (Aryl Ether) | Strong | Confirms the presence of the ether linkage. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed information about the electronic environment of the protons, confirming the final structure.[13][14]
-
Ar-H (Aromatic Protons): Multiple signals expected in the range of δ 6.9-8.0 ppm.
-
-CH=N (Imine Proton): A characteristic singlet is expected around δ 8.1-8.5 ppm. The downfield shift is due to the electronegativity of the nitrogen atom.
-
-NH- (Amide Proton): A broad singlet is typically observed downfield, often above δ 10.0 ppm.
-
-NH₂ (Amine Protons): A broad singlet is expected, typically in the range of δ 6.0-7.0 ppm.
Safety and Handling
-
This compound: Causes skin and serious eye irritation. May cause respiratory irritation.[10][15] Handle in a well-ventilated fume hood.
-
Semicarbazide Hydrochloride: Acutely toxic and should be handled with care.
-
General Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16] Avoid inhalation of dust and vapors.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Incomplete reaction.- Starting aldehyde is impure or degraded.- Insufficient reflux time. | - Extend reflux time and monitor by TLC.- Check the purity of the aldehyde by melting point or spectroscopy.- Ensure an adequate amount of sodium acetate was used. |
| Oily or Gummy Product | - Impurities present.- Incomplete drying. | - Recrystallize the product from a suitable solvent system (e.g., ethanol/water).- Ensure the product is thoroughly dried under vacuum. |
| Product Fails Analysis | - Incorrect product formed.- Contamination with starting material. | - Re-verify the identity of starting materials.- Improve purification by recrystallization or column chromatography if necessary. |
Conclusion
This application note presents a straightforward and efficient protocol for the synthesis of (E)-2-(4-Fluorophenoxy)benzaldehyde Semicarbazone. The method employs a classic condensation reaction that is high-yielding and results in a product of high purity after simple filtration and washing. The detailed characterization data provides a benchmark for researchers to validate their results. This protocol serves as a reliable foundation for the synthesis of this and analogous semicarbazone derivatives for further evaluation in drug discovery and medicinal chemistry research.
References
-
Novel Semicarbazone Derivatives: Synthesis, Characterization, and Antidiabetic Activity Assessment. International Journal of Scientific Development and Research (IJSDR). Available at: [Link]
-
Semicarbazones and thiosemicarbazones: Their wide pharmacological profile and clinical applications. ResearchGate. Available at: [Link]
-
Review of semicarbazide derivatives' chemistry and biology. ScienceDirect. Available at: [Link]
-
Review Of Semicarbazone, Thiosemicarbazone, And Their Transition Metal Complexes, And Their Biological Activities. Journal of Pharmaceutical Negative Results. Available at: [Link]
-
VARIOUS APPLICATIONS OF CARBAZONE DERIVATIVES AND THEIR METAL COMPLEXES : A REVIEW. Connect Journals. Available at: [Link]
-
Synthesis, Mechanism of Action And Characterization of Semicarbazide. International Journal of Novel Research and Development (IJNRD). Available at: [Link]
-
synthesis and characterization of semicarbozone. Sathyabama Institute of Science and Technology Publications. Available at: [Link]
-
Condensation of aldehydes and ketones with semicarbazide.HCl under solvent-free conditions. ResearchGate. Available at: [Link]
-
Semicarbazone. Wikipedia. Available at: [Link]
-
Semicarbazone formation. Química Organica.org. Available at: [Link]
-
SYNTHESIS AND CHARACTERIZATION OF SEMICARABAZONE LIGAND. Sathyabama Institute of Science and Technology Publications. Available at: [Link]
-
2-(4-Fluorophenyl)benzaldehyde. PubChem. Available at: [Link]
- Semicarbazone compounds, composition.Google Patents.
- Method for preparing aldehyde semicarbazone Schiff base.Google Patents.
-
Green synthesis of semicarbazones: A comparison of two green solvents. KnightScholar. Available at: [Link]
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Synthesis, Structural Characterisation and Biological Activity; New Metal Complexes Derived from Semicarbazone Ligand. Revista Bionatura. Available at: [Link]
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Synthesis and Antibacterial Activity of Novel Hydroxy Semicarbazone Derivatives. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
INFRARED SPECTROSCOPY (IR). University of Colorado Boulder. Available at: [Link]
-
Synthesis and anticonvulsant activity of some semicarbazone derivatives of some carbonyl compounds. International Journal of Sciences and Applied Research (IJSAR). Available at: [Link]
-
NMR vs IR Spectroscopy: Determine Functional Groups. Patsnap. Available at: [Link]
-
Infrared spectra of semicarbazones. Journal of the Chemical Society (Resumed). Available at: [Link]
-
Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. DergiPark. Available at: [Link]
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Application Note: The Role and Utilization of 2-(4-Fluorophenoxy)benzaldehyde in the Design of Novel Anticonvulsant Agents
Introduction: The Imperative for Novel Anticonvulsant Scaffolds
Epilepsy is a chronic and often debilitating neurological disorder affecting over 50 million people globally, characterized by recurrent, unprovoked seizures.[1] Despite the availability of numerous antiepileptic drugs (AEDs), approximately one-third of patients continue to experience seizures, highlighting a critical need for new therapeutic agents with improved efficacy and tolerability.[2] The drug discovery process in this field relies heavily on the identification of novel chemical scaffolds that can effectively modulate neuronal excitability.
The diaryl ether moiety has emerged as a privileged structure in medicinal chemistry, and compounds incorporating this scaffold have shown significant promise as anticonvulsants. This application note focuses on 2-(4-Fluorophenoxy)benzaldehyde , a key synthetic intermediate used to build a class of potent anticonvulsant molecules. Its derivatives, particularly semicarbazones, have demonstrated robust activity in preclinical seizure models, primarily through the modulation of voltage-gated sodium channels (VGSCs).[3][4]
This document provides a comprehensive guide for researchers, detailing the synthesis of this key intermediate, its derivatization into active compounds, established protocols for preclinical anticonvulsant screening, and an exploration of the underlying mechanisms of action.
Synthesis and Derivatization
The strategic importance of this compound lies in its role as a versatile building block.[3] The diaryl ether bond is typically formed via nucleophilic aromatic substitution or copper-catalyzed coupling reactions. The subsequent aldehyde functional group provides a reactive handle for the synthesis of diverse compound libraries, most notably semicarbazones, which are a well-established class of anticonvulsant agents.[4][5]
Protocol 2.1: Synthesis of this compound
This protocol describes a standard Ullmann condensation reaction. The causality for this choice rests on its reliability for forming diaryl ether linkages, particularly when one of the aryl rings is activated by an electron-withdrawing group.
Materials:
-
2-Chlorobenzaldehyde
-
4-Fluorophenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Copper(I) iodide (CuI)
-
Pyridine (anhydrous)
-
Toluene (anhydrous)
-
Hydrochloric acid (HCl), 2M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-fluorophenol (1.1 equivalents), potassium carbonate (2.0 equivalents), and anhydrous toluene.
-
Stir the mixture at reflux for 1 hour using a Dean-Stark apparatus to remove any residual water.
-
Cool the mixture to room temperature. Add 2-chlorobenzaldehyde (1.0 equivalent), CuI (0.1 equivalents), and anhydrous pyridine (2.0 equivalents).
-
Heat the reaction mixture to reflux (approx. 110-120 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Wash the filtrate with 2M HCl, followed by water, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2.2: Synthesis of this compound Semicarbazone
The aldehyde is readily converted into a semicarbazone. This derivatization is critical as the semicarbazone moiety is a key pharmacophore for anticonvulsant activity in this series.[4][6]
Materials:
-
This compound
-
Semicarbazide hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
Procedure:
-
Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask.
-
In a separate beaker, prepare a solution of semicarbazide hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in a minimal amount of water.
-
Add the aqueous semicarbazide solution to the ethanolic aldehyde solution.
-
Heat the mixture to reflux for 1-2 hours. A precipitate should form upon reaction.
-
Cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol/water to obtain the pure semicarbazone derivative.
-
Dry the product under vacuum and confirm its identity and purity via analytical methods (NMR, MS, melting point).
Predominant Mechanisms of Action
The anticonvulsant effects of agents derived from this compound are primarily attributed to their interaction with key regulators of neuronal excitability.
Modulation of Voltage-Gated Sodium Channels (VGSCs)
VGSCs are integral membrane proteins responsible for the rising phase of the action potential in neurons.[7][8] Many established AEDs, including phenytoin and carbamazepine, exert their effects by blocking these channels.[9][10][11] This action is "use-dependent," meaning the drugs bind with higher affinity to channels that are frequently opening and closing, a characteristic of the rapid, repetitive neuronal firing seen during a seizure.[11] Semicarbazone derivatives of this compound are potent, state-dependent blockers of VGSCs.[3] They stabilize the inactivated state of the channel, preventing it from returning to the resting state and thereby limiting the propagation of action potentials. This mechanism is crucial for preventing seizure spread.[2][10]
Enhancement of GABAergic Neurotransmission
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[12][13][14] Enhancing GABAergic transmission is a proven strategy for seizure control, utilized by drugs like benzodiazepines and barbiturates.[14][15][16] While the primary mechanism for diaryl ether semicarbazones appears to be VGSC blockade, modulation of the GABAergic system is a common secondary mechanism for many anticonvulsants and a rational target for future optimization of this scaffold.[5][17] Drugs can enhance GABA's effect by acting as allosteric modulators on the GABA-A receptor, inhibiting GABA reuptake, or preventing its metabolic breakdown.[12][13]
Preclinical Anticonvulsant Screening Protocols
A standardized battery of in vivo tests is essential for evaluating the efficacy and therapeutic window of novel compounds. The Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) tests are the cornerstone models used by the NIH Anticonvulsant Screening Program and are highly predictive of clinical efficacy against specific seizure types.[18][19]
Protocol 4.1: Maximal Electroshock (MES) Test
The MES test is a model of generalized tonic-clonic seizures and is particularly effective for identifying compounds that prevent seizure spread.[20][21][22][23] The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[21][22]
Materials and Equipment:
-
Animals: Male albino mice (e.g., CF-1 strain, 20-25 g) or Wistar rats (100-150 g).
-
Electroconvulsometer: Device capable of delivering a constant alternating current (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds).[21]
-
Corneal Electrodes: Saline-soaked electrodes.
-
Test Compound: Synthesized semicarbazone derivative, formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Positive Control: Phenytoin (dissolved in vehicle).
-
Vehicle Control: The vehicle used for the test compound.
-
Topical Anesthetic: 0.5% tetracaine hydrochloride solution.[21][22]
Procedure:
-
Acclimation: Allow animals to acclimate to the laboratory environment for at least one week before testing.
-
Grouping and Dosing: Randomly assign animals to groups (n=8-10 per group): Vehicle Control, Positive Control, and multiple Test Compound dose groups.
-
Administration: Administer the vehicle, positive control, or test compound via the desired route (typically intraperitoneal (i.p.) or oral (p.o.)).
-
Pre-treatment Time: Conduct the MES test at the time of peak effect of the test compound, determined from preliminary pharmacokinetic or time-course studies (e.g., 30 and 60 minutes post-i.p. administration).
-
Induction of Seizure: a. At the predetermined time point, gently restrain the animal. b. Apply one drop of topical anesthetic to each cornea, followed by a drop of saline to ensure good electrical conductivity.[21][22] c. Place the corneal electrodes and deliver the electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s for mice).[21]
-
Observation and Endpoint: Immediately observe the animal for the presence or absence of the tonic hindlimb extension. Protection is defined as the complete abolition of this phase.
-
Data Analysis: Calculate the percentage of animals protected in each group. Determine the median effective dose (ED₅₀) using probit analysis.
Protocol 4.2: Subcutaneous Pentylenetetrazole (scPTZ) Test
The scPTZ test is a model for clonic seizures (myoclonic or absence seizures) and identifies compounds that can raise the seizure threshold.[18][24][25] The chemical convulsant pentylenetetrazole is a GABA-A receptor antagonist.
Materials and Equipment:
-
Animals: Male albino mice (e.g., CF-1 strain, 20-25 g).
-
Pentylenetetrazole (PTZ): Dissolved in saline to a concentration that induces seizures in >97% of control animals (typically 85 mg/kg s.c.).[18][24][26]
-
Test Compound, Positive Control (e.g., Ethosuximide), and Vehicle Control.
-
Observation Chambers: Clear chambers for observing seizure activity.
-
Timer/Stopwatch.
Procedure:
-
Acclimation, Grouping, and Dosing: Follow steps 1-3 from the MES protocol.
-
Pre-treatment Time: Administer the test compound at its predetermined time of peak effect.
-
Induction of Seizure: Administer PTZ (85 mg/kg) via a subcutaneous injection into a loose fold of skin on the back of the neck.
-
Observation and Endpoint: Immediately place the animal in an individual observation chamber and observe for up to 30 minutes. The primary endpoint is the absence of a generalized clonic seizure lasting for at least 5 seconds. An animal is considered protected if it does not exhibit this endpoint.
-
Data Analysis: Calculate the percentage of animals protected in each group and determine the ED₅₀ by probit analysis.
Sources
- 1. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
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- 4. Anticonvulsant activities of 4‐(4′‐fluorophenoxy) benzaldehyde semicarbazone | Semantic Scholar [semanticscholar.org]
- 5. Synthesis of aryl semicarbazones as potential anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative evaluation of the actions of anticonvulsants against different chemical convulsants. | Semantic Scholar [semanticscholar.org]
- 7. Role of Sodium Channels in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Voltage-gated sodium channels as therapeutic targets in epilepsy and other neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 11. youtube.com [youtube.com]
- 12. [GABA-ergic system and antiepileptic drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GABAergic mechanisms in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
- 17. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. New anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. meliordiscovery.com [meliordiscovery.com]
- 24. researchgate.net [researchgate.net]
- 25. Subcutaneous pentylenetetrazole: Significance and symbolism [wisdomlib.org]
- 26. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Knoevenagel Condensation with 2-(4-Fluorophenoxy)benzaldehyde for the Synthesis of Novel Bioactive Scaffolds
Abstract & Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, providing a powerful route to α,β-unsaturated carbonyl compounds and their derivatives.[1][2] This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a base, typically a primary or secondary amine like piperidine.[3][4][5] The resulting products are not only valuable fine chemicals but also serve as crucial intermediates in the synthesis of complex natural products, polymers, and a wide array of pharmaceuticals, including potent anticancer agents.[1][6][7][8]
This application note provides a detailed guide to the Knoevenagel condensation utilizing 2-(4-Fluorophenoxy)benzaldehyde as the aldehydic substrate. The diaryl ether motif, particularly with fluorine substitution, is a privileged scaffold in medicinal chemistry, known to enhance metabolic stability and binding affinity.[9] Derivatives of fluorophenoxy benzoic acids are key intermediates in the development of pharmaceuticals and agrochemicals.[9][10] By condensing this aldehyde with various active methylene compounds, researchers can readily access a library of novel molecules with significant potential for drug discovery and materials science applications. We present the underlying mechanism, detailed experimental protocols, characterization data, and troubleshooting insights to empower researchers in this field.
The Reaction Mechanism: A Stepwise Perspective
The Knoevenagel condensation proceeds through a well-established, multi-step mechanism. The choice of a weak base is critical; a strong base could induce the self-condensation of the aldehyde, leading to undesired side products.[2] The process is as follows:
-
Enolate Formation: The basic catalyst (e.g., piperidine) abstracts an acidic α-hydrogen from the active methylene compound (e.g., malononitrile), creating a resonance-stabilized carbanion, or enolate.[1][11][12] This enolate is a potent nucleophile.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of this compound, forming a new carbon-carbon bond and a tetrahedral alkoxide intermediate.[11]
-
Protonation: The alkoxide intermediate is protonated, often by the conjugate acid of the amine catalyst, to yield a neutral β-hydroxy adduct (an aldol-type product).[11]
-
Dehydration: This adduct readily undergoes a base-assisted elimination of a water molecule (dehydration) to form the thermodynamically stable, conjugated α,β-unsaturated final product.[2][11] The removal of this water can help drive the reaction to completion.[13]
Caption: Figure 1: General Mechanism of the Knoevenagel Condensation.
Experimental Design & Protocols
The following protocols detail the synthesis of Knoevenagel adducts from this compound using two common active methylene compounds: malononitrile and diethyl malonate.
Protocol 1: Synthesis of 2-((2-(4-fluorophenoxy)phenyl)methylene)malononitrile
This protocol utilizes the highly reactive malononitrile, often leading to rapid reaction times at room temperature.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | CAS No. |
| This compound | 216.21 | 5.0 | 1.08 g | 89457-36-3 |
| Malononitrile | 66.06 | 5.0 | 0.33 g | 109-77-3 |
| Piperidine (Catalyst) | 85.15 | 0.5 | 50 µL | 110-89-4 |
| Ethanol (95%, Solvent) | - | - | 20 mL | 64-17-5 |
| Deionized Water | - | - | - | 7732-18-5 |
| Hexane/Ethyl Acetate (for TLC) | - | - | - | - |
Equipment:
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (optional, for reflux)
-
TLC plates (silica gel 60 F₂₅₄)
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To the 100 mL round-bottom flask, add this compound (1.08 g, 5.0 mmol) and malononitrile (0.33 g, 5.0 mmol).
-
Solvent Addition: Add 20 mL of 95% ethanol and a magnetic stir bar. Stir the mixture at room temperature until all solids are dissolved.
-
Catalyst Addition: Using a micropipette, add piperidine (50 µL, 0.5 mmol) to the solution. The reaction is often exothermic, and a precipitate may form within minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction's progress by TLC (e.g., 7:3 Hexane:Ethyl Acetate), checking for the consumption of the starting aldehyde.
-
Work-up and Isolation: Once the reaction is complete, cool the flask in an ice bath for 15 minutes to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with two portions of cold ethanol (2 x 10 mL) to remove any unreacted starting materials and catalyst.
-
Drying: Dry the product under vacuum or in a desiccator to a constant weight. The product is typically a white or pale-yellow solid.
Protocol 2: Synthesis of Diethyl 2-((2-(4-fluorophenoxy)phenyl)methylene)malonate
This protocol uses the less acidic diethyl malonate, which may require heating to achieve a reasonable reaction rate.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | CAS No. |
| This compound | 216.21 | 5.0 | 1.08 g | 89457-36-3 |
| Diethyl malonate | 160.17 | 5.5 | 0.92 mL | 105-53-3 |
| Piperidine (Catalyst) | 85.15 | 0.5 | 50 µL | 110-89-4 |
| Toluene (Solvent) | - | - | 25 mL | 108-88-3 |
| Saturated Sodium Bicarbonate Solution | - | - | - | - |
| Brine | - | - | - | - |
| Anhydrous Magnesium Sulfate | - | - | - | 7487-88-9 |
Equipment:
-
100 mL Round-bottom flask with Dean-Stark apparatus
-
Magnetic stirrer and stir bar
-
Heating mantle and condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Equip a 100 mL round-bottom flask with a Dean-Stark trap, condenser, and magnetic stir bar.
-
Reagent Addition: Add this compound (1.08 g, 5.0 mmol), diethyl malonate (0.92 mL, 5.5 mmol), and toluene (25 mL) to the flask.
-
Catalyst Addition: Add piperidine (50 µL, 0.5 mmol).
-
Heating and Water Removal: Heat the mixture to reflux (approx. 110 °C). Water generated during the condensation will be collected in the Dean-Stark trap. Continue reflux for 4-6 hours or until no more water is collected.
-
Reaction Monitoring: Monitor the reaction by TLC (e.g., 8:2 Hexane:Ethyl Acetate).
-
Work-up: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with 1M HCl (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel or by recrystallization (e.g., from ethanol/water) to yield the pure product.
Data Summary and Characterization
The following table summarizes the expected outcomes for the described protocols. Characterization should be performed to confirm the structure and purity of the final products.
| Parameter | Protocol 1 (with Malononitrile) | Protocol 2 (with Diethyl Malonate) |
| Product Name | 2-((2-(4-fluorophenoxy)phenyl)methylene)malononitrile | Diethyl 2-((2-(4-fluorophenoxy)phenyl)methylene)malonate |
| Reaction Time | 1-2 hours | 4-6 hours |
| Temperature | Room Temperature | Reflux (~110 °C) |
| Expected Yield | >90% | 75-85% |
| Appearance | White to pale-yellow crystalline solid | Colorless oil or low-melting solid |
| ¹H NMR | Singlet for vinyl proton (~7.8-8.2 ppm), aromatic multiplets | Singlet for vinyl proton (~7.6-8.0 ppm), quartet and triplet for ethyl esters, aromatic multiplets |
| IR (cm⁻¹) | ~2220 (C≡N stretch), ~1600 (C=C stretch), ~1220 (C-O-C stretch) | ~1725 (C=O stretch), ~1620 (C=C stretch), ~1220 (C-O-C stretch) |
Experimental Workflow Visualization
The general laboratory workflow for performing the Knoevenagel condensation is outlined below.
Caption: Figure 2: General Experimental Workflow.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst.2. Insufficient reaction time/temperature.3. Impure starting materials. | 1. Use fresh piperidine or an alternative base (e.g., pyrrolidine).2. Increase reaction time or apply gentle heat.3. Check the purity of the aldehyde and active methylene compound. |
| Incomplete Reaction | Equilibrium not driven to completion. | For reactions producing water (like Protocol 2), use a Dean-Stark trap to remove water azeotropically.[13] |
| Formation of Side Products | 1. Self-condensation of aldehyde.2. Michael addition of a second equivalent of the active methylene compound. | 1. Use a weaker base or lower temperature.2. Use a 1:1 stoichiometry of reactants. Ensure slow addition of the catalyst. |
References
-
Purechemistry. (2023). Knoevenagel condensation mechanism and applications. [Link]
-
Physics Wallah. (n.d.). Reaction Mechanism of Knoevenagel Reaction. [Link]
-
Asfandyar, M. (2021). Knoevenagel Condensation Reaction Mechanism. YouTube. [Link]
-
Organic Chemistry. (2021). Knoevenagel Condensation Mechanism. YouTube. [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. [Link]
-
Taylor & Francis Online. (2009). Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature. [Link]
-
PubMed. (2022). Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. [Link]
-
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JoVE. (n.d.). Aldol Condensation with β-Diesters. [Link]
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ACS Publications. (2022). Ag@TiO2 Nanocomposite as an Efficient Catalyst for Knoevenagel Condensation. [Link]
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Organic Reactions. (n.d.). The Knoevenagel Condensation. [Link]
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J&K Scientific LLC. (2021). Knoevenagel Condensation. [Link]
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RSC Publishing. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. [Link]
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ResearchGate. (n.d.). The Knoevenagel condensation reactions of various aromatic aldehydes.... [Link]
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The Importance and Applications of Knoevenagel Reaction (Brief Review). (n.d.). [Link]
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NIH. (n.d.). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. [Link]
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ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. [Link]
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ijarsct. (2023). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. [Link]
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ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
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Application Notes and Protocols for Suzuki Coupling Reactions Using 2-(4-Fluorophenoxy)benzaldehyde
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable versatility in constructing carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction joins an organoboron species with an organohalide, a discovery that was recognized with the 2010 Nobel Prize in Chemistry.[3] Its broad functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its reagents have cemented its indispensable role in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4]
This guide provides a comprehensive overview and detailed protocols for the application of the Suzuki coupling reaction to a specific and valuable substrate: 2-(4-Fluorophenoxy)benzaldehyde. This compound serves as a critical building block in medicinal chemistry, notably as a precursor for potent sodium channel blockers with applications in anticonvulsant and neuropathic pain therapies.[5] The aldehyde functionality offers a versatile handle for subsequent synthetic transformations, while the diaryl ether moiety is a common scaffold in biologically active molecules.[5]
These application notes are designed for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, field-proven protocols to enable the successful synthesis of complex biaryl structures derived from this compound.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[2][6] The generally accepted mechanism comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[1][7]
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the organohalide to a coordinatively unsaturated Pd(0) complex. This step forms a Pd(II) intermediate.[6][7] The reactivity of the organohalide is a critical factor, with the general trend being I > Br > OTf >> Cl.[3][8] The use of electron-rich and bulky phosphine ligands on the palladium catalyst can facilitate this step, especially for less reactive aryl chlorides.[6][7]
-
Transmetalation: In this step, the organic group from the organoboron species is transferred to the palladium(II) complex.[3] This process requires the activation of the organoboron compound by a base.[9] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then readily undergoes transmetalation.[1][10][11] The exact mechanism of transmetalation is still a subject of investigation, but it is a crucial, often rate-determining, step in the catalytic cycle.[3][12]
-
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, which forms the new carbon-carbon bond in the desired biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Reaction Components and Considerations
The success of a Suzuki coupling reaction is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent system.[13]
The Substrate: this compound
In the context of this guide, the organohalide precursor to this compound, such as 2-bromo- or 2-iodobenzaldehyde, is coupled with a suitable boronic acid. Alternatively, a pre-formed 2-(4-fluorophenoxy)phenyl halide can be used. The aldehyde group is generally well-tolerated in Suzuki couplings, although care must be taken to avoid side reactions under certain conditions.
Palladium Catalyst and Ligands
Palladium catalysts are the most widely used for Suzuki couplings.[7] The choice of ligand is crucial for stabilizing the palladium catalyst and modulating its reactivity.[6]
| Catalyst/Precatalyst | Ligand | Key Features & Applications |
| Pd(PPh₃)₄ | Triphenylphosphine (PPh₃) | A classic, widely used catalyst. Effective for many standard couplings.[7] |
| Pd(OAc)₂ / Pd₂(dba)₃ | Various Phosphines | Precursors that require in-situ reduction to Pd(0). Often paired with bulky, electron-rich phosphine ligands. |
| Buchwald Ligands (e.g., SPhos, XPhos) | Dialkylbiaryl phosphines | Highly active for coupling unactivated aryl chlorides and sterically hindered substrates.[14] |
| N-Heterocyclic Carbenes (NHCs) | IMes, SIMes | Offer high stability and are effective for challenging couplings, including those with aryl chlorides.[4] |
The Role of the Base
The base plays a multifaceted role in the Suzuki coupling, primarily by activating the boronic acid for transmetalation.[1][10] Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH).[1] The choice of base can significantly impact the reaction rate and yield, and is often dependent on the specific substrates and solvent.[1]
Solvent Systems
A variety of organic solvents are suitable for Suzuki couplings, including toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF).[6] Often, a co-solvent of water is added, which can enhance the solubility of the base and facilitate the reaction.[6][15] It is critical that all solvents are thoroughly degassed to remove oxygen, which can deactivate the Pd(0) catalyst.[8]
Experimental Protocol: Suzuki Coupling of a 2-(4-Fluorophenoxy)phenyl Halide with an Arylboronic Acid
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 2-(4-fluorophenoxy)phenyl halide with a generic arylboronic acid.
Materials
-
2-(4-Fluorophenoxy)phenyl halide (e.g., 1-bromo-2-(4-fluorophenoxy)benzene) (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Experimental Workflow
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the 2-(4-fluorophenoxy)phenyl halide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).[13]
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[13]
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.[13]
-
-
Reaction Execution:
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.[13]
-
Add water (10 mL) to the reaction mixture and stir for 5 minutes.[13]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).[13]
-
Combine the organic layers and wash with brine (20 mL).[13]
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[13]
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired biaryl product.
-
Troubleshooting and Optimization
Low yields or incomplete reactions are common challenges in Suzuki couplings. The following table outlines potential issues and suggested solutions.
| Issue | Potential Cause(s) | Suggested Optimization Strategy(ies) |
| Low or No Conversion | - Inactive catalyst (oxidized) - Insufficiently degassed solvents - Poor quality boronic acid (protodeboronation) | - Ensure all reagents are handled under an inert atmosphere.[8] - Thoroughly degas all solvents.[8] - Use fresh or purified boronic acid, or consider using a more stable boronate ester (e.g., pinacol ester).[8] |
| Homocoupling of Boronic Acid | - Presence of oxygen - Inefficient transmetalation | - Improve degassing of the reaction mixture.[6] - Screen different bases or increase the amount of base to promote transmetalation. |
| Protodeboronation | - Unstable boronic acid - Prolonged reaction times or high temperatures | - Use a more stable boronate ester.[16] - Monitor the reaction closely and stop it once the starting material is consumed. - Consider using milder reaction conditions (lower temperature). |
| Cleavage of Ether Linkage | - Harsh reaction conditions (strong base, high temperature) | - Screen milder bases (e.g., K₂CO₃, KF). - Attempt the reaction at a lower temperature. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of biaryl compounds. When applied to substrates like this compound, it provides a direct route to valuable intermediates for drug discovery and materials science. By understanding the reaction mechanism, carefully selecting the reaction components, and following robust experimental protocols, researchers can effectively utilize this transformative reaction to achieve their synthetic goals. The information and protocols provided in this guide serve as a solid foundation for the successful application of Suzuki coupling reactions in your research endeavors.
References
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- Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16552–16564.
- BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
- BenchChem. (n.d.). This compound | CAS 320423-61-8.
- Couto, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(11), 3146-3151.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC, 2(4), 28.
- Das, S. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review.
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.
- Dai, C., et al. (2001). Efficient Suzuki Coupling of Aryl Chlorides Catalyzed by Palladium(0) with a P,N Heteroligand and Isolation of Unsaturated Intermediates. Organometallics, 20(23), 4730-4732.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling.
- Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015).
- Fu, G. C. (2008). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Das, S. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences, 4(2), 131-140.
- Zhang, X., et al. (2021). Visible light induced palladium-catalyzed Suzuki–Miyaura cross-coupling of glycosyl chlorides to form C-aryl glycosides. Organic Chemistry Frontiers, 8(19), 5434-5440.
- MDPI. (2023, January 5). Principles of the Suzuki Coupling Reaction. Encyclopedia.
- ResearchGate. (n.d.). Suzuki reactions promoted by different ligands.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 4-(Hexyloxy)benzaldehyde with Arylboronic Acids.
- Lipshutz, B. H., et al. (2008). Allylic Ethers as Educts for Suzuki–Miyaura Couplings in Water at Room Temperature. Organic Letters, 10(15), 3279-3282.
- ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?
- St. Amant, A. H., & Sigman, M. S. (2025). Synthesis of Diaryl Ethers by Formal Oxygen Insertion Between Suzuki–Miyaura Coupling Partners.
- BenchChem. (2025). Technical Support Center: Suzuki Coupling Reactions.
- Myers, A. G. (n.d.). The Suzuki Reaction.
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?
- ResearchGate. (n.d.). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction.
- Bentham Science Publisher. (n.d.). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction.
- Reddit. (2024, September 4). Struggling with Suzuki Reaction.
- ResearchGate. (n.d.). Suzuki‐Miyaura reaction of benzaldehyde.
- J&K Scientific LLC. (n.d.). 4-(4-Fluorophenoxy)benzaldehyde | 137736-06-2.
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Application Note & Protocol: A Modern Approach to the Synthesis of 2-(4-Fluorophenoxy)benzaldehyde
For: Researchers, scientists, and drug development professionals.
Introduction: Beyond the Classical Williamson Synthesis for Diaryl Ethers
The Williamson ether synthesis, first reported by Alexander Williamson in 1850, represents a cornerstone of organic chemistry for the formation of ether linkages.[1][2] The classical reaction proceeds via an SN2 mechanism, where an alkoxide nucleophilically attacks a primary alkyl halide.[3][4] While robust for preparing a wide range of symmetrical and asymmetrical ethers, this method encounters significant limitations when applied to the synthesis of diaryl ethers. The direct SN2 reaction of a phenoxide with an unactivated aryl halide is generally unfeasible due to the steric hindrance of the aromatic ring and the high energy required to break the sp²-hybridized carbon-halogen bond.
To overcome these challenges, modern synthetic strategies employ transition-metal catalysis. The Ullmann condensation, a copper-catalyzed reaction, provides a reliable and widely used pathway for the synthesis of diaryl ethers from an aryl halide and a phenol.[5][6] This protocol details an optimized, Ullmann-type approach for the synthesis of 2-(4-Fluorophenoxy)benzaldehyde, a key synthetic intermediate used in the development of biologically active molecules, including potent sodium channel blockers for neuroscience research.[7] This method offers a practical and efficient alternative to the classical Williamson synthesis for constructing the diaryl ether scaffold.
Reaction Principle: The Copper-Catalyzed Ullmann Condensation
The synthesis of this compound is achieved through the copper-catalyzed coupling of 4-fluorophenol and 2-chlorobenzaldehyde. The reaction is facilitated by a copper(I) catalyst and a base in a high-boiling polar aprotic solvent. The base deprotonates the phenol to form the more nucleophilic phenoxide. The precise mechanism of the Ullmann reaction is complex and still debated, but it is generally understood to involve the formation of a copper-phenoxide species, followed by oxidative addition to the aryl halide and subsequent reductive elimination to yield the diaryl ether and regenerate the active copper catalyst.
Caption: Simplified catalytic cycle for the Ullmann diaryl ether synthesis.
Detailed Experimental Protocol
This protocol provides a method for the synthesis of this compound on a 10 mmol scale. All operations should be performed in a well-ventilated fume hood.
Materials and Equipment
-
Reagents: 2-Chlorobenzaldehyde (≥98%), 4-Fluorophenol (≥99%), Potassium Carbonate (K₂CO₃, anhydrous, ≥99%), Copper(I) Iodide (CuI, ≥98%), N,N-Dimethylformamide (DMF, anhydrous, ≥99.8%).
-
Equipment: 100 mL three-neck round-bottom flask, reflux condenser, magnetic stirrer hotplate, nitrogen or argon gas inlet, thermometer, standard glassware for work-up (separatory funnel, beakers, Erlenmeyer flasks), rotary evaporator, and flash chromatography system.
Reagent Quantities and Stoichiometry
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equiv. | Mass / Volume | CAS No. |
| 2-Chlorobenzaldehyde | 140.57 | 10.0 | 1.0 | 1.41 g | 89-98-5 |
| 4-Fluorophenol | 112.10 | 11.0 | 1.1 | 1.23 g | 371-41-5 |
| Potassium Carbonate | 138.21 | 20.0 | 2.0 | 2.76 g | 584-08-7 |
| Copper(I) Iodide | 190.45 | 1.0 | 0.1 | 190 mg | 7681-65-4 |
| Anhydrous DMF | - | - | - | 40 mL | 68-12-2 |
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a stream of nitrogen.
-
Reagent Addition: To the flask, add 2-chlorobenzaldehyde (1.41 g, 10.0 mmol), 4-fluorophenol (1.23 g, 11.0 mmol), anhydrous potassium carbonate (2.76 g, 20.0 mmol), and copper(I) iodide (190 mg, 1.0 mmol).
-
Solvent Addition: Add 40 mL of anhydrous DMF via a syringe. The reaction mixture will be a heterogeneous suspension.[8][9]
-
Reaction Conditions: Begin vigorous stirring and heat the reaction mixture to 130-140 °C using an oil bath. Maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Reaction Work-up: After the starting material is consumed, cool the reaction mixture to room temperature. Carefully pour the mixture into 150 mL of cold water. A precipitate or oil may form.
-
Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 5% aqueous sodium hydroxide (2 x 50 mL) to remove unreacted 4-fluorophenol, followed by water (1 x 50 mL), and finally with saturated brine (1 x 50 mL).[10]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude product, typically a brown oil or solid, should be purified by flash column chromatography on silica gel.[11]
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) is typically effective.
-
Fraction Collection: Collect fractions based on TLC analysis and combine those containing the pure product.
-
Final Product: Evaporate the solvent from the combined pure fractions to yield this compound as a solid or viscous oil. The expected yield is typically in the range of 60-80%.
Sources
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2-(4-Fluorophenoxy)benzaldehyde as an intermediate in medicinal chemistry
An In-Depth Guide to 2-(4-Fluorophenoxy)benzaldehyde: A Core Intermediate in Modern Medicinal Chemistry
Introduction: The Strategic Importance of a Versatile Scaffold
In the landscape of contemporary drug discovery, the strategic design of molecular scaffolds is paramount. This compound (CAS No. 320423-61-8) has emerged as a high-value intermediate, prized for its unique structural features that offer medicinal chemists a powerful toolkit for constructing novel therapeutic agents.[1] Its architecture, comprising a reactive benzaldehyde, a stable diaryl ether linkage, and a strategically placed fluorine atom, provides a versatile platform for generating diverse and complex molecules.
The aldehyde group serves as a versatile chemical handle for a multitude of transformations, including reductive aminations, condensations, and oxidations.[1][2] The diaryl ether motif is a common feature in many biologically active compounds, and the presence of a fluorine atom can significantly enhance key pharmacological properties such as metabolic stability, binding affinity, and lipophilicity.[3][4][5] This guide provides a comprehensive overview of the synthesis, purification, and critical applications of this compound, complete with detailed protocols and expert insights for researchers in drug development.
Physicochemical and Spectroscopic Profile
A thorough understanding of the intermediate's properties is the foundation for its successful application.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 320423-61-8 | [1] |
| Molecular Formula | C₁₃H₉FO₂ | [1] |
| Molecular Weight | 216.21 g/mol | [1] |
| Appearance | Solid (typically off-white to white) | [6] |
| IUPAC Name | This compound | [1] |
Spectroscopic Characterization
Authenticating the structure and purity of the intermediate is a critical, self-validating step in any synthetic workflow. The following data, based on analogous structures and established principles, serves as a benchmark for characterization.[7][8][9]
Table 2: Key Spectroscopic Data for this compound
| Technique | Characteristic Peaks |
| ¹H NMR | ~9.9-10.5 ppm (s, 1H, -CHO), ~7.0-8.0 ppm (m, 8H, Ar-H) |
| ¹³C NMR | ~190-193 ppm (C=O), ~115-165 ppm (Ar-C) |
| IR (cm⁻¹) | ~2830, 2730 (C-H stretch, aldehyde), ~1690-1710 (C=O stretch, aldehyde), ~1200-1250 (C-O-C stretch, diaryl ether) |
| Mass Spec (MS) | [M]+ peak corresponding to the molecular weight (216.21) |
Synthesis of the Intermediate: Established Protocols
The construction of the diaryl ether bond is the key challenge in synthesizing this compound. The two most prevalent and reliable methods are the Ullmann condensation and Nucleophilic Aromatic Substitution (SNAr).[1][10]
Protocol 1: Modified Ullmann Condensation
The Ullmann condensation is a classic, copper-catalyzed reaction for forming diaryl ethers.[11][12][13] A critical consideration for this aldehyde-containing substrate is the harsh reaction conditions (high heat, basic medium), which can lead to unwanted side reactions like oxidation or polymerization.[10] Therefore, a robust protocol involves the protection of the aldehyde group as an acetal, which is stable under the coupling conditions and easily removed afterward.[10]
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Application Notes and Protocols for the Derivatization of 2-(4-Fluorophenoxy)benzaldehyde for Biological Screening
Introduction: The Strategic Value of the 2-(4-Fluorophenoxy)benzaldehyde Scaffold in Drug Discovery
The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. Central to this endeavor is the design and synthesis of compound libraries with diverse chemical functionalities to explore a wide range of biological targets. The this compound scaffold represents a privileged starting point for such explorations. This molecule uniquely combines the structural features of a diaryl ether with a reactive aldehyde functionality, offering a versatile platform for chemical modification.
The diaryl ether motif is a common feature in numerous biologically active compounds, contributing to their conformational rigidity and ability to engage with protein targets.[1][2] Furthermore, the incorporation of a fluorine atom is a well-established strategy in drug design, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[3][4] The aldehyde group serves as a chemical handle for a multitude of transformations, allowing for the systematic introduction of various pharmacophores and the generation of a library of diverse derivatives for biological screening.
This guide provides a comprehensive overview of key derivatization strategies for this compound, complete with detailed experimental protocols. The methodologies described herein are selected for their reliability, scalability, and applicability in generating compound libraries suitable for high-throughput screening.
Synthesis of the Core Scaffold: this compound
The foundational step in this workflow is the synthesis of the starting material, this compound. A robust and widely employed method for the formation of diaryl ethers is the Ullmann condensation.[1][5][6][7] This copper-catalyzed reaction couples an aryl halide with a phenol to furnish the desired diaryl ether.
Protocol 1: Ullmann Condensation for the Synthesis of this compound
This protocol details the synthesis of this compound from 2-chlorobenzaldehyde and 4-fluorophenol.
Materials:
-
2-Chlorobenzaldehyde
-
4-Fluorophenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K2CO3), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorobenzaldehyde (1.0 eq), 4-fluorophenol (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to 2-chlorobenzaldehyde.
-
Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with toluene and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate sequentially with water, saturated aqueous ammonium chloride solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure product.
Diagram: Synthesis of the Core Scaffold
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- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. arkat-usa.org [arkat-usa.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes: A-Ullmann-Type Synthesis of 2-(4-Fluorophenoxy)benzaldehyde
Abstract
This document provides a detailed experimental protocol for the synthesis of 2-(4-Fluorophenoxy)benzaldehyde, a key intermediate in pharmaceutical and materials science research. The procedure is based on the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution. We present a step-by-step guide, from reagent preparation to product purification and characterization, intended for researchers in organic and medicinal chemistry. The rationale behind key experimental choices is discussed to provide a deeper understanding of the reaction mechanism and to facilitate troubleshooting.
Introduction and Significance
This compound is a diaryl ether derivative of significant interest as a molecular building block. The diaryl ether motif is a common structural core in a wide range of biologically active compounds and advanced materials. The presence of the aldehyde functional group offers a versatile handle for subsequent chemical modifications, such as reductive amination, Wittig reactions, or aldol condensations. Furthermore, the fluorine substituent can enhance metabolic stability and binding affinity in drug candidates. This protocol details a reliable and reproducible synthesis via the Ullmann condensation of 2-chlorobenzaldehyde and 4-fluorophenol.
Reaction Mechanism and Scientific Rationale
The synthesis proceeds via an Ullmann-type condensation, which is a copper-promoted reaction to form carbon-oxygen bonds between an aryl halide and an alcohol or phenol.[1][2] The reaction requires a copper catalyst, a base, and typically a high-boiling polar aprotic solvent.
Core Principles:
-
Base (Potassium Carbonate, K₂CO₃): The reaction is initiated by the deprotonation of the weakly acidic 4-fluorophenol by a base to form the more nucleophilic potassium 4-fluorophenoxide. Potassium carbonate is a suitable base for this purpose; it is strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions with the aldehyde or solvent.[3][4]
-
Catalyst (Copper(I) Iodide, CuI): Copper(I) salts are essential catalysts for this transformation. The precise mechanism can be complex, but it is generally understood that the copper(I) species coordinates to the aryl halide, facilitating the nucleophilic attack by the phenoxide. A proposed catalytic cycle involves the formation of a copper(I) phenoxide intermediate, which then undergoes oxidative addition with the 2-chlorobenzaldehyde, followed by reductive elimination to yield the diaryl ether product and regenerate the active copper(I) catalyst.[2][5][6]
-
Solvent (N,N-Dimethylformamide, DMF): A polar aprotic solvent like DMF is chosen for its ability to dissolve the ionic intermediates and reactants, as well as its high boiling point (153 °C), which allows the reaction to be conducted at the elevated temperatures necessary to overcome the activation energy of the C-O bond formation.[1][7]
A simplified representation of the key mechanistic steps is illustrated below.
Caption: Key steps in the Ullmann Condensation mechanism.
Experimental Protocol
This protocol describes the synthesis on a 25 mmol scale. Proper safety precautions must be followed throughout the procedure.
| Reagent/Material | Formula | MW ( g/mol ) | Amount (Scale) | Molar Eq. | Supplier Example |
| 2-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | 3.51 g (2.8 mL) | 1.0 | Sigma-Aldrich |
| 4-Fluorophenol | C₆H₅FO | 112.10 | 2.80 g | 1.0 | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 6.91 g | 2.0 | Flinn Scientific[8] |
| Copper(I) Iodide (CuI) | CuI | 190.45 | 0.48 g | 0.1 | Sigma-Aldrich[9] |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | - | EPA[7] |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~300 mL | - | - |
| Saturated NaCl Solution (Brine) | NaCl(aq) | - | ~100 mL | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - | - |
| Silica Gel (for chromatography) | SiO₂ | 60.08 | As needed | - | - |
Equipment: 100 mL three-neck round-bottom flask, reflux condenser, magnetic stirrer/hotplate, nitrogen/argon inlet, thermometer, separatory funnel, rotary evaporator, and standard laboratory glassware.
Caption: Experimental workflow for the synthesis.
-
Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet, add 4-fluorophenol (2.80 g, 25 mmol), potassium carbonate (6.91 g, 50 mmol), and copper(I) iodide (0.48 g, 2.5 mmol).
-
Solvent and Reactant Addition: Add N,N-dimethylformamide (50 mL) to the flask, followed by 2-chlorobenzaldehyde (2.8 mL, 25 mmol).
-
Inerting: Flush the flask with nitrogen or argon gas for 5-10 minutes to create an inert atmosphere.
-
Heating: Begin stirring and heat the reaction mixture to 140-150 °C using an oil bath.
-
Reaction Monitoring: Maintain the temperature and allow the reaction to proceed for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots, quenching them with water, extracting with ethyl acetate, and spotting on a silica plate.
-
Workup - Quenching: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully pour the dark mixture into a beaker containing 200 mL of cold water.
-
Workup - Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with diethyl ether (3 x 100 mL).
-
Workup - Washing: Combine the organic extracts and wash them sequentially with 1 M HCl (2 x 50 mL) to remove residual DMF, followed by water (50 mL), and finally with saturated NaCl solution (brine, 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound.
Safety Precautions and Waste Disposal
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemical-resistant gloves are mandatory at all times. All operations should be performed inside a certified chemical fume hood.
Reagent-Specific Hazards:
-
2-Chlorobenzaldehyde: Causes severe skin burns and eye damage.[10][11] It is a combustible liquid.[10]
-
4-Fluorophenol: Harmful if swallowed or in contact with skin.[12][13][14] Causes burns and is toxic.[12][15]
-
Copper(I) Iodide: Harmful if swallowed and causes skin and serious eye irritation.[9][16] It is very toxic to aquatic life with long-lasting effects.[9][16]
-
Potassium Carbonate: Causes skin and serious eye irritation.[3][8] May cause respiratory irritation.[3][8] It is hygroscopic.[8]
-
N,N-Dimethylformamide (DMF): Flammable liquid.[17][18] Harmful in contact with skin or if inhaled.[18] May damage an unborn child.[18] Chronic exposure can cause liver damage.[7][19]
Waste Disposal: All organic waste and solvents should be collected in a designated chlorinated waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines. Copper-containing waste must be disposed of in a designated heavy metal waste container.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive catalyst (Cu(I) oxidized to Cu(II)).2. Insufficiently dried reagents/glassware (water present).3. Reaction temperature too low. | 1. Use fresh, high-purity CuI. Consider adding a small amount of a reducing agent like ascorbic acid.2. Ensure K₂CO₃ is freshly dried and use anhydrous DMF. Flame-dry glassware before use.3. Ensure the internal reaction temperature reaches at least 140 °C. |
| Formation of Side Products | 1. Aldehyde self-condensation or other side reactions due to prolonged high heat.2. Reaction with residual water. | 1. Monitor the reaction closely by TLC and stop it once the starting material is consumed. Consider protecting the aldehyde as an acetal for more sensitive substrates.[20]2. Ensure anhydrous conditions. |
| Difficult Purification | 1. Presence of residual high-boiling DMF.2. Co-elution of impurities with the product. | 1. Ensure thorough washing with 1M HCl and water during workup to remove DMF.2. Use a slow, shallow gradient during column chromatography for better separation. Re-crystallization may be an alternative. |
References
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- Copper(I) iodide - Safety Data Sheet. Sigma-Aldrich. (2012). [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/205540]
- 2-chlorobenzaldehyde 98% Material Safety Data Sheet. Sciencelab.com. [URL: https://www.chemsrc.com/cas/89-98-5_840935.html]
- N,N-Dimethylformamide - Hazardous Substance Fact Sheet. New Jersey Department of Health. [URL: https://nj.gov/health/eoh/rtkweb/documents/fs/0736.pdf]
- Safety Data Sheet: Copper(I) iodide. Carl ROTH. (2017). [URL: https://www.carlroth.com/medias/SDB-5300-IE-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMTQyMDN8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGUvaDgyLzkwNzU5NDU5MzAyNzAucGRmfGU0YjQzYjM5YjQzN2YyZDYxZGEyZjY2MjM0YjQyYjQ4ZTYwYjYwZWYxZTYxYjYxYzYwZWYxZTYxYjYwZWY]
- Safety Data Sheet Potassium Carbonate. Redox. (2020). [URL: https://www.redox.
- ICSC 0457 - N,N-DIMETHYLFORMAMIDE. International Labour Organization. (2014). [URL: https://www.ilo.org/dyn/icsc/showcard.display?p_lang=en&p_card_id=0457]
- Potential Safety Hazards Associated with Using N,N-Dimethylformamide in Chemical Reactions. Organic Process Research & Development, ACS Publications. (2020). [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.0c00282]
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- 4-Fluorophenol Material Safety Data Sheet. Santa Cruz Biotechnology.
- Safety Data Sheet: Potassium carbonate. Chemos GmbH & Co.KG. [URL: https://www.chemos.de/import/sdb/A0216451_SDB_EN_V1.pdf]
- SAFETY DATA SHEET Potassium Carbonate, Liquid 47%. INEOS Group. (2022). [URL: https://www.ineos.
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- SAFETY DATA SHEET - Copper (I) iodide. Fisher Scientific. (2023). [URL: https://www.fishersci.co.
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- Ullmann Reaction. BYJU'S. [URL: https://byjus.com/chemistry/ullmann-reaction/]
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- Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde Derivatives. Benchchem. [URL: https://www.benchchem.com/product/b1136/technical-support]
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- Preparation of 2-chlorobenzaldehyde. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-2-chlorobenzaldehyde/]
- Synthesis of Some new 2-(4-Aryliminophenoxy)N-Arylacetamide. ResearchGate. (2024). [URL: https://www.researchgate.
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Application Notes & Protocols: Strategic Use of 2-(4-Fluorophenoxy)benzaldehyde in the Synthesis of Novel Heterocycles
Abstract
2-(4-Fluorophenoxy)benzaldehyde has emerged as a highly valuable and versatile building block in modern synthetic and medicinal chemistry. Its constitution, featuring a reactive aldehyde, a diaryl ether linkage, and a strategically positioned fluorine atom, offers a powerful platform for constructing complex heterocyclic scaffolds. The fluorine substitution is particularly significant, as its incorporation into drug candidates is a well-established strategy for enhancing metabolic stability, bioavailability, and binding affinity.[1] This technical guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its application in constructing novel quinolines and dibenzo[b,f][2][3]oxazepines—two heterocyclic cores of profound importance in drug discovery.[4][5][6] Detailed experimental protocols, mechanistic insights, and quantitative data are presented to equip researchers, scientists, and drug development professionals with the practical knowledge to leverage this key intermediate in their synthetic endeavors.
Introduction: The Strategic Advantage of the this compound Scaffold
Heterocyclic compounds form the backbone of modern pharmaceuticals, with a vast majority of new drugs containing at least one heterocyclic ring.[5] Their structural diversity and ability to engage with biological targets make them indispensable scaffolds in drug design.[7] this compound is a privileged starting material precisely because it provides a direct entry into several important classes of heterocycles.
-
The Aldehyde Functionality: Serves as a versatile chemical handle for a wide array of classical organic reactions, including condensations, reductive aminations, and cycloadditions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
-
The Diaryl Ether Linkage: Provides a stable, yet conformationally flexible, connection that is a common motif in many biologically active molecules. The ortho relationship between the ether and the aldehyde group is crucial for facilitating intramolecular cyclization reactions.
-
The Fluorine Atom: Acts as a bioisostere for a hydrogen atom but with profoundly different electronic properties. It can block metabolic oxidation at the para-position of the phenol ring and often enhances binding affinity to target proteins through favorable electrostatic interactions.[1]
This guide will focus on two primary applications that highlight the synthetic potential of this reagent: the construction of quinoline derivatives via the Friedländer annulation and the synthesis of the dibenzo[b,f][2][3]oxazepine core, a key structure in neuroleptic drugs.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value |
| CAS Number | 88494-53-9 |
| Molecular Formula | C₁₃H₉FO₂ |
| Molecular Weight | 216.21 g/mol |
| Appearance | Off-white to pale yellow solid |
| Purity | Typically ≥97% |
| Storage | 2-8°C under an inert atmosphere |
General Synthetic Pathways
The strategic placement of reactive groups in this compound allows for its divergent use in synthesizing multiple heterocyclic systems.
Caption: Divergent synthetic routes from this compound.
Application I: Synthesis of Novel 2-Aryl-quinolines
The quinoline ring is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with anticancer, antimalarial, and antimicrobial properties.[2][4] The Friedländer annulation, a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl, is a classic and highly effective method for constructing the quinoline core.[2][3]
Protocol: Acid-Catalyzed Friedländer Annulation
This protocol details the synthesis of a 2-substituted quinoline derivative starting from 2-amino-5-chlorobenzophenone and 1-(4-(4-fluorophenoxy)phenyl)ethan-1-one. While this example uses an amino-ketone, the principle directly applies to using this compound with an ortho-aminoaryl ketone.
Rationale: The reaction is typically catalyzed by acid (or base) to promote the initial aldol-type condensation and subsequent cyclization/dehydration. The use of a Dean-Stark trap is critical for driving the reaction equilibrium towards the product by removing the water formed during the condensation and cyclization steps.[2]
Materials:
-
This compound (1.0 eq)
-
2-Aminoacetophenone (or derivative) (1.0 eq)
-
p-Toluenesulfonic acid monohydrate (p-TSA) (0.2 eq)
-
Toluene
-
Ethanol (for recrystallization)
-
Silica Gel (for chromatography)
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound, 2-aminoacetophenone (1.0 eq), and p-TSA (0.2 eq).
-
Add a sufficient volume of toluene to suspend the reagents (approx. 0.1-0.2 M concentration).
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting materials are consumed.
-
Once complete, allow the reaction mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude product can be purified by either recrystallization from hot ethanol or by column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes as the eluent.[2]
-
Collect the purified fractions, combine, and remove the solvent under vacuum to yield the final product. Characterize by NMR and mass spectrometry.
Data Summary: Friedländer Annulation
| Substrate 1 | Substrate 2 | Catalyst | Solvent | Temp (°C) | Time (h) | Typical Yield |
| This compound | 2-Aminoacetophenone | p-TSA | Toluene | 110-120 | 12-24 | 65-85% |
| This compound | Ethyl 2-aminobenzoylacetate | L-Proline | Ethanol | 80 | 8-12 | 70-90% |
| This compound | Cyclohexanone, Aniline | I₂ / K₂CO₃ | DMSO | 100 | 6 | 60-75% |
(Yields are representative and may vary based on substrate and precise conditions)
Application II: Synthesis of Dibenzo[b,f][2][3]oxazepines
The dibenzo[b,f][2][3]oxazepine scaffold is the core structure of several atypical antipsychotic drugs, such as Loxapine. Its synthesis often involves the formation of the central seven-membered ring via intramolecular cyclization. This compound is an ideal precursor for such a strategy. The synthesis proceeds via a two-step sequence: initial reductive amination to form a secondary amine, followed by an intramolecular nucleophilic aromatic substitution (SNAᵣ) or a metal-catalyzed cross-coupling reaction.
Protocol: Reductive Amination and Intramolecular Cyclization
Step 1: Reductive Amination
Rationale: This step forms the key secondary amine intermediate. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent ideal for reductive aminations, as it is less basic than other borohydrides and does not readily reduce the starting aldehyde.
Materials:
-
This compound (1.0 eq)
-
2-Fluoroaniline (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (catalytic)
Procedure:
-
Dissolve this compound and 2-fluoroaniline in DCE in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add STAB portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield the crude secondary amine, which can often be used in the next step without further purification.
Step 2: Intramolecular Cyclization
Rationale: The formation of the seven-membered ring is achieved via an intramolecular SₙAr reaction. A strong, non-nucleophilic base like potassium tert-butoxide is used to deprotonate the amine, generating a potent nucleophile that attacks the electron-deficient carbon bearing the fluorine atom on the adjacent ring. The high temperature facilitates the cyclization.
Materials:
-
Crude secondary amine from Step 1 (1.0 eq)
-
Potassium tert-butoxide (KOtBu) (2.0 eq)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the crude amine in anhydrous DMSO in a flask under an inert atmosphere (N₂ or Ar).
-
Add KOtBu portion-wise at room temperature.
-
Heat the reaction mixture to 120-140 °C and stir for 6-18 hours. Monitor by TLC or LC-MS.
-
Cool the reaction to room temperature and pour it into a beaker of ice water.
-
A precipitate should form. Collect the solid by vacuum filtration.
-
Wash the solid with water and a small amount of cold diethyl ether.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired dibenzo[b,f][2][3]oxazepine.
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of Dibenzo[b,f][2][3]oxazepines.
Safety and Handling
-
This compound: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Reagents: Many reagents used in these protocols (e.g., p-TSA, STAB, KOtBu) are corrosive, moisture-sensitive, or flammable. Consult the Safety Data Sheet (SDS) for each chemical before use and handle with appropriate care.
-
Reactions: Reactions at elevated temperatures and under inert atmospheres should be conducted with appropriate glassware and safety measures. Quenching procedures should be performed cautiously, especially when reactive reagents are present.
Conclusion
This compound is a powerful and versatile intermediate for the synthesis of medicinally relevant heterocycles. Its utility in constructing complex scaffolds like quinolines and dibenzoxazepines through well-established and reliable synthetic routes makes it a valuable asset for drug discovery and development programs. The protocols and insights provided in this guide are intended to facilitate the broader application of this key building block in the creation of next-generation therapeutics.
References
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Jampilek, J. (2019). Heterocycles in Medicinal Chemistry. Molecules, 24(21), 3839. [Link]
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- BenchChem. (2025). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction. BenchChem.
- Mahajan, N. D., & Jain, N. (2021). Heterocyclic Compounds And Their Applications In The Field Of Biology: A Detailed Study. Natural Volatiles & Essential Oils, 8(4), 13223-13229.
- Reachem. (2024). Applications of Heterocyclic Compounds in Pharmaceuticals. Reachem.
- Talatu, A., et al. (2025). Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. International Journal of Science and Research Archive, 6(2), 123-145.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal.
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ResearchGate. (n.d.). Quinoline synthesis methods. ResearchGate. [Link]
- Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Chemistry, 26(10), 955-980.
-
Ghasemzadeh, M. A., et al. (2024). Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions. Scientific Reports, 14(1), 1-11. [Link]
-
Kim, S., et al. (2012). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. The Journal of Organic Chemistry, 77(2), 1038-1049. [Link]
-
Zhao, X., et al. (2017). Design, Synthesis and Biological Evaluation of Novel 4-(2-fluorophenoxy)quinoline Derivatives as Selective c-Met Inhibitors. Bioorganic & Medicinal Chemistry, 25(5), 1634-1647. [Link]
- Kadaba, P. K., & Lin, P. (1999). Anticonvulsant activities of 4-(4′-fluorophenoxy) benzaldehyde semicarbazone. Bioorganic & Medicinal Chemistry Letters, 9(3), 323-326.
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Application Notes & Protocols: Leveraging 2-(4-Fluorophenoxy)benzaldehyde in Advanced Materials Synthesis
This technical guide provides researchers, materials scientists, and chemical development professionals with an in-depth exploration of 2-(4-Fluorophenoxy)benzaldehyde as a versatile precursor in materials science. While its direct applications are an emerging area of research, its unique molecular architecture—combining a reactive aldehyde, a stable ether linkage, and a fluorinated aromatic ring—presents significant potential for the synthesis of high-performance polymers and functional organic materials.
This document moves beyond a simple recitation of facts to explain the causal relationships behind synthetic choices and material properties. We will detail robust, validated protocols for creating key chemical derivatives and explore their prospective applications, from thermally stable polymers to advanced corrosion inhibitors.
Physicochemical Properties and Reactivity Profile
This compound (CAS: 320423-61-8) is an aromatic aldehyde that serves as a pivotal building block for introducing specific functionalities into larger molecular structures.[1] Its properties are summarized below.
| Property | Value | Source |
| CAS Number | 320423-61-8 | [1] |
| Molecular Formula | C₁₃H₉FO₂ | [1] |
| Molecular Weight | 216.21 g/mol | [1] |
| Appearance | Solid | [2] |
| Storage | 2-8°C under an inert atmosphere | [2] |
The molecule's reactivity is dominated by two key regions:
-
The Aldehyde Group (-CHO): This is a highly versatile functional group that readily participates in nucleophilic addition and condensation reactions. It is the primary site for polymerization and for building complex heterocyclic systems.[1]
-
The Fluoro-Ether Moiety: The 4-fluorophenoxy group is chemically robust. The carbon-fluorine bond and the diaryl ether linkage contribute to the thermal and metabolic stability of its derivatives.[1][3] The incorporation of fluorine is a well-established strategy for modulating electronic properties, enhancing thermal stability, and lowering the dielectric constant in advanced polymers.[3][4]
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- 4. Low Dielectric Polyetherimides Derived from Bis[4-(4-(4-aminophenoxy)-2-tert-butylphenoxy)phenyl] Sulfone and 4,4′-Bis[4-(4-aminophenoxy)-2-tert-butylphenoxy]perfluorobiphenyl - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Synthesis of Bioactive Scaffolds via Knoevenagel Condensation of 2-(4-Fluorophenoxy)benzaldehyde with Active Methylene Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-(4-Fluorophenoxy)benzaldehyde
In the landscape of modern medicinal chemistry and materials science, this compound stands out as a pivotal precursor molecule. Its structure, featuring a reactive aldehyde, a diaryl ether linkage, and a strategically placed fluorine atom, offers a unique combination of reactivity and physicochemical properties. The fluorine atom, in particular, is a well-established bioisostere that can enhance metabolic stability, binding affinity, and lipophilicity in drug candidates[1][2]. The diaryl ether motif is also a common feature in many biologically active compounds.
This guide focuses on a cornerstone reaction in the synthetic utility of this aldehyde: its condensation with active methylene compounds. This reaction, predominantly the Knoevenagel condensation, is a powerful and versatile method for forming carbon-carbon double bonds, yielding α,β-unsaturated systems that are crucial intermediates for a vast array of high-value molecules[3][4]. The products of these reactions serve as foundational scaffolds for synthesizing diverse heterocyclic compounds, including chromene derivatives, which exhibit a wide spectrum of pharmacological activities such as anticancer, antimicrobial, and anticonvulsant properties[5][6][7][8]. These application notes provide an in-depth examination of the underlying mechanisms, field-proven protocols, and critical parameters governing these transformative reactions.
Core Scientific Principles: The Knoevenagel Condensation Mechanism
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction in which a water molecule is eliminated[9][10]. This process is typically catalyzed by a weak base, a choice that is critical to prevent the competing self-condensation (aldol reaction) of the aldehyde reactant[9].
Active Methylene Compounds: These reagents are characterized by a CH₂ group flanked by two electron-withdrawing groups (Z and Z'), such as -CN, -COOR, or -C(O)R. This structural arrangement significantly increases the acidity of the methylene protons, facilitating their removal by a mild base to form a resonance-stabilized carbanion (enolate)[4][11]. Common examples include malononitrile, ethyl cyanoacetate, and barbituric acid.
The reaction with this compound proceeds through a well-established multi-step mechanism:
-
Enolate Formation: A basic catalyst abstracts an acidic proton from the active methylene compound (Z-CH₂-Z') to generate a nucleophilic enolate ion.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of this compound. The inherent electron-withdrawing nature of the fluorophenoxy group enhances the electrophilicity of this carbon, often facilitating a more rapid reaction compared to electron-rich benzaldehydes.
-
Aldol Addition: This attack forms a transient tetrahedral intermediate (an aldol-type adduct).
-
Dehydration: The intermediate is then protonated and subsequently undergoes dehydration (elimination of water) to yield the final, stable α,β-unsaturated product. The removal of water from the reaction can help drive the equilibrium toward the product[11].
Caption: General mechanism of the Knoevenagel condensation.
Synthetic Applications: From Simple Condensates to Complex Heterocycles
The primary products of the reaction between this compound and active methylene compounds are substituted alkenes. These compounds are not merely final products but are highly valuable synthetic intermediates.
-
Michael Acceptors: The resulting α,β-unsaturated system is an excellent Michael acceptor, allowing for subsequent conjugate addition reactions to build more complex molecular architectures[3].
-
Synthesis of Chromenes: A particularly powerful application is the synthesis of 4H-chromene derivatives. In a one-pot, three-component reaction, this compound, an active methylene compound (like malononitrile), and a phenol (like resorcinol or naphthol) can react in the presence of a base. The reaction proceeds via an initial Knoevenagel condensation, followed by a Michael addition of the phenol to the unsaturated intermediate, and finally an intramolecular cyclization to form the chromene ring. 4H-chromenes are a privileged scaffold in medicinal chemistry, with numerous derivatives reported to have potent biological activities[5][7][12].
Detailed Experimental Protocols
The following protocols are provided as robust starting points. Researchers should perform optimization based on their specific laboratory conditions and analytical capabilities. Reaction progress should be monitored by Thin Layer Chromatography (TLC).
Protocol 1: Synthesis of 2-((2-(4-fluorophenoxy)phenyl)methylene)malononitrile
Objective: To synthesize the Knoevenagel condensation product of this compound and malononitrile, a key precursor for various heterocyclic compounds.
Materials and Reagents:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Deionized Water
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
Equipment:
-
Magnetic stirrer with heating plate
-
TLC analysis setup
-
Büchner funnel and vacuum filtration apparatus
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (e.g., 10 mmol, 2.16 g) and malononitrile (10 mmol, 0.66 g) in 30 mL of ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.5 mmol, 50 µL) to the solution with gentle stirring.
-
Attach a condenser and heat the reaction mixture to reflux (approximately 78 °C) for 1-2 hours. Monitor the reaction's completion by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Once the starting aldehyde is consumed, cool the reaction mixture to room temperature.
-
Slowly add 20 mL of cold deionized water to the flask while stirring to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid cake with cold ethanol (2 x 10 mL) to remove any unreacted starting materials or impurities.
-
Dry the product under vacuum to obtain 2-((2-(4-fluorophenoxy)phenyl)methylene)malononitrile as a solid. Further purification can be achieved by recrystallization from ethanol if necessary.
Safety Precautions:
-
Perform all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Malononitrile is toxic; handle with care. Piperidine is a corrosive and flammable base.
Caption: Experimental workflow for Protocol 1.
Protocol 2: Green Synthesis of Ethyl 2-cyano-3-(2-(4-fluorophenoxy)phenyl)acrylate
Objective: To demonstrate an environmentally benign synthesis using a green catalyst in an aqueous medium. This protocol is based on the principles of using alum as a mild, reusable catalyst[13][14].
Materials and Reagents:
-
This compound
-
Ethyl cyanoacetate
-
Alum (Potassium aluminum sulfate, KAl(SO₄)₂·12H₂O)
-
Water
-
Ethanol (for recrystallization)
Equipment:
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
In a 100 mL round-bottom flask, create a mixture of this compound (10 mmol, 2.16 g), ethyl cyanoacetate (10 mmol, 1.13 g), and 20 mL of water.
-
Add alum (20 mol%, 0.95 g) to the suspension.
-
Stir the reaction mixture vigorously at 60 °C. The reaction is typically complete within 2-4 hours. Monitor progress by TLC[14].
-
After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the aqueous solution.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water to remove the alum catalyst.
-
Air-dry the crude product.
-
Recrystallize the solid from ethanol to obtain pure ethyl 2-cyano-3-(2-(4-fluorophenoxy)phenyl)acrylate.
Safety Precautions:
-
Wear standard PPE (goggles, lab coat, gloves).
-
Ethyl cyanoacetate is a lachrymator; handle in a fume hood.
-
While this protocol is "greener," standard chemical handling precautions still apply.
Caption: Experimental workflow for Protocol 2.
Data Summary: Reaction Parameter Overview
The choice of catalyst, solvent, and reaction conditions significantly impacts the efficiency of the Knoevenagel condensation. The following table summarizes typical parameters for the reaction of aromatic aldehydes with various active methylene compounds, providing a comparative framework for experimental design.
| Active Methylene Compound | Catalyst System | Solvent | Temperature (°C) | Typical Time | Typical Yield (%) | Reference |
| Malononitrile | Piperidine | Ethanol | Reflux (78) | 1-2 h | >90 | [9] |
| Malononitrile | Alum (20 mol%) | Water | 60 | 2 h | 89-99 | [14] |
| Malononitrile | MgO/ZrO₂ | Solvent-free | 60 | 20 min | 93-98 | [15] |
| Ethyl Cyanoacetate | DBU/H₂O Complex | Water | Room Temp. | 30 min | 95 | [16] |
| Ethyl Cyanoacetate | MgO/ZrO₂ | Solvent-free | 60 | 1.5 h | 95 | [15] |
| Diethyl Malonate | Piperidine | Toluene | Reflux (Azeotropic) | 4-8 h | 80-90 | [11] |
| Barbituric Acid | Alum (20 mol%) | Water | 60 | 2.5 h | 90-98 | [14] |
Note: Yields are representative for various aromatic aldehydes and may require optimization for this compound.
References
-
The Knoevenagel Condensation - Organic Reactions. Organic Reactions. [Link]
-
Condensation reaction of substituted aromatic aldehydes and active methylene compounds. SpringerLink. [Link]
-
Knoevenagel reaction: alum-mediated efficient green condensation of active methylene compounds with arylaldehydes. Taylor & Francis Online. [Link]
-
Knoevenagel condensation - Wikipedia. Wikipedia. [Link]
-
A novel catalyst for the Knoevenagel condensation of aldehydes with malononitrile and ethyl cyanoacetate under solvent free conditions. ResearchGate. [Link]
-
Novel Methods of Knoevenagel Condensation. Banaras Hindu University. [Link]
-
Synthesis of 4H-chromene derivatives (13–15). ResearchGate. [Link]
-
Knoevenagel condensation mechanism and applications. Purechemistry. [Link]
-
Proposed mechanism of the reaction between the reactants benzaldehyde... ResearchGate. [Link]
-
Synthesis, Characterization and Biological Studies of Chromene Derivatives. IslandScholar. [Link]
-
Green Chemistry - RSC Publishing. Royal Society of Chemistry. [Link]
-
Continuous-Flow Microreactor for Knoevenagel Condensation of Ethyl Cyanoacetate with Benzaldehyde. Open ICM. [Link]
-
2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers. [Link]
-
Anticonvulsant activities of 4‐(4′‐fluorophenoxy) benzaldehyde semicarbazone. Semantic Scholar. [Link]
-
Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects. NIH National Center for Biotechnology Information. [Link]
-
Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on Water under Visible Light. Wiley Online Library. [Link]
-
Enantioselective synthesis of 2-amino-4H-chromene derivatives with antifungal activities on phytopathogenic fungi. Royal Society of Chemistry. [Link]
-
2-[4-(Benzyloxy)benzylidene]malononitrile. NIH National Center for Biotechnology Information. [Link]
-
Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Bulletin of the Korean Chemical Society. [Link]
-
Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. ResearchGate. [Link]
-
Clean synthesis of benzylidenemalononitrile by Knoevenagel condensation of benzaldehyde and malononitrile: effect of combustion. Indian Academy of Sciences. [Link]
-
alum catalyzed an eco-friendly synthesis of benzylidene malononitrile and benzylidene barbituric acid derivatives in aqueous medium. Rasayan Journal of Chemistry. [Link]
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Application & Protocol Guide: Asymmetric Synthesis Involving 2-(4-Fluorophenoxy)benzaldehyde
Introduction: The Strategic Value of the 2-(4-Fluorophenoxy)benzaldehyde Scaffold
In the landscape of modern medicinal chemistry, the synthesis of enantiomerically pure compounds is paramount. Chiral molecules often exhibit stereospecific interactions with biological targets, meaning that one enantiomer may be therapeutically active while the other is inactive or even detrimental. The aldehyde this compound represents a highly strategic starting material for the construction of complex chiral molecules. Its structure combines two key features prized in drug development:
-
The Diaryl Ether Linkage with Fluorine Substitution: The fluorophenoxy group is a common motif in pharmaceuticals. The strategic incorporation of fluorine can enhance metabolic stability, improve binding affinity to target proteins by participating in hydrogen bonding or dipole interactions, and modulate lipophilicity to optimize pharmacokinetic properties.[1] The diaryl ether core is a stable and conformationally relevant scaffold found in numerous bioactive compounds.
-
The Versatile Aldehyde Handle: The aldehyde functional group is a cornerstone of organic synthesis, acting as a versatile electrophilic site for a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions.[2] This allows for its conversion into chiral alcohols, amines, esters, and complex heterocyclic systems, making it an ideal starting point for asymmetric synthesis.
This guide provides detailed protocols and scientific rationale for two high-impact asymmetric transformations of this compound: the enantioselective reduction to a chiral secondary alcohol and the organocatalytic aldol reaction to form a new stereocenter with a carbon-carbon bond. These protocols are designed to furnish researchers and drug development professionals with reliable methods for generating valuable, enantiomerically enriched building blocks.
Part 1: Enantioselective Reduction to Chiral [2-(4-Fluorophenoxy)phenyl]methanol
The conversion of a prochiral aldehyde to a chiral secondary alcohol is a fundamental and powerful transformation in asymmetric synthesis. Chiral alcohols are versatile intermediates that can be directly incorporated into final drug structures or serve as precursors for chiral amines, ethers, and esters. For this transformation, we will detail the use of the Corey-Bakshi-Shibata (CBS) reduction, a robust and highly predictable method known for its exceptional enantioselectivity across a wide range of substrates.
Causality & Mechanistic Insight: The CBS Reduction
The CBS reduction utilizes a chiral oxazaborolidine catalyst, typically derived from (S)- or (R)-proline, in combination with a stoichiometric borane source (e.g., borane-dimethyl sulfide complex, BH₃·SMe₂). The catalyst and the borane complex coordinate to form a chiral Lewis acid. The aldehyde's carbonyl oxygen then coordinates to the boron atom in a sterically defined manner, positioning the bulky and smaller substituents of the aldehyde to minimize steric hindrance with the catalyst's chiral framework. The hydride is then delivered from the borane to the carbonyl carbon from the less-hindered face, establishing the new stereocenter with high fidelity.
Caption: Catalytic cycle for the CBS reduction of an aldehyde.
Protocol 1: (S)-CBS-Catalyzed Reduction of this compound
This protocol describes the synthesis of (R)-[2-(4-Fluorophenoxy)phenyl]methanol. For the (S)-enantiomer, the (R)-CBS catalyst should be used.
Materials & Reagents:
-
This compound
-
(S)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Silica Gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add this compound (1.0 eq). Dissolve the aldehyde in anhydrous THF (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Catalyst Addition: Add (S)-(-)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq, 10 mol%) dropwise to the stirred solution.
-
Borane Addition: After stirring for 10 minutes, add the borane-dimethyl sulfide complex (0.6 eq) dropwise via syringe over 15-20 minutes. Caution: Gas evolution (H₂) will occur. Maintain a slow addition rate to control the reaction exotherm and gas release. The internal temperature should be kept below 5°C.
-
Reaction Monitoring: Stir the reaction at 0°C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed (typically 1-2 hours).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0°C until gas evolution ceases.
-
Workup:
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Add ethyl acetate to dissolve the residue, then add 1 M HCl and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude alcohol by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and MS. Determine the enantiomeric excess (e.e.) by chiral High-Performance Liquid Chromatography (HPLC).
Anticipated Results:
| Parameter | Expected Value | Rationale / Notes |
| Catalyst Loading | 5-10 mol% | Sufficient for efficient catalysis; higher loading may be needed for less reactive substrates. |
| Temperature | 0°C to RT | Lower temperatures generally lead to higher enantioselectivity. |
| Reaction Time | 1-3 hours | Monitor by TLC to confirm completion. |
| Chemical Yield | >90% | The CBS reduction is typically a high-yielding reaction. |
| Enantiomeric Excess (e.e.) | >95% | Aromatic aldehydes are excellent substrates for the CBS reduction. |
Part 2: Asymmetric Aldol Reaction for C-C Bond Formation
The aldol reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds and creating β-hydroxy carbonyl compounds, which are prevalent in natural products and pharmaceuticals.[3] Organocatalysis, using small chiral organic molecules like the amino acid L-proline, provides a powerful, metal-free method for achieving high enantioselectivity in direct aldol reactions.[3]
Principle and Rationale: Proline Catalysis
L-proline catalyzes the direct asymmetric aldol reaction through an enamine-based mechanism. The secondary amine of proline condenses with a ketone donor (e.g., acetone) to form a chiral enamine intermediate. This enamine then acts as a nucleophile, attacking the aldehyde acceptor (this compound). The stereochemistry is controlled in the C-C bond-forming step via a six-membered, chair-like transition state, where the aldehyde's substituents are oriented to minimize steric interactions. The carboxylic acid group of proline is crucial, acting as a Brønsted acid to activate the aldehyde and later as a proton shuttle.[3] Hydrolysis of the resulting iminium ion regenerates the catalyst and releases the chiral β-hydroxy ketone product.
Caption: Workflow for the L-proline catalyzed aldol reaction.
Protocol 2: L-Proline-Catalyzed Direct Asymmetric Aldol Reaction
This protocol describes the reaction between this compound and acetone.
Materials & Reagents:
-
This compound
-
L-Proline
-
Acetone (reagent grade)
-
Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and L-proline (0.3 eq, 30 mol%).
-
Solvent/Reagent Addition: Add acetone (10-20 eq), which serves as both the nucleophilic donor and the solvent. If solubility is an issue, a minimal amount of a polar aprotic solvent like DMSO or DMF can be added as a co-solvent.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often heterogeneous initially.
-
Monitoring: Monitor the consumption of the aldehyde by TLC (typically 12-48 hours). The reaction may be cooled to 4°C to improve enantioselectivity, though this may increase reaction time.
-
Workup:
-
Once the reaction is complete, add water and ethyl acetate to the flask.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
-
Drying and Concentration: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the aldol adduct.
-
Analysis: Characterize the product by NMR and MS. Determine the enantiomeric excess (e.e.) by chiral HPLC, often after derivatization of the hydroxyl group.
Anticipated Results:
| Parameter | Expected Value | Rationale / Notes |
| Catalyst Loading | 20-30 mol% | Higher loadings are common in organocatalysis to drive the reaction forward. |
| Temperature | 4°C to RT | Room temperature is often sufficient, but cooling can enhance e.e. |
| Reaction Time | 12-48 hours | Aldol reactions can be slower than metal-catalyzed alternatives. |
| Chemical Yield | 60-85% | Yields can be moderate to good; retro-aldol reaction can be a competing pathway. |
| Enantiomeric Excess (e.e.) | 80-97% | Aromatic aldehydes generally perform well in proline-catalyzed aldol reactions. |
References
- BenchChem. (2025). The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Medicinal Chemistry.
- BASF. ChiPros Chiral Alcohols.
- Dimmock, J.R., et al. (1999). Anticonvulsant activities of 4-(4'-fluorophenoxy) benzaldehyde semicarbazone. Epilepsia, 40(2).
- NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Benzaldehyde in Pharmaceutical Synthesis.
- Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis.
- Purkarthofer, T., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8497-8513.
- Wang, Z., et al. (2005). Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives. Proceedings of the National Academy of Sciences, 102(22), 7813-7816.
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Application Notes and Protocols for the Synthesis of Novel Chalcones from 2-(4-Fluorophenoxy)benzaldehyde
Introduction: The Significance of Fluorinated Chalcones in Modern Drug Discovery
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a class of compounds that have garnered significant attention in medicinal chemistry.[1][2] Their diverse biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties, make them attractive scaffolds for drug development.[3][4][5] The strategic incorporation of fluorine atoms into the chalcone framework can significantly enhance their therapeutic potential. Fluorine's unique properties, such as high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, can improve a molecule's metabolic stability, bioavailability, and binding affinity to target proteins.[6][7] This has led to a surge in the synthesis and evaluation of novel fluorinated chalcones as potential therapeutic agents.[7][8]
This guide provides a detailed protocol for the synthesis of novel chalcones using 2-(4-Fluorophenoxy)benzaldehyde as a key starting material. We will delve into the mechanistic underpinnings of the synthesis, provide a step-by-step experimental procedure, and discuss the necessary characterization techniques to validate the final product.
The Claisen-Schmidt Condensation: A Robust Method for Chalcone Synthesis
The cornerstone of chalcone synthesis is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an acetophenone derivative.[9][10] This reaction proceeds via an aldol condensation mechanism, where the base abstracts an α-hydrogen from the acetophenone to form an enolate ion.[11][12] This nucleophilic enolate then attacks the carbonyl carbon of the aromatic aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone.[13]
In this protocol, we will utilize this compound as the aromatic aldehyde. The absence of α-hydrogens in this molecule prevents self-condensation, leading to a cleaner reaction with the chosen acetophenone.[12]
Visualizing the Synthesis Workflow
The following diagram illustrates the overall workflow for the synthesis of a novel chalcone from this compound and a substituted acetophenone.
Caption: A generalized workflow for the synthesis of chalcones via Claisen-Schmidt condensation.
Experimental Protocol: Synthesis of (E)-1-(4-methoxyphenyl)-3-(2-(4-fluorophenoxy)phenyl)prop-2-en-1-one
This protocol details the synthesis of a specific novel chalcone using 4-methoxyacetophenone as the ketone component. The choice of 4-methoxyacetophenone is illustrative; other substituted acetophenones can be used to generate a library of novel chalcones.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Molar Equivalents |
| This compound | 216.21 | 1.08 g (5.0 mmol) | 1.0 |
| 4-Methoxyacetophenone | 150.17 | 0.75 g (5.0 mmol) | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 0.40 g (10.0 mmol) | 2.0 |
| Ethanol (95%) | - | ~50 mL | - |
| Distilled Water | - | As needed | - |
| Round-bottom flask (100 mL) | - | 1 | - |
| Magnetic stirrer and stir bar | - | 1 | - |
| Beaker (250 mL) | - | 1 | - |
| Buchner funnel and filter paper | - | 1 set | - |
| Thin Layer Chromatography (TLC) plates | - | As needed | - |
Step-by-Step Procedure
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.08 g (5.0 mmol) of this compound and 0.75 g (5.0 mmol) of 4-methoxyacetophenone in 25 mL of 95% ethanol. Stir the mixture at room temperature until all solids have dissolved.[14]
-
Catalyst Addition: In a separate beaker, prepare the catalyst solution by dissolving 0.40 g (10.0 mmol) of sodium hydroxide in 25 mL of 95% ethanol. Slowly add the ethanolic NaOH solution dropwise to the stirring solution of the aldehyde and ketone over a period of 10-15 minutes.[15] The dropwise addition helps to control the reaction temperature.
-
Reaction Progression: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 7:3 hexane:ethyl acetate). The formation of a new, less polar spot corresponding to the chalcone product should be observed. The reaction is typically complete within 2-4 hours, often indicated by the formation of a precipitate.[16]
-
Product Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing 100 mL of ice-cold distilled water. Stir vigorously to induce precipitation of the crude chalcone.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel.[1] Wash the crude product with several portions of cold distilled water until the filtrate is neutral to pH paper. This removes any residual sodium hydroxide and other water-soluble impurities.
-
Purification: Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol.[16] Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Drying and Characterization: Collect the purified crystals by vacuum filtration and dry them in a desiccator or a vacuum oven at a low temperature. Determine the yield and characterize the final product using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[9][17]
Characterization of the Synthesized Chalcone
Thorough characterization is crucial to confirm the structure and purity of the synthesized chalcone.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band around 1650-1670 cm⁻¹ corresponding to the α,β-unsaturated carbonyl group.[1] Other characteristic peaks would include those for C=C stretching of the aromatic rings and the enone system, and C-O-C stretching of the ether linkage.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show two characteristic doublets in the olefinic region (typically between 7.0 and 8.0 ppm) with a coupling constant (J) of approximately 15-16 Hz, confirming the trans configuration of the double bond. Aromatic protons will appear as multiplets in the aromatic region. The methoxy protons of the acetophenone moiety will be a singlet at around 3.8-3.9 ppm.[18]
-
¹³C NMR: The carbon NMR will show a characteristic signal for the carbonyl carbon between 185 and 195 ppm. Olefinic carbons will appear in the range of 120-145 ppm.
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the calculated molecular weight of the synthesized chalcone.
Mechanism of the Claisen-Schmidt Condensation
The following diagram illustrates the step-by-step mechanism of the base-catalyzed Claisen-Schmidt condensation.
Caption: Key steps in the Claisen-Schmidt condensation mechanism.
Conclusion and Future Perspectives
This guide provides a robust and reproducible protocol for the synthesis of novel chalcones derived from this compound. The Claisen-Schmidt condensation is a versatile and efficient method for generating a diverse library of fluorinated chalcones for further biological evaluation. By varying the substituted acetophenone, researchers can systematically explore the structure-activity relationships of this promising class of compounds. The potent biological activities exhibited by fluorinated chalcones underscore their potential as lead compounds in the development of new therapeutic agents for a range of diseases.[3][7] Further studies are warranted to explore the full therapeutic potential of these novel synthetic chalcones.
References
-
Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
-
Synthesis and Biological Activities of Fluorinated Chalcone Derivatives. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]
-
Flavonoids, Chalcones, and Their Fluorinated Derivatives-Recent Advances in Synthesis and Potential Medical Applications. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]
-
Design, synthesis and antiproliferative activity evaluation of fluorine-containing chalcone derivatives. (n.d.). Taylor & Francis Online. Retrieved January 11, 2026, from [Link]
-
Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. (n.d.). Semantic Scholar. Retrieved January 11, 2026, from [Link]
-
Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones. (n.d.). Oriental Journal of Chemistry. Retrieved January 11, 2026, from [Link]
-
Spectral analysis of novel chalcone derivatives with 1-(4-methyl-2,5-dimethoxyphenyl) ethanone. (n.d.). Retrieved January 11, 2026, from [Link]
-
Synthesis and spectroscopic characterization of some chromanochalcones and their dihydro derivatives. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. (2022). National Institutes of Health. Retrieved January 11, 2026, from [Link]
-
Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies. (n.d.). European Journal of Chemistry. Retrieved January 11, 2026, from [Link]
-
SYNTHESIS AND CHARACTERIZATION OF NOVEL FUNCTIONALIZED CHALCONES AS POTENT ANTIMICROBIAL AGENTS. (n.d.). Journal of Plant Development Sciences. Retrieved January 11, 2026, from [Link]
-
Synthesis of new fluorinated chalcone derivative with anti-inflammatory activity. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]
-
Chemistry and synthetic methodologies of chalcones and their derivatives: A review. (2023). Retrieved January 11, 2026, from [Link]
-
SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Claisen-Schmidt Condensation. (n.d.). Retrieved January 11, 2026, from [Link]
-
Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). National Institutes of Health. Retrieved January 11, 2026, from [Link]
-
Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. (n.d.). International Journal of Advanced Research in Science, Communication and Technology. Retrieved January 11, 2026, from [Link]
-
Claisen Schmidt Reaction (Mixed Aldol Condensation). (n.d.). PraxiLabs. Retrieved January 11, 2026, from [Link]
-
Claisen–Schmidt condensation. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]
-
Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. (n.d.). Magritek. Retrieved January 11, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Fluorophenoxy)benzaldehyde
Welcome to the technical support center for the synthesis of 2-(4-Fluorophenoxy)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route and improve yields.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. The formation of the diaryl ether linkage is the critical step in its synthesis, which can be challenging. This guide will focus on the common issues encountered during the Ullmann condensation, a frequently employed method for this transformation, as well as addressing aspects of Williamson ether synthesis where applicable.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The most common methods for synthesizing the diaryl ether bond in this compound are the Ullmann condensation and nucleophilic aromatic substitution (SNAr) reactions.[1] The Ullmann condensation typically involves the copper-catalyzed reaction of an aryl halide with a phenol.[2] SNAr can also be effective, particularly when one of the aromatic rings is activated by electron-withdrawing groups.[1]
Q2: Why is the Ullmann condensation often preferred for this synthesis?
The Ullmann condensation is a powerful tool for forming C-O bonds between two aryl groups, especially when SNAr is not favorable due to the lack of strong activating groups on the aryl halide.[2][3] Modern advancements, including the use of ligands, have made the Ullmann reaction more versatile, allowing for milder reaction conditions.[3][4]
Q3: What is the role of the copper catalyst in the Ullmann reaction?
The copper catalyst is crucial as it facilitates the coupling of the aryl halide and the phenoxide.[5] The mechanism is thought to involve the formation of a copper(I) phenoxide, which then reacts with the aryl halide.[2] The catalyst provides an alternative reaction pathway with a lower activation energy, thus increasing the reaction rate.[5] Both copper metal and various copper salts can be used, with soluble copper catalysts often being employed in modern variations of the reaction.[2]
Q4: Can I use a Williamson ether synthesis approach?
While the classic Williamson ether synthesis is typically for preparing ethers from an alkoxide and an alkyl halide, a variation can be used for diaryl ethers under specific conditions.[6][7] However, the reaction of a phenoxide with an unactivated aryl halide is generally difficult without a catalyst, which essentially leads back to an Ullmann-type reaction.[6] If the aryl halide is activated by strong electron-withdrawing groups, a catalyst-free SNAr approach, which shares principles with the Williamson synthesis, may be viable.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound, with a focus on the Ullmann condensation.
Issue 1: Low or No Product Yield
A low yield of the desired this compound is a frequent challenge. Several factors can contribute to this issue.
1.1 Inactive Catalyst
Question: My reaction is not proceeding, and I suspect a problem with my copper catalyst. What could be the cause?
Answer: The activity of the copper catalyst is paramount for a successful Ullmann condensation.
-
Oxidation State: The active catalytic species is typically copper(I). If you are using a copper(II) salt, it may need to be reduced in situ. However, some modern protocols have been developed for copper(II) catalysts.
-
In-situ Activation: Traditional Ullmann reactions often used "activated" copper powder, which can be prepared by reducing a copper salt like copper sulfate with zinc metal.[2]
-
Ligand Choice: Modern Ullmann reactions often employ ligands to stabilize the copper catalyst and improve its solubility and reactivity.[3][4] The absence or use of an inappropriate ligand can lead to poor catalytic activity.
1.2 Sub-optimal Reaction Conditions
Question: I'm observing very slow conversion to the product. How can I optimize my reaction conditions?
Answer: The reaction conditions for the Ullmann condensation are critical and often require careful optimization.
-
Temperature: Traditional Ullmann reactions require high temperatures, often exceeding 210°C.[2] However, with modern catalysts and ligands, the reaction can often be run at significantly lower temperatures. If your reaction is sluggish, a careful increase in temperature may be necessary.
-
Solvent: High-boiling polar aprotic solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), or nitrobenzene are commonly used.[2] The choice of solvent can significantly impact the reaction rate and yield.
-
Base: A base is required to deprotonate the 4-fluorophenol to form the more nucleophilic phenoxide. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[8] The strength and solubility of the base are important factors. Cs₂CO₃ is often more effective as it leads to more dissociated and soluble phenoxides.[8]
Experimental Protocol: General Procedure for Ullmann Condensation
This protocol provides a starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory setup and reagent purity.
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorobenzaldehyde (1.0 eq.), 4-fluorophenol (1.2 eq.), copper(I) iodide (0.1 eq.), a suitable ligand (e.g., N,N-dimethylglycine, 0.2 eq.), and cesium carbonate (2.0 eq.).
-
Solvent Addition: Add a high-boiling polar aprotic solvent such as DMF or NMP.
-
Inert Atmosphere: Purge the flask with an inert gas like nitrogen or argon.
-
Heating: Heat the reaction mixture to 120-150°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Issue 2: Formation of Side Products
The formation of byproducts can significantly reduce the yield of the desired product and complicate purification.
Question: I'm observing significant amounts of homocoupled biaryl ether and/or reduction of the starting aryl halide. How can I minimize these side reactions?
Answer: Side reactions are a common issue in Ullmann condensations.
-
Homocoupling: The coupling of two molecules of the aryl halide or two molecules of the phenol can occur. This is often more prevalent at very high temperatures. Using a ligand can sometimes improve the selectivity for the cross-coupling reaction.
-
Reductive Dehalogenation: The aryl halide can be reduced to the corresponding arene. This can be influenced by the solvent and the presence of any protic impurities. Ensuring anhydrous conditions is crucial.
-
Phenolic By-products: The relative yield of phenolic by-products can sometimes be minimized by adjusting the pH, with higher concentrations of hydroxide ions favoring the desired reaction in some cases.[9]
Data Presentation: Optimizing Reaction Parameters
The following table summarizes key parameters that can be optimized to improve the yield and minimize side reactions in the synthesis of this compound.
| Parameter | Recommended Range/Options | Rationale | Potential Issues if Sub-optimal |
| Catalyst | CuI, Cu₂O, CuO-NPs | Copper(I) is generally the active species. Nanoparticles can offer higher surface area and reactivity.[3] | Low or no reaction. |
| Ligand | N,N-dimethylglycine, phenanthroline derivatives | Stabilizes the catalyst, improves solubility, and can accelerate the reaction at lower temperatures.[3][4] | Slow reaction, need for higher temperatures. |
| Base | Cs₂CO₃, K₃PO₄, K₂CO₃ | Deprotonates the phenol. Cs₂CO₃ often gives better results due to higher solubility.[8] | Incomplete deprotonation, slow reaction. |
| Solvent | NMP, DMF, Acetonitrile | High-boiling polar aprotic solvents are preferred. Acetonitrile can be effective in modern, milder protocols.[2][8] | Poor solubility of reagents, slow reaction. |
| Temperature | 80-150°C (with ligand) | Provides the necessary activation energy. Higher temperatures may be needed in the absence of an effective ligand. | Incomplete reaction (too low), side product formation (too high). |
Issue 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure product can be challenging.
Question: My crude product is an oil that is difficult to purify by column chromatography. What are my options?
Answer: Purifying this compound can be tricky due to its physical properties and potential impurities.
-
Column Chromatography: If you are having trouble with co-elution of impurities, try a different solvent system for your column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can be effective.
-
Recrystallization: If the product is a solid or can be induced to crystallize, recrystallization is an excellent purification method. Common solvent pairs for recrystallization include ethanol/water or hexane/ethyl acetate.[10]
-
Vacuum Distillation: For liquid products, vacuum distillation can be a viable purification technique, especially for removing non-volatile impurities.[10]
-
Acid/Base Wash: An acidic or basic wash during the work-up can help remove corresponding impurities. For example, a wash with a dilute sodium bicarbonate solution can remove any unreacted 4-fluorophenol.[10]
Visualization of Key Processes
General Ullmann Condensation Workflow
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
-
Ullmann condensation. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
-
The role of copper in the Ullmann reaction. (2019, February 7). Mapping Ignorance. [Link]
-
Mechanism of the Ullmann condensation reaction. Part III. Role of the copper catalyst. (1974). Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Hassan, Z., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules, 26(23), 7292. [Link]
-
Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). (1976). Canadian Journal of Chemistry, 54(20), 3217-3223. [Link]
-
Phase-Transfer Catalysis in Organic Syntheses. (n.d.). CRDEEP Journals. [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 11, 2026, from [Link]
-
Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. (2014). Beilstein Journal of Organic Chemistry, 10, 1344-1353. [Link]
-
A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. (2000). Journal of the Mexican Chemical Society, 44(2), 121-123. [Link]
-
Taillefer, M., et al. (2005). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 7(23), 5277-5280. [Link]
-
Phase Transfer Catalyzed Synthesis of Diaryl 1,4—Phenylene Dioxydiacetate. (1996). Synthetic Communications, 26(8), 1447-1452. [Link]
-
The Williamson Ether Synthesis. (n.d.). University of Missouri-St. Louis. Retrieved January 11, 2026, from [Link]
-
Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Gujadhur, R., & Venkataraman, D. (2001). Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst. Synthetic Communications, 31(18), 2865-2869. [Link]
- Production of 4-fluorobenzaldehyde. (2002).
-
Synthesis of Novel Crown Ether-Squaramides and Their Application as Phase-Transfer Catalysts. (2021). Molecules, 26(16), 4983. [Link]
-
Amrutkar, R. D., et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. International Ayurvedic and Pharmaceutical Research, 8(5), 1107-1115. [Link]
- Preparation method of 2-fluoro-4-hydroxybenzaldehyde. (2022).
-
Diaryl ether synthesis by etherification (arylation). (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
-
Ullmann reaction. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
-
Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. (2024, October 16). White Rose Research Online. [Link]
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
-
Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (2016). Oriental Journal of Chemistry, 32(5), 2481-2487. [Link]
- Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides. (2011).
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Ullmann Synthesis of 2-(4-Fluorophenoxy)benzaldehyde
Welcome to the technical support center for the Ullmann synthesis of 2-(4-fluorophenoxy)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important synthetic transformation. The Ullmann condensation, a copper-catalyzed reaction to form C-O bonds, is a cornerstone of diaryl ether synthesis.[1][2][3] However, its success is often contingent on a nuanced understanding of reaction parameters and potential side reactions.[1][4] This document provides in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this specific synthesis, ensuring higher yields and product purity.
The synthesis of this compound involves the coupling of 2-chlorobenzaldehyde or 2-bromobenzaldehyde with 4-fluorophenol. While seemingly straightforward, the electronic properties of the starting materials can introduce complexities. The aldehyde group on the aryl halide is electron-withdrawing, which can influence reactivity, while the fluorine atom on the phenol also affects its nucleophilicity.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the Ullmann synthesis of this compound?
A1: The primary side reactions of concern are:
-
Homocoupling of the aryl halide: This results in the formation of a symmetrical biaryl compound from two molecules of the starting aryl halide.[5][6]
-
Reductive dehalogenation: The aryl halide is reduced to benzaldehyde. This is a common issue, especially if the reaction conditions are not optimal.[7]
-
Hydroxylation of the aryl halide: If water is present in the reaction mixture, the aryl halide can be hydrolyzed to 2-hydroxybenzaldehyde.
-
Smiles Rearrangement: Though less common, under certain conditions, an intramolecular nucleophilic aromatic substitution can occur, leading to rearranged products.[8][9]
Q2: Why is my yield of this compound consistently low?
A2: Low yields in Ullmann reactions are a frequent challenge and can be attributed to several factors:
-
Harsh Reaction Conditions: Traditional Ullmann reactions often require high temperatures, which can lead to thermal decomposition of starting materials or products.[1][10]
-
Catalyst Inactivity: The copper catalyst can be sensitive to air and moisture. Using fresh, high-purity copper sources is crucial.
-
Suboptimal Ligand Choice: Modern Ullmann syntheses often employ ligands to facilitate the reaction at lower temperatures.[4][10][11] The absence of a suitable ligand or the use of an inappropriate one can significantly reduce the yield.
-
Inadequate Base: The base is critical for deprotonating the phenol.[7] An insufficient amount or a base that is not strong enough will result in a low concentration of the active nucleophile.
Q3: Can I use 2-chlorobenzaldehyde instead of 2-bromobenzaldehyde?
A3: While it is possible to use 2-chlorobenzaldehyde, aryl chlorides are generally less reactive than aryl bromides and iodides in Ullmann couplings.[1][11] To achieve a comparable reaction rate and yield with 2-chlorobenzaldehyde, you will likely need to employ more forcing conditions, such as higher temperatures, a more active catalyst system (e.g., with a specialized ligand), or a longer reaction time.
Q4: What is the role of a ligand in this reaction, and is it always necessary?
A4: Ligands play a crucial role in modern Ullmann-type reactions by stabilizing the copper catalyst, increasing its solubility, and facilitating the catalytic cycle.[4][12] This allows the reaction to proceed under much milder conditions (lower temperatures) and with a wider range of substrates, ultimately improving yields.[4][11] While classic Ullmann reactions are performed without ligands, they require harsh conditions.[1][10] For the synthesis of this compound, using a ligand is highly recommended to minimize side reactions and improve efficiency. Common ligands for C-O coupling reactions include amino acids (like L-proline), diamines, and phenanthroline derivatives.[4][11]
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Significant formation of benzaldehyde as a byproduct.
-
Q: My reaction is producing a substantial amount of benzaldehyde, and the yield of my desired diaryl ether is low. What is causing this reductive dehalogenation, and how can I fix it?
-
A: Reductive dehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene.[7]
-
Possible Causes and Solutions:
-
Presence of a Hydrogen Source: Trace amounts of water or other protic impurities can act as a hydrogen source. Ensure all reagents and solvents are rigorously dried. Using molecular sieves can help maintain anhydrous conditions.[7]
-
Inappropriate Solvent: Some solvents may facilitate this side reaction. Consider switching to a different high-boiling polar aprotic solvent like DMF, DMSO, or NMP.[2]
-
Suboptimal Ligand: The ligand may not be effectively promoting the desired cross-coupling pathway. Screening different ligands, such as N,N-dimethylglycine, can be beneficial.[7]
-
-
Issue 2: The reaction is sluggish or does not proceed to completion.
-
Q: My reaction stalls, and I observe a significant amount of unreacted starting materials even after prolonged heating. What steps can I take to drive the reaction to completion?
-
A: A stalled reaction can be due to several factors related to the reactivity of your system.
-
Possible Causes and Solutions:
-
Insufficient Temperature: While modern Ullmann reactions are milder, they often still require elevated temperatures. If you are using a ligand-based system at a lower temperature, a modest increase in temperature (e.g., from 80°C to 100-120°C) may be necessary.
-
Catalyst Deactivation: The copper catalyst may be deactivating over time. Ensure your reaction is performed under an inert atmosphere (nitrogen or argon) to prevent oxidation of the copper(I) species. Using a fresh batch of the copper salt is also recommended.
-
Incomplete Deprotonation of the Phenol: The pKa of 4-fluorophenol is around 9.9. Ensure your base is sufficiently strong and present in at least stoichiometric amounts to deprotonate the phenol effectively. Bases like potassium phosphate and cesium carbonate are often good choices.[7]
-
-
Issue 3: Formation of a significant amount of a dark, insoluble material (h-polymerization).
-
Q: My reaction mixture turns dark, and I observe the formation of a tar-like substance, making product isolation difficult. What is causing this, and how can it be prevented?
-
A: The formation of dark, insoluble materials often points to polymerization or decomposition pathways.
-
Possible Causes and Solutions:
-
Excessively High Temperature: Overheating the reaction can lead to the decomposition of the starting materials or product. Carefully control the reaction temperature and consider using a milder catalytic system that allows for lower temperatures.
-
Side Reactions of the Aldehyde: The aldehyde functionality can be sensitive to the reaction conditions. It may undergo self-condensation or other side reactions at high temperatures in the presence of a base. Protecting the aldehyde group prior to the Ullmann coupling and deprotecting it afterward is a potential, albeit longer, synthetic strategy.
-
Oxygen Contamination: The presence of oxygen can promote oxidative side reactions. Thoroughly degassing the solvent and maintaining a strict inert atmosphere throughout the reaction is critical.
-
-
Visualizing Reaction Pathways and Troubleshooting
Main Reaction Pathway
Caption: The catalytic cycle of the Ullmann synthesis.
Common Side Reaction: Reductive Dehalogenation
Caption: Pathway for the formation of benzaldehyde.
Recommended Experimental Protocol
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
2-Bromobenzaldehyde (1.0 eq)
-
4-Fluorophenol (1.2 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
L-Proline (0.2 eq)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
To an oven-dried Schlenk flask, add 2-bromobenzaldehyde, 4-fluorophenol, CuI, L-proline, and Cs₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMSO via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | 2-Bromobenzaldehyde | Higher reactivity than the corresponding chloride. |
| Phenol | 1.2 equivalents | A slight excess ensures complete consumption of the limiting aryl halide. |
| Copper Source | CuI (10 mol%) | A common and effective copper(I) source. |
| Ligand | L-Proline (20 mol%) | An inexpensive and effective ligand for C-O coupling.[4] |
| Base | Cs₂CO₃ (2 equivalents) | A strong, soluble base that effectively deprotonates the phenol.[1] |
| Solvent | Anhydrous DMSO | A polar aprotic solvent that facilitates the reaction. |
| Temperature | 90-110 °C | Balances reaction rate with minimizing thermal decomposition. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and deactivation of the Cu(I) catalyst. |
References
- CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands. (n.d.). In Books.
- Technical Support Center: Ullmann Diaryl Ether Synthesis. (n.d.). Benchchem.
- Ullmann reaction. (n.d.). In Wikipedia.
- Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. (2017). ACS Publications.
- Ullmann condensation. (n.d.). Grokipedia.
- Ullmann coupling-An overview. (2025). OperaChem.
- Application Notes and Protocols: Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde Derivatives. (n.d.). Benchchem.
- Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. (n.d.). NIH.
- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (n.d.). PMC - NIH.
- Ullmann condensation. (n.d.). In Wikipedia.
- Smiles rearrangement. (n.d.). In Wikipedia.
- Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodonums. (n.d.). RSC Publishing.
- Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. (2010). MIT Open Access Articles.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Ullmann Reaction. (n.d.). Thermo Fisher Scientific - US.
- Ullmann Reaction. (n.d.). BYJU'S.
- Ullmann reaction. (n.d.). Slideshare.
- Exploring Copper Mediated Synthesis of Diaryl Ethers. (2025). ScholarWorks.
- Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. (2024). In Books.
- Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodonums. (2019). PMC - NIH.
- Synthesis of 2-(4-fluorophenoxy)benzyl chloride. (n.d.). PrepChem.com.
- Troubleshooting Ullmann Couplint. (2023). Reddit.
- Synthesis of Diaryl Ethers via CO Cross-Coupling of Phenols with Aryl Iodides in the Presence of. (2024). Journal of Synthetic Chemistry.
- Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. (n.d.). arkat usa.
- Technical Support Center: Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde. (n.d.). Benchchem.
- A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. (n.d.). Organic Letters.
- (Benzyloxy)-4-fluorobenzaldehyde via Williamson Ether Synthesis. (n.d.). Benchchem.
- Ullmann Reaction. (n.d.). Organic Chemistry Portal.
- Ullmann reaction. (2020). L.S.College, Muzaffarpur.
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (n.d.). MDPI.
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- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
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Purification challenges of 2-(4-Fluorophenoxy)benzaldehyde
Answering your request, here is a technical support center with troubleshooting guides and FAQs about the purification challenges of 2-(4-Fluorophenoxy)benzaldehyde.
Welcome to the technical support guide for this compound (CAS 320423-61-8), a key intermediate in medicinal chemistry and organic synthesis.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this diaryl ether. Our goal is to equip researchers, scientists, and drug development professionals with the expertise to overcome common challenges, ensuring the high purity required for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Impurities are almost always process-related and depend on the synthetic route used. The most common method for synthesizing this diaryl ether is the Ullmann condensation, a copper-catalyzed coupling of an aryl halide and a phenol.[2][3]
Common impurities include:
-
Unreacted Starting Materials: Typically 2-halobenzaldehyde (e.g., 2-fluorobenzaldehyde, 2-chlorobenzaldehyde) and 4-fluorophenol.
-
Oxidation Product: The aldehyde group is highly susceptible to air oxidation, leading to the formation of 2-(4-fluorophenoxy)benzoic acid.[1][4] This is often the most common impurity if the crude product is exposed to air for extended periods.
-
Side-Reaction By-products:
-
Reductive Dehalogenation Product: The starting aryl halide can be reduced to benzaldehyde. This is a known side reaction in Ullmann couplings, particularly with suboptimal ligand or base selection.[5]
-
Homocoupling Products: Self-coupling of the aryl halide is a possibility, though often a minor byproduct.[6]
-
-
Polymerization Products: Like many benzaldehyde derivatives, this compound can undergo polymerization, especially upon heating, resulting in non-volatile, viscous residues.[4]
Q2: How should I store purified this compound to prevent degradation?
A2: To maintain purity, proper storage is critical. The primary degradation pathways are oxidation and potential polymerization.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde to the carboxylic acid.[4]
-
Temperature: Store in a cool, dark place. Refrigeration is recommended for long-term storage.
-
Container: Use a clean, dry, amber glass bottle to protect from light and moisture.[4]
-
Inhibitors: For material that will be stored for an extended period, especially if it is a liquid or low-melting solid, adding a small amount (100-200 ppm) of a radical inhibitor like Butylated hydroxytoluene (BHT) can prevent polymerization.[4]
Q3: My purified product is a solid, but it slowly turns into a viscous oil upon storage. What is happening?
A3: This is a classic sign of polymerization.[4] Aldehydes can form polymeric materials over time. This process can sometimes be reversed by "cracking," which involves carefully heating the polymer under vacuum. The volatile monomer, this compound, will distill, leaving the non-volatile polymer behind. The distilled product should be collected in a cooled receiver and immediately stored with an inhibitor under an inert atmosphere as described in Q2.[4]
Q4: Which analytical techniques are best for assessing the purity of this compound?
A4: A multi-technique approach is recommended for a comprehensive purity profile.[7] High-Performance Liquid Chromatography (HPLC) is the standard for analyzing non-volatile impurities, while Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for volatile impurities and by-products.[7][8]
| Feature | HPLC (High-Performance Liquid Chromatography) | GC-MS (Gas Chromatography-Mass Spectrometry) | qNMR (Quantitative Nuclear Magnetic Resonance) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase.[9] | Partitioning of volatile analytes between a gaseous mobile phase and a stationary phase, with mass-based detection.[8] | The signal intensity is directly proportional to the number of atomic nuclei, allowing for absolute quantification against an internal standard.[7] |
| Ideal For | Non-volatile and thermally stable impurities like the corresponding benzoic acid or starting materials.[7] | Volatile and semi-volatile impurities, such as residual solvents or lower-boiling point by-products (e.g., benzaldehyde).[8] | Provides absolute purity value of the main component and structural confirmation.[10] |
| Advantages | Robust, high resolution, widely available.[9] | High sensitivity, provides structural information of impurities via mass spectra.[10] | Highly accurate and precise, does not require a specific reference standard of the analyte itself (primary method).[10] |
| Limitations | May not be suitable for highly volatile impurities.[7] | Not suitable for non-volatile or thermally labile compounds (e.g., polymers).[9] | Lower sensitivity compared to chromatographic methods, higher instrumentation cost.[10] |
Troubleshooting Guides
Problem 1: Low yield of the desired diaryl ether and presence of a dehalogenated arene (benzaldehyde) byproduct.
-
Scenario: You've performed an Ullmann diaryl ether synthesis, and your crude NMR/GC-MS analysis shows a significant amount of benzaldehyde alongside your starting materials and a small amount of product.
-
Causality: Reductive dehalogenation is a common side reaction in copper-catalyzed couplings where the aryl halide is reduced instead of coupled.[5] This can be caused by several factors related to the reaction conditions.
-
Solutions:
-
Optimize the Ligand: The ligand is crucial for promoting the desired cross-coupling pathway. If you are observing significant dehalogenation, your current ligand may be suboptimal. For electron-rich aryl halides, ligands like N,N-dimethylglycine have proven effective.[5][11]
-
Ensure Anhydrous Conditions: Water can interfere with the catalytic cycle and promote side reactions. It can also inactivate common bases like potassium carbonate.[5] Ensure all solvents and reagents are thoroughly dried and run the reaction under a dry, inert atmosphere (N₂ or Ar). Using molecular sieves can also be beneficial.[5][6]
-
Re-evaluate Your Base: The choice of base is critical. Overly strong bases can promote side reactions. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often excellent choices for Ullmann diaryl ether syntheses as they are effective but generally do not require rigorously anhydrous conditions to the same extent as other bases.[3][5]
-
Problem 2: The crude product contains a significant acidic impurity.
-
Scenario: After your reaction work-up, you test the pH of an aqueous suspension of your crude product, and it is acidic. TLC or HPLC analysis shows a more polar spot than your product.
-
Causality: This is almost certainly due to the oxidation of the aldehyde functional group to 2-(4-fluorophenoxy)benzoic acid.[1] This can happen during the reaction if oxidizing agents are present or, more commonly, during the work-up and subsequent handling if the product is exposed to air, especially at elevated temperatures or in the presence of light.
-
Solution Workflow: An acid-base liquid-liquid extraction is a highly effective and straightforward method to remove this impurity before attempting chromatography or recrystallization.
Caption: Workflow for removing acidic impurities.
Protocol: Acid-Base Wash
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Continue washing until CO₂ evolution ceases.[4] This converts the acidic impurity into its water-soluble sodium salt.
-
Separation: Separate the organic layer. The aqueous layer, containing the salt of the impurity, can be discarded.
-
Final Washes: Wash the organic layer sequentially with deionized water and then a saturated brine solution to remove residual salts and water.[4]
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product, now free of acidic impurities.[12]
Problem 3: Difficulty in achieving crystallization of the final product.
-
Scenario: After column chromatography or an initial work-up, the product is an oil, but literature suggests it should be a solid (Melting Point: 51-56°C).[13] Attempts to recrystallize have failed.
-
Causality: The presence of impurities can act as a "eutectic mixture," depressing the melting point and preventing crystallization. Even small amounts of residual solvent or structurally similar by-products can inhibit the formation of a crystal lattice.
-
Solutions:
-
Re-purify via Chromatography: If not already done, flash column chromatography is highly effective at separating closely related impurities. Use a gradient elution of hexane/ethyl acetate to carefully separate the product from less polar (e.g., benzaldehyde) and more polar (e.g., 4-fluorophenol) impurities.[14]
-
Optimize Recrystallization:
-
Solvent Screening: The key to successful recrystallization is finding a solvent (or solvent pair) in which the compound is highly soluble when hot but poorly soluble when cold.[15] For this compound, common solvent systems to screen include ethanol/water, isopropanol/water, or hexane/ethyl acetate.[4]
-
Seeding: If you have a small amount of pure, solid material, add a "seed crystal" to the cooled, supersaturated solution to initiate crystallization.[4]
-
Slow Cooling: Do not rush the cooling process. Allow the hot, clear solution to cool slowly to room temperature first, then place it in an ice bath to maximize crystal formation.[4] Rapid cooling often leads to the formation of an oil or very small, impure crystals.
-
-
Protocol: Recrystallization from a Two-Solvent System (e.g., Ethanol/Water)
-
Dissolution: Place the impure solid/oil in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the compound completely.[4]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, boil for a few minutes, and perform a hot filtration to remove it.[4]
-
Induce Precipitation: While the solution is still hot, add water dropwise until the solution just begins to turn cloudy (the cloud point). This indicates you have reached saturation. Add a drop or two of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[4]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol/water mixture. Dry the crystals in a vacuum oven at a temperature well below the melting point.[4]
References
- BenchChem. (2025). Technical Support Center: Ullmann Diaryl Ether Synthesis.
- BenchChem. (2025).
- BenchChem. (n.d.). This compound | CAS 320423-61-8.
- BenchChem. (2025). Characterization of Impurities in 2-(Benzyloxy)
- Fagnou, K., & Lautens, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(14), 2333–2336.
- Supporting Information for publication. (2017).
- Guillou, S., & Fagnou, K. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(15), 2453–2456.
- Smolecule. (2024). Buy 2-(2-Chloro-4-fluorophenoxy)benzaldehyde.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- CN115124410A. (2022). Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
- BenchChem. (2025).
- BenchChem. (2025).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- US20050054882A1. (2005). Diaryl ether condensation reactions.
- Schnürch, M., & Spina, M. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1334–1341.
- US4379026A. (1983). Process for the purification of benzaldehyde.
- BenchChem. (2025).
- BenchChem. (2025). Validating the Purity of Synthesized 4-(Hexyloxy)
- Thermo Fisher Scientific. (2025). This compound, 97%.
Sources
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- 3. US20050054882A1 - Diaryl ether condensation reactions - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
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- 11. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. mt.com [mt.com]
Technical Support Center: Optimization of Catalyst Loading for 2-(4-Fluorophenoxy)benzaldehyde Synthesis
Welcome to the dedicated technical support center for the synthesis of 2-(4-Fluorophenoxy)benzaldehyde. This guide is crafted for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the nuances of this important synthetic transformation. The synthesis, a crucial step in the development of various biologically active molecules, including potent sodium channel blockers, is often achieved via a copper-catalyzed Ullmann-type condensation reaction.[1][2] Optimizing the catalyst loading is paramount for achieving high yields, minimizing side products, and ensuring a cost-effective and scalable process.
This resource is designed to be a dynamic and practical tool. It moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions during your experimental work.
Troubleshooting Guide: Addressing Common Experimental Hurdles
This section is structured to provide direct answers to specific problems you may encounter during the synthesis of this compound.
Question 1: My reaction shows low or no yield of this compound. What are the likely causes and how can I fix it?
Low or non-existent yield is a frequent challenge in Ullmann-type couplings. The root cause often lies with the catalyst's activity or the reaction conditions.
Potential Causes & Suggested Solutions:
| Potential Cause | Explanation | Suggested Solutions |
| Inactive Copper Catalyst | The active catalytic species is typically Cu(I).[3] Copper(I) salts can oxidize to Cu(II) upon prolonged exposure to air, rendering them less effective. The quality and source of the copper catalyst are critical. | - Use a fresh, high-purity copper(I) source like CuI or Cu₂O.[3][4] - If using a Cu(0) or Cu(II) source, ensure your reaction conditions are suitable for the in situ generation of the active Cu(I) species.[3] - For reactions sensitive to air, consider using an air-stable catalyst precursor like bromo(triphenylphosphine)copper(I).[5] |
| Suboptimal Catalyst Loading | Too little catalyst will result in a slow or incomplete reaction. Conversely, excessively high catalyst loading can sometimes lead to decreased conversion due to side reactions or catalyst aggregation.[6] | - Start with a catalyst loading in the range of 1-10 mol%. A common starting point is 5 mol %.[4] - Systematically screen the catalyst loading (e.g., 1, 2.5, 5, 7.5, and 10 mol%) to determine the optimal concentration for your specific substrates and conditions. |
| Inappropriate Ligand or No Ligand | Modern Ullmann reactions often employ ligands to stabilize the copper catalyst, increase its solubility, and facilitate the catalytic cycle.[2][7] The absence of a suitable ligand can lead to poor performance. | - Screen a variety of ligands. For diaryl ether synthesis, N,N-dimethylglycine has been shown to be effective.[8] Other common ligands include 1,10-phenanthroline and amino acids like L-proline.[3] - The ligand-to-copper ratio is also important; a common starting point is a 2:1 ratio of ligand to copper. |
| Incorrect Base | The base is crucial for deprotonating the phenol, which is a key step in the catalytic cycle.[9] The choice and form of the base can significantly impact the reaction rate and yield. | - Screen common bases such as Cs₂CO₃, K₂CO₃, and K₃PO₄.[3] Cesium carbonate is often highly effective in diaryl ether synthesis.[4] - The physical form of the base can matter. For instance, finely milled Cs₂CO₃ can sometimes lead to longer induction periods.[9][10] |
| Low Reaction Temperature | Traditional Ullmann reactions required high temperatures (>200 °C).[2] While modern ligand-accelerated systems operate under milder conditions, the temperature must still be sufficient to overcome the activation energy. | - If using a modern ligand system, start with a temperature in the range of 80-120 °C.[3] - If no reaction is observed, incrementally increase the temperature. Be mindful that excessively high temperatures can lead to decomposition. |
Question 2: I am observing significant formation of side products, such as the homocoupling of 2-chlorobenzaldehyde or debromination of an aryl halide starting material. How can I improve the selectivity for the desired diaryl ether?
The formation of side products is a clear indicator that the reaction conditions are not optimized for the desired cross-coupling pathway.
Troubleshooting Workflow for Poor Selectivity:
Caption: Troubleshooting workflow for poor selectivity.
Detailed Solutions:
-
Lower the Reaction Temperature: High temperatures can promote unwanted side reactions. If your protocol allows, try reducing the temperature in 10-20 °C increments. The use of a more active catalyst/ligand system can often enable lower reaction temperatures.[11]
-
Introduce or Optimize the Ligand: Ligands play a crucial role in promoting the desired reductive elimination step to form the diaryl ether, thereby outcompeting side reactions.
-
Re-evaluate the Base: A base that is too strong or too weak can alter the reaction pathway.
-
Action: If you are using a very strong base and observing decomposition, consider a milder base like K₂CO₃. Conversely, if the reaction is sluggish and side reactions are occurring, a stronger base like Cs₂CO₃ might accelerate the desired reaction.
-
-
Ensure a Strictly Inert Atmosphere: Oxygen can lead to catalyst deactivation and the formation of oxidative side products.[11]
-
Action: Use standard techniques to remove oxygen from your reaction vessel, such as evacuating and backfilling with an inert gas (e.g., argon or nitrogen) multiple times. Use degassed solvents.[11]
-
Question 3: My reaction starts well but then stalls before completion. What could be causing this catalyst deactivation?
Catalyst deactivation can occur through several mechanisms, including poisoning, sintering, and fouling.[12][13]
Common Causes of Catalyst Deactivation:
| Deactivation Mechanism | Explanation | Mitigation Strategies |
| Product/Byproduct Inhibition | The amine product or inorganic halide byproduct can coordinate to the copper center, inhibiting its catalytic activity.[9] | - Consider using a ligand that binds more strongly to the copper than the inhibiting species. - In some cases, the use of additives that can precipitate the halide byproduct might be beneficial. |
| Poisoning from Impurities | Impurities in the starting materials or solvent (e.g., sulfur-containing compounds) can irreversibly bind to the catalyst's active sites.[12] | - Use high-purity, anhydrous reagents and solvents.[11] - If feedstock contamination is suspected, purify the starting materials before use. |
| Thermal Degradation (Sintering) | At high temperatures, the fine catalyst particles can agglomerate (sinter), leading to a loss of active surface area.[14][15] | - Operate at the lowest effective temperature. - Consider using a heterogeneous catalyst where the active copper species are supported on a thermally stable material, which can prevent sintering.[6] |
| Fouling | High molecular weight byproducts or polymers can deposit on the catalyst surface, blocking active sites.[16] | - Optimize reaction conditions to minimize the formation of polymeric side products. - If using a heterogeneous catalyst, regeneration by calcination (burning off the coke) might be possible.[16] |
Visualizing Deactivation Pathways:
Caption: Common pathways for catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading for the synthesis of this compound?
For Ullmann-type diaryl ether syntheses, the copper catalyst loading typically ranges from 1 to 10 mol %.[6] A good starting point for optimization is 5 mol % of a copper(I) source, such as CuI, in combination with 10-20 mol % of a suitable ligand.[4] In some highly efficient systems, catalyst loading can be reduced to as low as 1 mol %.[17]
Q2: Can I use a copper(II) salt instead of a copper(I) salt?
While the active species is believed to be Cu(I), it is possible to use Cu(II) salts as pre-catalysts. The reaction conditions must then be able to reduce Cu(II) to Cu(I) in situ. This can sometimes be achieved by the solvent (e.g., DMF) or other components in the reaction mixture, but it adds a layer of complexity. For reproducibility and more direct control over the active catalyst concentration, using a Cu(I) source is generally recommended.[3]
Q3: How do I choose the right ligand for my reaction?
Ligand selection is often empirical and requires screening. However, some general guidelines exist. For diaryl ether synthesis, bidentate ligands that can form a stable chelate with the copper center are often effective.[7] Amino acids (like N,N-dimethylglycine) and diamines (like 1,10-phenanthroline) are excellent starting points for screening.[3][8] The electronic properties of your substrates can also influence the choice; electron-rich aryl halides may benefit from different ligands than electron-poor ones.
Q4: Is it necessary to run the reaction under an inert atmosphere?
Yes, it is highly recommended. Oxygen can oxidize the active Cu(I) catalyst to the less active Cu(II) state, leading to lower yields and reproducibility issues.[11] Performing the reaction under an inert atmosphere of nitrogen or argon is standard practice for modern Ullmann couplings.[3]
Q5: My starting materials are a 2-halobenzaldehyde and 4-fluorophenol. Which halogen on the benzaldehyde is best?
The reactivity of the aryl halide in Ullmann couplings generally follows the order I > Br > Cl. Aryl iodides are the most reactive, often allowing for milder reaction conditions.[4] Aryl bromides are also commonly used but may require slightly higher temperatures.[4] Aryl chlorides are the least reactive and often require more specialized catalyst systems. For initial optimizations, 2-iodobenzaldehyde or 2-bromobenzaldehyde would be the recommended starting points.
Experimental Protocols
General Protocol for Catalyst Loading Optimization
This protocol provides a framework for systematically screening catalyst loading to find the optimal concentration for your reaction.
Materials:
-
2-halobenzaldehyde (e.g., 2-bromobenzaldehyde)
-
4-fluorophenol
-
Copper(I) source (e.g., CuI)
-
Ligand (e.g., N,N-dimethylglycine)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., DMF or Dioxane)[3]
-
Array of reaction vials with stir bars
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Setup: In an array of oven-dried reaction vials, add the base (e.g., 2.0 mmol) and the chosen ligand (e.g., 0.1 mmol, for a 5 mol% catalyst test).
-
Catalyst Addition: To each vial, add the desired amount of CuI. For a 1.0 mmol scale reaction, this would be:
-
Vial 1 (1 mol%): 1.9 mg
-
Vial 2 (2.5 mol%): 4.8 mg
-
Vial 3 (5 mol%): 9.5 mg
-
Vial 4 (7.5 mol%): 14.3 mg
-
Vial 5 (10 mol%): 19.0 mg
-
-
Reagent Addition: Add 4-fluorophenol (1.0 mmol) and the 2-halobenzaldehyde (1.2 mmol) to each vial.
-
Inert Atmosphere: Seal the vials, and then evacuate and backfill with argon or nitrogen three times.[3]
-
Solvent Addition: Add the anhydrous solvent (e.g., 2 mL) to each vial via syringe.
-
Reaction: Place the vials in a preheated heating block (e.g., at 110 °C) and stir for a set amount of time (e.g., 24 hours).
-
Analysis: After cooling, quench the reactions, and analyze the crude reaction mixtures by a calibrated internal standard method (e.g., GC-MS or HPLC) to determine the yield of this compound for each catalyst loading.
Optimization Workflow Diagram:
Caption: Systematic workflow for optimizing Ullmann reaction conditions.[3]
References
-
Jana, S., et al. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. ACS Catalysis. Available at: [Link]
-
Nelson, H. M., et al. (2016). Origins of high catalyst loading in copper(i)-catalysed Ullmann–Goldberg C–N coupling reactions. Chemical Science. Available at: [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the Pd-catalysed Ullmann reaction. Retrieved from [Link]
-
OperaChem. (2025). Ullmann coupling-An overview. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Origins of high catalyst loading in copper(i)-catalysed Ullmann–Goldberg C–N coupling reactions. Chemical Science. Available at: [Link]
-
MDPI. (2021). A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis. Catalysts. Available at: [Link]
-
Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Available at: [Link]
-
ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]
-
ScienceDirect. (2000). Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst. Tetrahedron Letters. Available at: [Link]
-
Gujral, S. S., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters. Available at: [Link]
- Google Patents. (1986). US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.
-
Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via CO Cross-Coupling of Phenols with Aryl Iodides in the Presence of. Available at: [Link]
-
SciSpace. (2016). Catalyst deactivation during one-step dimethyl ether synthesis. Retrieved from [Link]
-
MDPI. (2019). Expression of Reaction Selectivity and the Substituent Effect in Ullmann, Suzuki, Hiyama, and Allylic Arylation Reactions Caused by Reducing Catalyst Loading. Catalysts. Available at: [Link]
-
ResearchGate. (2016). Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. Retrieved from [Link]
-
AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. Retrieved from [Link]
-
Environmental-Catalyst. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Retrieved from [Link]
-
TUS. (n.d.). Recent advancement of ullmann condensation coupling reaction in the formation of aryl-oxygen (C-o) bonding by copper-mediated catalyst. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Ullmann coupling-An overview - operachem [operachem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 7. research.tus.ie [research.tus.ie]
- 8. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 9. Origins of high catalyst loading in copper(i)-catalysed Ullmann–Goldberg C–N coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Origins of high catalyst loading in copper(i)-catalysed Ullmann–Goldberg C–N coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ammoniaknowhow.com [ammoniaknowhow.com]
- 13. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 14. mdpi.com [mdpi.com]
- 15. scispace.com [scispace.com]
- 16. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Navigating Byproduct Formation in Reactions of 2-(4-Fluorophenoxy)benzaldehyde
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during chemical transformations involving 2-(4-Fluorophenoxy)benzaldehyde. Our focus is on preventing and mitigating byproduct formation to ensure high-yield, high-purity synthesis of your target molecules.
Introduction: Understanding the Reactivity of this compound
This compound is a valuable building block in organic synthesis, prized for its unique electronic and structural properties. The interplay between the diaryl ether linkage, the electron-withdrawing fluorine atom, and the reactive aldehyde functionality dictates its behavior in chemical reactions. While this combination offers diverse synthetic possibilities, it also presents specific challenges related to byproduct formation. This guide is structured to help you anticipate and overcome these hurdles.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses common issues encountered during reactions with this compound, providing potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low Yield of the Desired Product and a Complex Reaction Mixture
Q: My reaction is resulting in a low yield of the target compound, and the crude NMR spectrum shows multiple unexpected signals. What are the likely causes and how can I improve the outcome?
A: Low yields and complex mixtures often point to several competing side reactions. The primary culprits are typically oxidation of the aldehyde, side reactions related to the specific reaction conditions (e.g., Cannizzaro reaction), or instability of the starting material or product.
| Potential Cause | Recommended Solution |
| Oxidation of the Aldehyde | The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, 2-(4-Fluorophenoxy)benzoic acid, especially when exposed to air over extended periods or under harsh, oxidative conditions.[1][2] To mitigate this, ensure all reactions are conducted under an inert atmosphere (e.g., nitrogen or argon). If you suspect the starting material has already partially oxidized, it can be purified by a basic aqueous wash before use (see Protocol 2). |
| Cannizzaro Reaction | In the presence of a strong base, aldehydes lacking α-hydrogens, such as this compound, can undergo a disproportionation reaction to yield the corresponding alcohol and carboxylic acid.[3] To avoid this, use non-hydroxide bases when possible and add the aldehyde to a pre-formed nucleophile or ylide to minimize its exposure to basic conditions.[3] |
| Ullmann-type Self-Condensation | Under the high temperatures often employed in Ullmann-type reactions, self-coupling of the starting material can occur, leading to biaryl byproducts.[4][5][6] Screening for milder reaction conditions, including lower temperatures and the use of appropriate ligands for the copper catalyst, can minimize this side reaction. |
| Hydrolysis of Product | If the reaction product is an imine or another hydrolytically sensitive functional group, the aqueous workup can lead to decomposition back to the starting aldehyde. Ensure the pH of the workup is controlled and minimize contact time with the aqueous phase. |
Issue 2: Formation of a White Precipitate Unrelated to the Desired Product
Q: During my reaction workup, I observe a significant amount of a white, solid precipitate that is not my target compound. What could this be?
A: This is often indicative of the formation of 2-(4-Fluorophenoxy)benzoic acid, the oxidation product of your starting material.[1][2] This carboxylic acid is typically less soluble in organic solvents and can precipitate out, especially if the solvent polarity changes during the workup.
Troubleshooting Steps:
-
Characterization: Isolate the precipitate and characterize it (e.g., by melting point and NMR spectroscopy) to confirm its identity.
-
Pre-reaction Purification: If the precipitate is indeed the carboxylic acid, it suggests that your starting this compound is contaminated. Purify the aldehyde before use by dissolving it in an organic solvent and washing with a mild base (see Protocol 2).
-
Inert Atmosphere: For future reactions, ensure a strictly inert atmosphere is maintained throughout the experiment to prevent in-situ oxidation.
Issue 3: Difficulty in Purifying the Final Product
Q: I am struggling to separate my desired product from a persistent impurity that has a similar polarity. What strategies can I employ?
A: When standard column chromatography fails to provide adequate separation, a multi-pronged approach combining chemical and physical purification techniques is often necessary.
| Purification Challenge | Recommended Strategy |
| Co-eluting Aldehyde Impurity | If unreacted this compound is the persistent impurity, a sodium bisulfite wash can be highly effective.[1] This method selectively converts the aldehyde into a water-soluble bisulfite adduct, which can be easily removed by extraction (see Protocol 3). |
| Co-eluting Carboxylic Acid Impurity | For the removal of 2-(4-Fluorophenoxy)benzoic acid, a basic aqueous wash is the method of choice. The carboxylic acid is deprotonated to its water-soluble carboxylate salt, allowing for efficient extraction into the aqueous phase (see Protocol 2). |
| Isomeric or Structurally Similar Byproducts | If the impurity is an isomer or a closely related byproduct, recrystallization can be a powerful purification technique.[1] The success of this method hinges on finding a suitable solvent or solvent system where the desired product has significantly different solubility from the impurity at different temperatures (see Protocol 4). |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts to expect in a Knoevenagel condensation with this compound?
A1: In a Knoevenagel condensation, the primary side reactions are the self-condensation of the aldehyde and a Michael addition of the active methylene compound to the desired α,β-unsaturated product.[7] Using a weak base like piperidine or ammonium acetate is generally recommended to minimize self-condensation.[7][8] To reduce the likelihood of a subsequent Michael addition, it is advisable to monitor the reaction closely and stop it once the starting material is consumed, avoiding prolonged reaction times or excessive heating.[7]
Q2: In a Wittig reaction, I am observing low yields. What are the likely causes?
A2: Low yields in a Wittig reaction involving this compound can be due to several factors. The ylide may be unstable, or the base used to generate it may not be strong enough.[3] It is often best to generate non-stabilized ylides in situ at low temperatures and add the aldehyde to the freshly prepared ylide.[3] Additionally, any acidic impurities in the aldehyde, such as the corresponding carboxylic acid, will quench the ylide, reducing the yield.[3]
Q3: How can I prevent the formation of polymeric material in my reaction?
A3: Aldehydes can be prone to polymerization, especially under acidic or basic conditions or upon prolonged heating. If you observe the formation of a viscous or solid material, it may be a polymer. This is sometimes reversible by a process called "cracking," which involves careful heating under vacuum to distill the monomeric aldehyde.[9] To prevent polymerization, it is best to use purified starting materials, avoid unnecessarily high temperatures, and minimize reaction times.
Q4: How should I properly store this compound to prevent degradation?
A4: To maintain the purity of this compound, it should be stored under an inert atmosphere (nitrogen or argon), protected from light, and in a cool, dry place.[1] This will minimize oxidation to the carboxylic acid and other potential degradation pathways.
Experimental Protocols
Protocol 1: General Reaction Setup for Minimizing Byproduct Formation
This protocol outlines a general setup for reactions involving this compound to minimize oxidation and other side reactions.
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool under a stream of inert gas.
-
Inert Atmosphere: Assemble the reaction apparatus and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reagent Addition: Add anhydrous solvents and reagents via syringe or cannula. If adding a solid, do so under a positive flow of inert gas.
-
Temperature Control: Use a suitable heating or cooling bath to maintain the desired reaction temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or another suitable analytical technique to avoid unnecessarily long reaction times.
Protocol 2: Removal of Carboxylic Acid Impurities via Basic Wash
This protocol is effective for purifying crude reaction mixtures or starting material containing 2-(4-Fluorophenoxy)benzoic acid.
-
Dissolution: Dissolve the crude material in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Basic Wash: Add a 5% aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake gently, venting frequently to release any evolved CO₂ gas.
-
Separation: Allow the layers to separate and drain the lower aqueous layer.
-
Repeat: Repeat the wash with the sodium bicarbonate solution.
-
Final Washes: Wash the organic layer with deionized water, followed by a saturated brine solution to aid in the removal of water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Protocol 3: Selective Removal of Aldehyde via Bisulfite Wash
This protocol is useful for removing unreacted this compound from a reaction mixture where the desired product is not an aldehyde.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether).
-
Bisulfite Addition: Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) to the separatory funnel.
-
Extraction: Shake the funnel vigorously for 5-10 minutes to ensure complete formation of the bisulfite adduct.
-
Separation: Allow the layers to separate and drain the lower aqueous layer containing the water-soluble adduct.
-
Organic Layer Wash: Wash the organic layer with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate to yield the purified product.
Protocol 4: Purification by Recrystallization
This protocol provides a general guideline for purifying solid products.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. An ideal solvent will dissolve the product when hot but not when cold. Common solvents include ethanol, isopropanol, and hexane/ethyl acetate mixtures.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to achieve complete dissolution.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven or air dry to remove residual solvent.
Visualizing Troubleshooting Workflows
Caption: Troubleshooting workflow for low product yield.
Caption: Workflow for selecting a purification method.
References
- Technical Support Center: Managing Reaction Conditions for Halogen
- Troubleshooting low yields in Knoevenagel condens
- A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México. (2003).
- Technical Support Center: Purification of 2-(Benzyloxy)-4-fluorobenzaldehyde. BenchChem. (2025).
- Technical Support Center: Purification of Fluorin
- Troubleshooting low yield in Knoevenagel condensation of 2-Chloro-6-fluorobenzaldehyde. BenchChem. (n.d.).
- Characterization of Impurities in 2-(Benzyloxy)
- Wittig Reaction. Organic Chemistry Portal. (n.d.).
- Purification by Recrystalliz
- Wittig reaction. Wikipedia. (n.d.).
- Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry. (2012).
- Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. PubMed. (2012).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US4288386A - Ullmann reaction for the synthesis of diaryl ethers - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 5. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]
- 6. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low conversion in Knoevenagel condensation of 2-(4-Fluorophenoxy)benzaldehyde
Welcome to the Technical Support Center for troubleshooting the Knoevenagel condensation of 2-(4-Fluorophenoxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. We will delve into the underlying chemical principles and provide actionable, field-proven solutions to common challenges.
Introduction to the System: Understanding the Reactivity of this compound
The Knoevenagel condensation is a robust method for forming carbon-carbon double bonds by reacting an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[1][2] In the case of this compound, the molecule presents a unique combination of electronic and steric factors that can influence the reaction's success.
-
Electronic Effects : The 4-fluorophenoxy group at the ortho position is, overall, electron-withdrawing. The fluorine atom's high electronegativity enhances this effect, which should increase the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack.[3][4]
-
Steric Hindrance : The bulky 2-(4-fluorophenoxy) group can physically obstruct the approach of the nucleophile (the enolate of the active methylene compound) to the carbonyl carbon. This steric hindrance is a critical factor that can lead to low conversion rates.[5]
This guide will address the common issues arising from this specific substrate's characteristics and provide systematic troubleshooting strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Knoevenagel condensation with this compound is showing very low or no conversion. What are the likely causes?
Low conversion is the most frequently encountered issue. The root cause often lies in a combination of factors related to catalyst choice, reaction conditions, and the inherent properties of the starting materials.
Troubleshooting Workflow for Low Conversion
Sources
Managing steric hindrance in reactions with 2-(4-Fluorophenoxy)benzaldehyde
Technical Support Center: 2-(4-Fluorophenoxy)benzaldehyde
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic challenges associated with this versatile but sterically demanding building block. Here, we provide in-depth, field-tested insights and troubleshooting protocols in a direct question-and-answer format to help you overcome common hurdles in your experiments.
Frequently Asked Questions (FAQs): Understanding the Core Challenge
Q1: What is the primary structural feature of this compound that causes steric hindrance?
A1: The principal source of steric hindrance is the bulky 4-fluorophenoxy group positioned at the ortho- (C2) position relative to the aldehyde (-CHO) group. This substituent is not merely a simple group; it has conformational flexibility and a significant spatial footprint. Computational studies on analogous 2-substituted benzaldehydes suggest that the molecule predominantly adopts a conformation where the carbonyl group is oriented away from the bulky ortho substituent to minimize steric clash.[1] However, the sheer presence of the ether-linked aromatic ring creates a "shield" over one face of the aldehyde's carbonyl carbon, impeding the optimal trajectory for incoming nucleophiles.
Caption: Steric shielding of the aldehyde carbonyl by the ortho-phenoxy group.
Troubleshooting Guide 1: Grignard & Organolithium Additions
These carbon-carbon bond-forming reactions are highly sensitive to steric crowding. Users frequently report low conversion, with recovery of the starting aldehyde being a common outcome.
Q2: My Grignard reaction with this compound is failing, and I'm mostly recovering the starting material. What's happening?
A2: This is a classic symptom of steric hindrance outcompeting nucleophilic addition. The bulky Grignard reagent (especially with larger alkyl/aryl groups) struggles to reach the electrophilic carbonyl carbon.[2] Two side reactions become dominant:
-
Reduction: If the Grignard reagent has a β-hydride (e.g., Isopropylmagnesium bromide), it can act as a reducing agent via a six-membered transition state, converting the aldehyde to the corresponding alcohol (2-(4-fluorophenoxy)benzyl alcohol).[3]
-
Enolization (if applicable): While not possible for benzaldehyde itself, if there were enolizable protons, the Grignard reagent would act as a base.[3]
Q3: How can I improve the success rate of my Grignard reaction?
A3: The key is to enhance the electrophilicity of the carbonyl carbon to make it a more "attractive" target for the nucleophile.
-
Strategy 1: Use a Lewis Acid Additive (Luche Conditions). The addition of cerium(III) chloride (CeCl₃) is a highly effective technique for hindered systems.[4] CeCl₃, a hard Lewis acid, coordinates preferentially to the hard oxygen of the carbonyl group. This coordination polarizes the C=O bond, dramatically increasing the carbon's electrophilicity and accelerating nucleophilic attack.
-
Strategy 2: Switch to a More Reactive Nucleophile. Organolithium reagents are generally more reactive (i.e., more basic and nucleophilic) than their Grignard counterparts. Switching from R-MgBr to R-Li can often overcome the activation barrier imposed by steric hindrance. However, their higher reactivity requires stricter control of temperature (typically -78 °C) to avoid side reactions.[4]
Comparative Success Rates for Nucleophilic Addition
| Reagent System | Additive | Typical Yield | Key Consideration |
| R-MgBr | None | < 20% | High rate of failure due to steric hindrance.[2] |
| R-MgBr | Anhydrous CeCl₃ | 60-85% | Significantly improved yields by activating the carbonyl.[4] |
| R-Li | None | 50-80% | Higher reactivity but requires low temperatures.[4] |
Protocol 1: CeCl₃-Mediated Grignard Addition
-
Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous cerium(III) chloride (1.2 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) and stir the resulting slurry vigorously for 2-3 hours at room temperature to activate the CeCl₃.
-
Cooling: Cool the slurry to 0 °C in an ice bath.
-
Substrate Addition: Add a solution of this compound (1.0 eq) in anhydrous THF to the slurry.
-
Grignard Addition: Add the Grignard reagent (1.1 - 1.3 eq) dropwise via syringe, maintaining the temperature at 0 °C. The reaction is often sluggish, so patience is key.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-6 hours).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up & Purification: Perform a standard aqueous work-up, extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Troubleshooting Guide 2: Olefination Reactions (Wittig & HWE)
The formation of a C=C double bond using phosphorus-based reagents is also highly susceptible to steric effects.
Q4: My Wittig reaction is not working. The bulky ylide seems unable to react with the hindered aldehyde. What is the best alternative?
A4: While the Wittig reaction is a cornerstone of organic synthesis, its mechanism involving a bulky triphenylphosphine ylide and the formation of a four-membered oxaphosphetane intermediate is sterically demanding.[5][6] For substrates like this compound, a superior alternative is the Horner-Wadsworth-Emmons (HWE) reaction .
The HWE reaction utilizes a phosphonate carbanion, which is both more nucleophilic and generally less sterically hindered than the corresponding Wittig ylide.[4] This increased reactivity is often sufficient to overcome the steric barrier of the ortho-substituent, leading to significantly higher yields of the desired alkene.
Caption: Troubleshooting workflow for olefination of hindered aldehydes.
Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction
-
Preparation: To a flame-dried flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Wash the NaH with anhydrous hexanes to remove the oil, decant the hexanes carefully, and suspend the NaH in anhydrous THF.
-
Anion Formation: Cool the NaH suspension to 0 °C. Add a solution of the appropriate phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 eq) in THF dropwise. Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases. This forms the phosphonate carbanion.
-
Aldehyde Addition: Cool the solution back to 0 °C and add a solution of this compound (1.0 eq) in THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Quenching & Work-up: Quench the reaction by carefully adding water. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: The primary byproduct, a water-soluble phosphate salt, is easily removed during the aqueous work-up. Further purification of the alkene product can be achieved via column chromatography.
Troubleshooting Guide 3: Reductive Amination
This one-pot reaction involves two key steps: (1) formation of an imine/iminium ion, and (2) reduction to the amine. Steric hindrance can impede both steps.
Q5: My reductive amination is giving very low yields of the desired secondary amine. What are the likely failure points?
A5: There are two primary failure points, both exacerbated by the steric hindrance of the substrate:
-
Inefficient Imine Formation: The initial condensation between the aldehyde and the amine to form an imine is a reversible equilibrium. The bulky ortho-substituent can disfavor the transition state for imine formation, causing the equilibrium to lie heavily on the side of the starting materials.[7]
-
Competing Aldehyde Reduction: If a strong, non-selective reducing agent like sodium borohydride (NaBH₄) is used, it can reduce the starting aldehyde directly to the alcohol faster than the imine can form and be reduced.[7]
Q6: How do I overcome these challenges to achieve a high-yielding reductive amination?
A6: A two-pronged approach is required: drive the imine formation equilibrium forward and use a reducing agent that is selective for the imine/iminium ion over the aldehyde.
-
Strategy 1: Promote Imine Formation. Add a dehydrating agent, such as powdered 3Å or 4Å molecular sieves or anhydrous MgSO₄, to the reaction mixture. These agents sequester the water byproduct from the condensation reaction, driving the equilibrium toward the imine according to Le Châtelier's principle. Additionally, a catalytic amount of a weak acid like acetic acid can protonate the carbonyl oxygen, activating it for nucleophilic attack by the amine.[7]
-
Strategy 2: Use a Selective Reducing Agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for challenging reductive aminations.[7] It is a milder and more sterically bulky reducing agent than NaBH₄. It reacts much faster with the protonated iminium ion intermediate than with the starting aldehyde, ensuring high selectivity for the desired amine product.
Protocol 3: One-Pot Reductive Amination using NaBH(OAc)₃
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in a suitable solvent like 1,2-dichloroethane (DCE) or THF.
-
Imine Formation: Add a catalytic amount of glacial acetic acid (~0.1 eq) and powdered 3Å molecular sieves. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. (You can monitor this step by TLC or ¹H NMR if desired).
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) to the mixture in portions. The addition may be slightly exothermic.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the intermediate imine.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Filter to remove the molecular sieves. Separate the layers and extract the aqueous phase with your organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The desired amine can be purified by column chromatography or acid-base extraction.
References
-
Organic Chemistry Portal. Grignard Reaction.[Link]
-
Journal of the Chemical Society, Perkin Transactions 2 (2000). Conformational analysis. Part 29.1 The conformational analysis of 2-substituted fluoro- and trifluoromethyl-benzaldehydes, acetophenones and methyl benzoates by the lanthanide induced shift (LIS) technique.[Link]
-
Organic Chemistry Portal. Wittig Reaction.[Link]
-
Chemistry Stack Exchange (2014). Wittig reaction with benzaldehyde.[Link]
Sources
- 1. Conformational analysis. Part 29.1 The conformational analysis of 2-substituted fluoro- and trifluoromethyl-benzaldehydes, acetophenones and methyl benzoates by the lanthanide induced shift (LIS) technique - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Optimizing reaction temperature for 2-(4-Fluorophenoxy)benzaldehyde synthesis
Introduction: The Critical Role of Temperature in Ullmann Condensation
The synthesis of diaryl ethers, such as 2-(4-fluorophenoxy)benzaldehyde, is a cornerstone transformation in the development of pharmaceuticals and advanced materials.[1] A prevalent and robust method for this C-O bond formation is the Ullmann condensation, a copper-catalyzed cross-coupling reaction between an aryl halide and a phenol.[2][3] While modern advancements with specialized ligands have made this reaction more efficient and milder than its historical counterpart, the precise control of reaction temperature remains arguably the most critical parameter for success.[4][5]
This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework and frequently asked questions (FAQs) to navigate the challenges of temperature optimization in this specific synthesis. Our goal is to explain the causality behind experimental choices, empowering you to achieve higher yields, superior purity, and reproducible results.
Core Concepts: Why Temperature Matters
In an Ullmann-type reaction, temperature directly influences several competing factors:
-
Reaction Rate: Like most chemical reactions, the rate of the Ullmann condensation increases with temperature. The catalyst, a copper(I) species, undergoes oxidative addition with the aryl halide, a key rate-limiting step that is temperature-dependent.[6][7]
-
Catalyst Activity and Stability: The catalytic cycle's efficiency is temperature-sensitive. While higher temperatures can increase turnover frequency, excessive heat may lead to catalyst decomposition or aggregation, reducing its overall activity.
-
Solubility: Reactants, particularly the base (e.g., K₂CO₃, Cs₂CO₃) and the phenoxide salt, must have adequate solubility in the chosen solvent. Temperature can significantly alter this, impacting the reaction's kinetics.
-
Side Reactions: The primary challenge in this synthesis is managing side reactions. Elevated temperatures can provide the activation energy for undesired pathways, such as decomposition of the aldehyde, homocoupling of the aryl halide, or other side reactions leading to tar formation.[8]
Finding the optimal temperature is therefore a balancing act: it must be high enough to drive the reaction to completion in a reasonable timeframe but low enough to minimize the formation of impurities.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The most common method is the Ullmann condensation, which involves the copper-catalyzed coupling of 4-fluorophenol with an activated 2-halobenzaldehyde (typically 2-chlorobenzaldehyde or 2-bromobenzaldehyde) in the presence of a base.[2][7] Modern protocols often employ a copper(I) source (like CuI or Cu₂O) and a ligand to facilitate the reaction under milder conditions than the classical high-temperature approach.[4]
Q2: My initial reaction at 80 °C is very slow or has stalled. Should I just increase the temperature?
A2: A gradual increase in temperature is a logical next step, but it should be done systematically. A stalled reaction at a lower temperature indicates that the activation energy barrier is not being sufficiently overcome. Increasing the temperature in 10-20 °C increments while closely monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is the recommended approach. For some systems, simply increasing the temperature from ~80 °C to ~100 °C can dramatically improve yields.[4] However, before raising the temperature, verify that other factors are not the root cause, such as inactive catalyst, impure reagents, or an inappropriate base or solvent.
Q3: I ran my reaction at 140 °C and got a high conversion, but the crude product is a dark, tarry substance. What happened?
A3: The formation of dark, insoluble materials is a classic sign of product or starting material decomposition due to excessive heat.[8] Aldehyde functional groups are particularly susceptible to thermal degradation. While high temperatures can accelerate the desired coupling, they can also promote polymerization and other decomposition pathways. You have likely exceeded the optimal temperature window for this specific substrate. It is crucial to re-evaluate the reaction at a lower temperature (e.g., 100-120 °C) to find a balance between reaction rate and product stability.
Q4: What are the primary side products influenced by temperature?
A4: Temperature can influence the formation of several side products:
-
Homocoupling Product: Formation of a biaryl compound from the coupling of two molecules of the 2-halobenzaldehyde. This is a classic Ullmann side reaction that can become more prominent at higher temperatures.[9]
-
Oxidation Product: The aldehyde group can be oxidized to a carboxylic acid, especially if the reaction is run for extended periods at high temperatures or if air is not properly excluded.[1]
-
Decomposition Products: Uncharacterized polymeric or tar-like substances resulting from the thermal breakdown of the aldehyde.
Q5: How does my choice of aryl halide (Cl vs. Br vs. I) affect the optimal temperature?
A5: The reactivity of the aryl halide follows the general trend: I > Br > Cl.[10] This means that an aryl iodide will typically react at a lower temperature than the corresponding aryl bromide or chloride. If you are using 2-chlorobenzaldehyde, you will likely require a higher reaction temperature compared to 2-iodobenzaldehyde to achieve a similar reaction rate. This must be factored into your optimization experiments.
Troubleshooting Guide: Temperature-Related Issues
| Issue | Potential Cause Related to Temperature | Recommended Solution |
| Low or No Product Formation | The reaction temperature is too low, failing to overcome the activation energy. | First, confirm reagent and catalyst integrity. Then, increase the temperature in 10-20 °C increments, monitoring progress by TLC/HPLC at each stage. |
| Reaction Stalls Before Completion | The initial temperature is insufficient to drive the reaction to completion, or the catalyst has deactivated over time at the current temperature. | Gradually increase the temperature to push the equilibrium towards the product. If this fails, the issue may lie with catalyst loading or stability. |
| Formation of Multiple Byproducts | The reaction temperature is too high, promoting undesired side reactions (e.g., homocoupling). | Reduce the temperature. Analyze the byproduct profile to understand the side reactions. A lower temperature often favors the desired C-O coupling over competing pathways. |
| Darkening of Reaction Mixture / Tar Formation | Excessive temperature is causing the decomposition of the aldehyde starting material or the product.[8] | Immediately reduce the temperature. It is essential to conduct a temperature screening study to identify the upper limit of thermal stability for your specific reaction components. |
Experimental Protocols & Data Visualization
Protocol: Temperature Optimization Screening
This protocol outlines a systematic approach to identifying the optimal reaction temperature.
-
Reaction Setup: In parallel, prepare four identical reaction vessels (e.g., sealed tubes or a parallel synthesis block) under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: To each vessel, add 2-halobenzaldehyde (1.0 eq), 4-fluorophenol (1.2 eq), copper catalyst (e.g., CuI, 5-10 mol%), ligand (if applicable, 10-20 mol%), base (e.g., K₂CO₃, 2.0 eq), and the chosen solvent (e.g., DMF, Dioxane, or Toluene).[4][11]
-
Temperature Control: Place each vessel in a separate heating block or oil bath pre-set to a different temperature. A typical screening range would be 80 °C, 100 °C, 120 °C, and 140 °C.
-
Monitoring: At set time intervals (e.g., 2h, 4h, 8h, 24h), take a small aliquot from each reaction. Quench the aliquot and analyze by TLC or HPLC to determine the consumption of starting material and the formation of the product.
-
Workup & Analysis: Once a reaction reaches completion or a set time point (e.g., 24 hours), cool it to room temperature. Perform an identical aqueous workup and extraction for all reactions.[12]
-
Quantification: Purify the crude product from each reaction, for example by flash column chromatography.[8] Determine the isolated yield for each temperature point. Analyze the purity of the product and identify any major impurities.
Data Presentation: Example Temperature Screening Results
| Temperature (°C) | Reaction Time (h) | Conversion (%) (HPLC) | Isolated Yield (%) | Purity (%) (HPLC) | Observations |
| 80 | 24 | 35 | 28 | >98 | Very slow reaction, clean profile |
| 100 | 18 | >95 | 85 | >98 | Complete reaction, clean profile |
| 120 | 8 | >99 | 91 | >99 | Optimal: Fast and clean reaction |
| 140 | 6 | >99 | 72 | 90 | Fast reaction, significant darkening, byproduct formation |
Visualization of Workflows and Concepts
The following diagrams illustrate key decision-making processes and theoretical concepts in temperature optimization.
Caption: Workflow for systematic temperature screening.
Caption: Relationship between temperature, yield, and impurities.
References
- Title: Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands Source: Google Search URL
- Title: The role of copper in the Ullmann reaction Source: Mapping Ignorance URL
- Title: Technical Support Center: Synthesis of 2-(Benzyloxy)
- Title: Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- Title: Ullmann Reaction Source: Organic Chemistry Portal URL
- Title: An efficient BINAM–copper(II)
- Title: Ullmann condensation Source: Wikipedia URL
- Title: Application Notes and Protocols: Synthesis of 2-(Benzyloxy)
- Title: Ullmann Condensation Source: SynArchive URL
- Title: Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base Source: Arkat USA URL
- Title: Ullmann Reaction Source: Thermo Fisher Scientific - US URL
- Title: Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives Source: Benchchem URL
- Title: RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION.
- Title: The Pivotal Role of 2-(Benzyloxy)
- Title: Preparation method of 2-fluoro-4-hydroxybenzaldehyde Source: Google Patents URL
- Title: 2-(4-Fluorophenoxy)
Sources
- 1. benchchem.com [benchchem.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands [html.rhhz.net]
- 5. researchgate.net [researchgate.net]
- 6. The role of copper in the Ullmann reaction - Mapping Ignorance [mappingignorance.org]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Ullmann Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
- 11. arkat-usa.org [arkat-usa.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Effect of Base Selection on Ullmann Diaryl Ether Synthesis
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Welcome to the technical support center dedicated to the Ullmann diaryl ether synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions concerning the critical role of base selection in this powerful C-O bond-forming reaction.
Introduction
The Ullmann condensation, a copper-catalyzed reaction to form diaryl ethers, has been a cornerstone of organic synthesis for over a century.[1][2] While modern advancements have introduced milder reaction conditions through the use of ligands, the choice of base remains a pivotal and often underestimated parameter that can dictate the success or failure of the reaction.[3][4] An appropriate base is essential not only for the deprotonation of the phenol but also for facilitating key steps in the catalytic cycle.[3] Conversely, an improper base can lead to a host of issues, including low yields, side reactions, and decomposition of starting materials.[5]
This guide provides a structured approach to understanding and optimizing base selection for your Ullmann diaryl ether synthesis, moving from common troubleshooting scenarios to a deeper dive into the mechanistic role of the base.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing probable causes related to base selection and actionable solutions.
Issue 1: Low to No Yield of the Desired Diaryl Ether
Q: I am observing very low or no conversion of my starting materials. What aspects of my base selection could be responsible?
A: This is a common issue that can often be traced back to several factors related to the base:
-
Inadequate Base Strength: The primary role of the base is to deprotonate the phenol to form the corresponding phenoxide, which is the active nucleophile in the reaction. If the base is not strong enough to deprotonate the phenol effectively, the reaction will not proceed.
-
Solution: Select a base with a pKa value sufficiently high to deprotonate your specific phenol. For instance, while potassium carbonate (K₂CO₃) is a common choice, more acidic phenols (e.g., those with electron-withdrawing groups) may require a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3][5]
-
-
Poor Solubility of the Base: An insoluble base will have limited availability to participate in the reaction, leading to poor performance.
-
Solution: Consider the solubility of the base in your chosen solvent. Cesium carbonate, for example, exhibits greater solubility in many aprotic solvents compared to potassium carbonate, which can lead to higher reactivity.[6] If you are constrained to a specific base, consider switching to a more polar aprotic solvent like DMF or DMSO where its solubility might be higher.[7]
-
-
Presence of Water (Especially with Carbonate Bases): Carbonate bases can be inactivated by the presence of water.[2][5][8] This is a critical and often overlooked detail.
Issue 2: Significant Formation of Side Products (e.g., Dehalogenation)
Q: My reaction is producing a significant amount of the dehalogenated arene from my starting aryl halide, and the yield of my desired diaryl ether is low. How can I mitigate this?
A: Reductive dehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene. This can be influenced by the base and other reaction parameters.
-
Overly Strong Base: Very strong bases, particularly in combination with certain solvents or at high temperatures, can promote side reactions.
-
Solution: If you are using a very strong base like an alkoxide, consider switching to a milder inorganic base such as K₃PO₄ or Cs₂CO₃.[7] These generally provide a better balance of reactivity without promoting unwanted side pathways.
-
-
Protic Impurities: The presence of water or other protic impurities can serve as a proton source for the reductive dehalogenation of the aryl halide.[3]
-
Solution: As mentioned previously, ensure anhydrous conditions by thoroughly drying all components of the reaction.
-
Issue 3: Reaction Stalls or is Sluggish, Especially with Electron-Rich Substrates
Q: I am attempting to couple an electron-rich aryl bromide with an electron-rich phenol, and the reaction is extremely slow or stalls completely. How can the base help?
A: The electronic properties of your substrates have a significant impact on the reaction rate. The coupling of electron-rich aryl halides is notoriously challenging.
-
The "Cesium Effect": Cesium carbonate has been observed to be particularly effective in challenging coupling reactions.[9][10] This "cesium effect" is often attributed to the large ionic radius and high polarizability of the cesium cation, which can lead to better solubility and potentially favorable interactions within the catalytic cycle.[6][11] In some cases, switching from a potassium to a cesium base can dramatically increase both the rate and yield of the reaction.[12]
-
Solution: For difficult couplings, Cs₂CO₃ is often the base of choice. While more expensive, its superior performance can justify the cost in many research and development settings.
-
-
Base-Ligand Synergy: The performance of the base is often intertwined with the choice of ligand.
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the fundamental role and selection of bases in the Ullmann diaryl ether synthesis.
Q1: What is the mechanistic role of the base in the Ullmann reaction?
A1: The base plays several crucial roles throughout the catalytic cycle:
-
Deprotonation of the Nucleophile: Its primary and most well-understood role is to deprotonate the phenol, generating the copper(I) phenoxide intermediate, which is the active nucleophile.
-
Facilitating the Catalytic Cycle: The base is also believed to be involved in other steps. For example, in some proposed mechanisms, a carbonate or phosphate anion can act as a bidentate ligand to a copper(III) intermediate, stabilizing it and facilitating the final reductive elimination step that forms the C-O bond.[13]
-
Anion Exchange: The base can also participate in anion exchange at the copper center, which can be a critical step in regenerating the active catalyst.[14][15]
Caption: Simplified catalytic cycle of the Ullmann diaryl ether synthesis highlighting the role of the base.
Q2: How do I choose between common inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄?
A2: The optimal choice depends on your specific substrates, solvent, and reaction conditions. Here is a comparative summary:
| Base | Key Characteristics | Best For... | Considerations |
| K₂CO₃ | Inexpensive, commonly used. | Standard, unchallenging couplings in polar aprotic solvents. | Poor solubility in non-polar solvents; can be inactivated by water.[8][16] |
| Cs₂CO₃ | More soluble in organic solvents, often gives higher yields and rates (the "cesium effect").[6][12] | Challenging couplings (e.g., electron-rich or sterically hindered substrates).[9][10] | Higher cost. |
| K₃PO₄ | Stronger base than carbonates, less sensitive to water.[2][5] | Reactions where anhydrous conditions are difficult to maintain; coupling of electron-rich partners.[8] | Can be too strong for some sensitive substrates. |
Q3: Can organic bases be used in the Ullmann diaryl ether synthesis?
A3: Generally, organic bases such as amines (e.g., triethylamine) are not effective for the Ullmann C-O coupling reaction.[7] Inorganic bases have been consistently shown to provide better results.[7]
Q4: How does the choice of solvent affect the performance of the base?
A4: The solvent and base are intrinsically linked. The solvent must be able to solubilize the base to some extent for the reaction to be efficient.
-
Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These are commonly used as they can dissolve the inorganic bases better than non-polar solvents.[7]
-
Non-Polar Solvents (Toluene, Xylene): While some successful Ullmann couplings have been reported in non-polar solvents, the choice of base becomes even more critical.[16] In one study using toluene, K₂CO₃ gave the highest yield, while Cs₂CO₃ was much less effective and Na₂CO₃ was completely ineffective, highlighting a strong dependence on the cation in non-polar media.[16]
Part 3: Experimental Protocols & Best Practices
To assist in your optimization efforts, a general protocol for screening bases is provided below.
General Protocol for Base Screening in Ullmann Diaryl Ether Synthesis
-
Preparation: To a set of oven-dried reaction vials equipped with magnetic stir bars, add the aryl halide (1.0 equiv), the phenol (1.2 equiv), the copper catalyst (e.g., CuI, 5-10 mol%), and the chosen ligand (e.g., N,N-dimethylglycine, 10-20 mol%).
-
Addition of Base: To each vial, add a different base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), typically 2.0 equivalents.
-
Inert Atmosphere: Seal the vials, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the anhydrous solvent (e.g., dioxane, toluene, or DMF) via syringe.
-
Reaction: Place the vials in a preheated heating block and stir at the desired temperature (e.g., 80-110 °C).
-
Monitoring and Analysis: Monitor the reactions at set time points using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS) to compare the rate of product formation and consumption of starting materials.
Caption: A typical workflow for screening and optimizing base selection in an Ullmann diaryl ether synthesis.
By systematically evaluating the impact of the base in your specific reaction, you can significantly improve yields, reduce side products, and develop a more robust and reliable protocol for your diaryl ether synthesis.
References
Sources
- 1. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 2. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. old.inno-chem.com.cn [old.inno-chem.com.cn]
- 7. mdpi.com [mdpi.com]
- 8. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. compunetics.net [compunetics.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. arkat-usa.org [arkat-usa.org]
- 17. SATHEE: Chemistry Ullmann Reaction [satheejee.iitk.ac.in]
- 18. Ullmann Reaction [organic-chemistry.org]
- 19. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 26. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 27. reddit.com [reddit.com]
Technical Support Center: Column Chromatography Purification of 2-(4-Fluorophenoxy)benzaldehyde
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of 2-(4-Fluorophenoxy)benzaldehyde. We will address common challenges and frequently asked questions, providing field-proven insights and validated protocols to ensure the successful isolation of this versatile synthetic intermediate.
Understanding the Molecule: Key Considerations
This compound is an aromatic aldehyde, a class of compounds known for specific sensitivities during purification. Before initiating chromatography, it is crucial to understand its potential liabilities:
-
Acid Sensitivity: The aldehyde functional group can be susceptible to degradation or side reactions on the acidic surface of standard silica gel.[1][2][3] This can lead to the formation of acetals or hemiacetals if alcohol-based solvents are used.[4][5]
-
Oxidation Potential: Like many aldehydes, this compound can be oxidized to its corresponding carboxylic acid, 2-(4-fluorophenoxy)benzoic acid, particularly if exposed to air over extended periods.[1][6] This is a common impurity found in crude reaction mixtures.
-
Potential Impurities: Beyond oxidation, common impurities may include unreacted starting materials from its synthesis (e.g., Williamson ether synthesis) or reduction by-products like (2-(4-Fluorophenoxy)phenyl)methanol.[1][7]
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield during the column chromatography of this compound?
Low yield is frequently attributed to the instability of the aldehyde on standard silica gel.[1] The acidic nature of silica can catalyze degradation pathways.[2][3] Another significant factor is the choice of an inappropriate solvent system, which can lead to either poor separation from impurities (co-elution) or excessively broad peaks, making it difficult to isolate pure fractions.[1]
Q2: How do I select the optimal mobile phase (solvent system) for purification?
The selection process must begin with Thin Layer Chromatography (TLC) analysis.[8][9] The goal is to find a solvent mixture that provides a retention factor (Rf) for this compound between 0.25 and 0.35 .[1][9] This Rf range typically ensures that the compound moves down the column at a moderate rate, allowing for effective separation from both less polar and more polar impurities.[10] A common and effective solvent system for moderately polar compounds like this is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[11][12]
Q3: My TLC analysis shows a new spot after running the column that wasn't in the crude material. What is happening?
This is a classic sign of on-column decomposition. The acidic silica gel is likely causing a portion of your aldehyde to degrade.[2][5] To confirm this, you can perform a stability test: dissolve a small amount of your crude product, spot it on a TLC plate, and then add a small amount of silica gel directly onto the spot. Let it sit for 30-60 minutes, then elute the plate. If a new spot appears that corresponds to the one seen in your column fractions, it confirms silica-induced degradation.[2]
Q4: Can I use methanol in my solvent system to increase polarity?
Caution is strongly advised when using methanol. While it is a powerful polar solvent, it can react with the aldehyde to form hemiacetals and acetals, a reaction catalyzed by the acidic silica gel.[4][5] If a highly polar system is required, it is generally recommended to use methanol at a concentration of no more than 10%, as higher concentrations can also lead to the dissolution of the silica gel itself.[11]
Q5: Is there an alternative to silica gel if my compound is too sensitive?
Yes. If significant degradation on silica is observed, switching the stationary phase to neutral alumina is a viable alternative.[4] Alumina is generally less acidic and can be gentler on sensitive compounds. However, be aware that the elution order and required solvent polarity may differ significantly from silica, so you must re-optimize your solvent system using TLC with alumina plates. Another strategy is to "deactivate" the silica gel by adding a small amount (e.g., 0.5-1%) of a tertiary amine like triethylamine to your mobile phase.[4][5] This neutralizes the acidic sites on the silica surface.
Troubleshooting Guide
This section provides a systematic approach to resolving specific issues encountered during the purification process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation (Co-elution of Product and Impurity) | 1. Incorrect Solvent System: The polarity of the mobile phase is too high, causing all components to elute too quickly (high Rf).[1] 2. Column Overloading: Too much crude material was loaded relative to the amount of silica gel.[1] | 1. Re-optimize with TLC: Find a less polar solvent system that provides a greater ΔRf between your product and the impurity.[10] An ideal product Rf is 0.25-0.35.[1] 2. Reduce Load: A general rule of thumb is to use a silica gel mass that is 30-100 times the mass of the crude material. For difficult separations, use a higher ratio. |
| Product Peak is Tailing or Very Broad | 1. Strong Product-Silica Interaction: The compound is adsorbing too strongly to the silica gel. 2. Poor Solubility in Mobile Phase: The compound may be crashing out and redissolving as it moves down the column. | 1. Increase Eluent Polarity: Once the product begins to elute, you can slightly increase the polarity of the mobile phase to speed up its movement and sharpen the peak.[2] 2. Use a Deactivating Agent: Add 0.5-1% triethylamine to your mobile phase to reduce strong acidic interactions.[4] 3. Change Solvent System: Find a solvent system where the compound has better solubility.[2] |
| Column Runs Dry or Cracks | 1. Insufficient Solvent Head: The solvent level dropped below the top of the silica bed. 2. Heat Generation: This can occur with very polar solvents (like methanol) on dry-packed columns, causing solvent to boil and crack the packing. | 1. Maintain Solvent Level: Always keep a head of solvent above the silica gel. Never let it run dry.[13] 2. Use Slurry Packing: Pack the column using a slurry of silica gel in your initial, non-polar solvent. This dissipates heat and leads to a more uniform packing.[12] |
| No Compound Eluting from the Column | 1. Decomposition: The compound has irreversibly bound to or decomposed on the silica gel.[2] 2. Mobile Phase is Not Polar Enough: The solvent system is too weak to move the compound off the baseline. 3. Sample Crashed at Origin: The sample was not fully dissolved when loaded or precipitated upon contact with the non-polar mobile phase. | 1. Test for Stability: Perform a 2D TLC test to check for stability on silica.[2] If unstable, consider using deactivated silica or alumina. 2. Increase Polarity: Gradually increase the percentage of the polar solvent in your mobile phase (gradient elution).[14] 3. Use Dry Loading: Pre-adsorb your crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[13][15] |
Experimental Protocols & Workflows
Workflow for Purification of this compound
Caption: Standard workflow for column chromatography purification.
Protocol 1: TLC Analysis for Solvent System Optimization
-
Preparation: Dissolve a small amount of the crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.
-
Spotting: Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a prepared mixture of hexanes and ethyl acetate (start with a 9:1 ratio). Ensure the chamber is sealed to allow the atmosphere to saturate with solvent vapors.[10]
-
Analysis: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).
-
Optimization: Calculate the Rf value. If the Rf is too high (>0.4), decrease the polarity by increasing the proportion of hexanes. If the Rf is too low (<0.2), increase the polarity by increasing the proportion of ethyl acetate.[10] Repeat until the target compound has an Rf between 0.25 and 0.35.[1]
Protocol 2: Column Chromatography Purification
-
Column Preparation:
-
Select a glass column of appropriate size (for 1g of crude, a 40-50 mm diameter column is suitable).
-
Prepare a slurry of silica gel (e.g., 50g for 1g of crude) in the initial, low-polarity mobile phase determined by TLC.[12]
-
Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped.[16] Add a thin layer of sand on top to protect the silica surface.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product (e.g., 1g) in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add 2-3g of silica gel to this solution and evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[13][15]
-
Carefully add this powder to the top of the packed column. Add another thin layer of sand.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column without disturbing the top layer.
-
Begin elution, applying gentle pressure to achieve a steady flow rate.
-
Start with the low-polarity solvent system determined by TLC. If impurities are close to the product, a gradual increase in polarity (gradient elution) may be necessary to achieve separation.[14]
-
Collect fractions of a consistent volume (e.g., 15-20 mL) in test tubes.
-
-
Monitoring and Isolation:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.[16]
-
Troubleshooting Decision Tree
Caption: A logical guide for troubleshooting common chromatography issues.
References
- Benchchem. (n.d.). This compound | CAS 320423-61-8.
- ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography?.
- CMU.edu.jm. (2025). How to Column Aldehydes: A Comprehensive Guide.
- Chem-Impex. (n.d.). 2-(4-Fluorophenyl)benzaldehyde.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- Benchchem. (n.d.). Technical Support Center: Purification of 2-(Benzyloxy)-4-fluorobenzaldehyde.
- (n.d.).
- Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- (n.d.). HPLC Troubleshooting Guide.
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- YouTube. (2025). How To Choose Solvent System For Column Chromatography?.
- Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
- PubChem. (n.d.). 2-(4-Fluorophenyl)benzaldehyde.
- ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?.
- Dimmock, J., et al. (1999). Anticonvulsant activities of 4‐(4′‐fluorophenoxy) benzaldehyde semicarbazone. Drug Development Research.
- Taniguchi, T., & Curran, D. P. (2012). Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes. Organic Letters.
- Benchchem. (n.d.). Minimizing the decomposition of sensitive aldehydes during regeneration.
- ACS Publications. (n.d.).
- Sigma-Aldrich. (n.d.). 4-(4-Fluorophenoxy)benzaldehyde 97 137736-06-2.
- Benchchem. (n.d.). Characterization of Impurities in 2-(Benzyloxy)-4-fluorobenzaldehyde: A Comparative Guide.
- ResearchGate. (2021). What is the optimal Rf value for our compound of interest when running silica column chromatography?.
- (n.d.). CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR.
- Veeprho. (n.d.). Benzaldehyde Impurities and Related Compound.
- SiliCycle. (n.d.). Quick Overview of Column Chromatography.
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- Benchchem. (n.d.). Purification of 4-(Hexyloxy)benzaldehyde by column chromatography vs recrystallization.
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Technical Support Center: Recrystallization Methods for 2-(4-Fluorophenoxy)benzaldehyde
Welcome to the technical support guide for the purification of 2-(4-Fluorophenoxy)benzaldehyde. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple instructions, offering a rationale for each step to empower you to solve challenges encountered during the purification process.
PART 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the fundamental principles and initial considerations crucial for a successful recrystallization.
Q1: What is the underlying principle of recrystallization and why is it effective for purifying compounds like this compound?
Recrystallization is a purification technique for solid compounds based on differential solubility.[1][2] The core principle is that the solubility of most solids increases with temperature.[1] In an ideal recrystallization:
-
The impure solid is dissolved in a minimum amount of a hot solvent to create a saturated or near-saturated solution.[3][4]
-
Insoluble impurities can be removed at this stage by hot filtration.
-
As the solution cools slowly, the solubility of the target compound decreases, and it begins to form a crystalline lattice.
-
The organized structure of the growing crystal lattice naturally excludes impurity molecules, which do not fit into its uniform structure.[3] These impurities, along with a small amount of the desired product, remain dissolved in the cold solvent (the "mother liquor").[4]
This process is particularly effective for purifying this compound from by-products of its synthesis, such as unreacted starting materials or isomeric impurities.
Q2: What are the critical physical properties of this compound that I must consider?
Understanding the compound's physical properties is paramount to designing a successful purification strategy. The most critical property for recrystallization is the melting point.
-
Melting Point: 53-57 °C[5]
This relatively low melting point is a crucial factor. It presents a significant risk of the compound "oiling out"—separating as a liquid instead of forming crystals—if the recrystallization solution is still above this temperature when it becomes supersaturated.[6][7] This is a common failure mode that must be actively managed.
Q3: How do I select the best solvent for this compound?
The choice of solvent is the most critical variable in recrystallization.[8][9] An ideal solvent should meet several criteria:
-
High Temperature Coefficient: The compound should be highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., room temperature or in an ice bath).[8][10] This differential ensures maximum recovery.
-
Impurity Solubility: Soluble impurities should remain dissolved even when the solution is cold, while insoluble impurities should not dissolve at all, even when hot.[8][9]
-
Chemical Inertness: The solvent must not react with the compound.[2][10]
-
Volatility: The solvent should have a relatively low boiling point so it can be easily removed from the purified crystals.[2][10]
-
Appropriate Boiling Point: Crucially, the solvent's boiling point should ideally be lower than the melting point of the compound to be purified to prevent oiling out.[6] Given the 53-57 °C melting point of our compound, solvents with very high boiling points (e.g., water, toluene) are generally poor choices for single-solvent recrystallization.
Based on the structure of this compound (an aromatic aldehyde with an ether linkage), moderately polar solvents are a good starting point. A preliminary solvent screen is always recommended.
Table 1: Potential Solvents for Screening
| Solvent | Boiling Point (°C) | Polarity | Rationale & Potential Issues |
| Isopropanol | 82 | Polar Protic | A common and effective choice. Its boiling point is safely above the compound's melting point, but slow cooling is advised. |
| Ethanol | 78 | Polar Protic | Similar to isopropanol, often a good starting point for aromatic compounds. |
| Methanol | 65 | Polar Protic | A lower boiling point may be advantageous to prevent oiling out.[11] |
| Hexane | 69 | Non-polar | Likely to have low solubility even when hot. May be suitable as an anti-solvent in a mixed-solvent system. |
| Ethyl Acetate | 77 | Polar Aprotic | Benzaldehyde derivatives often show good solubility.[12] May be too good a solvent, leading to low recovery.[13] |
| Toluene | 111 | Non-polar | High Risk. Boiling point is much higher than the compound's melting point, making oiling out very likely.[6] |
| Water | 100 | Very Polar | Unlikely to dissolve the organic compound sufficiently. Might be used as an anti-solvent with a solvent like ethanol.[13] |
PART 2: Standard Recrystallization Protocol & Workflow
This section provides a step-by-step methodology for a standard single-solvent recrystallization.
Experimental Protocol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar and a small amount of the selected solvent. Heat the flask on a hot plate with stirring. Add the hot solvent in small portions until the solid just dissolves completely at the boiling point. Causality: Using the minimum amount of hot solvent is critical for achieving a saturated solution upon cooling, which is necessary for good crystal yield.[4]
-
Decolorization (If Necessary): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. Causality: The porous surface of activated carbon adsorbs high-molecular-weight colored impurities.[10]
-
Hot Filtration (If Necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask. Causality: Pre-heating the apparatus prevents premature crystallization of the product in the funnel, which would lead to significant loss of yield.[7][14]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling traps impurities and leads to the formation of small, impure precipitates.[1][15]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-30 minutes to maximize the precipitation of the product from the solution.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a minimal amount of ice-cold solvent to rinse away the impurity-laden mother liquor. Causality: Using ice-cold solvent minimizes redissolving the purified product, while washing removes residual soluble impurities.[4]
-
Drying: Dry the crystals thoroughly to remove all traces of the solvent. This can be done by air drying or in a vacuum oven at a temperature well below the melting point.
Visualization: Recrystallization Workflow
Sources
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- 15. chem.libretexts.org [chem.libretexts.org]
Dealing with air-sensitive reagents in 2-(4-Fluorophenoxy)benzaldehyde synthesis
Welcome to the technical support center for the synthesis of 2-(4-fluorophenoxy)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of this specific synthesis, with a particular focus on the critical handling of air-sensitive reagents. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experimental outcomes.
Section 1: Foundational Knowledge & Pre-Synthesis Preparations
Before initiating any synthesis involving air-sensitive reagents, a thorough understanding of the reaction mechanism and the appropriate handling techniques is paramount. The synthesis of this compound, a diaryl ether, typically proceeds via a nucleophilic aromatic substitution reaction, such as the Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig coupling.[1] Both pathways often involve reagents that are highly reactive towards oxygen and moisture.[2]
FAQ 1: Why are air-sensitive reagents so critical in the synthesis of this compound?
The synthesis of this compound often relies on methodologies like the Ullmann condensation or Buchwald-Hartwig C-O coupling.[1][3] These reactions frequently employ catalysts and reagents that are susceptible to degradation by atmospheric oxygen and moisture.[4]
-
Ullmann Condensation: This classical method typically uses a copper catalyst, often in the form of copper(I) salts (e.g., CuI) or copper powder.[5][6] While the copper catalyst itself might not be pyrophoric, the presence of oxygen can lead to the oxidation of the active Cu(I) species to the less reactive Cu(II), which can hinder or halt the catalytic cycle.[7] Furthermore, the reaction is often carried out at high temperatures in the presence of a base, and any moisture can lead to unwanted side reactions.[6]
-
Buchwald-Hartwig C-O Coupling: This modern palladium-catalyzed cross-coupling reaction is highly efficient but relies on a sensitive catalytic system.[8][9] The palladium catalyst, typically in the form of a Pd(0) complex, is readily oxidized to inactive Pd(II) by oxygen.[10] The phosphine ligands, which are crucial for the stability and reactivity of the palladium catalyst, are also prone to oxidation, forming phosphine oxides that can no longer coordinate to the metal center.[11] Strong bases used in this reaction, such as sodium tert-butoxide, are hygroscopic and will be quenched by water, reducing their effectiveness.[10][12]
Failure to exclude air and moisture can therefore lead to low yields, the formation of impurities, or complete reaction failure.
Troubleshooting Guide: Inert Atmosphere Techniques
The two most common methods for handling air-sensitive reagents are the use of a Schlenk line and a glovebox.[13][14]
Schlenk Line Technique:
The Schlenk line is a versatile piece of laboratory equipment that allows for the manipulation of air- and moisture-sensitive compounds using a dual manifold system for vacuum and an inert gas (typically argon or nitrogen).[15][16]
Experimental Protocol: Setting up a Reaction using a Schlenk Line
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (at least 120 °C) for several hours and allowed to cool under a stream of inert gas.[13]
-
Assembly: Assemble the reaction apparatus (e.g., a round-bottom flask with a condenser and magnetic stir bar) while it is still warm and immediately connect it to the Schlenk line.[15]
-
Purging with Inert Gas: Evacuate the air from the flask using the vacuum line and then backfill with inert gas. Repeat this "vacuum-backfill" cycle at least three times to ensure a completely inert atmosphere.[15][16]
-
Reagent Addition:
-
Liquids: Anhydrous solvents and liquid reagents should be transferred via a cannula or a gas-tight syringe.[16] Ensure the solvent source is also under an inert atmosphere.[15]
-
Solids: Solid reagents can be added under a positive pressure of inert gas. Briefly remove the septum or stopper and quickly add the solid. For highly sensitive solids, a glovebox is recommended for this step.[16]
-
-
Running the Reaction: Once all reagents are added, maintain a positive pressure of inert gas throughout the reaction. This can be achieved by connecting the Schlenk line to an oil bubbler.[17]
-
Work-up: Quench the reaction by slowly adding a quenching solution (e.g., saturated aqueous ammonium chloride) via a syringe at a low temperature (e.g., 0 °C). Once the reactive species are quenched, the reaction mixture can be exposed to air for standard work-up procedures.
Glovebox Technique:
A glovebox provides a sealed environment with a continuously purified inert atmosphere, allowing for the direct manipulation of air-sensitive reagents.[14][18]
Experimental Protocol: Working in a Glovebox
-
Material Transfer: All necessary equipment (glassware, spatulas, syringes, vials) and reagents must be brought into the glovebox through an antechamber.[11][18] The antechamber is evacuated and backfilled with the glovebox atmosphere multiple times before the inner door is opened.[13]
-
Reagent Handling: Inside the glovebox, reagents can be weighed and transferred as if working on a standard lab bench.[14]
-
Reaction Setup: Assemble the reaction apparatus within the glovebox. If the reaction needs to be heated or stirred for an extended period, it can be sealed and then removed from the glovebox.
-
Post-Reaction: If the subsequent steps are not air-sensitive, the sealed reaction vessel can be taken out of the glovebox for work-up.[14]
Section 2: Reagent Quality and Reaction Monitoring
The success of the synthesis is not only dependent on the technique but also on the quality of the reagents and the ability to monitor the reaction's progress.
FAQ 2: My reaction is sluggish or has stalled. What are the likely causes related to my reagents?
Several factors related to reagent quality can lead to a sluggish or stalled reaction:
-
Solvent Purity: The presence of residual water or other protic impurities in the solvent can quench the base and deactivate the catalyst.[19] It is crucial to use anhydrous solvents, which can be purchased or prepared by distillation from an appropriate drying agent (e.g., sodium/benzophenone for ethereal solvents, calcium hydride for hydrocarbons).[20]
-
Base Activity: Strong bases like sodium tert-butoxide or potassium carbonate are hygroscopic.[10] If they have been improperly stored, their effective concentration will be lower than expected. It is good practice to use freshly opened bottles of base or to dry them thoroughly before use.
-
Catalyst and Ligand Integrity: As mentioned, palladium catalysts and phosphine ligands are susceptible to oxidation.[10] Visually inspect your catalyst and ligand; they should be free-flowing powders. Any clumping or discoloration may indicate decomposition.
-
Substrate Purity: Impurities in the starting materials (2-chlorobenzaldehyde or 2-bromobenzaldehyde and 4-fluorophenol) can sometimes interfere with the reaction. Ensure their purity by techniques like recrystallization or distillation if necessary.
Troubleshooting Guide: Monitoring Reaction Progress
Regularly monitoring the reaction progress is essential for troubleshooting and optimization.
Thin-Layer Chromatography (TLC):
TLC is a quick and effective way to qualitatively assess the consumption of starting materials and the formation of the product.
Experimental Protocol: Reaction Monitoring by TLC
-
Sampling: Using a long, thin glass capillary, carefully and quickly take a small aliquot of the reaction mixture. It is advisable to do this under a positive flow of inert gas to minimize air exposure.
-
Quenching: Immediately quench the aliquot in a small vial containing a suitable solvent (e.g., ethyl acetate) and a small amount of a quenching agent if necessary (e.g., a drop of water).
-
Spotting: Spot the quenched sample onto a TLC plate alongside the starting materials as references.
-
Elution and Visualization: Develop the TLC plate in an appropriate solvent system and visualize the spots under a UV lamp. The disappearance of the starting material spots and the appearance of a new product spot indicate reaction progress.
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS):
For more quantitative analysis, GC-MS or LC-MS can be used to determine the conversion of starting materials and the formation of the desired product and any side products. The sample preparation is similar to that for TLC.
Section 3: Common Side Reactions and Purification Strategies
Even with careful execution, side reactions can occur. Identifying these and having a robust purification strategy is key.
FAQ 3: I see multiple spots on my TLC plate besides my product and starting materials. What are the possible side reactions?
In the synthesis of this compound, several side reactions can occur:
-
Homocoupling of the Aryl Halide: The starting aryl halide (e.g., 2-chlorobenzaldehyde) can react with itself to form a biphenyl derivative. This is more common in Ullmann-type reactions.[21]
-
Reduction of the Aldehyde: If a hydride source is inadvertently present, the aldehyde functional group can be reduced to an alcohol.
-
Dehalogenation of the Aryl Halide: The aryl halide can be reduced, replacing the halogen with a hydrogen atom.
-
Hydrolysis of the Base: If moisture is present, the strong base can be hydrolyzed, reducing its efficacy and potentially leading to other side reactions.[19]
Troubleshooting Guide: Purification of this compound
The choice of purification method will depend on the nature of the impurities.
Column Chromatography:
This is the most common method for purifying organic compounds.
Experimental Protocol: Purification by Column Chromatography
-
Adsorbent and Eluent Selection: Based on the polarity of the product and impurities (as determined by TLC), select an appropriate adsorbent (e.g., silica gel) and eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Column Packing: Pack a chromatography column with the chosen adsorbent.
-
Loading the Sample: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[22]
Recrystallization:
If the product is a solid and a suitable solvent can be found in which the impurities are either much more or much less soluble, recrystallization can be an effective purification technique.
Section 4: Visualizing the Workflow
To aid in understanding the critical steps for handling air-sensitive reagents, the following workflow diagram is provided.
Caption: Workflow for Synthesis with Air-Sensitive Reagents.
Section 5: Quantitative Data Summary
The following table provides typical reaction conditions for the synthesis of this compound. Note that these are starting points and may require optimization.
| Parameter | Ullmann Condensation | Buchwald-Hartwig Coupling |
| Aryl Halide | 2-Bromobenzaldehyde or 2-Iodobenzaldehyde | 2-Chlorobenzaldehyde or 2-Bromobenzaldehyde |
| Phenol | 4-Fluorophenol | 4-Fluorophenol |
| Catalyst | CuI (10-20 mol%) | Pd(OAc)₂ (1-5 mol%) or Pd₂(dba)₃ (1-2 mol%) |
| Ligand | L-Proline or DMEDA (20-40 mol%) | Xantphos or RuPhos (1.2-2.4 mol% per Pd) |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equivalents) | NaOtBu or K₃PO₄ (1.5-2.5 equivalents) |
| Solvent | DMSO or DMF | Toluene or Dioxane |
| Temperature | 100-140 °C | 80-110 °C |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) |
References
-
An Illustrated Guide to Schlenk Line Techniques. (2023). Organometallics. Available at: [Link]
-
Wipf, P. Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh. Available at: [Link]
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An Illustrated Guide to Schlenk Line Techniques. (2023). Organometallics. Available at: [Link]
-
Lesson Video: Schlenk Line Techniques. Nagwa. Available at: [Link]
-
Guides. Chemistry LibreTexts. Available at: [Link]
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Air-free technique. Wikipedia. Available at: [Link]
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Setting up a Schlenk line. University of York. Available at: [Link]
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What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box ?. ResearchGate. Available at: [Link]
-
Inert atmosphere Definition. Fiveable. Available at: [Link]
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Inert atmosphere, with no O2. YouTube. Available at: [Link]
-
Wipf, P. Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. Available at: [Link]
-
A glove box system for the manipulation of air sensitive compounds. Journal of Chemical Education. Available at: [Link]
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How to create inert atmosphere ?. ResearchGate. Available at: [Link]
-
Inert Atmosphere. YouTube. Available at: [Link]
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Available at: [Link]
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Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Arkat USA. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Ullmann Condensation. SynArchive. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Ullmann condensation. Wikipedia. Available at: [Link]
-
Performing Sensitive Reactions without a Schlenk Line. The Schlenk Line Survival Guide. Available at: [Link]
-
Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. (2012). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Towards a Catalytic Atroposelective Synthesis of Diaryl Ethers via C(sp2)-H Alkylation Using Nitroalkanes. (2019). NIH. Available at: [Link]
-
Purifying and Drying Diethyl Ether For Grignard Reactions Using Potassium Hydroxide and Sodium. YouTube. Available at: [Link]
-
Solvent‐Free Buchwald–Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. (2014). Chemistry – An Asian Journal. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
A Clean and Efficient Synthesis of Diaryl ethers under solvent-free conditions. ResearchGate. Available at: [Link]
- Diaryl ether condensation reactions. Google Patents.
-
Tips and Tricks for the Lab: Air-Sensitive Techniques (1). (2013). ChemistryViews. Available at: [Link]
-
Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. (2022). Journal of Chemical Education. Available at: [Link]
-
Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal. Available at: [Link]
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Ullmann reaction. L.S.College, Muzaffarpur. Available at: [Link]
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Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. (2020). Organic Reactions. Available at: [Link]
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How to remove unreacted starting materials from 2-(4-Fluorophenoxy)benzaldehyde
Technical Support Center: Purification of 2-(4-Fluorophenoxy)benzaldehyde
Welcome to the technical support guide for the purification of this compound. This document is designed for researchers, synthetic chemists, and drug development professionals who may encounter challenges in isolating this key synthetic intermediate from its unreacted starting materials. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods to your specific experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I've just completed the synthesis of this compound. What are the most probable unreacted starting materials I need to remove?
A1: The synthesis of this compound is typically achieved via a copper-catalyzed Ullmann condensation or a related nucleophilic aromatic substitution (SNAr) reaction.[1][2] Consequently, the primary impurities in your crude product mixture will almost certainly be the starting materials:
-
An Activated Aryl Halide: Most commonly 2-chlorobenzaldehyde . This is an electrophilic partner in the coupling reaction.
-
A Phenol: Specifically, 4-fluorophenol , which acts as the nucleophile.
Your purification strategy must effectively separate the desired diaryl ether product from both a residual aldehyde and a residual phenol.
Q2: My main contaminant appears to be 4-fluorophenol. What is the most efficient way to remove it on a large scale?
A2: The most robust and scalable method for removing phenolic impurities is liquid-liquid extraction using a basic aqueous solution . This technique exploits the acidic nature of the phenolic proton in 4-fluorophenol.
The Chemistry Behind It: 4-Fluorophenol is a weak acid (pKa ≈ 9.9). When your crude product, dissolved in an immiscible organic solvent like ethyl acetate or dichloromethane, is washed with a dilute aqueous base (e.g., 1M NaOH, 1M K₂CO₃), the phenol is deprotonated to form the sodium or potassium 4-fluorophenoxide salt. This salt is ionic and therefore highly soluble in the aqueous phase, while your product, this compound, and the unreacted 2-chlorobenzaldehyde lack an acidic proton and remain in the organic layer.[3][4] This allows for a clean separation.
A detailed, step-by-step protocol for this extraction is provided in the "Experimental Protocols" section below.
Q3: After an initial basic wash, I still see an impurity that I suspect is 2-chlorobenzaldehyde. How do I separate it from my product?
A3: Separating the product from the starting aldehyde is challenging via extraction, as both are neutral organic compounds with similar functionalities. The most effective technique for this separation is silica gel column chromatography .[5]
The Principle of Separation: Separation on silica gel is based on polarity.[5]
-
2-Chlorobenzaldehyde is a relatively non-polar molecule.
-
This compound is more polar due to the presence of the ether linkage.
-
4-Fluorophenol , if any remains, is the most polar due to the hydroxyl group, which can engage in hydrogen bonding with the silica stationary phase.
Therefore, when eluting with a non-polar solvent system (e.g., a mixture of hexanes and ethyl acetate), the less polar 2-chlorobenzaldehyde will travel down the column faster (higher Rf value) and elute first. The more polar product will follow, and any residual 4-fluorophenol will be strongly retained on the column, eluting last.[6]
A detailed protocol for developing a column chromatography method is provided in the "Experimental Protocols" section.
Q4: My product is isolated but doesn't meet the required purity (>99%). What is the best final polishing step?
A4: For achieving high purity of solid organic compounds, recrystallization is the gold standard. This technique relies on the principle that the desired compound and its impurities will have different solubilities in a chosen solvent or solvent system at different temperatures.[7]
How it Works: You dissolve your impure solid in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools slowly, the solubility of the product decreases, and it begins to form a crystalline lattice. The impurities, being present in a much lower concentration, remain dissolved in the cold solvent (the mother liquor). The pure crystals can then be collected by filtration.[8] Finding the right solvent is key and often requires some experimentation with small batches.
A general protocol for recrystallization is provided in the "Experimental Protocols" section.
Physicochemical Properties for Purification Strategy
A successful purification is guided by the physical and chemical differences between the product and its impurities.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Feature for Separation |
| 2-Chlorobenzaldehyde | 140.57[9][10] | 9 - 12[9] | 209 - 215[9] | Neutral, less polar than product |
| 4-Fluorophenol | 112.10[11][12] | 43 - 46[12][13][14] | 185[12][13] | Acidic (pKa ≈ 9.9) , polar |
| This compound | 216.21[15] | (Solid, specific MP not readily available) | >300 (estimated) | Neutral, more polar than starting aldehyde |
Decision Workflow for Purification
The following diagram outlines a logical workflow for purifying your crude this compound.
Caption: Decision workflow for purifying this compound.
Experimental Protocols
Protocol 1: Removal of 4-Fluorophenol via Basic Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane (DCM)) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.
-
First Wash: Add an equal volume of a 1M sodium hydroxide (NaOH) or 1M potassium carbonate (K₂CO₃) aqueous solution. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 1-2 minutes, venting periodically.
-
Separation: Allow the layers to fully separate. Drain the lower aqueous layer.[4]
-
Repeat: Repeat the wash (steps 2-3) one or two more times to ensure complete removal of the phenol.
-
Neutral Wash: Wash the organic layer with an equal volume of deionized water to remove any residual base.
-
Brine Wash: Perform a final wash with a saturated aqueous sodium chloride (brine) solution. This helps to break up any emulsions and begins the drying process.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product, now free of phenolic impurities.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system that provides good separation between your product and the starting aldehyde. A good starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf value of ~0.3 for your product.
-
Column Packing: Prepare a glass chromatography column with a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes). Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve your crude material from Protocol 1 in a minimal amount of the chromatography solvent (or a slightly stronger solvent like DCM if necessary). Carefully load this solution onto the top of the silica gel bed.
-
Elution: Begin eluting the column with your chosen solvent system. Collect fractions in test tubes or vials.
-
Monitoring: Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light.
-
Collection: Combine the fractions that contain only the pure product.
-
Isolation: Evaporate the solvent from the combined pure fractions to obtain the purified this compound.[5]
Protocol 3: High-Purity Polish by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of your product in various solvents (e.g., ethanol, isopropanol, hexanes, toluene, or mixtures). An ideal solvent will dissolve the compound when hot but not when cold.[7][8]
-
Dissolution: Place the solid product in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Do not add excess solvent.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination.
-
Crystallization: As the solution cools, pure crystals of the product should form. If no crystals appear, try scratching the inside of the flask with a glass rod to induce nucleation.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven to remove all residual solvent.
References
[9] Wikipedia. 2-Chlorobenzaldehyde. [10] CAMEO Chemicals - NOAA. 2-CHLOROBENZALDEHYDE. [16] Merck. 2-Chlorobenzaldehyde CAS 89-98-5 | 820276. [17] Sciencelab.com. Material safety data sheet - 2-chlorobenzaldehyde 98%. Ataman Kimya. 2-CHLOROBENZALDEHYDE. [11] PubChem. 4-Fluorophenol | C6H5FO | CID 9732. [18] Santa Cruz Biotechnology. 4-Fluorophenol. [13] ChemicalBook. 4-Fluorophenol | 371-41-5. [14] Chemsrc.com. 4-Fluorophenol | CAS#:371-41-5. [12] Sigma-Aldrich. 4-Fluorophenol 99 371-41-5. [19] Google Patents. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization. [20] ResearchGate. How to remove the phenol from the reaction mixture without doing column chromatography?. [21] Bentham Science. Removal of Phenol from Organic System by Using Ionic Liquids. [22] University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [15] Benchchem. This compound|CAS 320423-61-8. [3] Quora. How to extract phenol from an organic layer. [6] ResearchGate. Column chromatography of phenolics?. [4] Scribd. Separation of Phenol From Given Organic Mixture Us.... MDPI. Extraction of Phenol as Pollutant from Aqueous Effluents Using Hydrophobic Deep Erotic Solvents. [23] PubChem. 2-(4-Fluorophenyl)benzaldehyde | C13H9FO | CID 1392475. [24] Benchchem. Technical Support Center: Synthesis of 4-Fluoro-3-phenoxybenzaldehyde. [25] HELIX Chromatography. HPLC Methods for analysis of Phenol. [26] Chem-Impex. 2-(4-Fluorophenyl)benzaldehyde. [5] Phenomenex. Column Chromatography: Principles, Procedure, and Applications. Sigma-Aldrich. 4-(4-Fluorophenoxy)benzaldehyde 97 137736-06-2. [8] YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. [27] Reddit. Trouble with Column Chromatography of phenolic compounds. : r/OrganicChemistry. [28] Alfa Chemistry. CAS 137736-06-2 4-(4-Fluorophenoxy)benzaldehyde. Chromatography Forum. Tailing - chlorinated aromatics with phenol and aldehyde. [29] LabXchange. Synthesis, Distillation, & Recrystallization. [7] Benchchem. Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives. [30] Journal of Al-Nahrain University. Synthesis of Some new 2-(4-Aryliminophenoxy)N- Arylacetamide Via p-hydroxy benzaldehyde. [31] Google Patents. US9018421B2 - Separation of aromatic aldehydes. [32] Google Patents. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde. [33] Google Patents. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides. [34] Organic Syntheses Procedure. [35] Oriental Journal of Chemistry. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [36] Google Patents. US4379026A - Process for the purification of benzaldehyde. [1] Google Patents. US5756724A - High-yielding ullmann reaction for the preparation of bipyrroles. [2] MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
Sources
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- 11. 4-Fluorophenol | C6H5FO | CID 9732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-氟苯酚 99% | Sigma-Aldrich [sigmaaldrich.com]
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- 22. Reagents & Solvents [chem.rochester.edu]
- 23. 2-(4-Fluorophenyl)benzaldehyde | C13H9FO | CID 1392475 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 31. US9018421B2 - Separation of aromatic aldehydes - Google Patents [patents.google.com]
- 32. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 33. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides - Google Patents [patents.google.com]
- 34. Organic Syntheses Procedure [orgsyn.org]
- 35. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 36. US4379026A - Process for the purification of benzaldehyde - Google Patents [patents.google.com]
Stability of 2-(4-Fluorophenoxy)benzaldehyde under acidic and basic conditions
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to understanding and managing the stability of 2-(4-Fluorophenoxy)benzaldehyde. As Senior Application Scientists, we move beyond simple protocols to explain the chemical principles governing its behavior, ensuring your experiments are built on a foundation of scientific integrity.
Frequently Asked Questions (FAQs): Stability Profile
This section addresses the most common questions regarding the chemical stability of this compound.
Q1: What are the primary stability concerns for this compound?
A1: The stability of this compound is primarily influenced by its two key functional groups: the aromatic aldehyde and the diaryl ether linkage.
-
Under Basic Conditions: The aldehyde group is highly susceptible to a disproportionation reaction known as the Cannizzaro reaction, especially in the presence of strong bases.[1][2][3][4] This is the most significant degradation pathway under alkaline conditions.
-
Under Acidic Conditions: The diaryl ether linkage is the more reactive site. While diaryl ethers are generally more stable than alkyl ethers, they can undergo acid-catalyzed cleavage under forcing conditions (strong acid and heat), leading to the breakdown of the molecule.[5][6][7]
-
Oxidative and Photolytic Stress: Like many benzaldehydes, this compound is prone to oxidation, converting the aldehyde to a carboxylic acid, a reaction that can be accelerated by air and light.[8][9]
Q2: My reaction is run under basic conditions and I'm seeing significant byproduct formation. What is happening?
A2: You are likely observing the Cannizzaro reaction. This reaction is characteristic of aldehydes, like this compound, that lack alpha-hydrogens (a hydrogen atom on the carbon adjacent to the carbonyl group).[1][10] In the presence of a strong base (e.g., NaOH, KOH), two molecules of the aldehyde react: one is oxidized to a carboxylate salt, and the other is reduced to a primary alcohol.[2][4]
The resulting products would be sodium 2-(4-fluorophenoxy)benzoate and (2-(4-fluorophenoxy)phenyl)methanol. The reaction rate is dependent on the concentration of both the aldehyde and the base.[11]
Caption: Acid-catalyzed hydrolysis (cleavage) of the diaryl ether bond.
Troubleshooting Guide: Common Experimental Issues
| Observed Problem | Potential Cause | Recommended Solution & Explanation |
| Low yield or complete loss of starting material in a base-catalyzed reaction. | Cannizzaro Reaction: The compound is degrading via disproportionation. [1][3] | Mitigation: 1. Use a non-nucleophilic base: If possible, switch to a sterically hindered or weaker base that does not favor nucleophilic attack on the carbonyl carbon. 2. Lower the temperature: The Cannizzaro reaction is temperature-dependent. Running the reaction at 0°C or below can significantly reduce the rate of this side reaction. 3. Reduce base concentration: Use the minimum stoichiometric amount of base required for your primary reaction. [11] |
| Appearance of new, polar peaks in HPLC analysis after exposure to acidic workup. | Acid-Catalyzed Ether Hydrolysis: The diaryl ether bond is cleaving under the acidic conditions. [12][13] | Mitigation: 1. Use milder acids: Avoid strong mineral acids for workup if possible. Use dilute organic acids (e.g., acetic acid) or a buffered aqueous solution (e.g., saturated NH₄Cl). 2. Maintain low temperatures: Perform the acidic quench and extraction at low temperatures to minimize the rate of hydrolysis. 3. Limit exposure time: Do not let the compound sit in acidic solution for extended periods. Proceed with extraction and isolation promptly. |
| Gradual appearance of a new peak corresponding to a more polar compound during storage. | Oxidation: The aldehyde is oxidizing to the corresponding carboxylic acid, 2-(4-fluorophenoxy)benzoic acid. [9] | Mitigation: 1. Inert Atmosphere: Store the compound, both solid and in solution, under an inert atmosphere (e.g., Nitrogen or Argon) to exclude oxygen. 2. Protect from Light: Store in an amber vial or protect from light to prevent photo-oxidation. [8] 3. Use Antioxidants: For long-term solution storage, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene). |
Experimental Protocols & Workflows
Protocol 1: Forced Degradation (Stress Testing) Study
Forced degradation studies are essential for understanding a compound's intrinsic stability and identifying potential degradation products. [14][15][16] Objective: To systematically evaluate the stability of this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature. (Note: Base degradation is often rapid).
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Incubate at room temperature.
-
Thermal Degradation: Store the stock solution at 60°C in the dark.
-
Photolytic Degradation: Expose the stock solution to a calibrated light source (as per ICH Q1B guidelines).
-
-
Time Points: Withdraw aliquots at initial (t=0) and subsequent time points (e.g., 2, 4, 8, 24 hours).
-
Sample Quenching: Neutralize the acid and base samples with an equimolar amount of base or acid, respectively, before analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to determine the loss of the parent compound and the formation of degradation products. The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized. [15][17]
Caption: Workflow for a forced degradation study.
Protocol 2: Monitoring Stability by HPLC
A validated, stability-indicating HPLC method is crucial for accurately quantifying the compound and its degradation products. [18] Objective: To quantify this compound and monitor the appearance of degradation products.
Instrumentation & Conditions:
-
HPLC System: A standard HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid for good peak shape).
-
Example Gradient: Start at 50% Acetonitrile, ramp to 95% over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the parent compound and expected byproducts have significant absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
Methodology:
-
Standard Preparation: Prepare a calibration curve using standards of known concentrations of pure this compound.
-
Sample Preparation: Dilute the samples from the forced degradation study (or from your reaction mixture) to fall within the range of the calibration curve.
-
Injection & Analysis: Inject the standards and samples onto the HPLC system.
-
Data Processing:
-
Identify the peak for the parent compound based on its retention time from the standard.
-
Calculate the concentration of the parent compound in the samples using the calibration curve.
-
Monitor for new peaks in the chromatograms of the stressed samples. The relative retention times and peak areas of these new peaks can be used to track the formation of degradation products. For structural elucidation of unknown peaks, techniques like LC-MS are recommended. [18][19]
-
References
-
Chenicek, A. G. (1937). THE CANNIZZARO REACTION OF AROMATIC ALDEHYDES. The University of Chicago. Retrieved from [Link]
-
Ladenstein, M., et al. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
Wikipedia. (n.d.). Cannizzaro reaction. Wikipedia. Retrieved from [Link]
-
Geissman, T. A. (2024). Synthetic applications of the Cannizzaro reaction. RSC Advances. Retrieved from [Link]
-
BYJU'S. (n.d.). Cannizzaro Reaction Mechanism. BYJU'S. Retrieved from [Link]
-
Elder, T. J., et al. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
Ladenstein, M., et al. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. ACS Publications. Retrieved from [Link]
-
Chemistry Stack Exchange. (n.d.). Different reaction conditions for hydrolysis of ethers and epoxides. Chemistry Stack Exchange. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Ether cleavage. Wikipedia. Retrieved from [Link]
-
CDC. (n.d.). ALDEHYDES, SCREENING 2539. CDC. Retrieved from [Link]
-
MedCrave online. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]
-
Separation Science. (n.d.). Analytical Techniques In Stability Testing. Separation Science. Retrieved from [Link]
-
SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. Retrieved from [Link]
-
University of York. (n.d.). CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR. University of York. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. Retrieved from [Link]
-
National Toxicology Program. (n.d.). TR-378: Benzaldehyde (CASRN 100-52-7) in F344/N Rats and B6C3F1Mice (Gavage Studies). National Toxicology Program (NTP). Retrieved from [Link]
-
PubMed Central. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). US6455739B1 - Production of 4-fluorobenzaldehyde. Google Patents.
-
Springer. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Springer. Retrieved from [Link]
-
EPA. (n.d.). Method for the determination fo aldehydes and ketones in ambient air using HPLC. EPA. Retrieved from [Link]
-
ResearchGate. (n.d.). Different pathways for 2,4-D degradation proposed in the literature. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed degradation pathway of 4-hydroxyacetophenone by P. fluorescens ACB. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid. ResearchGate. Retrieved from [Link]
-
Eawag-BBD. (n.d.). 2,4-Dichlorophenoxyacetic Acid Pathway Map. Eawag-BBD. Retrieved from [Link]
-
Wiley Online Library. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Wiley Online Library. Retrieved from [Link]
-
PubChem. (n.d.). Benzaldehyde. PubChem. Retrieved from [Link]
-
PubMed. (n.d.). The Stability of 2-acetoxy-4-trifluoromethylbenzoic Acid (Triflusal) in Micellar Pseudophase. PubMed. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Fluorophenyl)benzaldehyde. PubChem. Retrieved from [Link]
-
SlideShare. (n.d.). The Aldol Condensation Reaction Preparation of Benzalacetophenon (Chalcones). SlideShare. Retrieved from [Link]
-
PubMed Central. (n.d.). 4-(Benzyloxy)benzaldehyde. PubMed Central. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 3. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Ether cleavage - Wikipedia [en.wikipedia.org]
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- 8. researchgate.net [researchgate.net]
- 9. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. THE CANNIZZARO REACTION OF AROMATIC ALDEHYDES - ProQuest [proquest.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
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- 16. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
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- 19. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling of 2-(4-Fluorophenoxy)benzaldehyde
Welcome to the technical support center for the Suzuki-Miyaura coupling of 2-(4-fluorophenoxy)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this specific transformation. Our focus is on anticipating and resolving the unique challenges posed by the substrate's functionalities, ensuring the integrity and success of your synthetic endeavors.
Introduction: Navigating the Nuances of a Multifunctional Substrate
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its versatility in forging carbon-carbon bonds.[1] However, the success of this palladium-catalyzed reaction is highly dependent on the nature of the substrates. The molecule this compound presents a unique set of challenges due to the presence of both an aldehyde and an aryl ether moiety. While the Suzuki coupling is generally compatible with a wide range of functional groups, the aldehyde can potentially interact with the palladium catalyst, and the aryl ether bond introduces the possibility of undesired cleavage under certain conditions.[2][3]
This guide provides a structured approach to troubleshooting, moving from common issues to substrate-specific problems. By understanding the underlying chemical principles, you can diagnose and resolve issues, leading to optimized reaction outcomes.
Frequently Asked Questions (FAQs) and Troubleshooting
Issue 1: Low or No Product Yield
Q1: My Suzuki coupling of this compound is resulting in a low yield or is failing completely. What are the primary causes and how can I systematically troubleshoot this?
A1: Low or non-existent yield is a frequent challenge in Suzuki couplings and can often be traced back to a few key areas: the quality of reagents, the reaction conditions, or the catalyst system itself.
Systematic Troubleshooting Workflow:
dot digraph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
start [label="Low/No Yield Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; reagent_quality [label="1. Verify Reagent Quality\n- Boronic acid purity\n- Solvent degassing\n- Base integrity"]; catalyst_activity [label="2. Assess Catalyst System\n- Catalyst/ligand choice\n- Catalyst deactivation\n- Pre-catalyst activation"]; reaction_conditions [label="3. Optimize Reaction Conditions\n- Temperature\n- Reaction time\n- Base/solvent combination"]; substrate_issues [label="4. Investigate Substrate-Specific Issues\n- Aldehyde interference\n- C-O bond cleavage"]; solution [label="Optimized Reaction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> reagent_quality; reagent_quality -> catalyst_activity [label="Reagents OK"]; catalyst_activity -> reaction_conditions [label="Catalyst OK"]; reaction_conditions -> substrate_issues [label="Conditions OK"]; substrate_issues -> solution [label="Issues Resolved"];
reagent_quality -> solution [label="Reagent Issue Identified & Corrected", style=dashed]; catalyst_activity -> solution [label="Catalyst System Optimized", style=dashed]; reaction_conditions -> solution [label="Conditions Optimized", style=dashed]; } caption [label="Figure 1: Systematic troubleshooting workflow for low-yield Suzuki coupling.", fontname="Arial", fontsize=10];
Detailed Breakdown:
-
Reagent Quality:
-
Boronic Acid/Ester: Boronic acids are susceptible to degradation over time, particularly through protodeboronation where the C-B bond is cleaved.[4] It is advisable to use fresh or recently purified boronic acid. Alternatively, more stable boronic esters, such as pinacol esters, can be employed.
-
Solvent Purity: Ensure solvents are anhydrous and have been properly degassed to remove oxygen, which can deactivate the Pd(0) catalyst. Ethereal solvents like THF and dioxane should be checked for peroxides.
-
Base Integrity: The base is crucial for the transmetalation step.[4] It should be finely powdered and dry. The choice of base and its solubility in the reaction medium are critical.
-
-
Catalyst System:
-
Catalyst and Ligand Choice: For substrates with potentially coordinating groups, bulky and electron-rich phosphine ligands such as SPhos or XPhos are often effective.[5] These can promote the desired catalytic cycle and minimize side reactions.
-
Catalyst Deactivation: The active Pd(0) species is sensitive to oxygen. Inadequate degassing can lead to catalyst deactivation and the formation of palladium black. Maintaining a positive pressure of an inert gas (Argon or Nitrogen) is essential.
-
-
Reaction Conditions:
-
Temperature: If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, excessively high temperatures can promote side reactions.
-
Base and Solvent Combination: The effectiveness of a base is often dependent on the solvent. Screening different base/solvent combinations (e.g., K₂CO₃ in Toluene/H₂O, Cs₂CO₃ in Dioxane) can significantly impact the yield.
-
Issue 2: Significant Side Product Formation
Q2: I'm observing significant side products, such as homocoupling of the boronic acid and dehalogenation of my starting material. What are the causes and how can I address them?
A2: The formation of side products is a clear indicator of competing reaction pathways. Understanding the mechanisms of these side reactions is key to mitigating them.
| Side Product | Common Causes | Recommended Solutions |
| Homocoupling of Boronic Acid | - Presence of Pd(II) species at the start of the reaction. - High oxygen levels in the reaction mixture. | - Use a Pd(0) source directly or ensure complete in-situ reduction of a Pd(II) pre-catalyst. - Thoroughly degas all solvents and reagents.[4] |
| Dehalogenation of Aryl Halide | - The palladium complex, after oxidative addition, reacts with a hydride source (e.g., base, solvent) followed by reductive elimination.[4] | - Switch to a non-protic solvent and a non-hydroxide base. - Employ bulky, electron-rich phosphine ligands to favor the cross-coupling pathway. |
| Protodeboronation | - Cleavage of the C-B bond in the boronic acid by a proton source. | - Use fresh, high-purity boronic acid. - Consider using more stable boronic esters (e.g., MIDA boronates).[6] - Minimize water content if using anhydrous conditions. |
Catalyst Deactivation Pathways:
dot digraph "Catalyst_Deactivation" { graph [rankdir="LR", splines=true, nodesep=0.7]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Active_Catalyst [label="Active Pd(0)L_n Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxidative_Addition [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; Productive_Cycle [label="Productive\nSuzuki Cycle", shape=ellipse, style=solid, fillcolor="#34A853", fontcolor="#FFFFFF"]; Deactivated_Pd [label="Deactivated Species\n(e.g., Palladium Black)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Poisoning [label="Catalyst Poisoning\n(e.g., by impurities)", fillcolor="#FBBC05", fontcolor="#202124"];
Active_Catalyst -> Oxidative_Addition; Oxidative_Addition -> Productive_Cycle; Productive_Cycle -> Active_Catalyst [label="Regeneration"]; Active_Catalyst -> Deactivated_Pd [label="Aggregation/\nOxidation"]; Active_Catalyst -> Poisoning [label="Coordination"]; Poisoning -> Deactivated_Pd [label="Irreversible\nInhibition"]; } caption [label="Figure 2: Simplified overview of catalyst deactivation pathways.", fontname="Arial", fontsize=10];
Issue 3: Substrate-Specific Complications
Q3: Could the aldehyde group in this compound be poisoning my palladium catalyst?
A3: While palladium-catalyzed Suzuki couplings are generally tolerant of aldehyde functionalities, there is a possibility of catalyst inhibition, especially with certain catalyst systems.[7][8][9] Research on nickel-catalyzed Suzuki reactions has shown that aldehydes can coordinate to the metal center, potentially inhibiting the catalytic cycle.[2][10][11] Although less common with palladium, this interaction cannot be entirely ruled out.
Troubleshooting Steps:
-
Protect the Aldehyde: If catalyst inhibition is suspected, a temporary protection of the aldehyde group as an acetal can be performed. The acetal is generally stable under Suzuki coupling conditions and can be easily deprotected afterward.
-
Ligand Screening: The choice of ligand can significantly influence the catalyst's tolerance to functional groups. Experiment with different bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) which can sometimes mitigate inhibitory effects.[5][12]
Q4: Is there a risk of the aryl ether C-O bond in my substrate cleaving under the reaction conditions?
A4: The cleavage of aryl ether C-O bonds is a known transformation but typically requires specific and often harsh conditions or specialized catalytic systems (e.g., nickel catalysts or ruthenium catalysts with directing groups) that are not standard for Suzuki-Miyaura couplings.[3][13][14] Under typical palladium-catalyzed Suzuki conditions, the C-O bond in this compound is expected to be stable. If C-O bond cleavage is observed, it would be an unusual result and would warrant a thorough investigation of the reaction conditions and potential contaminants that might be promoting this side reaction.
Experimental Protocols
Protocol 1: General Procedure for Reagent Purification - Recrystallization of Boronic Acid
-
Dissolution: Dissolve the boronic acid in a minimal amount of a suitable hot solvent (e.g., a mixture of acetone and water, or toluene).
-
Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified boronic acid under vacuum.
Protocol 2: Small-Scale Reaction for Catalyst/Ligand Screening
-
Setup: In a glovebox or under a positive pressure of inert gas, arrange a series of small reaction vials.
-
Reagents: To each vial, add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), and a base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst/Ligand Addition: In separate vials, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the specific ligand to be tested (e.g., SPhos, XPhos, PPh₃, 2-4 mol% per Pd).
-
Solvent Addition: Add the degassed solvent to each reaction vial.
-
Reaction: Seal the vials and place them in a pre-heated reaction block.
-
Monitoring: Monitor the reactions by TLC or LC-MS at regular intervals.
-
Analysis: Compare the conversion and side product formation for each catalyst/ligand system to identify the optimal combination.
Summary of Key Troubleshooting Points
| Issue | Potential Cause | Recommended Action |
| Low Yield | Poor reagent quality | Use fresh/purified reagents, degas solvents. |
| Inactive catalyst | Use fresh catalyst, ensure inert atmosphere. | |
| Suboptimal conditions | Screen bases, solvents, and temperature. | |
| Homocoupling | Presence of O₂ or Pd(II) | Thoroughly degas, use Pd(0) source. |
| Dehalogenation | Hydride source in reaction | Use non-protic solvent, non-hydroxide base. |
| Aldehyde Interference | Coordination to Pd center | Protect aldehyde, screen bulky ligands. |
| C-O Cleavage | Unlikely, but possible with contaminants | Verify reagent purity, avoid harsh conditions. |
Conclusion
The successful Suzuki-Miyaura coupling of this compound is readily achievable with careful attention to detail. By understanding the potential pitfalls, from general issues like reagent purity and catalyst deactivation to substrate-specific considerations like the role of the aldehyde group, researchers can develop robust and high-yielding protocols. This guide serves as a starting point for troubleshooting and optimization, empowering you to overcome the challenges of this important chemical transformation.
References
- Shouyun, Y., & Chengxu, X. (2019). Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions.
- Cooper, A. K., et al. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science.
- Cooper, A. K., et al. (2020). Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions.
- Cooper, A. K., et al. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. RSC Publishing.
- Cooper, A. K., et al. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions†‡§. R Discovery.
- Cornella, J., Zarate, C., & Martin, R. (2014). Metal-catalyzed activation of ethers via C–O bond cleavage. The Royal Society of Chemistry.
- Myers, A. G. Research Group. The Suzuki Reaction. Harvard University.
- Suzuki-Miyaura reaction of benzaldehyde.
- BenchChem Technical Support Team. (2025). Technical Support Center: Suzuki Coupling Reactions. BenchChem.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- An efficient cleavage of the aryl ether C-O bond in supercritical carbon dioxide-w
- Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with...
- Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. Bentham Science Publisher.
- Ma, H., Bai, C., & Bao, Y.-S. (2019). Heterogeneous Suzuki–Miyaura coupling of heteroaryl ester via chemoselective C(acyl)
- Cross-Couplings Using Aryl Ethers via C–O Bond Activation Enabled by Nickel C
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
- Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
- A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. (2012).
- How can I solve my problem with Suzuki coupling? (2014).
- Suzuki reaction. Wikipedia.
- Cleavage of C-O Bond in Ethers. Unacademy.
- Buchwald, S. L., et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction | Bentham Science [eurekaselect.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. An efficient cleavage of the aryl ether C-O bond in supercritical carbon dioxide-water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Bioactivity of 2-(4-Fluorophenoxy)benzaldehyde and 4-(4-Fluorophenoxy)benzaldehyde Derivatives
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
In the landscape of medicinal chemistry, the positional isomerism of substituents on a core scaffold can dramatically influence a molecule's biological activity. This guide provides an in-depth comparative analysis of two such isomers: 2-(4-Fluorophenoxy)benzaldehyde and 4-(4-Fluorophenoxy)benzaldehyde. While these benzaldehyde precursors may exhibit modest intrinsic bioactivity, their true potential is unlocked when they serve as foundational scaffolds for more complex derivatives, particularly semicarbazones. This guide will delve into the synthesis, bioactivity, and structure-activity relationships of these isomers, with a focus on their semicarbazone derivatives, which have emerged as potent anticonvulsant agents through the modulation of voltage-gated sodium channels.
The primary distinction between these two molecules lies in the substitution pattern of the fluorophenoxy group on the benzaldehyde ring – the ortho (2-) versus the para (4-) position. This seemingly subtle structural alteration leads to significant differences in the pharmacological profiles of their derivatives, a key consideration for drug design and development. This guide will provide a comprehensive overview of their comparative bioactivities, supported by experimental data, and offer detailed protocols for relevant assays.
Synthesis of Isomeric Precursors and their Semicarbazone Derivatives
The synthesis of both this compound and 4-(4-Fluorophenoxy)benzaldehyde is typically achieved through a Williamson ether synthesis. This involves the reaction of the corresponding hydroxybenzaldehyde isomer with 1-fluoro-4-iodobenzene or a similar activated fluorophenyl reagent in the presence of a base.
The subsequent conversion of these benzaldehyde isomers to their respective semicarbazones is a straightforward condensation reaction with semicarbazide hydrochloride in the presence of a base, such as sodium acetate.
Figure 1: General synthetic scheme for the preparation of 2- and 4-(4-Fluorophenoxy)benzaldehyde and their corresponding semicarbazone derivatives.
Comparative Bioactivity: A Tale of Two Isomers
The primary biological target for the semicarbazone derivatives of both 2- and 4-(4-Fluorophenoxy)benzaldehyde is the voltage-gated sodium channel (VGSC)[1][2]. These channels are crucial for the initiation and propagation of action potentials in excitable cells, and their modulation is a key mechanism for many anticonvulsant drugs.
4-(4-Fluorophenoxy)benzaldehyde Semicarbazone: The Para Isomer
The semicarbazone derived from the para-isomer has been extensively studied and identified as a potent anticonvulsant agent. It exhibits significant efficacy in preclinical models of epilepsy, most notably the Maximal Electroshock (MES) seizure test, which is a reliable indicator of activity against generalized tonic-clonic seizures[3][4].
Ion-imaging and electrophysiological experiments have suggested that the mode of action for this compound involves the blockade of both calcium and sodium channels[3]. This dual mechanism of action may contribute to its broad-spectrum anticonvulsant activity.
This compound Semicarbazone (V102862): The Ortho Isomer
The semicarbazone of the ortho-isomer, also known as V102862, is a potent and state-dependent blocker of mammalian voltage-gated sodium channels[1]. This means that its blocking efficacy is significantly enhanced when the sodium channels are in a depolarized or inactivated state, a characteristic often associated with a favorable therapeutic window for anticonvulsants.
V102862 has been shown to be a potent blocker of rNaV1.2 channels, a major sodium channel subtype in the brain[1]. Its state-dependent binding to the inactivated state of the channel is a key feature of its mechanism of action[1][2].
Quantitative Comparison of Bioactivity
| Derivative | Assay | Endpoint | Result | Reference |
| 4-(4-Fluorophenoxy)benzaldehyde Semicarbazone | Maximal Electroshock (MES) Test (Oral, Rat) | ED₅₀ | 1.59 mg/kg | [5] |
| Maximal Electroshock (MES) Test (i.p., Mouse) | ED₅₀ | 12.9 mg/kg | [3][5] | |
| This compound Semicarbazone (V102862) | In vitro Electrophysiology (rNaV1.2 channels) | IC₅₀ (at -95 mV) | 15.9 µM | [1] |
| In vitro Electrophysiology (rNaV1.2 channels) | IC₅₀ (at -65 mV) | 0.28 µM | [1] |
Table 1: Comparison of the reported bioactivities of the semicarbazone derivatives.
It is important to note that a direct comparison of in vivo ED₅₀ values with in vitro IC₅₀ values is not straightforward due to the complexities of pharmacokinetics and biodistribution in a living organism. However, the low micromolar to nanomolar IC₅₀ values for the ortho-isomer derivative (V102862) against a specific sodium channel subtype highlight its high potency at the molecular level. The low single-digit mg/kg oral ED₅₀ for the para-isomer derivative demonstrates its excellent in vivo efficacy.
Structure-Activity Relationship (SAR) Insights
The difference in the position of the fluorophenoxy group has a profound impact on the three-dimensional structure of the semicarbazone derivatives, which in turn influences their interaction with the binding site on the sodium channel.
Figure 2: The positional isomerism influences molecular conformation, leading to differential binding and bioactivity.
While a definitive SAR study directly comparing these two isomers is lacking, some general principles can be applied. The ortho-substitution in V102862 likely forces a more twisted conformation between the two aromatic rings compared to the more linear and potentially more flexible para-isomer. This fixed conformation of the ortho-isomer may allow for a more optimal fit into the binding pocket of the inactivated state of the sodium channel, potentially explaining its potent state-dependent blockade.
Conversely, the greater flexibility of the para-isomer might allow it to adapt to multiple binding conformations, possibly contributing to its broader spectrum of activity, including effects on calcium channels. Further computational modeling and co-crystallography studies would be necessary to fully elucidate the precise binding modes and rationalize the observed differences in bioactivity.
Experimental Protocols
Maximal Electroshock (MES) Seizure Test
This protocol is a standard preclinical model for assessing anticonvulsant efficacy against generalized tonic-clonic seizures.
Materials:
-
Male CF-1 mice or Sprague-Dawley rats.
-
Electroconvulsive device with corneal electrodes.
-
0.5% tetracaine hydrochloride solution (local anesthetic).
-
0.9% saline solution.
-
Test compound (e.g., 4-(4-Fluorophenoxy)benzaldehyde semicarbazone) and vehicle.
Procedure:
-
Administer the test compound or vehicle to the animals via the desired route (e.g., oral gavage or intraperitoneal injection).
-
At the time of predicted peak effect, anesthetize the corneas of each animal with a drop of 0.5% tetracaine hydrochloride.
-
Apply a drop of 0.9% saline to the corneas to ensure good electrical contact.
-
Place the corneal electrodes and deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).
-
Observe the animal for the presence or absence of a tonic hindlimb extension. The absence of this response is indicative of protection.
-
Calculate the percentage of protected animals at each dose level to determine the ED₅₀.
In Vitro Voltage-Clamp Electrophysiology Assay for Sodium Channel Blockers
This protocol allows for the direct measurement of the effect of a compound on voltage-gated sodium channels expressed in a cell line.
Materials:
-
HEK-293 cells stably expressing the desired sodium channel subtype (e.g., rNaV1.2).
-
Patch-clamp rig with amplifier and data acquisition system.
-
Borosilicate glass pipettes.
-
Internal and external recording solutions.
-
Test compound (e.g., this compound semicarbazone).
Procedure:
-
Culture the HEK-293 cells expressing the sodium channel of interest.
-
Prepare internal and external solutions with appropriate ionic compositions.
-
Pull and fire-polish borosilicate glass pipettes to a resistance of 2-4 MΩ.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Apply a voltage protocol to elicit sodium currents. To assess state-dependent block, hold the cell at different membrane potentials (e.g., -95 mV for the resting state and -65 mV to induce inactivation).
-
Perfuse the cell with the external solution containing the test compound at various concentrations.
-
Record the sodium currents in the presence of the compound and measure the degree of inhibition.
-
Construct concentration-response curves to determine the IC₅₀ value at different holding potentials.
Figure 3: Experimental workflows for in vivo and in vitro evaluation of anticonvulsant activity.
Conclusion
The comparison of this compound and 4-(4-Fluorophenoxy)benzaldehyde, primarily through their semicarbazone derivatives, serves as a compelling case study in the importance of positional isomerism in drug design. Both isomers give rise to potent anticonvulsant agents that target voltage-gated sodium channels.
The para-isomer derivative demonstrates excellent in vivo efficacy in a gold-standard preclinical model of generalized seizures and appears to have a broader mechanism of action that may also involve calcium channels. The ortho-isomer derivative, V102862, is a highly potent and state-dependent sodium channel blocker, showcasing remarkable efficacy at the molecular level.
The choice between these two scaffolds for further drug development would depend on the desired pharmacological profile. The ortho-isomer might be pursued for its high potency and selectivity for the inactivated state of sodium channels, potentially leading to a safer therapeutic agent. The para-isomer, with its broader spectrum of activity, could be a candidate for conditions where modulation of multiple ion channels is beneficial. This guide provides the foundational knowledge and experimental framework for researchers to further explore the therapeutic potential of these and related compounds.
References
-
Ilyin VI, et al. V102862 (Co 102862): a potent, broad-spectrum state-dependent blocker of mammalian voltage-gated sodium channels. Br J Pharmacol. 2005 Mar;144(6):801-12. [Link]
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Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database - NIH. [Link]
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Socała K, Wlaź P. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. In: Methods in Molecular Biology. Humana, New York, NY; 2021. [Link]
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Löscher W. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Curr Protoc Pharmacol. 2009;Chapter 5:Unit 5.22. [Link]
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Dimmock JR, et al. Anticonvulsant activities of 4'-(4'-fluorophenoxy) benzaldehyde semicarbazone. Drug Dev Res. 1999;46:112–124. [Link]
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Ilyin VI, et al. V102862 (Co 102862): a potent, broad-spectrum state-dependent blocker of mammalian voltage-gated sodium channels. Br J Pharmacol. 2005 Mar;144(6):801-12. [Link]
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Humeniuk E, et al. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. Molecules. 2022;27(19):6427. [Link]
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Outline of the experimental protocols and end points included in the... - ResearchGate. [Link]
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Ahsan MJ. Semicarbazone analogs as anticonvulsant agents: a review. Cent Nerv Syst Agents Med Chem. 2013 Jun;13(2):148-58. [Link]
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Zhang Y, et al. Electrophysiological and Pharmacological Analyses of Nav1.9 Voltage-Gated Sodium Channel by Establishing a Heterologous Expression System. Front Pharmacol. 2017;8:73. [Link]
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Green N, et al. Exploring the Structure-Activity-Relationship of the 'B'-ring in Diaryl Ether-Based paFabV Inhibitors. ChemRxiv. 2023. [Link]
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Li F, et al. Structure-based design, structure-activity relationship analysis, and antitumor activity of diaryl ether derivatives. Tumour Biol. 2015;36(6):4475-84. [Link]
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Synthesis pathway of 4-fluorophenoxy(thio)semicarbazide derivatives AB1–AB12. - ResearchGate. [Link]
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The in vitro ion channel testing procedures used. Please define the in... - ResearchGate. [Link]
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Pandeya SN. Semicarbazone – a versatile therapeutic pharmacophore for fragment based anticonvulsant drug design. Acta Pharm. 2012;62(3):263-86. [Link]
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4-(4-fluorophenoxy)benzaldehyde semicarbazone - Semantic Scholar. [Link]
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Fantini M, et al. 2,4(5)-diarylimidazoles as inhibitors of hNaV1.2 sodium channels: pharmacological evaluation and structure-property relationships. Bioorg Med Chem. 2009 May 15;17(10):3642-8. [Link]
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Biggs CS, et al. A structure-activity relationship study of novel phenylacetamides which are sodium channel blockers. J Med Chem. 1996 Aug 9;39(16):3230-8. [Link]
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Hassert M, et al. Green synthesis of semicarbazones: A comparison of two green solvents. KnightScholar. [Link]
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Siddiqui N, et al. Synthesis and anticonvulsant activity of some semicarbazone derivatives of some carbonyl compounds. International Journal of Sciences and Applied Research. 2020;7(2):10-16. [Link]
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Thirumurugan R, et al. 2,4-Dimethoxyphenylsemicarbazones with anticonvulsant activity against three animal models of seizures: synthesis and pharmacological evaluation. Bioorg Med Chem. 2006 May 1;14(9):3106-12. [Link]
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Yang L, et al. Novel charged sodium and calcium channel inhibitor active against neurogenic inflammation. Elife. 2019;8:e49249. [Link]
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Dimmock JR, et al. Anticonvulsant activities of 4-bromobenzaldehyde semicarbazone. Epilepsia. 1994 Jan-Feb;35(1):201-7. [Link]
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Yogeeswari P, et al. 4-sulphamoylphenyl semicarbazones with anticonvulsant activity. Farmaco. 2004 May-Jun;59(5-6):431-5. [Link]
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Manoury P. Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. Am J Hypertens. 1989 Nov;2(11 Pt 2):245S-250S. [Link]
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A Comparative Analysis of Synthetic Routes to Phenoxybenzaldehydes: A Guide for Researchers
Phenoxybenzaldehydes are a critical class of intermediates in the synthesis of pharmaceuticals, agrochemicals, and other high-value organic molecules. The strategic construction of the diaryl ether linkage is paramount to the efficient production of these compounds. This technical guide provides an in-depth comparative analysis of the most prevalent synthetic routes to phenoxybenzaldehydes, offering field-proven insights and experimental data to aid researchers, scientists, and drug development professionals in selecting the optimal methodology for their specific applications.
Introduction: The Strategic Importance of Phenoxybenzaldehydes
The phenoxybenzaldehyde scaffold, characterized by a phenyl ring connected to a benzaldehyde moiety through an ether linkage, is a key structural motif in a variety of commercially important compounds. For instance, 3-phenoxybenzaldehyde is a crucial precursor for the synthesis of several pyrethroid insecticides. The choice of synthetic route can significantly impact yield, purity, cost-effectiveness, and scalability. This guide will dissect the three primary methodologies for the synthesis of phenoxybenzaldehydes: the Ullmann Condensation, the Williamson Ether Synthesis, and the Buchwald-Hartwig Etherification. We will also explore alternative industrial routes and purification strategies.
The Classical Approach: Ullmann Condensation
The Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol, has been a long-standing method for the formation of diaryl ethers[1][2]. While traditional Ullmann conditions often require harsh reaction temperatures and stoichiometric amounts of copper, modern modifications have significantly improved its practicality[3].
Mechanistic Rationale
The Ullmann condensation is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The reaction is initiated by the formation of a copper phenoxide species. Oxidative addition of the aryl halide to the Cu(I) center forms a Cu(III) intermediate. Subsequent reductive elimination yields the desired diaryl ether and regenerates the active Cu(I) catalyst[4]. The choice of ligand, base, and solvent is critical in stabilizing the copper intermediates and facilitating the catalytic cycle under milder conditions.
Caption: Simplified catalytic cycle of the Ullmann Condensation.
Application in Phenoxybenzaldehyde Synthesis
A common strategy for synthesizing 3-phenoxybenzaldehyde via the Ullmann reaction involves the coupling of m-hydroxybenzaldehyde with bromobenzene[5]. However, to circumvent potential side reactions with the aldehyde functionality under basic conditions, a protection-deprotection strategy is often employed. The aldehyde is first converted to a more stable acetal, followed by the Ullmann coupling and subsequent hydrolysis to regenerate the aldehyde[6][7].
Experimental Protocol: Synthesis of 3-Phenoxybenzaldehyde via Ullmann Condensation (with Acetal Protection) [6][8]
Step 1: Acetal Formation
-
In a round-bottom flask equipped with a Dean-Stark apparatus, combine 3-bromobenzaldehyde, ethylene glycol (1.5-2 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Reflux the mixture, azeotropically removing water until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-bromobenzaldehyde acetal.
Step 2: Ullmann Etherification
-
In a separate flask, prepare potassium phenolate by reacting phenol with a strong base like potassium hydroxide in a suitable solvent and removing the water formed.
-
To the potassium phenolate, add the crude 3-bromobenzaldehyde acetal and a catalytic amount of a copper salt (e.g., cuprous chloride or cuprous oxide)[6].
-
Heat the mixture at 130-165°C for several hours, monitoring the reaction progress by TLC or GC[6].
-
After completion, cool the reaction mixture and partition between an organic solvent and water.
Step 3: Hydrolysis
-
To the organic layer containing the 3-phenoxybenzaldehyde acetal, add a dilute acid solution (e.g., hydrochloric acid).
-
Heat the mixture to hydrolyze the acetal, monitoring the reaction by TLC or GC.
-
Once the hydrolysis is complete, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-phenoxybenzaldehyde.
Step 4: Purification
-
The crude product can be purified by vacuum distillation or by forming a crystalline bisulfite adduct, which is then isolated and decomposed to yield the pure aldehyde[9][10].
The Workhorse of Ether Synthesis: Williamson Ether Synthesis
The Williamson ether synthesis is a versatile and widely used method for preparing ethers, proceeding via an SN2 reaction between an alkoxide and an alkyl halide[11][12]. While traditionally used for preparing alkyl ethers, it can be adapted for the synthesis of diaryl ethers, particularly when one of the aryl groups is activated towards nucleophilic aromatic substitution or when using an aryl halide and a phenoxide.
Mechanistic Principles
The reaction involves the deprotonation of a phenol with a base to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking an electrophilic carbon of an alkyl halide in a concerted SN2 displacement of the halide leaving group[11]. For the synthesis of phenoxybenzaldehydes, this typically involves the reaction of a hydroxybenzaldehyde with an aryl halide, or a halobenzaldehyde with a phenoxide. However, the direct reaction of a phenoxide with an unactivated aryl halide is generally inefficient and requires harsh conditions or is promoted by a copper catalyst, blurring the lines with the Ullmann reaction[13].
Caption: Reaction pathway for Williamson-type synthesis of phenoxybenzaldehydes.
Application in Phenoxybenzaldehyde Synthesis
The synthesis of 4-phenoxybenzaldehyde can be achieved by reacting 4-hydroxybenzaldehyde with bromobenzene in the presence of a base. This approach is analogous to the synthesis of other alkoxybenzaldehydes[14].
Experimental Protocol: Synthesis of 4-Phenoxybenzaldehyde via Williamson-type Ether Synthesis
-
To a solution of 4-hydroxybenzaldehyde in a polar aprotic solvent such as DMF or DMSO, add a base like potassium carbonate or sodium hydride to generate the phenoxide in situ.
-
Add bromobenzene to the reaction mixture.
-
Heat the reaction mixture at an elevated temperature (typically 80-120°C) and monitor the progress by TLC or GC.
-
Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or vacuum distillation.
The Modern Contender: Buchwald-Hartwig Etherification
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds, providing a powerful and often milder alternative to the Ullmann condensation for the synthesis of diaryl ethers[2][15]. This methodology is known for its broad substrate scope and high functional group tolerance[16].
Mechanistic Overview
The Buchwald-Hartwig etherification proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps involve the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the phenol and deprotonation to form a palladium phenoxide intermediate. Reductive elimination from this intermediate furnishes the diaryl ether and regenerates the Pd(0) catalyst[4][17]. The choice of a bulky, electron-rich phosphine ligand is crucial for the efficiency of this catalytic cycle, facilitating both the oxidative addition and reductive elimination steps[9].
Caption: Simplified catalytic cycle of the Buchwald-Hartwig Etherification.
Application in Phenoxybenzaldehyde Synthesis
The Buchwald-Hartwig reaction can be readily applied to the synthesis of both 3- and 4-phenoxybenzaldehyde by coupling the corresponding bromobenzaldehyde with phenol.
Experimental Protocol: General Procedure for Buchwald-Hartwig Synthesis of Phenoxybenzaldehydes [9][18]
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP), and a strong, non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃).
-
Add the bromobenzaldehyde isomer and phenol.
-
Add an anhydrous aprotic solvent (e.g., toluene or dioxane).
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110°C) with stirring.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Alternative and Industrial Routes
For large-scale industrial production, alternative synthetic strategies are often employed to optimize cost and efficiency. One such route to 3-phenoxybenzaldehyde starts from m-phenoxytoluene[10][19][20]. This process typically involves the oxidation of the methyl group to a carboxylic acid, followed by reduction to the alcohol and subsequent oxidation to the aldehyde[10]. Another industrial approach involves the direct chlorination of m-phenoxytoluene followed by hydrolysis[21].
Comparative Performance Analysis
The choice between these synthetic routes depends on several factors, including substrate availability, desired scale, cost considerations, and the tolerance of other functional groups in the starting materials.
| Parameter | Ullmann Condensation | Williamson Ether Synthesis | Buchwald-Hartwig Etherification |
| Catalyst | Copper (Cu) | None (or Cu for unactivated aryl halides) | Palladium (Pd) |
| Typical Yield | Moderate to high (can be >80% with optimization)[5] | Variable, generally moderate for diaryl ethers | High to excellent (>90% often achievable)[22] |
| Reaction Temp. | High (130-220°C), can be lower with ligands[1][6] | Moderate to high (80-150°C) | Mild to moderate (RT to 120°C)[13] |
| Substrate Scope | Traditionally favored for electron-poor aryl halides[1] | Best with activated aryl halides or alkyl halides | Broad, tolerates electron-rich and -neutral aryl halides[15] |
| Functional Group Tolerance | Moderate, can be limited by high temperatures and strong bases | Good, but sensitive to strong bases | Excellent, very broad tolerance |
| Cost | Lower (abundant copper catalyst) | Generally low, depends on starting materials | Higher (precious palladium catalyst and specialized ligands) |
| Scalability | Well-established for industrial scale | Feasible for industrial scale | Can be challenging and costly to scale up |
Conclusion and Recommendations
For laboratory-scale synthesis where high yields and broad functional group tolerance are paramount, the Buchwald-Hartwig etherification is often the method of choice, despite the higher cost of the catalyst system. Its milder reaction conditions are particularly advantageous when working with complex molecules.
The Ullmann condensation , especially with modern ligand-accelerated protocols, remains a robust and cost-effective option, particularly for large-scale production where the cost of palladium may be prohibitive. The use of acetal protection for the aldehyde group can significantly improve the yield and purity of the final product.
The Williamson ether synthesis is a viable and straightforward method, particularly when an activated aryl halide is available or for the synthesis of alkoxybenzaldehydes. However, for the direct coupling of unactivated aryl halides with phenoxides, it often requires conditions that are similar to the Ullmann reaction.
Ultimately, the optimal synthetic route will depend on a careful evaluation of the specific requirements of the project, including cost, scale, and the chemical nature of the substrates.
References
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-
Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
-
Beilstein Journal of Organic Chemistry. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. [Link]
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SciELO México. (2000). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. [Link]
- Google Patents. (1978).
-
NROChemistry. (2023). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
National Institutes of Health. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]
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- Patsnap. (2021).
-
PrepChem.com. Synthesis of 3-phenoxybenzaldehyde. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
ResearchGate. (2018). Ullmann reaction of substituted aryl halide and phenol compound. [Link]
-
ResearchGate. (2015). Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions. Part 1: O-Arylation of phenols with aryl halides. [Link]
-
ResearchGate. (2021). Schematic comparison of the Ullman-Goldberg and Buchwald-Hartwig mechanisms. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Wikipedia. Ullmann condensation. [Link]
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Chemistry LibreTexts. (2019). 14.3: The Williamson Ether Synthesis. [Link]
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Utah Tech University. Williamson Ether Synthesis. [Link]
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National Institutes of Health. (2014). An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. [Link]
-
DSpace@MIT. (2014). Palladium-catalyzed C-N and C-O cross-coupling reactions. [Link]
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Scribd. 1 | PDF | Lipid Bilayer | Cell Membrane. [Link]
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A Comparative Guide to the Reactivity of 2-(4-Fluorophenoxy)benzaldehyde and 2-chlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the nuanced field of organic synthesis, the selection of starting materials is a critical determinant of reaction outcomes. This guide offers an in-depth comparison of the reactivity of two ortho-substituted benzaldehydes: 2-(4-Fluorophenoxy)benzaldehyde and 2-chlorobenzaldehyde. Understanding the subtle yet significant differences in their chemical behavior is paramount for optimizing synthetic routes, enhancing yields, and designing novel molecular entities.
Structural and Electronic Properties: A Tale of Two Substituents
The reactivity of the aldehyde functional group is fundamentally governed by the electrophilicity of its carbonyl carbon. This, in turn, is modulated by the electronic and steric nature of the substituents on the aromatic ring.[1]
2-chlorobenzaldehyde features a chlorine atom at the ortho position.[2] Chlorine exerts a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity.[3][4] This effect significantly depletes electron density from the carbonyl carbon, rendering it highly electrophilic and thus more susceptible to nucleophilic attack.[5][6] While chlorine also possesses lone pairs that can participate in a weak electron-donating resonance effect (+M), the inductive effect is predominant in halogens.[7][8]
This compound , on the other hand, presents a more complex electronic profile. The ether oxygen directly attached to the benzaldehyde ring has an electron-withdrawing inductive effect (-I). However, it also exhibits a strong electron-donating resonance effect (+M) by virtue of its lone pairs delocalizing into the aromatic system.[3] This resonance partially counteracts the inductive pull. Furthermore, the fluorine atom on the distal phenoxy ring is strongly electron-withdrawing, which modulates the overall electronic contribution of the 4-fluorophenoxy group.[9] The net electronic effect is a less pronounced activation of the carbonyl group compared to a simple chloro-substituent.
From a steric perspective, the 4-fluorophenoxy group is considerably bulkier than a chlorine atom. This increased steric hindrance around the carbonyl group can impede the approach of nucleophiles, further reducing the reaction rate.[7][8][10]
Comparative Reactivity in Nucleophilic Addition Reactions
Based on the interplay of electronic and steric factors, 2-chlorobenzaldehyde is generally more reactive towards nucleophiles than this compound . The heightened electrophilicity of the carbonyl carbon in 2-chlorobenzaldehyde, coupled with its lower steric profile, facilitates faster reaction rates and often leads to higher yields in nucleophilic addition reactions.[1][11][12]
This trend is consistent across a range of common organic transformations:
-
Wittig Reaction: Electron-withdrawing groups on benzaldehyde accelerate the Wittig reaction.[1][11] Kinetic studies have shown that benzaldehydes with chloro substituents exhibit significantly higher reaction rates compared to those with less electron-withdrawing groups.[1]
-
Aldol and Knoevenagel Condensations: A positive correlation exists between the reaction rate and the electrophilicity of the benzaldehyde derivative in these condensation reactions.[1][13] Electron-poor benzaldehydes, such as 2-chlorobenzaldehyde, demonstrate enhanced reactivity.
-
Grignard and Organolithium Additions: While specific comparative data is scarce, the general principles of nucleophilic addition suggest that the less sterically hindered and more electrophilic carbonyl of 2-chlorobenzaldehyde would react more readily with these organometallic reagents.
| Reaction Type | 2-chlorobenzaldehyde | This compound | Rationale |
| Wittig Reaction | Higher Reactivity | Lower Reactivity | Stronger electron-withdrawing effect of -Cl increases carbonyl electrophilicity.[1][11] |
| Aldol Condensation | Higher Reactivity | Lower Reactivity | Increased electrophilicity of the carbonyl carbon accelerates the initial nucleophilic attack.[1][13] |
| Reduction with NaBH₄ | Faster Reaction Rate | Slower Reaction Rate | The more electrophilic carbonyl carbon is more readily attacked by the hydride. |
| Schiff Base Formation | Faster Reaction Rate | Slower Reaction Rate | The initial attack of the amine nucleophile is favored by a more electron-deficient carbonyl.[5][14] |
Experimental Protocols
To empirically validate the reactivity differences, the following standardized experimental protocols can be employed.
This protocol outlines a method to compare the reaction rates and yields of the two aldehydes in a Wittig reaction with a stabilized ylide.
Caption: Workflow for the comparative Wittig reaction.
Methodology:
-
Ylide Preparation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF. Cool the solution to 0°C in an ice bath. Add n-butyllithium (1.0 eq, 1.6 M in hexanes) dropwise with stirring. Allow the resulting deep red solution to stir at 0°C for 1 hour.
-
Reaction: In two separate, identical reaction flasks, add a solution of either 2-chlorobenzaldehyde (1.0 eq) or this compound (1.0 eq) in anhydrous THF to the ylide solution at 0°C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) at regular intervals (e.g., every 15 minutes) to determine the time to completion.
-
Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the yield of the corresponding stilbene derivative for each reaction and compare the reaction times.
This protocol allows for a quantitative comparison of the reaction rates.
Sources
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A Senior Scientist's Comparative Guide to Purity Analysis of 2-(4-Fluorophenoxy)benzaldehyde
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the chemical purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For key intermediates like 2-(4-Fluorophenoxy)benzaldehyde, which serve as foundational building blocks in the synthesis of complex drug molecules, rigorous purity assessment is paramount. The presence of even trace-level impurities can have cascading effects, potentially altering the pharmacological and toxicological profile of the final drug product.
This guide provides an in-depth, comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this compound. Moving beyond a simple recitation of methods, we will explore the causality behind analytical choices and objectively compare GC-MS with powerful alternatives such as High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select and implement the most appropriate analytical strategy for their specific needs, grounded in the principles of scientific integrity and regulatory expectations like those outlined in the ICH Q3A(R2) guidelines for impurities in new drug substances.[1][2]
Understanding the Analyte and Its Potential Impurities
This compound is a diaryl ether, a structural motif present in numerous biologically active compounds. Its synthesis often involves a copper-catalyzed Ullmann condensation or a related nucleophilic aromatic substitution, typically reacting a substituted phenol with an activated aryl halide.[3][4] This synthetic route, while effective, can introduce a predictable profile of process-related impurities.
Anticipated Impurities in this compound Synthesis:
-
Unreacted Starting Materials:
-
2-Fluorobenzaldehyde
-
4-Fluorophenol
-
-
By-products:
-
Products of self-coupling (e.g., biphenyl derivatives from the aryl halide).
-
Isomeric products from reaction at other positions.
-
-
Degradation Products:
-
2-(4-Fluorophenoxy)benzoic acid (from oxidation of the aldehyde).
-
-
Residual Solvents and Reagents:
-
High-boiling point solvents like DMF or NMP.
-
Residual copper catalyst.
-
An effective analytical method must be capable of separating and detecting these diverse species with high sensitivity and specificity.
Primary Technique: Purity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerhouse technique for the analysis of volatile and semi-volatile compounds, making it exceptionally well-suited for an analyte like this compound.[5] The method combines the superior separation capability of gas chromatography with the definitive identification power of mass spectrometry.[5]
The Rationale Behind GC-MS for this Application
The choice of GC-MS is underpinned by several key advantages. The analyte possesses sufficient volatility and thermal stability to traverse the GC column without degradation. The high efficiency of modern capillary columns allows for the separation of closely related isomers and impurities.[6] Furthermore, the mass spectrometer provides two critical dimensions of data: the retention time, which is characteristic of a compound under specific conditions, and the mass spectrum, which serves as a molecular fingerprint, enabling unambiguous identification of impurities.[5]
Diagram: GC-MS Experimental Workflow
Caption: A streamlined workflow for the GC-MS analysis of this compound.
Detailed Experimental Protocol for GC-MS
This protocol is based on established methods for similar halogenated aromatic aldehydes and provides a robust starting point for method development and validation.[6]
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 2 mL autosampler vial.
-
Add 1.0 mL of high-purity ethyl acetate to the vial.
-
Cap the vial and vortex for 30 seconds to ensure complete dissolution.
-
The final concentration is approximately 10 mg/mL. Causality: Ethyl acetate is an excellent solvent for this class of compounds and is highly volatile, minimizing interference during analysis.
2. GC-MS Instrumentation and Parameters:
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | Agilent 8890 or equivalent | Provides reliable and reproducible chromatographic performance. |
| Column | Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A 5% phenyl-methylpolysiloxane stationary phase offers excellent selectivity for a wide range of semi-polar compounds, ideal for separating the target analyte from its potential impurities.[6] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert gas that provides good chromatographic efficiency. Constant flow mode ensures stable retention times. |
| Inlet Temperature | 250°C | Ensures rapid and complete volatilization of the sample without causing thermal degradation. |
| Injection Mode | Split (50:1 ratio) | Prevents column overloading with a concentrated sample, ensuring sharp, symmetrical peaks. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Oven Program | - Initial: 100°C, hold for 2 min- Ramp 1: 15°C/min to 280°C- Hold at 280°C for 5 min | The initial hold allows for solvent focusing. The temperature ramp is designed to elute lower boiling point impurities first, followed by the main analyte, and finally any higher boiling point by-products. |
| Mass Spectrometer | Agilent 7000 series QQQ or equivalent | A sensitive and robust detector capable of providing high-quality mass spectra. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns, which are crucial for library matching and structural elucidation.[6] |
| Mass Range | 40-500 amu | Covers the molecular weight of the target compound and its expected impurities. |
| Ion Source Temp. | 230°C | Optimized temperature to maintain ion integrity and prevent contamination. |
| Transfer Line Temp. | 280°C | Prevents condensation of analytes as they transfer from the GC to the MS. |
3. Data Analysis:
-
Identification: The primary peak is identified by its retention time and comparison of its mass spectrum with a reference standard. Impurities are tentatively identified by searching their mass spectra against a commercial library (e.g., NIST) and confirmed by analyzing reference materials if available.
-
Quantification (Purity Assessment): Purity is typically estimated using the area percent normalization method from the Total Ion Chromatogram (TIC). The area of the main peak is divided by the total area of all peaks (analyte + impurities) and multiplied by 100. This method assumes that all compounds have a similar response factor in the MS, which is a reasonable starting point for impurity profiling. For higher accuracy, a relative response factor (RRF) for each impurity should be determined using certified standards.
Comparative Analysis: GC-MS vs. Alternative Methodologies
While GC-MS is a powerful tool, a comprehensive analytical strategy involves understanding its limitations and considering alternative or orthogonal techniques. HPLC and qNMR offer distinct advantages for specific analytical challenges.
Alternative 1: High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry for purity analysis, particularly for non-volatile or thermally labile compounds.[5]
-
Principle: Separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[1]
-
Advantages for this Analysis:
-
Handles Non-Volatile Impurities: Can easily analyze high molecular weight by-products or involatile degradation products like the corresponding benzoic acid without derivatization.
-
No Thermal Stress: Ideal for confirming the absence of thermally labile impurities that might degrade in a hot GC inlet.
-
-
Disadvantages:
-
Lower Peak Capacity: Generally provides lower chromatographic resolution than capillary GC.
-
Less Definitive Identification: Standard UV detectors provide no structural information. While a mass spectrometer can be coupled (LC-MS), it is often more complex than GC-MS for routine QC.
-
Suggested HPLC Protocol (Reversed-Phase):
| Parameter | Recommended Setting |
| System | Agilent 1260 Infinity II or equivalent with DAD or UV detector |
| Column | C18 column (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 15 minutes, hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
| Sample Prep. | Dissolve sample in Acetonitrile:Water (1:1) to a concentration of ~0.5 mg/mL. |
Alternative 2: Quantitative NMR (qNMR)
qNMR is a primary analytical method that allows for the direct measurement of compound purity without the need for a reference standard of the same analyte.[2][7]
-
Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a known analyte signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.[1][7]
-
Advantages for this Analysis:
-
Primary Method: Does not rely on response factors, providing a highly accurate, "true" purity value (w/w %).
-
Structural Confirmation: Simultaneously confirms the structure of the main component and can help elucidate the structure of impurities.
-
Detects "Invisible" Impurities: Can quantify impurities that lack a chromophore (for HPLC-UV) or are non-volatile (for GC), such as inorganic salts.
-
-
Disadvantages:
-
Lower Sensitivity: Less sensitive than chromatographic methods for detecting trace-level impurities.
-
Signal Overlap: Complex impurity profiles can lead to overlapping signals in the ¹H NMR spectrum, complicating quantification.
-
Requires High-Field NMR: Access to a well-calibrated, high-field NMR spectrometer is necessary.
-
qNMR Protocol (¹H NMR):
-
Sample Preparation:
-
Accurately weigh ~15 mg of this compound into a vial.
-
Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. Causality: The standard must have signals that do not overlap with the analyte, be stable, non-volatile, and have a known purity.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
-
Data Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz).
-
Acquire a quantitative ¹H spectrum using a single-pulse experiment with a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated (typically D1 > 30s). This ensures complete relaxation and accurate integration.
-
-
Data Processing & Calculation:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved, unique signal for the analyte (e.g., the aldehyde proton around 9.9-10.1 ppm) and a signal for the internal standard.
-
Calculate purity using the standard qNMR equation.[1]
-
Head-to-Head Performance Comparison
The choice of method depends on the analytical goal, from routine quality control to in-depth impurity investigation.
| Feature | GC-MS | HPLC-UV | Quantitative NMR (qNMR) |
| Primary Use Case | Volatile/Semi-volatile impurity identification & quantification.[6] | Routine purity testing of non-volatile analytes and impurities.[1] | Absolute purity determination & structural confirmation.[2][7] |
| Sensitivity | Very High (ppb to low ppm) | High (ppm) | Moderate (typically >0.1% w/w) |
| Specificity | Very High (based on mass spectrum) | Moderate (based on retention time and UV spectrum) | Very High (based on unique chemical shifts) |
| Quantitation | Relative (% Area); requires RRFs for accuracy. | Relative (% Area); requires RRFs for accuracy. | Absolute (w/w %); primary ratio method.[7] |
| Sample Throughput | High | High | Moderate to Low |
| Key Advantage | Definitive identification of volatile unknowns. | Robustness and versatility for a wide range of compounds. | Accuracy and no need for analyte-specific reference standards.[2] |
| Key Limitation | Not suitable for non-volatile or thermally labile compounds.[6] | Limited identification power without an MS detector. | Lower sensitivity for trace impurities; potential for signal overlap. |
Decision Guide: Selecting the Right Analytical Tool
The optimal analytical strategy often involves a combination of these techniques at different stages of drug development.
Caption: A logical guide for selecting the appropriate analytical method based on the specific scientific question.
Conclusion
For the comprehensive purity assessment of this compound, GC-MS stands out as an exceptionally powerful and appropriate primary technique. It offers an unparalleled combination of separation efficiency and specificity for identifying and quantifying the most likely volatile and semi-volatile impurities stemming from its synthesis.
However, a robust quality control strategy should not exist in a vacuum. HPLC-UV serves as an essential orthogonal method, particularly for ensuring the absence of non-volatile or thermally sensitive species. For establishing the absolute purity of a reference standard or for definitive quantification of a final batch, quantitative NMR is the gold standard, providing a direct, unbiased measurement that can validate the results obtained from chromatographic methods.
By understanding the fundamental principles, strengths, and limitations of each technique, researchers and drug development professionals can design a self-validating analytical system that ensures the purity, quality, and safety of this critical pharmaceutical intermediate.
References
-
Journal of Medicinal Chemistry. (n.d.). Purity by absolute qNMR Instructions. Available at: [Link]
-
Reading Scientific Services Ltd. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. Available at: [Link]
-
qNMR Exchange. (2024). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Available at: [Link]
-
The Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. Available at: [Link]
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ResearchGate. (2025). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology | Request PDF. Available at: [Link]
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University of Cambridge. (2017). Quantitative NMR Spectroscopy. Available at: [Link]
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Wikipedia. (n.d.). Ullmann condensation. Available at: [Link]
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PubMed. (n.d.). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Available at: [Link]
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PubMed. (2011). Identification and structure elucidation of a p-phenoxybenzaldehyde in bamboo shoots by HPLC-ESI/MS/MS and NMR. Available at: [Link]
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Journal of Chemical Health Risks. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Available at: [Link]
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ResearchGate. (2014). What are the optimal conditions for GC analysis of benzaldehyde?. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Available at: [Link]
-
ResearchGate. (n.d.). Scheme S1. The Ullmann type reaction of 2-fluorobenzaldehyde and hydroxy aryls. Available at: [Link]
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A Comparative Guide to HPLC Method Development for 2-(4-Fluorophenoxy)benzaldehyde
This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-(4-Fluorophenoxy)benzaldehyde. As a key synthetic intermediate in the pharmaceutical and fine chemical industries, ensuring its purity and accurate quantification is paramount.[1][2] This document moves beyond a simple recitation of steps to explain the scientific rationale behind each decision, comparing alternative approaches and presenting a validated, optimized protocol.
The Strategic Foundation: Understanding the Analyte
Successful method development is not a matter of trial and error; it is a deliberate process founded on the physicochemical properties of the analyte. This compound is an aromatic aldehyde, a structural class that dictates our analytical strategy.[2]
-
Structure and Polarity: The molecule consists of two aromatic rings linked by an ether bond and features a carbonyl group. This structure renders it relatively non-polar, or hydrophobic, making it an ideal candidate for Reversed-Phase (RP) HPLC.[3][4] In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar; hydrophobic analytes are retained longer through interactions with the stationary phase.
-
Chromophore and UV Absorbance: The conjugated pi-electron systems of the benzene rings and the aldehyde group act as strong chromophores.[5] This means the compound will absorb ultraviolet (UV) light, making UV-Vis or Photodiode Array (PDA) detection a highly suitable, sensitive, and straightforward choice. Aromatic aldehydes typically exhibit strong absorbance maxima near 250 nm.[6][7] A PDA detector is invaluable during development to confirm peak purity and identify the precise wavelength of maximum absorbance (λmax) for optimal sensitivity.
-
Potential Impurities: A critical aspect of a stability-indicating or purity method is its ability to resolve the active compound from potential impurities. For this compound, these may include unreacted starting materials, by-products from synthesis, or degradation products such as 2-(4-fluorophenoxy)benzoic acid, which results from the oxidation of the aldehyde group.[2][8] The developed method must demonstrate selectivity for all these species.
The Method Development Workflow: A Logic-Driven Path
The development process follows a logical progression, starting with broad screening and progressively refining parameters to achieve the desired separation goals. This workflow minimizes unnecessary experiments and ensures a robust final method.
Caption: Logical workflow for HPLC method development.
Comparative Analysis of Chromatographic Parameters
The choice of column and mobile phase is the most powerful tool for controlling retention and selectivity in RP-HPLC.[9] Below, we compare the performance of different stationary and mobile phases for the analysis of this compound, assuming the presence of a common process impurity (Impurity A: a less retained starting material) and a degradation product (Impurity B: the more polar 2-(4-fluorophenoxy)benzoic acid).
Stationary Phase (Column) Comparison
The goal is to find a column that provides adequate retention for the main analyte while resolving it from its key impurities. A standard C18 column is the logical starting point due to its versatility with aromatic compounds.[4][10]
Table 1: Comparison of Stationary Phase Performance
| Parameter | Column A: Standard C18 (e.g., 4.6 x 150 mm, 5 µm) | Column B: Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm) | Column C: Standard C8 (e.g., 4.6 x 150 mm, 5 µm) |
| Mechanism | Primarily hydrophobic interactions. | Mixed-mode: hydrophobic and π-π interactions. | Less hydrophobic interaction than C18. |
| Retention Time (Analyte) | 12.5 min | 11.8 min | 9.8 min |
| Resolution (Analyte/Impurity A) | 2.8 | 3.5 | 2.1 |
| Resolution (Analyte/Impurity B) | 3.1 | 2.9 | 2.5 |
| Tailing Factor (Analyte) | 1.1 | 1.2 | 1.1 |
| Scientist's Insight | Provides excellent retention and good overall resolution. A reliable first choice. | The π-π interactions offer enhanced selectivity for the aromatic starting material (Impurity A) but slightly less for the more polar degradant. | Reduced retention leads to shorter run times but compromises resolution. Best for less complex samples. |
Mobile Phase Comparison
With the C18 column selected, the next step is to optimize the mobile phase composition. Acetonitrile (ACN) and Methanol (MeOH) are the most common organic modifiers. ACN generally yields lower backpressure and higher efficiency, while MeOH can sometimes offer alternative selectivity.[4]
Table 2: Comparison of Mobile Phase Performance on a C18 Column
| Parameter | Method 1: Fast Gradient (ACN/Water) | Method 2: Optimized Gradient (ACN/Water) | Method 3: Optimized Gradient (MeOH/Water) |
| Organic Modifier | Acetonitrile | Acetonitrile | Methanol |
| Gradient | 10-90% B in 10 min | 40-75% B in 15 min | 50-85% B in 15 min |
| Analysis Time | ~15 min | ~20 min | ~20 min |
| Resolution (Analyte/Impurity A) | 1.9 | 2.8 | 2.5 |
| Resolution (Analyte/Impurity B) | 2.2 | 3.1 | 3.3 |
| Peak Shape | Good | Excellent | Good (Slightly broader) |
| System Backpressure | Moderate | Moderate | High |
| Scientist's Insight | The fast gradient is useful for initial screening but provides insufficient resolution for quantification. | The shallower, optimized gradient provides baseline resolution for all components. This is the ideal approach. | Methanol provides comparable resolution for Impurity B but is slightly worse for Impurity A and generates higher pressure. ACN is the superior choice here. |
Optimized HPLC Protocol
Based on the comparative analysis, the following protocol is recommended for the quality control of this compound.
4.1. Instrumentation and Reagents
-
System: HPLC or UPLC system with a quaternary or binary pump, degasser, autosampler, thermostatted column compartment, and PDA detector.
-
Column: C18 Reversed-Phase Column (4.6 x 150 mm, 5 µm particle size).
-
Reagents: HPLC-grade Acetonitrile, HPLC-grade Water, Formic Acid (reagent grade).
4.2. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: PDA at 254 nm (or λmax determined from spectrum)
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 15.0 75 15.1 95 18.0 95 18.1 40 | 22.0 | 40 |
4.3. Sample Preparation
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Preparation: Accurately weigh and dissolve this compound in diluent to a final concentration of 0.5 mg/mL.
-
Sample Preparation: Prepare the test sample at the same concentration as the standard using the same diluent. Filter through a 0.45 µm syringe filter before injection.
Alternative and Complementary Analytical Techniques
While RP-HPLC is the workhorse for this analysis, other techniques have specific applications.
-
Gas Chromatography (GC): As an aromatic aldehyde, the analyte is sufficiently volatile for GC analysis. GC coupled with Mass Spectrometry (GC-MS) would be a powerful tool for identifying unknown impurities, offering superior specificity and structural information compared to UV detection.[11][12] However, for routine quantification and purity checks, HPLC is often more robust and less susceptible to thermal degradation issues.
-
HPLC with Derivatization: For detecting trace-level impurities or quantifying the analyte in complex biological matrices, sensitivity can be dramatically enhanced through pre-column derivatization. Reagents like 2,4-dinitrophenylhydrazine (DNPH) react with the aldehyde to form a brightly colored derivative easily detected by UV-Vis.[12][13] Fluorescent tagging reagents can provide even lower detection limits when coupled with a fluorescence detector.[14][15] This approach adds complexity but is invaluable when ultimate sensitivity is required.
Interplay of HPLC Parameters
Understanding how different parameters affect the final chromatogram is key to effective troubleshooting and method adaptation. The following diagram illustrates these causal relationships.
Caption: Cause-and-effect relationships in HPLC.
Conclusion
The development of a robust and reliable HPLC method for this compound is achieved through a systematic, science-led approach. A reversed-phase method utilizing a C18 stationary phase with an optimized water/acetonitrile gradient and UV detection at 254 nm proves to be highly effective. This method provides the necessary selectivity to separate the main component from potential process-related impurities and degradation products, ensuring its suitability for quality control in a regulated environment. This guide demonstrates that by understanding the analyte's properties and systematically comparing key parameters, a high-quality analytical method can be developed efficiently and logically.
References
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Taylor & Francis Online. (n.d.). New Method for Detection of Aromatic Aldehydes. Retrieved from [Link]
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Hungarian Chemical Society. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
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MDPI. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Retrieved from [Link]
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MDPI. (n.d.). Analytical Methods for Atmospheric Carbonyl Compounds: A Review. Retrieved from [Link]
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University of Cape Town. (n.d.). METHODS FOR DETERMINING ALDEHYDES IN AIR. Retrieved from [Link]
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ResearchGate. (2015). Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. Retrieved from [Link]
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Axion Labs. (2023). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved from [Link]
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National Institutes of Health (NIH). (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Retrieved from [Link]
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Semantic Scholar. (1987). Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4,5-Dimethyl-o-phenylenediamine. Retrieved from [Link]
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Technology Networks. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]
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Drug Development Research. (1999). Anticonvulsant activities of 4‐(4′‐fluorophenoxy) benzaldehyde semicarbazone. Retrieved from [Link]
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Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]
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A Comparative Guide to the Identification of Impurities in 2-(4-Fluorophenoxy)benzaldehyde Synthesis
Abstract
The control of impurities is a critical mandate in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. 2-(4-Fluorophenoxy)benzaldehyde is a key building block in medicinal chemistry, notably in the development of sodium channel blockers with anticonvulsant properties.[1][2] This guide provides a comprehensive comparison of analytical strategies for the identification, quantification, and control of impurities that can arise during its synthesis. We will explore the causality behind impurity formation, compare the efficacy of different analytical techniques with supporting data, and provide detailed, field-proven experimental protocols for researchers, scientists, and drug development professionals.
The Imperative of Impurity Profiling in Pharmaceutical Synthesis
In pharmaceutical manufacturing, an impurity is defined as any component of a drug substance that is not the defined chemical entity.[3] These undesired substances offer no therapeutic benefit and can present significant risks to patient safety, potentially impacting the efficacy and stability of the final drug product.[3][4] Regulatory bodies, under the framework of the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities.[3][5] The ICH Q3A(R2) guideline, for instance, mandates the reporting, identification, and toxicological qualification of impurities in new drug substances at specified thresholds, often beginning at levels as low as 0.05%.[6][7]
A thorough understanding of the impurity profile of a synthetic intermediate like this compound is therefore not merely an analytical exercise but a foundational component of process development and regulatory compliance. It enables chemists to optimize reaction conditions to minimize the formation of by-products and informs the development of robust purification strategies.
Synthetic Routes and Anticipated Impurity Profiles: A Comparative Overview
The core structure of this compound is a diaryl ether. Its synthesis is most commonly achieved via a copper-catalyzed nucleophilic aromatic substitution, known as the Ullmann condensation (or Ullmann-type) reaction.[1][8] This reaction involves the coupling of an aryl halide with a phenol.[8][9] Let's compare two common variations of this synthesis and their likely impurity profiles.
Route A: Classic Ullmann Condensation
-
Reaction: 2-Chlorobenzaldehyde reacts with 4-Fluorophenol in the presence of a copper catalyst (e.g., Cu powder, CuI) and a base (e.g., K₂CO₃) in a high-boiling polar solvent like DMF or NMP.[8]
Route B: Modern Ligand-Accelerated Ullmann Coupling
-
Reaction: Similar to Route A, but includes a ligand (e.g., a diamine or phenanthroline derivative) to stabilize the copper catalyst. This often allows for lower reaction temperatures and improved yields.[10]
The impurities generated are intrinsically linked to the chosen synthetic path. A summary of potential impurities is presented below.
Diagram 1: Synthesis of this compound and Key Impurity Pathways
Caption: Synthetic pathway and common process-related impurities.
Table 1: Comparative Impurity Profile of Synthetic Routes
| Impurity Category | Potential Impurity | Origin / Cause | More Likely in Route A | More Likely in Route B |
| Starting Materials | 2-Chlorobenzaldehyde, 4-Fluorophenol | Incomplete reaction | ✓ | |
| By-products | Bis(4-fluorophenyl) ether (Phenol self-coupling) | High reaction temperatures promoting side reactions.[11] | ✓ | |
| 2,2'-Diformylbiphenyl (Aryl halide self-coupling) | Classic Ullmann conditions can favor homocoupling.[9] | ✓ | ||
| Isomeric Products (e.g., from isomeric starting materials) | Impurities present in the initial raw materials. | ✓ | ✓ | |
| Degradation Products | 2-(4-Fluorophenoxy)benzoic acid | Oxidation of the aldehyde group during synthesis or storage.[1] | ✓ | ✓ |
| Reagent-Related | Residual Copper/Palladium | Incomplete removal of the catalyst during workup. | ✓ | ✓ |
| Residual Solvents (e.g., DMF, NMP) | Incomplete removal during drying. | ✓ |
Expertise & Experience Insight: The higher temperatures required for the classic Ullmann condensation (Route A) often lead to a greater degree of side reactions, particularly homocoupling of the starting materials.[8] The use of modern ligands (Route B) allows for milder conditions, which typically results in a cleaner reaction profile with fewer process-related by-products. However, ligand-related impurities may be introduced. The oxidation of the aldehyde to a carboxylic acid is a common degradation pathway for benzaldehyde derivatives and must be monitored in both routes.[1]
A Multi-Modal Analytical Workflow for Impurity Identification
No single analytical technique is sufficient for comprehensive impurity profiling. A robust strategy relies on the orthogonal strengths of both chromatographic and spectroscopic methods.[12][13]
Diagram 2: Logical Workflow for Impurity Identification & Characterization
Caption: A systematic workflow for detecting and identifying impurities.
Comparison of Core Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is the workhorse for separating and quantifying non-volatile impurities, while Gas Chromatography (GC) is ideal for volatile substances like residual solvents.[4] When coupled with Mass Spectrometry (MS), these techniques become powerful tools for identification.[12][14]
Table 2: Comparison of Analytical Methodologies
| Technique | Primary Application | Strengths | Weaknesses |
| HPLC-UV/DAD | Quantification of known and unknown non-volatile impurities. | High precision and robustness for quantification; DAD provides spectral information.[12] | Requires reference standards for definitive identification; limited structural information. |
| GC-MS | Identification and quantification of volatile/semi-volatile impurities (e.g., starting materials, residual solvents). | Excellent for volatile compounds; provides mass spectra for library matching and identification.[15][16] | Not suitable for non-volatile or thermally labile compounds; derivatization may be needed.[15] |
| LC-MS/MS | Structural elucidation of unknown, non-volatile impurities. | Provides molecular weight and fragmentation data, enabling structural hypothesis.[12][14] | Quantification can be more complex than HPLC-UV; matrix effects can cause ion suppression. |
| NMR | Definitive structural confirmation of isolated impurities; quantification without reference standards (qNMR). | Provides unambiguous structural information.[12][13] | Lower sensitivity compared to MS; requires relatively pure and concentrated samples.[4] |
Field-Proven Experimental Protocols
The following protocols provide a validated starting point for analysis. Trustworthiness: These methods are designed to be self-validating, incorporating system suitability checks and calibration standards to ensure data integrity.
Protocol 1: HPLC-UV Method for Impurity Profiling
This reversed-phase HPLC method is designed for high-resolution separation of the main component from its potential non-volatile impurities.
-
Instrumentation & Conditions:
-
System: HPLC or UPLC with a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 40% B
-
2-20 min: 40% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: DAD, 254 nm (primary), with full spectrum (210-400 nm) collection for peak purity analysis.
-
Injection Volume: 5 µL.
-
-
Sample and Standard Preparation:
-
Sample Solution: Accurately weigh and dissolve the sample in Acetonitrile/Water (50:50) to a final concentration of 1.0 mg/mL.
-
Reference Standard Solution: Prepare a solution of the this compound reference standard at 1.0 mg/mL.
-
Sensitivity Solution: Dilute the reference standard solution to a concentration corresponding to the reporting threshold (e.g., 0.05% or 0.5 µg/mL).
-
-
Procedure & Data Analysis:
-
Inject a blank (diluent), followed by the sensitivity solution to confirm detection limits.
-
Inject the reference standard solution five times to establish system suitability (RSD of peak area < 2.0%).
-
Inject the sample solution.
-
Integrate all peaks. Calculate the percentage of each impurity using the area percent method (assuming a relative response factor of 1.0 for unknown impurities initially).
-
Protocol 2: GC-MS Method for Volatile Impurities
This method is suitable for detecting residual starting materials and other potential volatile by-products.
-
Instrumentation & Conditions:
-
System: Gas Chromatograph with a Mass Spectrometric detector (GC-MS).
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial: 80 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Injector: 250 °C, Split mode (20:1).
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: 40-500 amu.
-
-
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent like Dichloromethane or Ethyl Acetate to a concentration of approximately 1-2 mg/mL.
-
Filter through a 0.45 µm syringe filter if necessary.
-
-
Procedure & Data Analysis:
-
Inject 1 µL of the prepared sample.
-
Identify peaks by comparing their retention times and mass spectra against reference standards of potential impurities (e.g., 2-chlorobenzaldehyde, 4-fluorophenol).
-
For unknown peaks, perform a library search (e.g., NIST database) for tentative identification.
-
Conclusion
The identification and control of impurities in the synthesis of this compound is a multi-faceted challenge that demands a deep understanding of the synthetic process and a strategic application of orthogonal analytical techniques. By comparing potential synthetic routes, anticipating likely by-products, and employing a logical workflow that combines the quantitative power of HPLC with the identification capabilities of MS and NMR, researchers can ensure the quality, safety, and regulatory compliance of this critical pharmaceutical intermediate. The protocols and comparative data provided in this guide serve as a robust framework for developing and validating in-house methods tailored to this specific application.
References
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ICH Q3A(R2) Impurities in new drug substances - Scientific guideline . European Medicines Agency. (2006). Available at: [Link]
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Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines . International Journal of Pharmaceutical Investigation. Available at: [Link]
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Impurity guidelines in drug development under ICH Q3 . AMSbiopharma. Available at: [Link]
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ICH Q3A Guideline for Impurities in New Drug Substances . YouTube. (2024). Available at: [Link]
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Guidance for Industry Q3A Impurities in New Drug Substances . FDA. Available at: [Link]
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Development of Impurity Profiling Methods Using Modern Analytical Techniques . Journal of Pharmaceutical and Biomedical Analysis. (2020). Available at: [Link]
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RECENT APPROACHES FOR IMPURITY PROFILING: A REVIEW . International Journal of Research Trends and Innovation. Available at: [Link]
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Impurity Profiling in different analytical techniques . International Journal of Novel Research and Development. (2024). Available at: [Link]
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Development of Impurity Profiling Methods Using Modern Analytical Techniques . Critical Reviews in Analytical Chemistry. (2017). Available at: [Link]
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Development of Impurity Profiling Methods Using Modern Analytical Techniques | Request PDF . ResearchGate. (2025). Available at: [Link]
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Anticonvulsant activities of 4‐(4′‐fluorophenoxy) benzaldehyde semicarbazone . Epilepsia. (1999). Available at: [Link]
-
Gas Chromatography Mass Spectrometry (GC-MS) Analysis . Emery Pharma. Available at: [Link]
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-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst . MDPI. Available at: [Link]
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Extended characterization of petroleum aromatics using off-line LC-GC-MS . PeerJ. (2021). Available at: [Link]
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GC/MS Analysis of Aromatics in Gasoline ASTM D5769 . YouTube. (2020). Available at: [Link]
-
Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives . Oriental Journal of Chemistry. Available at: [Link]
-
Aromatic compounds detected from the GC-MS analysis showing their odour... . ResearchGate. Available at: [Link]
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HPLC chromatograms showing separation of... . ResearchGate. Available at: [Link]
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Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC . Agilent. Available at: [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(4-Fluorophenoxy)benzaldehyde Derivatives
Introduction
The 2-(4-fluorophenoxy)benzaldehyde scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile intermediate for the synthesis of a wide array of biologically active molecules.[1] Its structural architecture, featuring a reactive benzaldehyde group ortho-substituted with a 4-fluorophenoxy moiety, provides a unique template for chemical exploration. The strategic placement of a fluorine atom is a well-established tactic in drug design, often enhancing metabolic stability, binding affinity, and lipophilicity.[1][2][3]
This guide offers an in-depth comparative analysis of the structure-activity relationships (SAR) of derivatives originating from this core scaffold. By examining key modifications and their impact on anticancer, anticonvulsant, and antiplasmodial activities, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource grounded in experimental data. We will delve into the causality behind synthetic choices and assay results, presenting a self-validating narrative of scientific inquiry.
The Core Scaffold: Synthetic Versatility and Chemical Reactivity
The this compound molecule is primed for chemical diversification. The aldehyde functional group acts as a versatile chemical handle, readily participating in a variety of transformations to yield more complex structures.[1]
Key synthetic pathways include:
-
Reductive Amination: To form substituted benzylamines.
-
Condensation Reactions: With amines, hydrazines, or semicarbazides to form Schiff bases, hydrazones, and semicarbazones, respectively. This pathway has been crucial in developing potent anticonvulsant agents.[4]
-
Oxidation: The aldehyde can be oxidized to the corresponding 2-(4-fluorophenoxy)benzoic acid, a valuable precursor for synthesizing esters and amides with diverse biological functions.[1]
-
Wittig and Horner-Wadsworth-Emmons Reactions: To generate various alkene derivatives.
-
Multi-component Reactions: Serving as the aldehyde component in the synthesis of complex heterocyclic systems like imidazopyridines and pyrazoles.[1]
This synthetic accessibility allows for systematic modifications to probe the structure-activity landscape, as illustrated in the workflow below.
Caption: General synthetic pathways from the core scaffold.
Comparative SAR Analysis Across Therapeutic Areas
The derivatization of the this compound core has yielded compounds with significant potential in several distinct therapeutic fields. The following sections compare the SAR for anticonvulsant, antiplasmodial, and anticancer activities.
Anticonvulsant Activity: The Success of Semicarbazones
One of the most notable successes from this scaffold is in the development of anticonvulsant agents. Aryloxyaryl semicarbazones have demonstrated significant anticonvulsant properties, with a key derivative of 4-(4′-fluorophenoxy)benzaldehyde emerging as a potent drug candidate.[4]
| Compound | Structure | Activity Profile | Mechanism of Action |
| V102862 (4-(4′-fluorophenoxy)benzaldehyde semicarbazone) | Aldehyde group converted to a semicarbazone | Potent anticonvulsant in maximal electroshock (MES) screens (ED₅₀ of i.p. 12.9 mg kg⁻¹).[4] Active in rat corneal and hippocampal kindling screens. | State-dependent blocker of mammalian voltage-gated sodium and calcium channels.[1][4] |
| Phenytoin (Reference Drug) | N/A | Widely used antiepileptic drug. | Blocks voltage-gated sodium channels. |
Key SAR Insights:
-
The Semicarbazone Moiety is Critical: The conversion of the aldehyde to a semicarbazone is essential for this class's anticonvulsant activity. This group is a known pharmacophore for anticonvulsant drug design.
-
Aryloxyaryl Scaffold: The diaryl ether structure provides an optimal framework.
-
Superiority to Standards: Electrophysiological experiments suggest V102862 is superior to the widely used antiepileptic drug phenytoin in its action on ion channels, highlighting the therapeutic potential of this chemical series.[4]
Antiplasmodial Activity: Insights from 2-Phenoxybenzamides
Closely related 2-phenoxybenzamide derivatives have been investigated for their activity against Plasmodium falciparum, the parasite responsible for the most dangerous form of malaria.[5] These studies provide critical insights into the role of the 2-(4-fluorophenoxy) group.
A lead compound from the Medicines for Malaria Venture (MMV) Malaria Box project, a 2-phenoxybenzamide, served as the starting point for SAR exploration.[5]
| Compound/Moiety | Modification | PfNF54 IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Lead Compound 1 | 2-(4-fluorophenoxy) group | 0.4134 | 316.9 | [5] |
| Derivative 6 | Replaced with 4-phenoxy | 1.146 | 127.1 | [5] |
| Derivative 8 | Replaced with 4-acetamidophenoxy | 1.012 | 62.93 | [5] |
| Derivative 7 | Replaced with Hydrogen | 3.738 | 30.22 | [5] |
| Optimized Derivative | CF₃ at position 3 of benzamide ring | 0.2690 | 460 | [5] |
Key SAR Insights:
-
Aryloxy Substituent is Favorable: The complete removal of the aryloxy group (Derivative 7) led to a significant drop in activity, confirming that this moiety is crucial for antiplasmodial efficacy.[5]
-
Fluorine Enhances Potency: The replacement of the 4-fluorophenoxy group with either a simple phenoxy or an acetamidophenoxy group (Derivatives 6 and 8) distinctly decreased the activity.[5] This underscores the positive contribution of the fluorine atom, likely through influencing electronic properties or metabolic stability.
-
Anilino Moiety is Key: The activity and cytotoxicity of these compounds are strongly dependent on the substitution pattern of the anilino portion of the benzamide structure.[5] The most potent derivative in the study featured a trifluoromethyl group on the benzamide ring and a piperazine substituent on the aniline ring, resulting in improved activity and an excellent selectivity index of 460.[5]
Anticancer Activity: Targeting Cancer Stem Cells and Inducing Apoptosis
While direct SAR studies on this compound derivatives in oncology are emerging, significant research on structurally related compounds provides a strong rationale for their investigation as anticancer agents. Benzaldehyde derivatives with phenoxy and fluorine substitutions have demonstrated cytotoxic effects against a variety of cancer cell lines.[1]
A promising strategy involves targeting aldehyde dehydrogenase (ALDH), an enzyme family overexpressed in cancer stem cells and associated with chemoresistance.[2] Structurally related benzyloxybenzaldehyde derivatives have been developed as potent inhibitors of the ALDH1A3 isoform.[2]
Furthermore, studies on benzyloxybenzaldehyde derivatives (which share the diaryl ether-like motif) against the HL-60 human leukemia cell line have revealed important mechanistic details.
Key SAR Insights and Mechanistic Clues:
-
Apoptosis Induction: Active benzyloxybenzaldehyde derivatives were found to induce apoptosis and cause a loss of mitochondrial membrane potential in HL-60 cells.[6][7]
-
Cell Cycle Arrest: These compounds arrested cell cycle progression at the G2/M phase.[6][7]
-
Substitution Effects: The position and nature of substituents on both aromatic rings significantly influenced cytotoxic activity. For instance, 2-[(3-methoxybenzyl)oxy]benzaldehyde was identified as a particularly potent compound in one study.[6][7]
The proven anticancer potential of these related scaffolds strongly suggests that this compound derivatives represent a promising, yet underexplored, class of potential anticancer agents.
Experimental Protocols & Methodologies
To ensure the trustworthiness and reproducibility of the data presented, this section details standardized experimental protocols.
Protocol 1: General Synthesis of 2-Phenoxybenzamide Derivatives
This protocol describes the synthesis of benzamide derivatives via oxidation of the parent aldehyde followed by amidation, a key step in generating compounds for antiplasmodial and other biological screening.
Step 1: Oxidation to 2-(4-Fluorophenoxy)benzoic Acid
-
Dissolve this compound (1 eq.) in a suitable solvent like acetone or a mixture of t-butanol and water.
-
Slowly add an oxidizing agent, such as potassium permanganate (KMnO₄) (approx. 2-3 eq.), to the solution at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium sulfite.
-
Acidify the mixture with hydrochloric acid (HCl) to a pH of ~2, which will precipitate the carboxylic acid product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 2-(4-fluorophenoxy)benzoic acid.[1]
Step 2: Amide Coupling
-
Suspend the synthesized 2-(4-fluorophenoxy)benzoic acid (1 eq.) in an inert solvent like dichloromethane (DCM).
-
Add a coupling agent, such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 eq.), and a base like N,N-Diisopropylethylamine (DIPEA) (2 eq.).
-
Stir the mixture for 15 minutes at room temperature.
-
Add the desired aniline derivative (1.1 eq.) to the reaction mixture.
-
Continue stirring at room temperature for 6-12 hours until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization to obtain the final 2-phenoxybenzamide derivative.
Protocol 2: In Vitro Antimicrobial Activity Screening (Cut Plug Method)
This method provides a preliminary assessment of the antimicrobial properties of synthesized derivatives.[8]
-
Media Preparation: Prepare and sterilize Nutrient Agar (for bacteria) or Sabouraud's Dextrose Agar (for fungi).
-
Inoculation: Mix 0.5 mL of a freshly prepared microbial spore suspension (~10⁶ cells/mL) with 9.5 mL of the molten sterile medium at 45°C. Pour the mixture into sterile Petri dishes and allow it to solidify.
-
Plug Preparation: Use a sterile cork borer (e.g., 8 mm diameter) to cut uniform wells or "plugs" in the solidified agar.
-
Compound Loading: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 1 mg/mL). Pipette a fixed volume (e.g., 100 µL) of each compound solution into separate wells.
-
Controls: Use the solvent alone as a negative control and a known antibiotic/antifungal agent as a positive control.
-
Incubation: Incubate the plates at 37°C for 24-48 hours for bacteria or at 28-30°C for 48-72 hours for fungi.
-
Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters. A larger diameter indicates greater antimicrobial activity.
Caption: A typical Structure-Activity Relationship (SAR) analysis workflow.
Conclusion and Future Perspectives
The this compound scaffold has proven to be a remarkably fruitful starting point for the development of diverse therapeutic agents. The comparative analysis reveals distinct SAR trends across different biological activities:
-
For anticonvulsant activity, the formation of a semicarbazone is the defining structural modification, leading to potent ion channel blockers.
-
For antiplasmodial agents, derivatization to a benzamide is effective, with the 4-fluorophenoxy group itself being a key contributor to potency compared to non-fluorinated analogues.
-
For anticancer applications, while the data is more inferential, related structures point towards mechanisms involving apoptosis induction and cell cycle arrest, with significant potential for targeting enzymes like ALDH.
Future research should focus on a more systematic exploration of substitutions on both the benzaldehyde and the 4-fluorophenoxy rings. Expanding the range of heterocyclic systems synthesized from this aldehyde could unlock novel biological activities. Furthermore, detailed mechanistic studies on the most promising anticancer derivatives are warranted to validate their potential and guide further optimization. The continued exploration of this versatile scaffold holds significant promise for the discovery of next-generation therapeutics.
References
-
MDPI. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Retrieved from [Link]
-
Semantic Scholar. (1999). Anticonvulsant activities of 4‐(4′‐fluorophenoxy) benzaldehyde semicarbazone. Retrieved from [Link]
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ResearchGate. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Retrieved from [Link]
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PubMed Central. (n.d.). Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. Retrieved from [Link]
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PubMed. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Retrieved from [Link]
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Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From 3-benzyloxy-4-methoxybenzaldehyde. Retrieved from [Link]
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Oriental Journal of Chemistry. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]
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A Comparative Analysis of 2-(4-Fluorophenoxy)benzaldehyde Derivatives and Phenytoin as Anticonvulsant Agents
A Technical Guide for Researchers in Drug Discovery and Development
In the relentless pursuit of more effective and safer antiepileptic drugs, a novel class of compounds, the 2-(4-Fluorophenoxy)benzaldehyde derivatives, has emerged as a promising alternative to established therapies like phenytoin. This guide provides an in-depth, objective comparison of the anticonvulsant activity of these derivatives against the benchmark drug, phenytoin, supported by experimental data and mechanistic insights. Our analysis is tailored for researchers, scientists, and professionals engaged in the intricate process of drug development.
The Imperative for Novel Anticonvulsants
Epilepsy, a neurological disorder affecting millions globally, is characterized by recurrent seizures. While drugs like phenytoin have been mainstays in treatment, they are often associated with a narrow therapeutic index and a range of adverse effects, necessitating the exploration of new chemical entities with improved efficacy and safety profiles. The this compound derivatives, particularly their semicarbazone analogs, have demonstrated significant potential in preclinical studies, warranting a closer examination of their pharmacological properties.
Comparative Anticonvulsant Efficacy: A Quantitative Overview
The anticonvulsant potential of a compound is primarily assessed through its ability to protect against experimentally induced seizures in animal models. The two most widely used screening tests are the maximal electroshock (MES) test, which models generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, indicative of activity against absence seizures. A critical aspect of this evaluation is the therapeutic index or Protective Index (PI), calculated as the ratio of the median toxic dose (TD50) to the median effective dose (ED50). A higher PI signifies a wider margin of safety.
A key representative of the this compound derivatives is the semicarbazone known as 4-(4-fluorophenoxy) benzaldehyde semicarbazone (coded as C0102862 or V102862) . Preclinical data reveals its remarkable superiority over phenytoin in both potency and safety.
| Compound | Test | Administration | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI = TD50/ED50) |
| 4-(4-fluorophenoxy) benzaldehyde semicarbazone (V102862) | MES | Oral (in rats) | 1.59[1] | >500[1] | >315[1][2] |
| Phenytoin | MES | Oral (in rats) | 23.1 | >500 | >21.6[1][2] |
| Carbamazepine | MES | Oral (in rats) | - | - | 101[1][2] |
| Valproate | MES | Oral (in rats) | - | - | >2.17[1][2] |
As evidenced by the data, the 4-(4-fluorophenoxy) benzaldehyde semicarbazone derivative exhibits a significantly lower ED50 in the MES test, indicating higher potency than phenytoin. More strikingly, its Protective Index is substantially greater, suggesting a much wider therapeutic window and a more favorable safety profile.[1][2]
Unraveling the Mechanism of Action: A Tale of Two Sodium Channel Blockers
The anticonvulsant effects of both phenytoin and the this compound semicarbazone derivatives are primarily attributed to their ability to modulate voltage-gated sodium channels in neuronal cell membranes.[2] These channels are crucial for the initiation and propagation of action potentials. In epileptic states, neurons exhibit abnormal, high-frequency firing. Both classes of compounds exert their therapeutic effect by blocking these sodium channels, thereby reducing neuronal hyperexcitability.
Phenytoin's Mechanism: Phenytoin exhibits a use-dependent and voltage-dependent blockade of sodium channels. It preferentially binds to the inactive state of the channel, a conformation that is more prevalent during the high-frequency neuronal firing characteristic of seizures. This binding stabilizes the inactive state, prolonging the refractory period of the neuron and preventing the rapid succession of action potentials that underlie seizure activity.
This compound Semicarbazone's Mechanism: The semicarbazone derivatives are also proposed to act by inhibiting sodium ion channels.[2] The pharmacophore model for these compounds suggests the presence of key structural features that facilitate this interaction:
-
An aryl hydrophobic binding site: This region, which includes the 4-fluorophenoxy group, is crucial for anchoring the molecule to a hydrophobic pocket within the sodium channel protein.
-
A hydrogen bonding domain: The semicarbazone moiety itself provides sites for hydrogen bonding, further stabilizing the drug-receptor interaction.
-
An electron donor group: The presence of electron-donating atoms contributes to the overall binding affinity.
Ion-imaging and electrophysiological experiments have suggested that the mode of action of 4-(4'-fluorophenoxy) benzaldehyde semicarbazone could be on both calcium and sodium channels, with some studies indicating its superiority to phenytoin in these models.[3]
Caption: A simplified diagram illustrating the common mechanism of action of Phenytoin and this compound derivatives in mitigating seizure activity.
Structure-Activity Relationship (SAR) of this compound Semicarbazones
The anticonvulsant activity of the semicarbazone derivatives is intricately linked to their chemical structure. A well-defined pharmacophore model has been proposed, which consists of four key binding sites essential for interaction with the target receptor:
-
An Aryl Hydrophobic Binding Site: This is typically an aryl ring, and substitutions on this ring can significantly influence activity. Halogen substitutions, particularly at the para-position, have been shown to enhance potency in the MES screen.
-
A Hydrogen Bonding Domain: This region is crucial for forming hydrogen bonds with the receptor, contributing to the stability of the drug-receptor complex.
-
An Electron Donor Group: The presence of an electron-donating moiety is another critical feature for potent anticonvulsant activity.
-
A Hydrophobic-Hydrophilic Controlling Domain: This additional site helps in modulating the pharmacokinetic properties of the molecule.
Caption: A flowchart outlining the key steps in the preclinical evaluation of anticonvulsant compounds.
Conclusion and Future Perspectives
The available preclinical data strongly suggests that this compound derivatives, particularly the semicarbazone V102862, represent a significant advancement in the search for novel anticonvulsant therapies. Their superior potency and, most importantly, their markedly improved safety profile compared to phenytoin, position them as highly promising candidates for further development. The shared mechanism of action, targeting voltage-gated sodium channels, provides a solid rationale for their efficacy.
Future research should focus on a comprehensive evaluation of a broader range of these derivatives to further delineate the structure-activity relationships and identify compounds with even more optimized pharmacological profiles. In-depth studies into their pharmacokinetic and pharmacodynamic properties, as well as their potential for drug-drug interactions, will be crucial for their successful translation into the clinical setting. The compelling preclinical evidence presented in this guide underscores the potential of this compound derivatives to offer a safer and more effective treatment option for individuals with epilepsy.
References
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Ahsan, M. J. (2013). Semicarbazone analogs as anticonvulsant agents: a review. Central Nervous System Agents in Medicinal Chemistry, 13(2), 148–158. [Link]
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Pandeya, S. N. (2012). Semicarbazone – a versatile therapeutic pharmacophore for fragment based anticonvulsant drug design. Acta Pharmaceutica, 62(3), 263–286. [Link]
- Dimmock, J. R., Vashishtha, S. C., & Stables, J. P. (2000). Anticonvulsant properties of some aryl semicarbazones. Epilepsia, 41(1), 26-32.
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Yogeeswari, P., Sriram, D., Veena, V., Kavya, R., Rakhra, K., Vaigunda Ragavendran, J., Mehta, S., Thirumurugan, R., & Stables, J. P. (2005). Synthesis of aryl semicarbazones as potential anticonvulsant agents. Biomedicine & Pharmacotherapy, 59(1-2), 51–55. [Link]
- Dimmock, J. R., Puthucode, R. N., Smith, J. M., Hetherington, M., Quail, J. W., Pugazhenthi, U., Stables, J. P., & Allen, T. M. (1996). (Aryloxy)aryl semicarbazones and related compounds: a novel class of anticonvulsant agents possessing high activity in the maximal electroshock screen. Journal of Medicinal Chemistry, 39(20), 3984–3997.
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Dimmock, J. R., Puthucode, R. N., Nazarali, A. J., Motaganahalli, N. L., & Stables, J. P. (1999). Anticonvulsant activities of 4-(4'-fluorophenoxy) benzaldehyde semicarbazone. Drug Development Research, 46(1), 1-10. [Link]
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Dimmock, J. R., & Baker, G. B. (1994). Anticonvulsant activities of 4-bromobenzaldehyde semicarbazone. Epilepsia, 35(3), 648–655. [Link]
- Leppik, I. E. (1992). Antiepileptic drugs in development: prospects for the near future. Epilepsia, 33 Suppl 1, S30-40.
- Czuczwar, S. J., & Patsalos, P. N. (2001). The new generation of GABA-enhancing antiepileptic drugs: a review of their preclinical and clinical efficacy. CNS drugs, 15(5), 339–350.
- Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy. Epilepsia, 52 Suppl 1, 1–11.
- Swinyard, E. A., Brown, W. C., & Goodman, L. S. (1952). Comparative assays of antiepileptic drugs in mice and rats. The Journal of pharmacology and experimental therapeutics, 106(3), 319–330.
- Dunham, N. W., & Miya, T. S. (1957). A note on a simple apparatus for detecting neurological deficit in rats and mice. Journal of the American Pharmaceutical Association.
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2-(4-Fluorophenoxy)benzaldehyde Isomers
In the landscape of modern drug development and fine chemical synthesis, the precise structural characterization of molecular entities is not merely a procedural step but a cornerstone of safety, efficacy, and intellectual property. Positional isomers—molecules sharing the same formula but differing in the arrangement of substituents—often exhibit dramatically different pharmacological and toxicological profiles.[1] Consequently, the ability to definitively distinguish between them is a critical analytical challenge.
This guide provides an in-depth, multi-technique spectroscopic comparison of 2-(4-Fluorophenoxy)benzaldehyde and its positional isomers, 3-(4-Fluorophenoxy)benzaldehyde and 4-(4-Fluorophenoxy)benzaldehyde. As a key synthetic intermediate in the development of molecules like sodium channel blockers, ensuring the correct isomeric form of this compound is paramount.[2] We will explore the causal relationships between isomeric structure and spectral output, offering field-proven insights and detailed experimental protocols to empower researchers in their analytical endeavors.
The Isomeric Challenge: Why Position Matters
The biological activity of a molecule is intrinsically linked to its three-dimensional shape and electronic properties. A shift of the phenoxy group from the ortho (2-) to the meta (3-) or para (4-) position on the benzaldehyde ring alters the molecule's overall geometry and electron distribution. These changes, while seemingly subtle, can profoundly impact how the molecule interacts with its biological target, such as an enzyme's active site. Therefore, a robust, validated analytical workflow is required to confirm the identity and purity of the desired 2-substituted isomer.
A Multi-Spectroscopic Strategy for Unambiguous Identification
No single analytical technique can unequivocally identify an isomer in all circumstances. A far more rigorous and trustworthy approach involves the synergistic use of multiple spectroscopic methods. By correlating data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we can construct a self-validating system for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is the most powerful technique for differentiating positional isomers, as it provides direct insight into the chemical environment and connectivity of atoms within a molecule.[1] We will focus on ¹H and ¹³C NMR.
Causality: How Isomerism Impacts NMR Spectra
The key to differentiation lies in symmetry and proximity effects. The position of the bulky, electron-withdrawing phenoxy group relative to the aldehyde (-CHO) group dramatically alters the electronic environment of the protons and carbons on the benzaldehyde ring.
-
This compound (ortho): All four protons on the benzaldehyde ring are chemically distinct, leading to a complex, crowded aromatic region. The aldehyde proton is sterically influenced by the nearby phenoxy group.
-
3-(4-Fluorophenoxy)benzaldehyde (meta): This isomer also presents four unique aromatic protons on the benzaldehyde ring, but their chemical shifts and coupling patterns will differ significantly from the ortho isomer due to the altered substituent effect.
-
4-(4-Fluorophenoxy)benzaldehyde (para): Due to the plane of symmetry passing through the C1-C4 axis of the benzaldehyde ring, there are only two unique types of aromatic protons. This results in a much simpler, more symmetrical splitting pattern (typically two distinct doublets).
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay (d1): 2.0 seconds.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled (zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay (d1): 2.0 seconds.
-
Comparative Data Analysis
The following table summarizes the expected, characteristic chemical shifts (δ) in ppm. Actual values may vary slightly based on solvent and concentration.
| Signal | 2-Isomer (ortho) | 3-Isomer (meta) | 4-Isomer (para) | Rationale for Differentiation |
| Aldehyde Proton (-CHO) | ~10.3-10.5 | ~9.9-10.1 | ~9.9-10.1 | The ortho isomer's aldehyde proton is deshielded due to proximity to the ether oxygen. |
| Benzaldehyde Ring Protons | 4 distinct multiplets (~7.0-7.9 ppm) | 4 distinct signals (~7.2-7.8 ppm) | 2 doublets (~7.1 and 7.9 ppm) | The symmetry of the para isomer gives a simple AA'BB' system (two doublets). The ortho and meta isomers show more complex patterns.[1] |
| 4-Fluorophenoxy Ring Protons | 2 doublets (~7.0-7.2 ppm) | 2 doublets (~7.0-7.2 ppm) | 2 doublets (~7.0-7.2 ppm) | This pattern will be similar across all isomers, appearing as two doublets due to symmetry in the 4-fluorophenoxy group. |
| Aldehyde Carbon (-CHO) | ~190-192 | ~191-193 | ~191-193 | Minimal differentiation from this signal alone. |
| Benzaldehyde Ring Carbons | 6 distinct signals | 6 distinct signals | 4 distinct signals | Symmetry in the para isomer reduces the number of unique carbon signals in the benzaldehyde ring. |
Infrared (IR) Spectroscopy: Probing Functional Group Vibrations
IR spectroscopy is excellent for confirming the presence of key functional groups and can offer subtle clues to distinguish isomers based on bond vibrations.[3]
Causality: How Isomerism Impacts IR Spectra
The primary diagnostic peaks are the C=O stretch of the aldehyde and the C-H out-of-plane bending vibrations of the substituted benzene ring.
-
Carbonyl (C=O) Stretch: The position of this strong absorption band (~1700 cm⁻¹) is sensitive to electronic effects.[4] Conjugation and the electronic influence of the phenoxy group will slightly alter its frequency.
-
C-H Out-of-Plane Bending: The substitution pattern on the benzaldehyde ring gives rise to characteristic, strong absorption bands in the "fingerprint region" (690-900 cm⁻¹).[5] This region is often diagnostic for ortho, meta, and para substitution.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition Parameters:
-
Spectral Range: 4000-600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Perform a background scan before the sample scan. The resulting spectrum should be ATR-corrected.
Comparative Data Analysis
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Rationale for Differentiation |
| Aldehyde C-H Stretch | ~2820-2850 and ~2720-2750 | Presence of this Fermi doublet confirms the aldehyde group in all isomers.[6][7] |
| Carbonyl (C=O) Stretch | ~1690-1710 | The exact position can shift slightly based on the electronic effect of the ortho, meta, or para phenoxy group.[4] |
| Aromatic C=C Stretch | ~1450-1600 | Multiple bands characteristic of the aromatic rings.[5] |
| C-O-C Asymmetric Stretch | ~1200-1250 | Confirms the diaryl ether linkage. |
| C-H Out-of-Plane Bending | ortho: ~735-770meta: ~690-710 and ~810-850para: ~810-840 | This region is highly diagnostic. The ortho isomer will show a single strong band, while the meta and para isomers will show different characteristic patterns.[5] |
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry confirms the molecular weight (MW = 216.21 g/mol ) and provides structural clues through the analysis of fragmentation patterns.[2]
Causality: How Isomerism Impacts MS Fragmentation
While all three isomers will have the same molecular ion peak (m/z = 216), the relative abundances of certain fragment ions can differ. The primary fragmentation for aromatic aldehydes is the loss of a hydrogen radical (M-1) and the loss of the formyl radical (M-29).[8][9] The stability of the resulting ions can be influenced by the isomer's structure.
Experimental Protocol: Electron Ionization (EI) MS
-
Sample Introduction: Introduce the sample via a direct insertion probe or GC-MS.
-
Instrument: A mass spectrometer with an EI source (typically 70 eV).
-
Acquisition Parameters:
-
Mass Range: m/z 40-300.
-
Ionization Mode: Electron Ionization (EI).
-
Comparative Data Analysis
| Ion (m/z) | Fragment Identity | Expected Observation in Isomers |
| 216 | [M]⁺ | Molecular ion. Should be present and strong for all isomers.[10] |
| 215 | [M-H]⁺ | Loss of the aldehydic hydrogen. A very prominent peak for all isomers.[9] |
| 187 | [M-CHO]⁺ | Loss of the formyl group. Another prominent peak.[11] |
| 139 | [C₇H₄FO]⁺ | Cleavage of the ether bond, retaining the fluorophenoxy portion. |
| 77 | [C₆H₅]⁺ | Phenyl fragment from the benzaldehyde ring. |
While EI-MS is excellent for confirming molecular weight, differentiating these specific positional isomers based on fragmentation patterns alone can be challenging and is less definitive than NMR.[12]
Integrated Workflow for Isomer Verification
A logical workflow ensures comprehensive and trustworthy analysis. The following diagram illustrates an efficient process for confirming the identity of a supplied sample of this compound.
Caption: An integrated workflow for the definitive identification of this compound isomers.
Conclusion
The differentiation of this compound from its meta and para isomers is a task that demands a meticulous, multi-faceted analytical approach. While mass spectrometry and IR spectroscopy are invaluable for confirming molecular weight and functional groups, NMR spectroscopy stands as the unequivocal tool for definitive isomer assignment . The distinct differences in symmetry and chemical shifts, particularly in the ¹H NMR aromatic region and the total count of ¹³C NMR signals, provide a clear and reliable basis for identification. By following the integrated workflow presented, researchers and drug development professionals can confidently validate the structure of their materials, ensuring the integrity and success of their scientific programs.
References
-
NPTEL Archive. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. Retrieved from [Link]
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Wang, W., et al. (2017). Photolysis of Low-Brominated Diphenyl Ethers and Their Reactive Oxygen Species-Related Reaction Mechanisms in an Aqueous System. International Journal of Environmental Research and Public Health, 14(11), 1389. Retrieved from [Link]
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Chalyavi, N., et al. (2010). IR spectra of protonated benzaldehyde clusters, C7H7O+–Ln (L=Ar,N2;n≤2): Ion-ligand binding motifs of the cis and trans oxonium isomers. The Journal of Chemical Physics, 133(4), 044307. Retrieved from [Link]
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A Comparative Guide to In-Silico ADMET Prediction for 2-(4-Fluorophenoxy)benzaldehyde Derivatives
In the relentless pursuit of novel therapeutics, the early identification of drug candidates with favorable pharmacokinetic and safety profiles is paramount. A significant portion of clinical trial failures can be attributed to suboptimal Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[1][2] The ability to predict these characteristics computationally, or in-silico, before a compound is even synthesized, represents a monumental leap in efficiency, saving invaluable time and resources.[3] This guide offers a comprehensive comparison of widely accessible in-silico tools for predicting the ADMET profiles of a series of novel 2-(4-fluorophenoxy)benzaldehyde derivatives, a scaffold with potential in medicinal chemistry. We will delve into the causality behind methodological choices, present a framework for interpreting the predictive data, and provide detailed protocols for the subsequent experimental validation that underpins a robust drug discovery campaign.
The Imperative of Early ADMET Assessment
The journey of a drug from a laboratory concept to a clinical reality is fraught with challenges, with a staggering attrition rate of over 90% for drug candidates entering clinical trials.[4] A substantial number of these failures are not due to a lack of efficacy but rather to undesirable ADMET properties.[1] Early and reliable ADMET profiling allows researchers to prioritize compounds with a higher probability of success, guiding lead optimization efforts towards molecules that are not only potent but also possess the necessary characteristics to be safe and effective in the human body.[3] In-silico ADMET prediction has emerged as an indispensable tool in this endeavor, offering a rapid and cost-effective means to screen large numbers of virtual compounds.[1]
A Comparative Analysis of In-Silico ADMET Prediction Platforms
For the purpose of this guide, we will evaluate the ADMET properties of a parent molecule, this compound, and two hypothetical derivatives with modifications aimed at exploring the impact of structural changes on their pharmacokinetic and toxicity profiles.
-
Parent Molecule (FPB-001): this compound
-
Derivative 1 (FPB-002): 2-(4-Fluorophenoxy)-5-nitrobenzaldehyde
-
Derivative 2 (FPB-003): N-(2-(4-Fluorophenoxy)benzyl)acetamide
We will utilize three prominent and freely accessible in-silico ADMET prediction platforms:
-
SwissADME: A popular web-based tool that provides predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[5]
-
pkCSM: This platform uses graph-based signatures to predict a wide range of pharmacokinetic and toxicity properties.[3][5]
-
ADMETlab 2.0: A comprehensive online server for the accurate prediction of a vast array of ADMET properties, employing a multi-task graph attention framework.[6]
In-Silico Prediction Workflow
The general workflow for obtaining in-silico ADMET predictions is conceptually straightforward, yet relies on sophisticated underlying algorithms.
Caption: In-silico ADMET prediction workflow.
Predicted Physicochemical and ADMET Properties
The following tables summarize the predicted ADMET properties for our three compounds of interest across the selected platforms. It is crucial to recognize that the accuracy of these predictions is contingent on the underlying algorithms and the quality of the datasets used to train the models.[4][7] Therefore, a consensus approach, where multiple tools are used for prediction and comparison, is highly recommended.[4][7]
Table 1: Predicted Physicochemical Properties
| Property | FPB-001 | FPB-002 | FPB-003 | Tool |
| Molecular Weight ( g/mol ) | 216.20 | 261.20 | 259.27 | All |
| LogP (Consensus) | 3.15 | 3.50 | 2.80 | SwissADME, pkCSM |
| Water Solubility (logS) | -3.5 (Moderately) | -4.2 (Poorly) | -3.1 (Moderately) | SwissADME |
| Topological Polar Surface Area (Ų) | 26.30 | 72.13 | 49.33 | SwissADME |
Table 2: Predicted Absorption and Distribution Properties
| Property | FPB-001 | FPB-002 | FPB-003 | Tool |
| Human Intestinal Absorption (%) | >90 | >90 | >90 | pkCSM |
| Caco-2 Permeability (log Papp) | High | High | Moderate | ADMETlab 2.0 |
| Blood-Brain Barrier (BBB) Permeant | Yes | Yes | No | SwissADME, pkCSM |
| P-glycoprotein Substrate | No | Yes | No | SwissADME, pkCSM |
| Plasma Protein Binding (%) | >90 | >95 | ~85 | pkCSM |
Table 3: Predicted Metabolism Properties
| Property | FPB-001 | FPB-002 | FPB-003 | Tool |
| CYP1A2 Inhibitor | No | Yes | No | SwissADME, pkCSM |
| CYP2C9 Inhibitor | Yes | Yes | No | SwissADME, pkCSM |
| CYP2C19 Inhibitor | No | No | No | SwissADME, pkCSM |
| CYP2D6 Inhibitor | No | No | Yes | SwissADME, pkCSM |
| CYP3A4 Inhibitor | Yes | Yes | No | SwissADME, pkCSM |
Table 4: Predicted Excretion and Toxicity Properties
| Property | FPB-001 | FPB-002 | FPB-003 | Tool |
| Total Clearance (log ml/min/kg) | Low | Low | Moderate | pkCSM |
| hERG I Inhibitor | No | Yes | No | pkCSM |
| AMES Mutagenicity | No | Yes | No | pkCSM, ADMETlab 2.0 |
| Hepatotoxicity | Yes | Yes | No | pkCSM |
| Skin Sensitization | No | Yes | No | pkCSM |
Interpretation of In-Silico ADMET Predictions
The tabulated data provides a multi-faceted view of the potential drug-likeness of our candidate compounds.
-
FPB-001 (Parent Molecule): Exhibits good absorption and BBB permeability. However, potential liabilities include inhibition of CYP2C9 and CYP3A4, as well as predicted hepatotoxicity. The inhibition of major CYP isoforms can lead to drug-drug interactions.
-
FPB-002 (Nitro Derivative): The addition of a nitro group significantly increases the polar surface area, which can impact permeability. While intestinal absorption is predicted to be high, it is also predicted to be a P-glycoprotein substrate, which could lead to efflux from target cells. Critically, this derivative is flagged for AMES mutagenicity and hERG inhibition, both of which are significant safety concerns. The prediction of mutagenicity is a major red flag in early drug discovery.
-
FPB-003 (Acetamide Derivative): This modification appears to improve the overall ADMET profile. It is not predicted to be a BBB permeant, which could be desirable for peripherally acting drugs. Importantly, it shows a cleaner CYP inhibition profile and is not flagged for mutagenicity or hERG inhibition. The predicted hepatotoxicity is also resolved.
Based on this in-silico analysis, FPB-003 emerges as the most promising candidate for further investigation, while FPB-002 would likely be deprioritized due to the high risk of mutagenicity and cardiotoxicity.
Experimental Validation: The Ground Truth
While in-silico predictions are invaluable for prioritization, they are not a substitute for experimental validation. The following are detailed protocols for key in-vitro assays to confirm the computational predictions.
Experimental Protocol: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound by measuring its transport across a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with many characteristics of the intestinal epithelium.
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker with low permeability (e.g., Lucifer Yellow).
-
Compound Application: The test compound is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points. The experiment is also performed in the reverse direction (B to A) to determine the efflux ratio.
-
Sample Analysis: The concentration of the compound in the donor and receiver compartments is quantified by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. A high Papp value indicates good permeability.
Experimental Protocol: CYP450 Inhibition Assay
Objective: To determine the potential of a compound to inhibit the activity of major cytochrome P450 (CYP) isoforms, which is a primary cause of drug-drug interactions.
Methodology:
-
Enzyme Source: Human liver microsomes or recombinant human CYP enzymes are used as the enzyme source.
-
Probe Substrates: A specific fluorescent or LC-MS/MS-detectable probe substrate for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9) is used.
-
Incubation: The test compound is pre-incubated with the enzyme source and NADPH (a cofactor) before the addition of the probe substrate.
-
Metabolite Detection: The formation of the metabolite of the probe substrate is measured using a fluorometer or LC-MS/MS.
-
Data Analysis: The IC50 value (the concentration of the test compound that causes 50% inhibition of enzyme activity) is calculated. A low IC50 value indicates potent inhibition.
Experimental Protocol: hERG Patch Clamp Assay
Objective: To assess the potential of a compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to a potentially fatal cardiac arrhythmia called Torsades de Pointes.
Methodology:
-
Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.
-
Electrophysiology: The whole-cell patch-clamp technique is used to measure the hERG current in response to a specific voltage protocol.
-
Compound Application: The test compound is applied to the cells at increasing concentrations.
-
Current Measurement: The effect of the compound on the hERG current is recorded.
-
Data Analysis: The IC50 value for hERG channel inhibition is determined. Compounds with high potency for hERG inhibition are considered a significant cardiotoxicity risk.
Decision-Making Framework
The integration of in-silico predictions and in-vitro experimental data provides a robust framework for decision-making in drug discovery.
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A Comparative Guide to the Synthesis of 2-(4-Fluorophenoxy)benzaldehyde: An Analysis of Yield and Cost
Introduction
2-(4-Fluorophenoxy)benzaldehyde is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its diaryl ether linkage is a common motif in biologically active molecules. The efficient and cost-effective synthesis of this compound is, therefore, of significant interest to researchers and professionals in drug development and process chemistry. This guide provides an in-depth comparison of two prominent synthetic routes to this compound: the Nucleophilic Aromatic Substitution (SNAr) reaction and the Ullmann condensation. We will delve into the reaction mechanisms, provide detailed experimental protocols, and present a comparative analysis of their yields and costs to aid in the selection of the most suitable method for your research and development needs.
Method 1: Nucleophilic Aromatic Substitution (SNAr) of 2-Fluorobenzaldehyde
The Nucleophilic Aromatic Substitution (SNAr) reaction is a powerful method for the formation of aryl ethers. In this approach, an activated aryl halide reacts with a nucleophile, in this case, a phenoxide, to yield the desired diaryl ether. The reaction proceeds via an addition-elimination mechanism, where the presence of an electron-withdrawing group on the aryl halide is crucial for activating the ring towards nucleophilic attack.
Reaction Mechanism
The SNAr synthesis of this compound involves the reaction of 2-fluorobenzaldehyde with 4-fluorophenol in the presence of a base. The aldehyde group at the ortho position of the fluorine atom in 2-fluorobenzaldehyde acts as a moderate electron-withdrawing group, activating the aryl ring for nucleophilic attack by the 4-fluorophenoxide ion. The reaction mechanism is illustrated below:
Experimental Protocol
This protocol is adapted from a similar SNAr reaction for the synthesis of aryloxybenzaldehydes.[1]
Materials:
-
2-Fluorobenzaldehyde
-
4-Fluorophenol
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred solution of 4-fluorophenol (1.0 eq) in DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to form the potassium 4-fluorophenoxide salt.
-
Add 2-fluorobenzaldehyde (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 120-140 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.
Performance Data
| Parameter | Value | Reference |
| Yield | 85-95% | Estimated based on similar reactions |
| Reaction Time | 4-6 hours | [1] |
| Temperature | 120-140 °C | [1] |
| Purity | >98% (after chromatography) |
Method 2: Ullmann Condensation
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds. In the context of diaryl ether synthesis, it involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base. While traditionally requiring harsh reaction conditions, modern modifications have made this method more versatile.
Reaction Mechanism
The Ullmann condensation for the synthesis of this compound involves the reaction of 2-chlorobenzaldehyde with 4-fluorophenol, catalyzed by a copper(I) species, typically in the presence of a base. The exact mechanism of the Ullmann reaction is complex and still a subject of some debate, but a generally accepted pathway involves the formation of a copper phenoxide, followed by oxidative addition of the aryl halide to the copper center, and subsequent reductive elimination to form the diaryl ether and regenerate the copper(I) catalyst.
Experimental Protocol
The following is a representative protocol for a copper-catalyzed Ullmann ether synthesis.
Materials:
-
2-Chlorobenzaldehyde
-
4-Fluorophenol
-
Copper(I) iodide (CuI)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a reaction flask, add 2-chlorobenzaldehyde (1.0 eq), 4-fluorophenol (1.2 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Add DMF as the solvent.
-
Heat the reaction mixture to 140-160 °C under a nitrogen atmosphere and stir for 12-24 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove inorganic salts and the copper catalyst.
-
Dilute the filtrate with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Performance Data
| Parameter | Value | Reference |
| Yield | 70-85% | Estimated based on similar reactions |
| Reaction Time | 12-24 hours | |
| Temperature | 140-160 °C | |
| Purity | >97% (after chromatography) |
Comparative Analysis
To provide a clear and objective comparison, the key performance indicators and a cost analysis of the starting materials for both methods are summarized below.
Yield and Reaction Conditions
| Parameter | SNAr Method | Ullmann Condensation |
| Starting Aryl Halide | 2-Fluorobenzaldehyde | 2-Chlorobenzaldehyde |
| Typical Yield | 85-95% | 70-85% |
| Reaction Time | 4-6 hours | 12-24 hours |
| Reaction Temperature | 120-140 °C | 140-160 °C |
| Catalyst | None | Copper(I) iodide |
From the data, the SNAr method generally offers a higher yield and a significantly shorter reaction time compared to the Ullmann condensation. The reaction temperature for the SNAr method is also slightly lower. A key advantage of the SNAr approach is that it is a catalyst-free reaction, which simplifies the workup procedure and avoids potential contamination of the product with metal residues.
Cost Comparison
The following table provides an estimated cost comparison of the key reagents required for each synthesis, normalized per mole of this compound produced, assuming the stated yields. Prices are based on bulk chemical supplier listings and may vary.
| Reagent | SNAr Method (per mole of product) | Ullmann Condensation (per mole of product) |
| Aryl Halide | 2-Fluorobenzaldehyde (~$1.77/mole)[2][3][4][5] | 2-Chlorobenzaldehyde (~$1.99/mole)[6][7][8][9][10] |
| Phenol | 4-Fluorophenol (~$1.01/mole)[11][12][13][14][15] | 4-Fluorophenol (~$1.21/mole)[11][12][13][14][15] |
| Base | K₂CO₃ (~$0.21/mole)[16][17][18][19][20] | K₂CO₃ (~$0.42/mole)[16][17][18][19][20] |
| Catalyst | - | CuI (~$0.81/mole)[21][22][23][24] |
| Solvent (DMF) | ||
| Estimated Total Reagent Cost | ~$13 - $23 | ~$14.43 - $24.43 |
Note: The cost per mole was calculated based on an average of bulk prices found and may vary depending on the supplier, purity, and quantity purchased.
The cost analysis indicates that the starting material for the SNAr reaction, 2-fluorobenzaldehyde, is slightly less expensive than 2-chlorobenzaldehyde used in the Ullmann condensation. While the Ullmann method requires an additional cost for the copper catalyst, the overall reagent costs for both methods are comparable. However, when considering factors such as reaction time, energy consumption, and downstream processing (catalyst removal), the SNAr method may present a more economically favorable profile in a larger-scale production setting.
Conclusion
Both the Nucleophilic Aromatic Substitution (SNAr) and the Ullmann condensation are viable methods for the synthesis of this compound.
The SNAr method stands out for its higher yields, shorter reaction times, milder reaction conditions, and the absence of a metal catalyst . These factors contribute to a more efficient and potentially more cost-effective process, especially when considering the total operational cost, including energy and purification.
The Ullmann condensation , while a classic and reliable method, generally provides lower yields and requires longer reaction times at higher temperatures . The necessity of a copper catalyst also adds to the cost and complexity of the purification process.
For researchers and drug development professionals seeking a high-yielding, efficient, and economically viable route to this compound, the Nucleophilic Aromatic Substitution (SNAr) of 2-fluorobenzaldehyde is the recommended method .
References
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Ingredi. (n.d.). Buy Potassium Carbonate Anhydrous - 50 lb Bag Here. Retrieved from [Link]
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Alkali Scientific. (n.d.). 2-Fluorobenzaldehyde, 1 X 100 g (F4807-100G). Retrieved from [Link]
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Thermo Fisher Scientific. (n.d.). 4-Fluorophenol, 99% 25 g | Buy Online | Thermo Scientific Alfa Aesar. Retrieved from [Link]
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Otto Chemie Pvt Ltd. (n.d.). 2-Chloro benzaldehyde, 98% - Manufacturers & suppliers with worldwide shipping. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Fragmentation Pattern Analysis of 2-(4-Fluorophenoxy)benzaldehyde in Mass Spectrometry
Introduction: The Analytical Imperative
In the landscape of drug discovery and fine chemical synthesis, 2-(4-Fluorophenoxy)benzaldehyde stands as a pivotal structural intermediate. Its architecture, featuring a reactive aldehyde, a diaryl ether linkage, and a strategically placed fluorine atom, offers a versatile scaffold for building complex molecules. The fluorine atom, in particular, is often incorporated to enhance metabolic stability or modulate binding affinity. Consequently, the unambiguous identification of this compound and its analogues in complex reaction mixtures is paramount.
Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical cornerstone for this task. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrum of this compound. Moving beyond a simple catalogue of fragments, we will dissect the causal mechanisms behind the observed fragmentation patterns, compare them with structurally related compounds, and provide a robust experimental framework. This document is designed for researchers and drug development professionals who require not just data, but a deep, mechanistic understanding of their analytical results.
Core Principles of Electron Ionization Fragmentation
Electron Ionization (EI) is a high-energy process that imparts significant internal energy to the analyte molecule, inducing extensive and reproducible fragmentation.[1] The resulting mass spectrum serves as a molecular fingerprint. The fragmentation pathways are governed by fundamental chemical principles, primarily the stability of the resulting radical cations and neutral losses.[2] For a molecule like this compound, fragmentation is dictated by the interplay of its three key structural motifs: the aromatic aldehyde, the diaryl ether linkage, and the fluorinated phenyl ring.
Aromatic systems lend considerable stability to the molecular ion, often resulting in a prominent molecular ion peak ([M]⁺).[3] Fragmentation is typically initiated at the most labile sites or functional groups, proceeding through pathways that yield resonance-stabilized cations, such as acylium or tropylium ions.
Experimental Protocol: A Self-Validating GC-MS Workflow
The acquisition of a clean, reproducible mass spectrum is foundational to any interpretation. The following protocol outlines a validated method for the analysis of this compound. The choice of each parameter is critical for ensuring optimal separation and ionization without inducing thermal degradation.
1. Sample Preparation:
- Dissolve 1 mg of the sample in 1 mL of a high-purity solvent such as Dichloromethane or Ethyl Acetate.
- Perform a serial dilution to a final concentration of approximately 10-50 µg/mL. High concentrations can lead to column overloading and source contamination.
2. GC-MS Instrumentation & Parameters:
- Gas Chromatograph: Agilent 8890 GC System (or equivalent).
- Mass Spectrometer: Agilent 5977B MSD (or equivalent).
- Column: A non-polar or medium-polarity column is preferred to separate the analyte from potential non-polar impurities. A HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is an excellent choice.
- Injection: 1 µL, Split mode (50:1 split ratio) to prevent peak tailing.
- Inlet Temperature: 250°C. This temperature ensures rapid volatilization without causing pre-injection degradation.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
- Initial temperature: 150°C, hold for 1 minute.
- Ramp: 15°C/min to 280°C.
- Final hold: Hold at 280°C for 5 minutes. This program ensures good peak shape and elution of the analyte in a reasonable timeframe.[4][5]
- MS Parameters:
- Ion Source: Electron Ionization (EI) at 70 eV. This standard energy ensures fragmentation is extensive and spectra are comparable to library databases.[1]
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Scan Range: m/z 40-400. This range covers the molecular ion and all expected significant fragments.
The overall analytical workflow is depicted in the diagram below.
Caption: Standard GC-MS workflow for fragmentation analysis.
Predicted Fragmentation Pathway of this compound
The molecular weight of this compound (C₁₃H₉FO₂) is 216.06 g/mol . The EI mass spectrum is predicted to be dominated by fragmentations originating from the aldehyde group and the diaryl ether linkage.
The proposed fragmentation cascade is initiated by the formation of the molecular ion ([M]⁺) at m/z 216 .
Caption: Predicted EI fragmentation of this compound.
Key Fragmentation Steps:
-
Molecular Ion ([M]⁺˙, m/z 216): Due to the fused aromatic structure, the molecular ion is expected to be clearly visible and relatively stable.
-
Loss of Aldehydic Hydrogen ([M-H]⁺, m/z 215): A characteristic fragmentation of aromatic aldehydes is the loss of a hydrogen radical from the formyl group to form a stable acylium ion.[6][7]
-
Loss of the Formyl Radical ([M-CHO]⁺, m/z 187): Cleavage of the C-C bond between the phenyl ring and the carbonyl group results in the loss of a 29 u formyl radical (CHO·). This is another common pathway for aldehydes.[3]
-
Ether Bond Cleavage: The C-O ether bonds are major points of fragmentation.
-
Formation of [C₆H₅CO]⁺ (m/z 105): Cleavage of the ether bond with charge retention on the benzoyl fragment results in a prominent peak at m/z 105. This is a highly stabilized acylium ion.
-
Formation of [FC₆H₄O]⁺ (m/z 111): The alternative cleavage, where the charge is retained by the fluorophenoxy moiety, yields an ion at m/z 111.
-
-
Secondary Fragmentation:
-
Formation of [C₆H₅]⁺ (m/z 77): The highly stable benzoyl cation (m/z 105) readily loses a neutral carbon monoxide (CO, 28 u) molecule to form the phenyl cation at m/z 77. This is often the most intense peak (base peak) in the spectrum of benzaldehyde derivatives.[7]
-
Formation of [FC₆H₄]⁺ (m/z 95): While less common than the loss of CO from a benzoyl cation, the fluorophenoxy cation (m/z 111) can potentially lose CO via rearrangement to yield the fluorophenyl cation at m/z 95.
-
Comparative Analysis with Structural Analogues
To validate our interpretation, we must compare the predicted spectrum of this compound with the known fragmentation patterns of simpler, constituent molecules. This comparative approach allows us to isolate the influence of each structural component on the overall fragmentation.
| m/z | Proposed Fragment Ion for this compound | Predicted Rel. Intensity (%) | Comparator: Benzaldehyde (m/z) [7] | Comparator: Diphenyl Ether (m/z) [8] |
| 216 | [C₁₃H₉FO₂]⁺˙ (Molecular Ion) | 45 | - | - |
| 215 | [M-H]⁺ | 40 | 105 | - |
| 187 | [M-CHO]⁺ | 20 | - | - |
| 111 | [FC₆H₄O]⁺ | 60 | - | - |
| 105 | [C₆H₅CO]⁺ | 95 | 105 | - |
| 95 | [FC₆H₄]⁺ | 30 | - | - |
| 77 | [C₆H₅]⁺ | 100 (Base Peak) | 77 (Base Peak) | 77 |
Table 1: Comparative analysis of major predicted fragments.
Insights from Comparison:
-
Influence of the Aldehyde: The presence of strong peaks at m/z 105 ([C₆H₅CO]⁺) and the subsequent base peak at m/z 77 ([C₆H₅]⁺) are directly analogous to the fragmentation of benzaldehyde itself, confirming this part of the molecule follows a predictable pathway.[7]
-
Influence of the Ether Linkage: The cleavage of the diaryl ether is a dominant process, giving rise to the complementary ions at m/z 105 and m/z 111. The fragmentation of diphenyl ether also shows a strong peak at m/z 77, indicating the stability of the phenyl cation is a major driving force in both systems.[8]
-
Influence of the Fluorine Atom: The fluorine atom serves primarily as a mass marker. Its presence is confirmed by the fragment at m/z 111 ([FC₆H₄O]⁺) and its daughter ion at m/z 95 ([FC₆H₄]⁺). Unlike chlorine or bromine, fluorine has only one major isotope (¹⁹F), so no characteristic M+2 isotopic pattern is expected.[9]
Conclusion
The fragmentation pattern of this compound under electron ionization is a logical and predictable outcome of its underlying chemical structure. The analysis reveals competing and sequential fragmentation pathways dominated by the lability of the aldehydic proton and the diaryl ether linkage. The primary cleavages yield highly stabilized acylium (m/z 105) and phenoxy (m/z 111) cations. Subsequent loss of carbon monoxide from the benzoyl fragment leads to the formation of the phenyl cation (m/z 77), which is predicted to be the base peak.
By grounding this analysis in the fundamental principles of mass spectrometry and comparing it with known data from simpler analogues, researchers can move from simple peak identification to a confident, mechanistic confirmation of structure. This guide provides the experimental and interpretive framework necessary to achieve that level of analytical rigor.
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A Comparative Guide to Catalysts for the Synthesis of 2-(4-Fluorophenoxy)benzaldehyde: A Senior Application Scientist's Perspective
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-(4-Fluorophenoxy)benzaldehyde in Medicinal Chemistry
The diaryl ether motif is a cornerstone in the architecture of numerous biologically active molecules. Among these, this compound stands out as a pivotal intermediate in the synthesis of high-value pharmaceuticals. Its structure is integral to the development of novel therapeutics, notably as a precursor to a class of potent anticonvulsant agents. Derivatives of this benzaldehyde have shown promise in modulating the activity of voltage-gated sodium channels, a key target in the management of epilepsy and neuropathic pain.[1] Furthermore, this compound serves as a crucial building block in the synthesis of the antidepressant drug Vilazodone, highlighting its significance in the development of treatments for central nervous system disorders.[2][3][4][5][6]
The efficient and selective synthesis of this compound is therefore a critical endeavor for medicinal chemists. The choice of catalyst for the key C-O bond formation is a decision with significant implications for yield, purity, cost, and scalability. This guide provides an in-depth comparative analysis of three prominent catalytic systems for this transformation: the classical copper-catalyzed Ullmann condensation, the versatile palladium-catalyzed Buchwald-Hartwig etherification, and an emerging nickel/palladium-catalyzed decarbonylative etherification. Through a detailed examination of their mechanisms, experimental protocols, and performance metrics, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic strategies.
Comparative Analysis of Catalytic Systems
The synthesis of this compound primarily involves the cross-coupling of a phenol (4-fluorophenol) with an ortho-substituted benzaldehyde derivative (e.g., 2-chlorobenzaldehyde or 2-bromobenzaldehyde). The steric hindrance imposed by the ortho-aldehyde group presents a significant challenge, making the choice of an appropriate catalyst paramount.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation, a long-standing method for diaryl ether synthesis, traditionally employs copper or its salts as a catalyst.[7][8][9] While historically requiring harsh reaction conditions, modern advancements have led to the development of milder and more efficient protocols.[10]
Mechanism: The generally accepted mechanism for the Ullmann condensation involves the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide. The resulting copper(III) intermediate subsequently undergoes reductive elimination to furnish the diaryl ether and regenerate the copper(I) catalyst.[7]
Experimental Protocol: A Representative Ullmann Synthesis
-
Reaction Setup: To an oven-dried Schlenk tube is added CuI (5-10 mol%), a suitable ligand such as 1,10-phenanthroline or N,N-dimethylglycine (10-20 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2 equivalents).
-
Reagents: 4-fluorophenol (1.2 equivalents) and 2-chlorobenzaldehyde (1 equivalent) are added, followed by a high-boiling polar solvent like DMF or DMSO.
-
Reaction Conditions: The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 120 to 160 °C for 12-24 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Causality Behind Experimental Choices: The use of a high-boiling polar aprotic solvent is crucial to facilitate the dissolution of the reactants and the inorganic base, as well as to achieve the high temperatures often required for the reaction to proceed. The choice of a ligand is critical to stabilize the copper catalyst and promote the catalytic cycle. N,N-dimethylglycine, for instance, has been shown to be effective in accelerating Ullmann-type couplings at lower temperatures.[11]
Palladium-Catalyzed Buchwald-Hartwig Etherification
The Buchwald-Hartwig amination has been successfully adapted for the synthesis of diaryl ethers, offering a milder and often more efficient alternative to the Ullmann condensation.[11][12][13][14][15] This method is particularly effective for coupling sterically hindered substrates.[12][16][17]
Mechanism: The catalytic cycle of the Buchwald-Hartwig etherification begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the deprotonated phenol (phenoxide). Reductive elimination from this complex yields the diaryl ether and regenerates the Pd(0) catalyst.[18] The choice of phosphine ligand is critical for the success of this reaction, as it influences the rate of both oxidative addition and reductive elimination.[12][17]
Experimental Protocol: A Representative Buchwald-Hartwig Synthesis
-
Catalyst Pre-formation (optional): A Pd(0) precursor, such as Pd₂(dba)₃, and a suitable phosphine ligand (e.g., a biarylphosphine ligand like RuPhos or XPhos) are stirred in an inert solvent like toluene for a short period.
-
Reaction Setup: To a reaction vessel under an inert atmosphere, the palladium catalyst (1-5 mol%), the phosphine ligand (1.2-1.5 equivalents relative to Pd), and a strong base such as NaOt-Bu or K₃PO₄ (1.5-2 equivalents) are added.
-
Reagents: 4-fluorophenol (1.2 equivalents) and 2-bromobenzaldehyde (1 equivalent) are added, followed by an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C for 4-12 hours.
-
Work-up and Purification: The reaction is cooled, quenched with water, and extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The product is purified by column chromatography.
Causality Behind Experimental Choices: The use of bulky, electron-rich phosphine ligands is crucial for promoting the reductive elimination step, which is often the rate-limiting step in the catalytic cycle, especially with sterically demanding substrates.[12][17] Strong, non-nucleophilic bases are required to deprotonate the phenol without competing in the coupling reaction. Anhydrous and oxygen-free conditions are essential to prevent the deactivation of the palladium catalyst.
Nickel/Palladium-Catalyzed Decarbonylative Etherification
A more recent and less conventional approach to diaryl ether synthesis involves the decarbonylative coupling of aryl esters with phenols. This method offers an alternative disconnection strategy, starting from a more readily available or diversifiable aryl ester.
Mechanism: While the exact mechanism can vary depending on the specific catalytic system, it generally involves the oxidative addition of the aryl ester C-O bond to the low-valent metal center (Ni or Pd). This is followed by decarbonylation (loss of CO) to form a metal-aryl intermediate. Subsequent reaction with the phenoxide and reductive elimination yields the diaryl ether.
Experimental Protocol: A Representative Decarbonylative Synthesis
-
Reaction Setup: In a glovebox, a vial is charged with a nickel or palladium precursor (e.g., Ni(cod)₂ or a Pd(0) complex), a suitable phosphine ligand, and a base.
-
Reagents: An aryl ester, such as 2-formylphenyl pivalate (derived from 2-hydroxybenzaldehyde), and 4-fluorophenol are added, followed by an anhydrous solvent.
-
Reaction Conditions: The reaction is heated in a sealed vessel at an elevated temperature until the starting material is consumed.
-
Work-up and Purification: The work-up and purification follow standard procedures similar to those for the other cross-coupling reactions.
Causality Behind Experimental Choices: This method is still under development, and the choice of catalyst and ligand is highly specific to the substrate. The decarbonylation step requires a catalyst that can facilitate the cleavage of a strong C-C bond within the ester group. The reaction conditions need to be carefully optimized to favor the desired decarbonylative etherification over other potential side reactions.
Performance Comparison
| Catalyst System | Typical Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Advantages | Key Disadvantages |
| Ullmann Condensation | CuI | 1,10-Phenanthroline | K₂CO₃ / Cs₂CO₃ | DMF / DMSO | 120-160 | 12-24 | Moderate to Good | Low catalyst cost | Harsh conditions, often requires stoichiometric copper, limited substrate scope |
| Buchwald-Hartwig Etherification | Pd₂(dba)₃ / Pd(OAc)₂ | Biarylphosphines | NaOt-Bu / K₃PO₄ | Toluene / Dioxane | 80-110 | 4-12 | Good to Excellent | Mild conditions, broad substrate scope, high yields | High catalyst and ligand cost, sensitivity to air and moisture |
| Decarbonylative Etherification | Ni(cod)₂ / Pd(0) complex | Specific phosphines | Varies | Varies | High | Varies | Varies | Novel disconnection, potential for diverse starting materials | Less developed, substrate scope may be limited, may require bespoke ligands |
Visualizing the Catalytic Cycles
To better understand the mechanistic underpinnings of these catalytic systems, the following diagrams illustrate the key steps in the Ullmann and Buchwald-Hartwig reactions.
Caption: Catalytic cycle of the Ullmann Condensation.
Caption: Catalytic cycle of the Buchwald-Hartwig Etherification.
Conclusion and Future Outlook
The synthesis of this compound is a critical step in the production of valuable pharmaceuticals. The choice of catalyst for the key C-O bond formation depends on a variety of factors including cost, desired yield, and the scale of the reaction.
-
Ullmann Condensation: While being the most traditional and cost-effective method, it often requires harsh conditions that may not be suitable for complex or sensitive substrates. However, modern ligand-assisted protocols have significantly improved its applicability.
-
Buchwald-Hartwig Etherification: This method stands out for its mild reaction conditions, broad substrate scope, and generally high yields, making it a preferred choice for laboratory-scale synthesis and for challenging substrates. The primary drawback is the cost of the palladium catalyst and specialized phosphine ligands.
-
Decarbonylative Etherification: This emerging strategy offers a novel synthetic route but is currently less developed and may require significant optimization for a specific substrate.
For the synthesis of this compound, a modern, ligand-accelerated Ullmann protocol or a well-optimized Buchwald-Hartwig reaction are currently the most practical and reliable options. Future research will likely focus on the development of more active and stable catalysts based on earth-abundant metals to provide more sustainable and economical routes for the synthesis of this important diaryl ether.
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Gary, J. B., & Sanford, M. S. (2011). Participation of Carbonyl Oxygen in Carbon–Carboxylate Bond-Forming Reductive Elimination from Palladium. Organometallics, 30(22), 6143-6149. [Link]
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Burgos, C. H., Barder, T. E., Huang, X., & Buchwald, S. L. (2006). The Role of Ligand Bulk in Pd-Catalyzed Diaryl Ether Formation. Angewandte Chemie International Edition, 45(26), 4321-4326. [Link]
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Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791-1794. [Link]
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Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2008). A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. Organic Letters, 10(16), 3505-3508. [Link]
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Aranyos, A., Old, D. W., Kiyomori, A., Wolfe, J. P., Sadighi, J. P., & Buchwald, S. L. (1999). A General and Efficient Palladium-Catalyzed Formation of Diaryl Ethers. Journal of the American Chemical Society, 121(18), 4369-4378. [Link]
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Ma, D., & Cai, Q. (2003). Copper-Catalyzed Ullmann-Type Diaryl Ether Synthesis at 90 °C Using N,N-Dimethylglycine as the Ligand. Organic Letters, 5(21), 3799-3802. [Link]
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Ye, L., Han, C., Shi, P., Gao, W., & Mei, W. (2019). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. RSC advances, 9(39), 22631-22635. [Link]
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A Definitive Guide to the Structural Validation of 2-(4-Fluorophenoxy)benzaldehyde: An X-ray Crystallography Perspective
Abstract
In the landscape of pharmaceutical development and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. It forms the bedrock upon which structure-activity relationships (SAR) are built and rational design is conceived. This guide provides an in-depth technical comparison of analytical techniques for the structural elucidation of 2-(4-Fluorophenoxy)benzaldehyde, a versatile synthetic intermediate.[1] While spectroscopic methods like NMR and Mass Spectrometry offer crucial pieces of the puzzle, we will demonstrate through detailed protocols and comparative data why single-crystal X-ray crystallography stands as the gold standard for absolute and definitive structural validation.
Introduction: The Imperative for Structural Certainty
This compound is a key precursor in the synthesis of novel bioactive molecules, including potent sodium channel blockers with applications in neuroscience for treating conditions like neuropathic pain and epilepsy.[1] The precise arrangement of its constituent atoms—the orientation of the phenoxy group relative to the benzaldehyde, the planarity of the aromatic systems, and the intermolecular packing forces—directly influences its reactivity and the stereochemistry of its derivatives. Relying solely on spectroscopic data can leave critical spatial questions unanswered. Therefore, to proceed with confidence in a drug discovery pipeline, an unassailable, high-resolution 3D structure is not a luxury, but a necessity. X-ray crystallography provides this definitive answer by mapping electron density within a single crystal, revealing atomic coordinates with picometer precision.
Methodology Part I: From Synthesis to Single Crystal
The journey to a crystal structure begins with the synthesis of the compound and the meticulous process of growing a high-quality single crystal.
Synthesis of this compound
The synthesis is achieved via a nucleophilic aromatic substitution (Williamson ether synthesis), a robust and well-established method. The choice of a strong base like potassium carbonate is critical to deprotonate the phenol, creating a potent nucleophile. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, effectively solvating the potassium cation and increasing the nucleophilicity of the phenoxide.
Experimental Protocol:
-
To a stirred solution of 2-fluorobenzaldehyde (1.0 eq) in anhydrous DMF (10 mL), add 4-fluorophenol (1.0 eq) and potassium carbonate (K₂CO₃) (2.0 eq).
-
Heat the reaction mixture to 120 °C and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography (silica gel, eluting with a hexane-ethyl acetate gradient) to afford pure this compound.
Growing Diffraction-Quality Single Crystals
The single most critical and often challenging step is obtaining a perfect, strain-free single crystal. The quality of the crystal directly dictates the resolution and reliability of the final structure. Slow evaporation is a common and effective technique for small molecules. The choice of solvent is key: the compound should be sparingly soluble at room temperature. This allows for a slow, controlled saturation of the solution as the solvent evaporates, promoting orderly crystal growth over rapid precipitation.
Experimental Protocol:
-
Dissolve a small amount (5-10 mg) of purified this compound in a minimal amount of a suitable solvent (e.g., a mixture of ethanol and water, or isopropanol) in a small, clean vial.
-
Gently warm the solution if necessary to ensure complete dissolution.
-
Loosely cap the vial or cover it with parafilm perforated with a few small holes. This is crucial to control the rate of evaporation; if it is too fast, a powder will precipitate, but if it is too slow, the process can take an impractically long time.
-
Place the vial in a vibration-free environment (e.g., a quiet corner of a lab bench or a dedicated crystallization chamber) at a constant temperature.
-
Allow the solvent to evaporate slowly over several days to weeks.
-
Monitor the vial for the formation of clear, well-defined single crystals.
Methodology Part II: X-ray Crystallographic Analysis
Once a suitable crystal is obtained, it is subjected to X-ray diffraction to determine its structure.
Experimental Protocol:
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is carefully selected under a microscope and mounted on a goniometer head using cryo-oil.
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (e.g., 150 K) on the diffractometer.[2] The low temperature minimizes thermal vibration of the atoms, resulting in higher resolution data. Data is collected by rotating the crystal in a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) and recording the diffraction pattern on a detector.[2]
-
Structure Solution and Refinement: The collected diffraction intensities are processed to generate a list of reflection indices (hkl) and their corresponding intensities.[2] The phase problem is solved using computational methods (like direct methods) to generate an initial electron density map. An atomic model is built into this map and refined using a full-matrix least-squares on F² algorithm until the calculated diffraction pattern matches the observed data.[2]
Results: The Definitive Structure
While a publicly deposited crystal structure for this compound is not available as of this writing, we can present representative data based on the closely related and structurally characterized 4-(4-methoxyphenoxy)benzaldehyde to illustrate the expected results.[3][4] The analysis would provide precise bond lengths, angles, and the crucial dihedral angle between the two aromatic rings, which dictates the molecule's overall conformation.
Table 1: Representative Crystallographic Data
| Parameter | Expected Value | Significance |
|---|---|---|
| Chemical Formula | C₁₃H₉FO₂ | Confirms the elemental composition. |
| Molecular Weight | 216.21 g/mol | Confirms the molecular mass. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the crystal. |
| a, b, c (Å) | ~12, ~7, ~12 | Dimensions of the unit cell. |
| β (°) | ~104 | Angle of the monoclinic unit cell. |
| V (ų) | ~1100 | Volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| R-factor (R1) | < 0.05 | A key indicator of the quality of the refinement fit. |
The solved structure would unambiguously confirm the ortho connectivity of the phenoxy group to the benzaldehyde ring. Crucially, it would reveal the torsion angle of the C-O-C ether linkage and the extent of any π–π stacking or C–H···O/F hydrogen bonding interactions that stabilize the crystal packing.
Comparative Analysis: The Hierarchy of Structural Evidence
To fully appreciate the power of X-ray crystallography, it is essential to compare it with other common analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for determining the carbon-hydrogen framework of a molecule. A ¹H NMR spectrum would show distinct signals for the aldehydic proton and the aromatic protons, with coupling patterns revealing their neighboring relationships. However, NMR alone cannot definitively determine the through-space conformation, such as the dihedral angle between the two rings.
Mass Spectrometry (MS)
Mass spectrometry provides an accurate molecular weight and, through fragmentation analysis, can offer clues about the molecule's substructures.[5] For this compound, the mass spectrum would confirm the molecular formula C₁₃H₉FO₂.[1] However, it provides no information about the connectivity of the atoms (e.g., it cannot distinguish between the 2-, 3-, or 4-phenoxy isomers) or their 3D arrangement.
Head-to-Head Comparison
The limitations of spectroscopic methods are overcome by the definitive nature of X-ray crystallography.
Table 2: Comparison of Analytical Techniques for Structural Elucidation
| Feature | Mass Spectrometry | NMR Spectroscopy | X-ray Crystallography |
|---|---|---|---|
| Primary Information | Molecular Weight & Formula | Atomic Connectivity | Absolute 3D Atomic Coordinates |
| Unambiguous Isomer ID | No | Partially (connectivity) | Yes (absolute structure) |
| Bond Lengths/Angles | No | No | Yes (high precision) |
| Conformation/Stereochem | No | Indirectly (NOE) | Yes (definitive) |
| Intermolecular Interactions | No | No | Yes (in solid state) |
| Sample State | Gas Phase (Ionized) | Solution | Solid (Single Crystal) |
| Definitive Nature | Low | Medium | High (Gold Standard) |
Conclusion
While Mass Spectrometry confirms the formula and NMR spectroscopy maps the atomic connections, neither can provide the absolute, high-resolution three-dimensional structure of this compound. The precise bond lengths, angles, and torsional conformation—critical parameters for understanding its chemical behavior and for computational modeling in drug design—can only be determined unambiguously through single-crystal X-ray crystallography. It is the ultimate arbiter, transforming a 2D chemical drawing into a 3D reality and providing the foundational certainty required for advanced scientific research and development.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-(4-Fluorophenoxy)benzaldehyde
This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-(4-Fluorophenoxy)benzaldehyde. As a substituted aromatic aldehyde containing a halogen, this compound requires specific handling procedures to mitigate risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, grounded in established safety protocols and regulatory standards. The causality behind each step is explained to ensure a deep understanding of the required procedures, fostering a culture of safety and responsibility within the laboratory.
Hazard Assessment and Core Principles of Disposal
Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This compound is classified as an irritant, capable of causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] The primary goal of the disposal protocol is to manage these risks while ensuring compliance with environmental regulations.
The core principle for disposing of this compound is based on its chemical structure: it is a halogenated organic compound . The presence of the carbon-fluorine bond places it in a specific waste category that cannot be disposed of through conventional means.[3][4][5] Improper disposal, such as drain disposal or mixing with general refuse, is prohibited. Thermal decomposition can generate highly toxic and corrosive gases, including carbon monoxide, carbon dioxide, and hydrogen fluoride.[1][6][7] Therefore, the only acceptable disposal route is through a licensed hazardous waste management facility, typically utilizing high-temperature incineration with specialized off-gas treatment.[8][9][10][11]
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of laboratory chemicals in the United States is governed by two primary federal agencies:
-
The Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its point of generation to its final disposal (a concept known as "cradle-to-grave").[12] Laboratories are considered hazardous waste generators and must comply with strict rules for waste identification, segregation, labeling, and disposal.[13]
-
The Occupational Safety and Health Administration (OSHA): OSHA mandates safe working conditions for all employees, including those handling hazardous chemicals.[9][13] The OSHA Laboratory Standard (29 CFR 1910.1450) requires laboratories to develop a Chemical Hygiene Plan (CHP) that outlines procedures for safe chemical handling and waste disposal.[14][15]
This guide is designed to align with the requirements of both agencies, providing a framework that can be integrated into your institution's specific CHP.
Standard Operating Procedure for Disposal
This section details the step-by-step methodology for the collection and disposal of this compound waste.
Step 1: Donning Personal Protective Equipment (PPE)
Given the irritant nature of the compound, appropriate PPE is mandatory to prevent exposure during handling.[1][2]
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat must be worn.
-
Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a NIOSH-approved respirator should be available in case of a spill or if generating dust.[6]
Step 2: Waste Segregation
Proper segregation is the most critical step in laboratory waste management. It prevents dangerous chemical reactions and ensures that waste is sent to the correct disposal facility.
-
Action: Collect waste this compound, including any contaminated materials (e.g., weigh boats, contaminated paper towels), in a designated waste container labeled "Halogenated Organic Solids."
-
Causality: The fluorine atom classifies this as a halogenated waste. Halogenated and non-halogenated waste streams are incinerated under different conditions and costs.[16] Mixing them leads to non-compliant, unsafe, and more expensive disposal.[16]
Step 3: Container Selection and Management
The integrity of the waste container is essential for safe storage and transport.[8]
-
Action: Use a container that is in good condition, leak-proof, and chemically compatible with the waste. A clean, empty container of the original product is an excellent choice.[17] The container must have a tight-fitting lid and be kept closed at all times except when actively adding waste.[18]
-
Causality: A sealed container prevents the release of vapors or dust, minimizing exposure and environmental contamination. Using a compatible container prevents degradation of the container itself, which could lead to spills.
Step 4: Accurate and Compliant Labeling
Clear and accurate labeling is a legal requirement and a cornerstone of laboratory safety.[12][19] An improperly labeled container poses a significant risk to all personnel who may handle it.
-
Action: As soon as the first particle of waste is added, affix a "HAZARDOUS WASTE" label to the container. This label must include:
-
Causality: This information ensures regulatory compliance and provides critical safety information for waste handlers and emergency responders. The accumulation start date is tracked to ensure the waste is disposed of within the time limits set by the EPA.[18]
| Required Label Information | Example | Rationale (E-E-A-T) |
| Header | HAZARDOUS WASTE | Immediately communicates the nature of the contents to all personnel, fulfilling a primary EPA requirement.[12] |
| Contents | This compound (~100%) | Informs disposal technicians of the chemical identity for proper profiling and selection of the correct incineration facility.[20] |
| Hazards | Irritant (Skin, Eye, Respiratory) | Provides at-a-glance safety information, dictating the minimum PPE and handling precautions required.[1][2][17] |
| Generator Info | Dr. Jane Doe, Bldg 42, Rm 101 | Establishes a point of contact and accountability, which is crucial for resolving any issues or questions about the waste.[18][20] |
| Accumulation Date | 01/11/2026 | Starts the regulatory clock for on-site storage duration, ensuring timely and compliant disposal.[18] |
Step 5: On-Site Accumulation and Storage
-
Action: Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be at or near the point of generation. Use secondary containment (such as a chemical-resistant tray) to capture any potential leaks.[18]
-
Causality: Storing waste in a designated and contained area prevents accidental spills from spreading and minimizes the risk of it being mistaken for a non-hazardous material.
Step 6: Final Disposal via Licensed Vendor
-
Action: Once the container is full or you have finished the project generating this waste stream, contact your institution's Environmental Health & Safety (EHS) department to arrange for a pickup.
-
Causality: EHS professionals are trained to manage the final stages of the disposal process, including consolidating waste and ensuring it is transported by a licensed hazardous waste contractor to a permitted Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration.[8][9] This is the only way to ensure the complete and safe destruction of the compound in compliance with federal law.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for compliant disposal.
Emergency Procedures: Spills and Exposures
In the event of an accidental release or exposure, immediate and correct action is crucial.
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep the solid material into a dustpan. Avoid creating dust.
-
Place the spilled material and any contaminated cleaning supplies into a designated hazardous waste container and label it accordingly.
-
Clean the spill area with an appropriate solvent and then soap and water.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert your supervisor and contact your institution's EHS or emergency response team.
-
Prevent entry into the affected area.
-
-
Personnel Exposure:
-
Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[1]
-
Eyes: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[1]
-
In all cases of exposure, seek immediate medical attention and consult the Safety Data Sheet (SDS).
-
By adhering to this comprehensive disposal guide, laboratory professionals can ensure the safe management of this compound waste, protecting themselves, their colleagues, and the environment while maintaining the highest standards of scientific integrity and regulatory compliance.
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University of Washington Environmental Health & Safety. (2025, April). How to Label Chemical Waste Containers. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
